Technical Documentation Center

3-Fluoro-4-(4-methyl-1H-imidazol-1-YL)benzenamine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 3-Fluoro-4-(4-methyl-1H-imidazol-1-YL)benzenamine
  • CAS: 252340-70-8

Core Science & Biosynthesis

Foundational

A Comprehensive Technical Guide to the Synthesis of 3-Fluoro-4-(4-methyl-1H-imidazol-1-yl)benzenamine: A Key Pharmaceutical Intermediate

This guide provides an in-depth exploration of the synthetic pathways leading to 3-Fluoro-4-(4-methyl-1H-imidazol-1-yl)benzenamine, a critical building block in the development of targeted therapeutics, most notably as a...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of the synthetic pathways leading to 3-Fluoro-4-(4-methyl-1H-imidazol-1-yl)benzenamine, a critical building block in the development of targeted therapeutics, most notably as a key intermediate for kinase inhibitors such as Lapatinib. We will dissect the core chemical strategies, provide detailed experimental protocols, and offer insights into the rationale behind procedural choices, grounded in established chemical principles and validated by patent literature.

Strategic Overview: Retrosynthetic Analysis

The molecular architecture of 3-Fluoro-4-(4-methyl-1H-imidazol-1-yl)benzenamine lends itself to a few logical retrosynthetic disconnections. The primary consideration is the formation of the C-N bond between the phenyl ring and the 4-methylimidazole moiety. A secondary, yet crucial, transformation is the formation of the aniline group, which is most commonly accomplished via the reduction of a nitro group precursor.

This analysis points to two predominant and industrially viable synthetic strategies:

  • Pathway A: Nucleophilic Aromatic Substitution (SNAr) : This is the most common approach, involving the reaction of an electron-deficient fluoro-nitro-aromatic precursor with 4-methylimidazole, followed by reduction. The fluorine and nitro groups activate the aromatic ring for nucleophilic attack.

  • Pathway B: Transition Metal-Catalyzed Cross-Coupling : An alternative strategy involves the coupling of a bromo- or fluoro-benzenamine derivative with 4-methylimidazole, often utilizing a copper or palladium catalyst.

This guide will focus primarily on the SNAr pathway due to its robustness, high yields, and frequent citation in process chemistry literature.

G Target 3-Fluoro-4-(4-methyl-1H-imidazol-1-yl)benzenamine Intermediate1 1-(2-Fluoro-4-nitrophenyl)-4-methyl-1H-imidazole Target->Intermediate1 Nitro Reduction (e.g., H₂, Pd/C) StartingMaterial1 1,2-Difluoro-4-nitrobenzene Intermediate1->StartingMaterial1 SNAr Reaction StartingMaterial2 4-Methyl-1H-imidazole Intermediate1->StartingMaterial2 SNAr Reaction

Caption: Retrosynthetic analysis of the target compound.

The Primary Synthesis Pathway: Nucleophilic Aromatic Substitution (SNAr)

This pathway is a two-step process that leverages the principles of nucleophilic aromatic substitution followed by a standard nitro group reduction. The success of this route hinges on the activation of the benzene ring by electron-withdrawing groups (EWG), which in this case are the fluoro and nitro substituents.

Step 1: Synthesis of 1-(2-Fluoro-4-nitrophenyl)-4-methyl-1H-imidazole

The core of the synthesis is the formation of the C-N bond between the imidazole nitrogen and the aromatic ring.

Mechanism and Rationale: The reaction proceeds via a classic SNAr mechanism. The nucleophilic nitrogen of 4-methylimidazole attacks the carbon atom bearing a fluorine atom (C4 position) on the 1,2-difluoro-4-nitrobenzene ring. This position is highly activated by the strong electron-withdrawing effect of the para-nitro group. The attack forms a transient, negatively charged Meisenheimer complex, which is stabilized by resonance delocalization of the charge onto the nitro group. The subsequent departure of a fluoride leaving group restores aromaticity and yields the desired product.

Choice of Reagents and Conditions:

  • Starting Materials : 1,2-Difluoro-4-nitrobenzene is the preferred electrophile. While other dihalobenzenes could be used, the high electronegativity of fluorine makes it an excellent activating group and a competent leaving group in this context. 4-Methyl-1H-imidazole serves as the nucleophile.

  • Base : A base is required to deprotonate the 4-methylimidazole, enhancing its nucleophilicity. Common choices include potassium carbonate (K₂CO₃), a mild and cost-effective base, or stronger bases like sodium hydride (NaH) when more forceful conditions are needed.[1][2]

  • Solvent : High-boiling, polar aprotic solvents are ideal for this reaction as they can dissolve the reactants and stabilize the charged intermediate (Meisenheimer complex) without participating in the reaction. N,N-Dimethylformamide (DMF), N,N-Dimethylacetamide (DMAc), or 1-methyl-2-pyrrolidinone (NMP) are frequently employed.[1]

  • Temperature : The reaction is typically conducted at elevated temperatures, often in the range of 75-130°C, to overcome the activation energy barrier for the formation of the Meisenheimer complex.[2]

G Start Starting Materials (1,2-Difluoro-4-nitrobenzene, 4-Methylimidazole, Base) Mixing Mix in Polar Aprotic Solvent (e.g., DMF) Start->Mixing Heating Heat Reaction (75-130°C) Mixing->Heating Monitoring Monitor Progress (TLC / HPLC) Heating->Monitoring Workup Aqueous Workup (Quench & Extract) Monitoring->Workup Reaction Complete Isolation Isolate Product (Crystallization) Workup->Isolation Product Intermediate: 1-(2-Fluoro-4-nitrophenyl) -4-methyl-1H-imidazole Isolation->Product

Sources

Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 3-Fluoro-4-(4-methyl-1H-imidazol-1-yl)benzenamine

For Researchers, Scientists, and Drug Development Professionals Authored by: [Your Name/Gemini], Senior Application Scientist Abstract This technical guide provides a comprehensive framework for the physicochemical chara...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for the physicochemical characterization of 3-Fluoro-4-(4-methyl-1H-imidazol-1-yl)benzenamine, a novel small molecule with potential applications in pharmaceutical research. In the absence of extensive published experimental data for this specific compound, this document outlines a robust, multi-faceted strategy for its complete physicochemical profiling. By integrating established analytical techniques with predictive computational modeling, this guide offers a self-validating system for generating the critical data required for drug discovery and development. We will delve into the causality behind experimental choices, provide detailed, field-proven protocols, and emphasize the importance of a holistic characterization approach. This guide is designed to empower researchers to build a comprehensive data package, enabling informed decisions in lead optimization, formulation development, and preclinical assessment.

Introduction: The Imperative of Physicochemical Profiling in Drug Discovery

The journey of a new chemical entity (NCE) from a laboratory curiosity to a therapeutic agent is paved with rigorous scientific evaluation. Central to this evaluation is the thorough characterization of its physicochemical properties. These intrinsic attributes of a molecule govern its behavior in both chemical and biological systems, profoundly influencing its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation feasibility and ultimate therapeutic efficacy.[1][2] For a novel compound such as 3-Fluoro-4-(4-methyl-1H-imidazol-1-yl)benzenamine, a systematic and in-depth understanding of these properties is not merely a data-gathering exercise; it is a critical step in de-risking its development and unlocking its full therapeutic potential.

This guide will provide a detailed roadmap for the comprehensive physicochemical characterization of 3-Fluoro-4-(4-methyl-1H-imidazol-1-yl)benzenamine. We will explore both the foundational and advanced analytical techniques necessary to elucidate its key properties, from fundamental identifiers to complex solid-state behaviors.

Molecular Structure and Basic Identifiers

A foundational step in the characterization of any compound is the unambiguous confirmation of its structure and basic molecular properties.

Table 1: Core Molecular Identifiers for 3-Fluoro-4-(4-methyl-1H-imidazol-1-yl)benzenamine

PropertyValueSource
Chemical Name 3-Fluoro-4-(4-methyl-1H-imidazol-1-yl)benzenamine-
CAS Number 252340-70-8
Molecular Formula C₁₀H₁₀FN₃
Molecular Weight 191.21 g/mol
Chemical Structure Chemical Structure of 3-Fluoro-4-(4-methyl-1H-imidazol-1-yl)benzenamine
Spectroscopic Confirmation of Structure

The identity of a newly synthesized batch of 3-Fluoro-4-(4-methyl-1H-imidazol-1-yl)benzenamine must be unequivocally confirmed using a suite of spectroscopic techniques.[3][4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for elucidating the carbon-hydrogen framework. The chemical shifts, coupling constants, and integration of the proton signals will provide a detailed picture of the molecule's connectivity. 2D NMR techniques such as COSY, HSQC, and HMBC can be employed to further confirm assignments.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is crucial for determining the accurate mass of the molecule, which in turn confirms its elemental composition.[5] Fragmentation patterns observed in MS/MS experiments can provide additional structural information.

  • Infrared (IR) Spectroscopy: IR spectroscopy will identify the presence of key functional groups, such as the N-H stretches of the amine, C-N stretches of the imidazole ring, and the C-F bond.

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum will reveal the electronic transition properties of the molecule, which is useful for quantitative analysis and for understanding its chromophoric system.[5]

Solid-State Properties: The Foundation of Stability and Formulation

The solid-state properties of an active pharmaceutical ingredient (API) are of paramount importance, influencing its stability, manufacturability, and bioavailability.[6][7][8] A thorough solid-state characterization is therefore a non-negotiable aspect of its development.[9]

Melting Point: A Key Indicator of Purity and Identity

The melting point is a fundamental physical property that provides a quick and easy assessment of a compound's purity.[10] A sharp melting range is indicative of high purity, while a broad melting range suggests the presence of impurities.

Experimental Protocol: Capillary Melting Point Determination [10][11][12]

  • Sample Preparation: Finely powder a small amount of the compound.

  • Capillary Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm.

  • Apparatus Setup: Place the capillary tube in a calibrated melting point apparatus.

  • Heating: Heat the sample at a slow, controlled rate (1-2 °C per minute) near the expected melting point.

  • Observation: Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes liquid (completion). The melting point is reported as this range.

Thermal Analysis: Unveiling Thermal Stability and Transitions

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are powerful techniques for probing the thermal behavior of a material.[6][8]

  • Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between the sample and a reference as a function of temperature. It can detect thermal events such as melting, crystallization, and glass transitions, providing information on polymorphism and solid-state stability.[6]

  • Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. It is used to determine the thermal stability of the compound and to quantify the presence of residual solvents or water.[6]

Experimental Workflow: Thermal Analysis

G cluster_0 Thermal Analysis Workflow A Sample Preparation (Accurate Weighing) B DSC Analysis (Heating/Cooling Cycles) A->B C TGA Analysis (Controlled Heating) A->C D Data Interpretation B->D C->D E Thermal Stability Profile D->E F Phase Transitions (Melting, Polymorphism) D->F

Caption: Workflow for DSC and TGA analysis.

X-Ray Powder Diffraction (XRPD): The Gold Standard for Crystalline Form Identification

XRPD is an essential technique for identifying the crystalline form of a compound and for detecting polymorphism.[7][8] Each crystalline form produces a unique diffraction pattern, acting as a fingerprint for that specific solid form.

Solution-State Properties: Governing Biological Interactions

The behavior of a drug molecule in solution is critical to its absorption and interaction with biological targets. Key properties include solubility, pKa, and lipophilicity (logP/logD).

Aqueous Solubility: A Prerequisite for Absorption

Aqueous solubility is a crucial determinant of a drug's oral bioavailability.[13][14] Poor solubility can lead to low and variable absorption, hindering therapeutic efficacy.

Experimental Protocol: Shake-Flask Method for Thermodynamic Solubility [13][15]

  • Sample Preparation: Add an excess amount of the solid compound to a known volume of aqueous buffer (e.g., phosphate-buffered saline at various pH values relevant to the gastrointestinal tract).

  • Equilibration: Agitate the suspension at a constant temperature (typically 37 °C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Separate the undissolved solid from the solution by centrifugation or filtration.

  • Quantification: Determine the concentration of the dissolved compound in the supernatant using a validated analytical method, such as HPLC-UV.

Table 2: Predicted Solubility Profile

pHPredicted Solubility (µg/mL)Method
1.2LowComputational Prediction
6.8Moderate to HighComputational Prediction
7.4ModerateComputational Prediction

Note: These are predicted values and require experimental verification.

Ionization Constant (pKa): The Influence of pH on Molecular Form

The pKa is the pH at which a molecule is 50% ionized and 50% neutral.[16] Since the charge state of a molecule affects its solubility, permeability, and target binding, determining the pKa is essential.[17][18] Given the presence of a basic aniline and a basic imidazole moiety in 3-Fluoro-4-(4-methyl-1H-imidazol-1-yl)benzenamine, it is expected to have at least two pKa values.

Experimental Protocol: Potentiometric Titration for pKa Determination [19]

  • Solution Preparation: Dissolve a known amount of the compound in a suitable solvent (e.g., water or a co-solvent system).

  • Titration: Titrate the solution with a standardized acid or base while monitoring the pH with a calibrated pH electrode.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa value(s) can be determined from the inflection point(s) of the titration curve.

Lipophilicity (logP/logD): A Measure of Membrane Permeability

Lipophilicity, expressed as the logarithm of the partition coefficient (logP) or distribution coefficient (logD), is a critical parameter for predicting a drug's ability to cross biological membranes.[20]

  • logP: The partition coefficient of the neutral form of the molecule between an organic solvent (typically n-octanol) and water.

  • logD: The distribution coefficient at a specific pH, which takes into account all ionized and neutral species.

Experimental Protocol: Shake-Flask Method for logP/logD Determination [20][21]

  • Phase Preparation: Prepare a biphasic system of n-octanol and an aqueous buffer of a specific pH.

  • Partitioning: Dissolve a known amount of the compound in one of the phases, then mix the two phases and agitate until equilibrium is reached.

  • Phase Separation: Separate the two phases by centrifugation.

  • Quantification: Determine the concentration of the compound in each phase using a suitable analytical method (e.g., HPLC-UV).

  • Calculation: Calculate logP or logD using the ratio of the concentrations in the n-octanol and aqueous phases.

Experimental Workflow: Physicochemical Property Determination

G cluster_1 Comprehensive Physicochemical Profiling A Compound Synthesis & Purification B Structural Confirmation (NMR, MS, IR, UV-Vis) A->B C Solid-State Characterization (Melting Point, DSC, TGA, XRPD) B->C D Solubility Determination (Shake-Flask Method) B->D E pKa Determination (Potentiometric Titration) B->E F logP/logD Determination (Shake-Flask or HPLC) B->F G Data Integration & Analysis C->G D->G E->G F->G H Comprehensive Physicochemical Profile G->H

Caption: Integrated workflow for physicochemical characterization.

Computational Prediction of Physicochemical Properties

In modern drug discovery, in silico or computational methods are invaluable for predicting physicochemical properties early in the development process.[2][22][] These predictions can guide synthetic efforts and prioritize compounds for experimental characterization.

Table 3: Computationally Predicted Properties

PropertyPredicted ValuePrediction Software/Method
logP 2.0 - 3.0Various QSPR models
pKa (basic) Imidazole: ~6-7; Aniline: ~3-4ACD/Labs, ChemAxon
Aqueous Solubility pH-dependentACD/Labs, ChemAxon
Polar Surface Area (PSA) ~45-55 ŲVarious molecular modeling software

Note: These are theoretical predictions and must be confirmed experimentally.

Conclusion and Future Directions

The comprehensive physicochemical characterization of 3-Fluoro-4-(4-methyl-1H-imidazol-1-yl)benzenamine, as outlined in this guide, is a critical undertaking for its successful development as a potential therapeutic agent. By systematically applying the described experimental protocols and leveraging predictive computational tools, researchers can build a robust data package that will inform every subsequent stage of the drug discovery and development pipeline. The integration of solid-state and solution-state characterization provides a holistic understanding of the molecule's behavior, enabling rational formulation design and a more accurate prediction of its in vivo performance. Future work should focus on validating these predicted properties through rigorous experimentation and exploring the impact of any identified solid-state forms on the compound's biopharmaceutical properties.

References

  • Zasya Life Sciences. (n.d.). Solid-State Characterization. Retrieved from [Link]

  • CD ComputaBio. (n.d.). Rapid Prediction of the Physicochemical Properties of Molecules. Retrieved from [Link]

  • Vedantu. (n.d.). Melting Point Determination of Organic Compounds: Chemistry Guide. Retrieved from [Link]

  • University of Calgary. (n.d.). Melting point determination. Retrieved from [Link]

  • Neuman, R. C. (n.d.). Organic Spectrometry. Retrieved from [Link]

  • Intertek. (n.d.). Pharmaceutical Solid State Materials Characterisation. Retrieved from [Link]

  • Wikibooks. (n.d.). Organic Chemistry/Spectroscopy. Retrieved from [Link]

  • Bansal, M. (2023). Organic spectroscopy: Principles of Organic Spectroscopy. Journal of Molecular and Organic Chemistry, 6(3), 65-67.
  • Chulabhorn Royal Academy. (2013). Characterisation of Organic Compounds I: Mass Spectrometry and UV-Vis Spectroscopy. Retrieved from [Link]

  • OMICS International. (n.d.). Solid State Characterization and Pharmaceutical Development. Retrieved from [Link]

  • Chemistry For Everyone. (2023, January 31). How To Determine Melting Point Of Organic Compounds? [Video]. YouTube. Retrieved from [Link]

  • Al-Iraqi, M. A. (2023). Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. International Journal of Innovative Research and Scientific Studies, 6(4), 633-644.
  • ResearchGate. (n.d.). Solid State Characterization of Pharmaceutical. Retrieved from [Link]

  • ResearchGate. (n.d.). A review of methods for solubility determination in biopharmaceutical drug characterisation. Retrieved from [Link]

  • BYJU'S. (n.d.). Determination Of Melting Point Of An Organic Compound. Retrieved from [Link]

  • Research and Reviews. (2024). Solid-State Characterization in Drug Development and Formulation. Retrieved from [Link]

  • Dearden, J. C. (2012). Prediction of physicochemical properties. Methods in molecular biology (Clifton, N.J.), 929, 93–138.
  • World Health Organization. (2015). Annex 4: Guidance on the design and conduct of equilibrium solubility studies of active pharmaceutical ingredients for the purpose of biopharmaceutics classification system-based waiver of in vivo bioavailability/bioequivalence studies. In WHO Expert Committee on Specifications for Pharmaceutical Preparations: forty-ninth report. WHO Technical Report Series, No. 992.
  • Dow Development Labs. (n.d.). Ask a Formulator: What is the Purpose and Approach to Solubility Studies? Retrieved from [Link]

  • Soares, J. X., Santos, Á., Fernandes, C., & Pinto, M. M. M. (2022). Methods for Determination of Lipophilicity. Encyclopedia.pub.
  • Solubility of Things. (n.d.). Spectroscopy: UV-Vis, IR, NMR, and Mass Spectrometry. Retrieved from [Link]

  • NTHRYS. (n.d.). Predicting Physicochemical Properties (pKa, logP/logD, Solubility) | Microstate- & pH-Aware Models. Retrieved from [Link]

  • Lou, H., Hiltunen, J., & Salonen, J. (2018). Practical Guidelines for the Characterization and Quality Control of Pure Drug Nanoparticles and Nano-Cocrystals in the Pharmaceutical Industry. Journal of pharmaceutical sciences, 107(9), 2343–2358.
  • Tripathi, D., & Kumar, L. (2020). A Recent Advancement in Approaches used for Estimation of Drug Solubility: A Review. Der Pharmacia Lettre, 12(4), 15-29.
  • ResearchGate. (n.d.). (PDF) Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. Retrieved from [Link]

  • International Journal of Innovative Research and Scientific Studies. (2023). Ionization constants (pKa)
  • ResearchGate. (n.d.). Novel Methods for the Prediction of logP, pKa, and logD. Retrieved from [Link]

  • Cambridge MedChem Consulting. (2017). pKa. Retrieved from [Link]

  • Cambridge MedChem Consulting. (n.d.). LogP/D. Retrieved from [Link]

  • JoVE. (2019). A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. Retrieved from [Link]

  • ACS Publications. (2020). High-Throughput HPLC Method for the Measurement of Octanol–Water Partition Coefficients without an Organic Modifier. Retrieved from [Link]

  • National Institutes of Health. (2013). Development of Methods for the Determination of pKa Values. Retrieved from [Link]

  • Langhua Pharmaceutical. (n.d.). Physicochemical and Biopharmaceutical Characterization of Medicinal Compounds/Drug Substances. Retrieved from [Link]

  • SlideShare. (n.d.). Physicochemical characterization of drugs. Retrieved from [Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (1999). ICH Harmonised Tripartite Guideline: Specifications: Test Procedures and Acceptance Criteria for Biotechnological/Biological Products Q6B.
  • PubMed Central. (2022). Cheminformatics Exploration of Structural Physicochemical Properties, Molecular Fingerprinting, and Diversity of the Chemical Space of Compounds from Betel Nut (Areca catechu L.). Retrieved from [Link]

  • Pace Analytical. (n.d.). Characterization of Physicochemical Properties. Retrieved from [Link]

  • precisionFDA. (n.d.). 3-(4-ETHYL-1H-IMIDAZOL-1-YL)-5-(TRIFLUOROMETHYL)BENZENAMINE. Retrieved from [Link]

  • SciSpace. (n.d.). Analysis of Physicochemical Properties for Drugs of Natural Origin. Retrieved from [Link]

  • JBINO. (n.d.). physicochemical property of drug molecules with respect to drug actions. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Trends in small molecule drug properties: a developability molecule assessment perspective. Retrieved from [Link]

  • Google Patents. (n.d.). CA2833394C - Processes for the synthesis of 5-(4-methyl-1h-imidazol-1-yl)-3-(trifluoromethyl)-benzenamine and its intermediates.

Sources

Foundational

Spectroscopic Scrutiny of 3-Fluoro-4-(4-methyl-1H-imidazol-1-yl)benzenamine: A Technical Guide

Abstract This technical guide provides a comprehensive analysis of the anticipated spectroscopic data for the novel compound 3-Fluoro-4-(4-methyl-1H-imidazol-1-yl)benzenamine, a molecule of significant interest in contem...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the anticipated spectroscopic data for the novel compound 3-Fluoro-4-(4-methyl-1H-imidazol-1-yl)benzenamine, a molecule of significant interest in contemporary drug discovery and materials science. In the absence of direct experimental spectra, this document leverages established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS), in conjunction with comparative data from structurally analogous compounds, to predict and interpret its characteristic spectral features. This guide is intended for researchers, scientists, and professionals in drug development, offering a robust framework for the structural elucidation and analytical characterization of this and similar N-aryl imidazole derivatives.

Introduction: The Structural Imperative

The compound 3-Fluoro-4-(4-methyl-1H-imidazol-1-yl)benzenamine presents a unique confluence of functionalities: a fluoro-substituted aniline ring and a 4-methylimidazole moiety. This specific arrangement of atoms dictates its electronic and conformational properties, which in turn are pivotal to its potential biological activity and material characteristics. Spectroscopic analysis is the cornerstone of molecular characterization, providing an empirical fingerprint that confirms chemical identity and purity. This guide will systematically deconstruct the predicted ¹H NMR, ¹³C NMR, IR, and MS data, elucidating the rationale behind the expected spectral patterns.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By probing the magnetic environments of ¹H and ¹³C nuclei, we can deduce the connectivity and spatial relationships of atoms within the molecule.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is anticipated to exhibit distinct signals for the aromatic, imidazole, and methyl protons. The chemical shifts are influenced by the electron-donating amino group, the electron-withdrawing fluorine atom, and the aromatic nature of both ring systems.

Table 1: Predicted ¹H NMR Data for 3-Fluoro-4-(4-methyl-1H-imidazol-1-yl)benzenamine (in CDCl₃)

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H-2' (imidazole)~7.8 - 8.0s-1H
H-5' (imidazole)~7.1 - 7.3s-1H
H-2 (benzene)~7.0 - 7.2dJ(H-F) ≈ 9-111H
H-6 (benzene)~6.8 - 7.0ddJ(H-H) ≈ 8-9, J(H-F) ≈ 2-31H
H-5 (benzene)~7.2 - 7.4tJ(H-H) ≈ 8-91H
-NH₂~3.5 - 4.5br s-2H
-CH₃~2.2 - 2.4s-3H

Causality of Predictions:

  • Imidazole Protons (H-2', H-5'): The protons on the imidazole ring are expected to appear as singlets in the aromatic region. The H-2' proton, situated between two nitrogen atoms, will be the most deshielded. This is consistent with data for N-arylimidazoles.

  • Benzene Protons (H-2, H-5, H-6): The fluorine atom will cause characteristic splitting patterns. H-2, being ortho to the fluorine, is expected to show a large coupling constant. H-6 will exhibit both ortho coupling to H-5 and a smaller meta coupling to the fluorine. H-5, being ortho to the amino group and meta to the imidazole, will likely appear as a triplet due to coupling with H-6 and the fluorine.

  • Amine Protons (-NH₂): The chemical shift of the amine protons is highly dependent on solvent and concentration and will appear as a broad singlet.

  • Methyl Protons (-CH₃): The methyl group on the imidazole ring will be a singlet in the upfield region, typical for methyl groups attached to an aromatic system.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide a count of the unique carbon environments and offer insights into the electronic effects of the substituents.

Table 2: Predicted ¹³C NMR Data for 3-Fluoro-4-(4-methyl-1H-imidazol-1-yl)benzenamine (in CDCl₃)

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-4' (imidazole, -CH₃)~138 - 140
C-2' (imidazole)~135 - 137
C-5' (imidazole)~118 - 120
C-3 (benzene, C-F)~155 - 158 (d, ¹J(C-F) ≈ 240-250 Hz)
C-1 (benzene, C-NH₂)~145 - 148
C-4 (benzene, C-imidazole)~130 - 133 (d, ²J(C-F) ≈ 10-15 Hz)
C-5 (benzene)~125 - 128
C-6 (benzene)~115 - 118 (d, ³J(C-F) ≈ 3-5 Hz)
C-2 (benzene)~110 - 113 (d, ²J(C-F) ≈ 20-25 Hz)
-CH₃~13 - 15

Causality of Predictions:

  • Fluorinated Carbon (C-3): The carbon directly bonded to the fluorine atom will exhibit a large one-bond coupling constant (¹J(C-F)) and appear significantly downfield.

  • Carbons Coupled to Fluorine: Other carbons in the benzene ring will show smaller couplings to the fluorine atom (²J(C-F), ³J(C-F)), which is a key diagnostic feature.

  • Imidazole Carbons: The chemical shifts of the imidazole carbons are based on known values for 4-methylimidazole and N-substituted imidazoles.

  • Aniline Ring Carbons: The positions of the aniline ring carbons are influenced by the interplay of the electron-donating amino group and the electron-withdrawing fluoro and imidazole substituents.

Experimental Protocol for NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR data is crucial for accurate structural assignment.

Workflow for NMR Analysis

NMR_Workflow A Sample Preparation (~5-10 mg in 0.6 mL CDCl₃) B Spectrometer Setup (Tune & Shim) A->B Insert Sample C ¹H NMR Acquisition (Standard Parameters) B->C Acquire Proton Spectrum D ¹³C NMR Acquisition (Proton Decoupled) B->D Acquire Carbon Spectrum F Data Processing (Fourier Transform, Phasing, Baseline Correction) C->F D->F E 2D NMR (Optional) (COSY, HSQC, HMBC) E->F G Spectral Interpretation & Assignment F->G Analyze Spectra

Caption: Workflow for NMR data acquisition and analysis.

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is a rapid and effective method for identifying the presence of key functional groups within a molecule. The vibrational frequencies of bonds provide a characteristic "fingerprint."

Table 3: Predicted IR Absorption Bands for 3-Fluoro-4-(4-methyl-1H-imidazol-1-yl)benzenamine

Wavenumber (cm⁻¹)Vibration TypeIntensity
3450 - 3300N-H stretch (asymmetric & symmetric)Medium
3150 - 3100Aromatic C-H stretch (imidazole & benzene)Medium-Weak
2950 - 2850Aliphatic C-H stretch (-CH₃)Weak
1620 - 1600N-H bend (scissoring)Medium
1580 - 1450C=C and C=N ring stretchingStrong
1250 - 1180C-N stretch (aryl-N)Strong
1100 - 1000C-F stretchStrong

Causality of Predictions:

  • N-H Vibrations: The primary amine will show two distinct N-H stretching bands, a hallmark of this functional group.[1] The N-H bending vibration is also expected in the 1620-1600 cm⁻¹ region.

  • Aromatic C-H Stretch: The C-H stretching of both the benzene and imidazole rings will appear above 3000 cm⁻¹.

  • C-F Stretch: The strong absorbance due to the C-F bond is a key feature and is expected in the 1100-1000 cm⁻¹ region.[2]

  • Ring Vibrations: The stretching of the C=C and C=N bonds within the aromatic rings will give rise to a series of strong bands in the fingerprint region.

Experimental Protocol for IR Data Acquisition

Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining the IR spectrum of a solid sample.

Workflow for ATR-IR Analysis

IR_Workflow A Clean ATR Crystal B Acquire Background Spectrum A->B C Place Solid Sample on Crystal B->C D Apply Pressure C->D E Acquire Sample Spectrum D->E F Data Analysis (Peak Picking & Functional Group Assignment) E->F

Caption: Workflow for ATR-IR data acquisition and analysis.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of a compound and offers structural information through the analysis of its fragmentation pattern upon ionization.

Predicted Mass Spectrum

The molecular ion peak (M⁺) is expected to be a prominent feature in the mass spectrum. The fragmentation pattern will be dictated by the stability of the resulting ions and neutral losses.

Table 4: Predicted Key Fragments in the Mass Spectrum of 3-Fluoro-4-(4-methyl-1H-imidazol-1-yl)benzenamine

m/zProposed Fragment
205[M]⁺ (Molecular Ion)
186[M - F]⁺
178[M - HCN]⁺
124[C₇H₅FN]⁺
82[C₄H₆N₂]⁺ (4-methylimidazole)

Causality of Predictions:

  • Molecular Ion: The molecular weight of C₁₀H₁₀FN₃ is 205.21 g/mol . A strong molecular ion peak is expected due to the aromatic nature of the compound.

  • Nitrogen Rule: The presence of an odd number of nitrogen atoms (three) will result in an odd nominal molecular weight, which is consistent with the predicted molecular ion at m/z 205.

  • Key Fragmentations:

    • Loss of a fluorine radical is a possible fragmentation pathway.

    • A common fragmentation for aromatic amines is the loss of HCN.

    • Cleavage of the C-N bond between the benzene ring and the imidazole ring can lead to fragments corresponding to the fluoroaniline and methylimidazole moieties. The fragmentation of amines often occurs via α-cleavage, leading to the formation of stable iminium ions.

Experimental Protocol for MS Data Acquisition

Electron Ionization (EI) is a standard method for generating mass spectra of volatile and thermally stable organic compounds.

Workflow for EI-MS Analysis

MS_Workflow A Sample Introduction (Direct Insertion Probe or GC Inlet) B Ionization (Electron Ionization, 70 eV) A->B C Mass Analysis (Quadrupole or Time-of-Flight) B->C D Detection C->D E Data Analysis (Molecular Ion Identification & Fragment Assignment) D->E

Caption: Workflow for EI-MS data acquisition and analysis.

Conclusion: A Predictive Spectroscopic Portrait

This guide has presented a detailed, predictive analysis of the NMR, IR, and MS spectra of 3-Fluoro-4-(4-methyl-1H-imidazol-1-yl)benzenamine. By grounding these predictions in fundamental spectroscopic principles and comparative data from analogous structures, a comprehensive and scientifically rigorous spectroscopic profile has been constructed. This information serves as a valuable resource for the unambiguous identification and characterization of this molecule, facilitating its further investigation in various scientific domains. The provided experimental workflows offer a standardized approach to data acquisition, ensuring reproducibility and reliability.

References

  • Organic Spectroscopy International. (2018, September 23). 3-fluoro-4- morpholinoaniline. Retrieved from [Link]

  • PubChem. (n.d.). 4-(1H-imidazol-1-yl)aniline. Retrieved from [Link]

  • SpectraBase. (n.d.). (4-imidazol-1-ylphenyl)amine. Retrieved from [Link]

  • Wikipedia. (n.d.). Carbon–fluorine bond. Retrieved from [Link]

  • UCLA Chemistry & Biochemistry. (n.d.). IR: amines. Retrieved from [Link]

  • JoVE. (2023, April 30). Mass Spectrometry of Amines. Retrieved from [Link]

Sources

Exploratory

solubility of 3-Fluoro-4-(4-methyl-1H-imidazol-1-YL)benzenamine in organic solvents

An In-Depth Technical Guide to the Solubility of 3-Fluoro-4-(4-methyl-1H-imidazol-1-yl)benzenamine in Organic Solvents Authored by: A Senior Application Scientist Abstract Introduction: The Critical Role of Solubility in...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility of 3-Fluoro-4-(4-methyl-1H-imidazol-1-yl)benzenamine in Organic Solvents

Authored by: A Senior Application Scientist

Abstract

Introduction: The Critical Role of Solubility in Drug Development

The journey of a drug candidate from discovery to a viable therapeutic is fraught with challenges, with poor physicochemical properties being a primary cause of attrition. Among these, aqueous and organic solvent solubility are paramount.[1][3][4] Solubility dictates the concentration of a drug in solution, which is a prerequisite for absorption and subsequent systemic circulation to elicit a pharmacological response.[1][2] For orally administered drugs, the compound must first dissolve in gastrointestinal fluids before it can be absorbed.[2] Consequently, low solubility can lead to inadequate and variable bioavailability, potentially rendering a promising therapeutic candidate ineffective.[1][4]

The study of solubility in organic solvents is equally crucial. It governs key downstream processes such as:

  • Synthesis and Purification: Selecting appropriate solvents is essential for achieving high yields and purity during crystallization and chromatographic purification.

  • Formulation Development: The ability to dissolve the API in a suitable solvent system is fundamental to creating various dosage forms, from oral solutions to injectables and topical preparations.

  • Analytical Method Development: Accurate quantification of the API often requires its dissolution in a solvent compatible with analytical techniques like High-Performance Liquid Chromatography (HPLC) and UV-Visible (UV-Vis) Spectroscopy.[8][9][10]

This guide will provide a detailed exploration of the theoretical and practical aspects of determining the solubility of 3-Fluoro-4-(4-methyl-1H-imidazol-1-yl)benzenamine.

Physicochemical Profile and Solubility Prediction

Direct experimental data on the solubility of 3-Fluoro-4-(4-methyl-1H-imidazol-1-yl)benzenamine is sparse. However, we can infer its likely behavior by examining its chemical structure and the properties of a closely related analog, 3-(4-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)benzenamine.

Chemical Structure:

  • 3-Fluoro-4-(4-methyl-1H-imidazol-1-yl)benzenamine:

    • CAS: 252340-70-8[11][12]

    • Molecular Formula: C₁₀H₁₀FN₃[13]

    • Molecular Weight: 191.2 g/mol [13]

  • Analog: 3-(4-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)benzenamine:

    • CAS: 641571-11-1[14][15]

    • Molecular Formula: C₁₁H₁₀F₃N₃[14]

    • Molecular Weight: 241.22 g/mol [14]

The target molecule features a benzenamine core substituted with a fluorine atom and a 4-methyl-1H-imidazol-1-yl group. The presence of the amine (-NH₂) and imidazole moieties provides sites for hydrogen bonding, suggesting potential solubility in protic solvents. The aromatic rings contribute to its hydrophobicity. The fluorine atom, being highly electronegative, will influence the molecule's electronic distribution and polarity.

Predicted Physicochemical Properties (based on analog):

PropertyValue (for analog)Implication for Solubility
LogP 2.78[14]A positive LogP value indicates a preference for a lipophilic (non-polar) environment over a hydrophilic (polar) one. This suggests that the compound will likely be more soluble in organic solvents than in water.
Topological Polar Surface Area (TPSA) 43.84 Ų[14]This value suggests a moderate degree of polarity, which, combined with the LogP, indicates that the molecule is not extremely non-polar. It will likely require solvents with some degree of polarity for effective dissolution.
Hydrogen Bond Donors 1[14]The amine group can donate a hydrogen bond.
Hydrogen Bond Acceptors 3[14]The nitrogen atoms in the imidazole ring and the amine group can accept hydrogen bonds.
Melting Point 126-129 °C[16]A relatively high melting point suggests strong intermolecular forces in the solid state, which must be overcome by solvent-solute interactions for dissolution to occur.

Based on this analysis, we can predict that 3-Fluoro-4-(4-methyl-1H-imidazol-1-yl)benzenamine will exhibit limited solubility in non-polar aliphatic hydrocarbons and higher solubility in polar aprotic and protic organic solvents. Solvents like ethanol, methanol, acetone, and dimethyl sulfoxide (DMSO) are likely to be good candidates for solubilizing this compound.

Thermodynamic vs. Kinetic Solubility: A Critical Distinction

When discussing solubility, it is essential to differentiate between two key concepts: thermodynamic and kinetic solubility.[17][18]

  • Thermodynamic Solubility (Equilibrium Solubility): This is the maximum concentration of a solute that can dissolve in a solvent at a given temperature and pressure, where the dissolved solute is in equilibrium with the solid (undissolved) state.[17][18][19] It is a true measure of a compound's intrinsic solubility and is crucial for understanding its behavior in vivo and for formulation development.[20][21]

  • Kinetic Solubility: This is determined by dissolving the compound in a highly soluble organic solvent (like DMSO) and then adding this stock solution to an aqueous buffer.[20][21] The concentration at which precipitation is first observed is the kinetic solubility.[19] Kinetic solubility values are often higher than thermodynamic solubility due to the formation of supersaturated solutions and are highly dependent on the experimental conditions.[17][18][19][22] While useful for high-throughput screening in early drug discovery, thermodynamic solubility is the more definitive measure for later-stage development.[20][21]

This guide will focus on the determination of thermodynamic solubility.

Experimental Determination of Thermodynamic Solubility

The "gold standard" for determining thermodynamic solubility is the shake-flask method .[23] This method involves adding an excess amount of the solid compound to a known volume of the solvent of interest, agitating the mixture until equilibrium is reached, and then measuring the concentration of the dissolved compound in the supernatant.

Detailed Experimental Protocol

Objective: To determine the thermodynamic solubility of 3-Fluoro-4-(4-methyl-1H-imidazol-1-yl)benzenamine in various organic solvents at a controlled temperature.

Materials:

  • 3-Fluoro-4-(4-methyl-1H-imidazol-1-yl)benzenamine (solid)

  • Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, toluene, dichloromethane, dimethylformamide, dimethyl sulfoxide)

  • Glass vials with screw caps

  • Orbital shaker or rotator with temperature control

  • Centrifuge

  • Syringes and syringe filters (0.22 µm)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

Procedure:

  • Preparation of Solvent Systems: Ensure all organic solvents are of high purity (HPLC grade or equivalent).

  • Sample Preparation: Add an excess amount of solid 3-Fluoro-4-(4-methyl-1H-imidazol-1-yl)benzenamine to a series of vials, each containing a known volume (e.g., 2 mL) of a different organic solvent. The amount of solid should be sufficient to ensure that undissolved solid remains at equilibrium.

  • Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. It is advisable to conduct a time-to-equilibrium study beforehand by taking samples at various time points (e.g., 4, 8, 12, 24, 48 hours) to confirm that the concentration in solution has reached a plateau.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Alternatively, centrifuge the vials at a high speed to pellet the undissolved solid.

  • Sample Collection and Dilution: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial to remove any remaining solid particles. Perform a precise dilution of the filtered supernatant with a suitable solvent (often the mobile phase for HPLC analysis) to bring the concentration within the linear range of the analytical method.

  • Quantification: Analyze the diluted samples using a validated analytical method, such as HPLC-UV or UV-Vis spectroscopy, to determine the concentration of the dissolved compound.[8][24][25][26][27]

Analytical Method: HPLC-UV

HPLC is a highly accurate and precise method for determining the concentration of a dissolved API.[8]

  • Mobile Phase: A mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol). The exact composition should be optimized to achieve good peak shape and retention time for the analyte.

  • Stationary Phase: A C18 reversed-phase column is typically suitable for a molecule of this nature.

  • Detection: UV detection at a wavelength where the compound exhibits maximum absorbance (λ_max).

  • Calibration: A calibration curve should be prepared using standard solutions of 3-Fluoro-4-(4-methyl-1H-imidazol-1-yl)benzenamine of known concentrations.[8] The concentration of the unknown samples is then determined by interpolating their peak areas from this curve.

Data Presentation

The solubility data should be presented in a clear and concise table.

Table 1: Hypothetical Solubility Data for 3-Fluoro-4-(4-methyl-1H-imidazol-1-yl)benzenamine at 25 °C

SolventPolarity IndexSolubility (mg/mL)Solubility (mol/L)
Toluene2.4Data to be determinedData to be determined
Dichloromethane3.1Data to be determinedData to be determined
Ethyl Acetate4.4Data to be determinedData to be determined
Acetone5.1Data to be determinedData to be determined
Ethanol5.2Data to be determinedData to be determined
Methanol6.6Data to be determinedData to be determined
Dimethylformamide (DMF)6.4Data to be determinedData to be determined
Dimethyl Sulfoxide (DMSO)7.2Data to be determinedData to be determined

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the thermodynamic solubility determination workflow.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis cluster_result Result prep_solid Excess Solid API equilibration Agitation at Constant Temperature (24-48h) prep_solid->equilibration prep_solvent Known Volume of Solvent prep_solvent->equilibration separation Centrifugation/ Settling equilibration->separation sampling Collect & Filter Supernatant separation->sampling dilution Precise Dilution sampling->dilution quantification HPLC-UV or UV-Vis Analysis dilution->quantification result Solubility Data (mg/mL or mol/L) quantification->result

Caption: Workflow for Thermodynamic Solubility Determination.

Conclusion and Future Directions

Understanding the solubility of 3-Fluoro-4-(4-methyl-1H-imidazol-1-yl)benzenamine in organic solvents is a foundational step in its development as a pharmaceutical intermediate. This guide has provided a comprehensive overview of the theoretical considerations and a detailed, practical protocol for its experimental determination. By systematically applying the shake-flask method coupled with a robust analytical technique like HPLC, researchers can generate the high-quality, reliable solubility data needed to guide synthesis, purification, and formulation efforts. This, in turn, is critical for accelerating the development of new and effective medicines.

References

  • Drug Solubility: Importance and Enhancement Techniques. (n.d.). National Institutes of Health (NIH).
  • Brittain, H. G. (2014, April 29). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review.
  • PharmaGuru. (2025, March 26). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. PharmaGuru.
  • Spectroscopic Techniques. (n.d.). Solubility of Things.
  • Brittain, H. G. (2025, August 5). Thermodynamic vs. kinetic solubility: Knowing which is which. ResearchGate.
  • Seppic. (2025, January 24). Optimizing drug Solubility for enhanced oral formulation performance. Seppic.
  • The Importance of Solubility for New Drug Molecules. (2020, May 11). Technium Science.
  • Alsenz, J., & Kansy, M. (2012, October 9). Optimizing solubility: kinetic versus thermodynamic solubility temptations and risks. PubMed.
  • Ascendia Pharmaceutical Solutions. (2021, July 5). 4 Factors Affecting Solubility of Drugs. Ascendia Pharma.
  • WuXi AppTec. (2024, April 4). 4 Ways Drug Solubility Testing Helps Discovery & Development. WuXi AppTec.
  • Comparison of kinetic solubility with equilibrium solubility (μM) of... (n.d.). ResearchGate.
  • Gorgon, O. (2015, June 8). Absorption Spectroscopic Determination of Solubility of Alloxazine in Aqueous Solutions. Scirp.org.
  • WuXi AppTec. (n.d.). Kinetic & Thermodynamic Solubility Testing. WuXi AppTec.
  • Pan, L., et al. (n.d.). Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. ACS Publications.
  • how can i test the solubility in hplc please ?. (2009, August 19). Chromatography Forum.
  • Improved Pharma. (2021, February 14). Solubility and Dissolution with HPLC or UV-Vis Detection. Improved Pharma.
  • A New HPLC Approach for Determination of In-Vitro Solubility of Naproxen Sodium. (2025, August 5). ResearchGate.
  • Matsuda, H., et al. (2015, July 26). Determination and prediction of solubilities of active pharmaceutical ingredients in selected organic solvents. R Discovery.
  • Ask a Formulator: What is the Purpose and Approach to Solubility Studies?. (n.d.). Dow Development Labs.
  • Processes for the synthesis of 5-(4-methyl-1h-imidazol-1-yl)-3-(trifluoromethyl)-benzenamine and its intermediates. (n.d.). Google Patents.
  • 3-Fluoro-4-(4-methyl-1H-imidazol-1-yl)benzenamine. (n.d.). CymitQuimica.
  • PROCESS FOR THE PREPARATION OF 3-(TRIFLUOROMETHYL)-5-(4-METHYL-1H-IMIDAZOLE-1-YL)-BENZENEAMINE HYDROCHLORIDE. (2020, April 28). Googleapis.com.
  • 3-(4-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)benzenamine. (n.d.). ChemScene.
  • An improved process for 3-(4-methyl-1h-imidazol-1-yl)-5-(trifluoromethyl) aniline. (n.d.). Google Patents.
  • 3-(4-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline. (n.d.). PubChem.
  • 3-(4-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline. (n.d.). Ossila.
  • 3-Fluoro-4-(4-methyl-1H-imidazol-1-yl)benzenamine. (n.d.). ChemicalBook.
  • 3-Fluoro-4-(4-methyl-1H-imidazol-1-yl)benzenamine. (2022, December 31). ChemicalBook.

Sources

Foundational

An In-depth Technical Guide on the Mechanism of Action of 3-Fluoro-4-(4-methyl-1H-imidazol-1-yl)benzenamine Derivatives

Executive Summary The 3-fluoro-4-(4-methyl-1H-imidazol-1-yl)benzenamine scaffold is a key pharmacophore in modern medicinal chemistry. While the parent compound primarily serves as a synthetic intermediate, its derivativ...

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The 3-fluoro-4-(4-methyl-1H-imidazol-1-yl)benzenamine scaffold is a key pharmacophore in modern medicinal chemistry. While the parent compound primarily serves as a synthetic intermediate, its derivatives have emerged as potent modulators of critical cellular signaling pathways. This guide synthesizes the available scientific literature to propose and detail the predominant mechanism of action for this class of compounds: the inhibition of protein kinases. We will delve into the specific kinase families frequently targeted by these derivatives, namely p38 Mitogen-Activated Protein Kinase (MAPK), Vascular Endothelial Growth Factor Receptor (VEGFR), and Epidermal Growth Factor Receptor (EGFR). This document provides a comprehensive framework for understanding their molecular interactions, the downstream cellular consequences, and the experimental methodologies required to elucidate and validate their mechanism of action, intended for researchers, scientists, and drug development professionals.

Introduction: The Imidazole Scaffold in Kinase Inhibition

The imidazole ring is a privileged structure in drug discovery, renowned for its ability to form key hydrogen bonds and coordinate with metal ions within enzyme active sites.[1][2] The 3-fluoro-4-(4-methyl-1H-imidazol-1-yl)benzenamine core combines this versatile heterocycle with a substituted aniline ring, providing a robust platform for developing targeted therapeutics. Although direct mechanistic studies on the parent benzenamine are scarce, extensive research on its derivatives points overwhelmingly towards a primary function as ATP-competitive kinase inhibitors.[2][3][4]

Kinases are a large family of enzymes that catalyze the transfer of a phosphate group from ATP to a substrate protein, a process known as phosphorylation.[5] This modification acts as a molecular switch, regulating a vast array of cellular processes, including proliferation, differentiation, apoptosis, and migration.[6][7] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them highly attractive drug targets.[5][8]

Derivatives of the title compound are designed to bind to the ATP-binding pocket of specific kinases. By occupying this site, they prevent the natural substrate, ATP, from binding, thereby blocking the phosphorylation event and shutting down the downstream signaling cascade.[8][9] The specificity of these inhibitors for particular kinases is achieved through meticulous chemical modifications to the core scaffold, which optimize interactions with unique amino acid residues within the ATP-binding pocket of the target kinase.

Hypothesized Primary Mechanism of Action: ATP-Competitive Kinase Inhibition

The central hypothesis for the mechanism of action of 3-fluoro-4-(4-methyl-1H-imidazol-1-yl)benzenamine derivatives is their function as Type I or Type II kinase inhibitors.[9] These inhibitors operate by directly competing with ATP for binding to the kinase's active site.

  • Type I Inhibitors: Bind to the active conformation of the kinase.

  • Type II Inhibitors: Bind to and stabilize an inactive conformation of the kinase, often extending into an adjacent allosteric site.[8]

The imidazole and aniline moieties of the scaffold are crucial for this interaction. The nitrogen atoms of the imidazole ring can act as hydrogen bond acceptors and donors, mimicking the adenine region of ATP, while the substituted phenyl ring can engage in hydrophobic and van der Waals interactions within the pocket. The fluorine atom can further enhance binding affinity and modulate the compound's physicochemical properties.

The direct consequence of this inhibition is the cessation of signal transduction through the targeted pathway. This leads to a variety of cellular outcomes depending on the specific kinase being inhibited. The following sections will explore the major kinase targets identified for derivatives of this class.

Key Kinase Targets and Signaling Pathways

Based on extensive research into imidazole-based compounds, three key kinase families have been identified as primary targets for derivatives of 3-fluoro-4-(4-methyl-1H-imidazol-1-yl)benzenamine: p38 MAPK, VEGFR, and EGFR.

p38 Mitogen-Activated Protein Kinase (MAPK) Inhibition

The p38 MAP kinase is a central regulator of the cellular response to inflammatory cytokines and environmental stress.[2] Its activation leads to the production of pro-inflammatory cytokines like TNF-α and IL-1β. Inhibition of p38 MAPK is therefore a promising strategy for treating inflammatory diseases.[2][10] Imidazole-based compounds, are well-documented as potent p38 MAPK inhibitors.[1][11]

p38_MAPK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokines_Stress Inflammatory Cytokines (e.g., TNF-α, IL-1β) Stress Signals Receptor Cytokine Receptor Cytokines_Stress->Receptor MAP3K MAPKKK (e.g., TAK1, ASK1) Receptor->MAP3K Activates MAP2K MAPKK (MKK3/6) MAP3K->MAP2K Phosphorylates p38 p38 MAPK MAP2K->p38 Phosphorylates TranscriptionFactors Transcription Factors (e.g., ATF2, CREB) p38->TranscriptionFactors Phosphorylates & Activates Inhibitor Imidazole Derivative Inhibitor->p38 Inhibits ATP Binding GeneExpression Pro-inflammatory Gene Expression TranscriptionFactors->GeneExpression Induces

Caption: p38 MAPK Signaling Pathway Inhibition.
Vascular Endothelial Growth Factor Receptor (VEGFR) Inhibition

VEGFRs, particularly VEGFR-2, are receptor tyrosine kinases that play a crucial role in angiogenesis—the formation of new blood vessels.[12][13] In cancer, tumors induce angiogenesis to supply themselves with nutrients and oxygen, and to metastasize.[14] Inhibiting VEGFR signaling is a cornerstone of anti-angiogenic cancer therapy. Several benzenamine derivatives have been investigated as potent VEGFR inhibitors.[15]

VEGFR_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGF VEGF-A VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds & Induces Dimerization PLCg PLCγ VEGFR2->PLCg Autophosphorylates & Activates PI3K PI3K VEGFR2->PI3K Activates RAF RAF VEGFR2->RAF Activates AKT AKT PI3K->AKT MEK MEK RAF->MEK GeneExpression Gene Expression (Proliferation, Survival, Migration, Permeability) AKT->GeneExpression ERK ERK MEK->ERK ERK->GeneExpression Inhibitor Imidazole Derivative Inhibitor->VEGFR2 Inhibits ATP Binding

Caption: VEGFR-2 Signaling Pathway Inhibition.
Epidermal Growth Factor Receptor (EGFR) Inhibition

EGFR is another receptor tyrosine kinase that, when overexpressed or mutated, can drive tumor growth in various cancers, including non-small cell lung cancer and colorectal cancer.[16][17] EGFR inhibitors block the signaling pathways that lead to cell proliferation and survival. The imidazole scaffold is a common feature in many potent EGFR inhibitors.[3][18]

EGFR_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF / TGF-α EGFR EGFR EGF->EGFR Binds & Induces Dimerization RAS RAS EGFR->RAS Autophosphorylates & Activates PI3K PI3K EGFR->PI3K Activates RAF RAF RAS->RAF AKT AKT PI3K->AKT MEK MEK RAF->MEK mTOR mTOR AKT->mTOR ERK ERK MEK->ERK GeneExpression Gene Expression (Proliferation, Survival) ERK->GeneExpression mTOR->GeneExpression Inhibitor Imidazole Derivative Inhibitor->EGFR Inhibits ATP Binding

Caption: EGFR Signaling Pathway Inhibition.

Experimental Validation of the Mechanism of Action

A multi-step, hierarchical approach is required to rigorously validate the hypothesized mechanism of action. This involves progressing from direct biochemical assays to more complex cell-based and phenotypic assessments.[19]

Step 1: Biochemical Kinase Inhibition Assay

The initial step is to determine if the derivative directly inhibits the activity of the purified kinase enzyme.[19][20] A Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is a common high-throughput method for this purpose.[21][22]

Protocol: TR-FRET Kinase Assay

  • Reagent Preparation: Prepare a dilution series of the test compound in DMSO. Prepare assay buffer containing the purified kinase (e.g., recombinant p38α, VEGFR-2, or EGFR), a specific biotinylated peptide substrate, and ATP.

  • Kinase Reaction: In a 384-well plate, add the test compound, followed by the kinase. Allow a pre-incubation period (e.g., 30 minutes) for the compound to bind to the kinase.

  • Initiation: Initiate the phosphorylation reaction by adding the ATP and peptide substrate mixture. Incubate for 1-2 hours at room temperature.

  • Detection: Stop the reaction and add a detection solution containing a Europium-labeled anti-phospho-peptide antibody (donor) and Streptavidin-labeled acceptor fluorophore. Incubate for 1 hour.

  • Data Acquisition: Read the plate on a TR-FRET compatible microplate reader, measuring emissions at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).[21]

  • Analysis: Calculate the TR-FRET ratio. Plot the ratio against the inhibitor concentration and fit a sigmoidal dose-response curve to determine the IC50 value (the concentration of inhibitor required to reduce kinase activity by 50%).

TR_FRET_Workflow cluster_workflow TR-FRET Kinase Assay Workflow Start Prepare Reagents (Inhibitor, Kinase, Substrate, ATP) Incubate Incubate Kinase with Inhibitor Start->Incubate React Add ATP & Substrate Initiate Reaction Incubate->React Detect Add TR-FRET Detection Reagents React->Detect Read Read Plate on Microplate Reader Detect->Read Analyze Calculate IC50 Read->Analyze

Caption: Experimental workflow for a TR-FRET kinase assay.
Kinase TargetTest CompoundIC50 (nM) [Hypothetical]
p38α MAPKDerivative A8.5
VEGFR-2Derivative B12.2
EGFR (T790M)Derivative C5.1
A panel of 50 other kinasesDerivative C>1000

Table 1: Hypothetical biochemical IC50 data for representative derivatives. The high IC50 against other kinases for Derivative C would indicate high selectivity.

Step 2: Cellular Target Engagement & Downstream Signaling

Confirming that the compound inhibits the target kinase within a living cell is a critical validation step.[19] Western blotting for the phosphorylated (active) form of the target kinase and its key downstream substrates is the gold-standard method.[7][23]

Protocol: Phospho-Protein Western Blot

  • Cell Culture and Treatment: Culture an appropriate cancer cell line known to be dependent on the target pathway (e.g., A549 for EGFR, HUVEC for VEGFR, THP-1 for p38). Treat cells with a dose range of the test compound for a specified time.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation states.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.

    • Incubate the membrane overnight at 4°C with a primary antibody specific to the phosphorylated form of the target or a downstream protein (e.g., anti-phospho-EGFR (Tyr1068), anti-phospho-ERK (Thr202/Tyr204)).

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imaging system.[7]

  • Stripping and Re-probing: Strip the membrane and re-probe with antibodies for the total protein (e.g., total EGFR, total ERK) and a loading control (e.g., GAPDH, β-actin) to confirm equal protein loading and to assess changes in phosphorylation relative to total protein levels.[24]

Western_Blot_Workflow cluster_workflow Phospho-Western Blot Workflow Start Cell Treatment & Lysis Quantify Protein Quantification Start->Quantify Separate SDS-PAGE & Transfer Quantify->Separate Block Blocking Separate->Block Probe Primary & Secondary Antibody Incubation Block->Probe Detect ECL Detection & Imaging Probe->Detect Analyze Quantify Bands (p-Protein vs Total) Detect->Analyze

Caption: Experimental workflow for a phospho-protein Western blot assay.
Target ProteinTreatment (Derivative B)Concentration (nM)Fold Change (p-VEGFR-2/Total VEGFR-2) [Hypothetical]
p-VEGFR-2 (Y1175)Untreated Control01.00
Derivative B100.65
Derivative B1000.12
Derivative B10000.05
p-ERK1/2 (T202/Y204)Untreated Control01.00
Derivative B100.71
Derivative B1000.25
Derivative B10000.11

Table 2: Hypothetical quantitative Western blot data showing dose-dependent inhibition of VEGFR-2 and downstream ERK phosphorylation.

Step 3: Phenotypic Cellular Assays

The final step is to demonstrate that target inhibition translates into a desired biological effect, such as inhibiting cancer cell growth or inducing apoptosis.[25][26]

Protocol: Cell Viability (MTT/MTS) Assay

  • Cell Seeding: Seed cancer cells in a 96-well plate and allow them to adhere overnight.

  • Treatment: Treat the cells with a serial dilution of the test compound and incubate for 72 hours.

  • Reagent Addition: Add MTT or MTS reagent to each well and incubate for 2-4 hours. Viable cells will metabolize the tetrazolium salt into a colored formazan product.

  • Data Acquisition: Measure the absorbance of the formazan product on a microplate reader.

  • Analysis: Normalize the absorbance values to the untreated control and plot against compound concentration to determine the GI50 (concentration for 50% growth inhibition).[6]

Conclusion

The 3-fluoro-4-(4-methyl-1H-imidazol-1-yl)benzenamine scaffold represents a highly promising platform for the development of targeted kinase inhibitors. The proposed mechanism of action, centered on ATP-competitive inhibition of key oncogenic and inflammatory kinases like p38 MAPK, VEGFR, and EGFR, is strongly supported by the broader scientific literature on related imidazole derivatives. The validation of this mechanism for any new derivative requires a systematic and rigorous experimental approach, progressing from biochemical potency and selectivity assays to cellular confirmation of target engagement and downstream pathway modulation, and culminating in the demonstration of a desired phenotypic outcome. This comprehensive guide provides the foundational knowledge and methodological framework for researchers to effectively investigate and characterize this important class of therapeutic agents.

References

  • Reaction Biology. (n.d.). Cell-based Assays for Drug Discovery. Retrieved January 2, 2026, from [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. [Link]

  • Di Lorenzo, A., et al. (2021). A New Bioassay Platform Design for the Discovery of Small Molecules with Anticancer Immunotherapeutic Activity. Molecules. [Link]

  • Noble Life Sciences. (n.d.). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Retrieved January 2, 2026, from [Link]

  • BMG LABTECH. (2020). Kinase assays. [Link]

  • Andersen, A. P., et al. (2014). A Comparison of Protein Kinases Inhibitor Screening Methods Using Both Enzymatic Activity and Binding Affinity Determination. PLoS ONE. [Link]

  • Thota, S., et al. (2015). Bioassays for anticancer activities. Methods in Molecular Biology. [Link]

  • Jones, C. A., et al. (2008). Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora. Methods in Molecular Biology. [Link]

  • Smalley, K. S. M. (2014). Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. Methods in Molecular Biology. [Link]

  • ResearchGate. (n.d.). Different Types of Kinase Inhibitors and Their Mechanisms of Action. Retrieved January 2, 2026, from [Link]

  • The Institute of Cancer Research. (n.d.). Kinase inhibitors: the science behind a revolution. Retrieved January 2, 2026, from [Link]

  • Bhullar, K. S., et al. (2018). Tyrosine Kinase Inhibitors. StatPearls. [Link]

  • ResearchGate. (n.d.). Western blot analysis of proteins in the mitogen-activated protein kinase (MAPK) pathway in mouse liver. Retrieved January 2, 2026, from [Link]

  • Ahmad, I., et al. (2023). Synthesis, In Silico Studies, and In Vitro Anti-Inflammatory Activity of Novel Imidazole Derivatives Targeting p38 MAP Kinase. ACS Omega. [Link]

  • Tron, G. C., et al. (2006). (1,2,3-Triazol-4-yl)benzenamines: synthesis and activity against VEGF receptors 1 and 2. Journal of Medicinal Chemistry. [Link]

  • Zhao, J., et al. (2014). Recent developments of p38α MAP kinase inhibitors as antiinflammatory agents based on the imidazole scaffolds. Current Topics in Medicinal Chemistry. [Link]

  • ResearchGate. (n.d.). Imidazole-based p38 MAP kinase inhibitors. Retrieved January 2, 2026, from [Link]

  • ResearchGate. (n.d.). p38 MAP Kinase Inhibitors in Clinical Trials. Retrieved January 2, 2026, from [Link]

  • Al-Suhaimi, K. S., et al. (2025). A momentous progress update: epidermal growth factor receptor inhibitors as viable agents for combating cancer. Journal of Biomolecular Structure and Dynamics. [Link]

  • El-Damasy, D. A., et al. (2022). EGFR inhibitors synthesis and biological assessment. Drug Design, Development and Therapy. [Link]

  • Lazzara, F., et al. (2021). Synthesis and Biological Evaluation of 2,3,4-Triaryl-1,2,4-oxadiazol-5-ones as p38 MAPK Inhibitors. Molecules. [Link]

  • Al-Omaim, W. S., et al. (2025). Current progress of 1,2,3-triazole hybrids as EGFR inhibitors for cancer therapy – a literature review. Journal of Biomolecular Structure and Dynamics. [Link]

  • Altmeyers Encyclopedia. (n.d.). VEGFR inhibitors. Retrieved January 2, 2026, from [Link]

  • ResearchGate. (n.d.). EGFR tyrosine kinase inhibitor: design, synthesis, characterization, biological evaluation, and molecular docking. Retrieved January 2, 2026, from [Link]

  • Al-Warhi, T., et al. (2024). In Silico Screening of 1,3,4-Thiadiazole Derivatives as Inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). Molecules. [Link]

  • Le, T. V., et al. (2024). Imidazole[1,5-a]pyridine derivatives as EGFR tyrosine kinase inhibitors unraveled by umbrella sampling and steered molecular dynamics simulations. Scientific Reports. [Link]

  • Wang, Y., et al. (2022). Design, Synthesis, and Biological Evaluation of a Novel VEGFR-2 Inhibitor Based on a 1,2,5-Oxadiazole-2-Oxide Scaffold with MAPK Signaling Pathway Inhibition. Molecules. [Link]

Sources

Exploratory

role of 3-Fluoro-4-(4-methyl-1H-imidazol-1-YL)benzenamine in kinase inhibition

An In-depth Technical Guide on the Role of 3-Fluoro-4-(4-methyl-1H-imidazol-1-yl)benzenamine in Kinase Inhibition For Researchers, Scientists, and Drug Development Professionals Introduction In the landscape of modern on...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide on the Role of 3-Fluoro-4-(4-methyl-1H-imidazol-1-yl)benzenamine in Kinase Inhibition

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern oncology, the development of small molecule kinase inhibitors has marked a paradigm shift, moving from cytotoxic chemotherapies to targeted therapies with improved efficacy and safety profiles. Central to the success of these targeted agents are the specific chemical scaffolds and building blocks that enable potent and selective inhibition of pathogenic kinases. One such unassuming yet critical component is 3-Fluoro-4-(4-methyl-1H-imidazol-1-yl)benzenamine .

This technical guide delves into the multifaceted role of this fluoro-imidazolyl-aniline moiety, not as a direct kinase inhibitor in its own right, but as a pivotal structural motif and key synthetic intermediate in the creation of clinically significant kinase inhibitors. We will explore its contribution to the molecular architecture and pharmacological properties of these drugs, with a particular focus on its incorporation into the BRAF inhibitor Dabrafenib . Furthermore, we will examine structurally related analogs and their application in the synthesis of other important kinase inhibitors, such as the BCR-ABL inhibitor Nilotinib . Through this exploration, we aim to provide a comprehensive understanding of how this specific chemical entity contributes to the design and development of life-saving cancer therapeutics.

The Strategic Importance of the Fluoro-Imidazolyl-Aniline Moiety in Kinase Inhibitor Design

The 3-Fluoro-4-(4-methyl-1H-imidazol-1-yl)benzenamine scaffold is a "privileged" structure in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. Its utility in kinase inhibitor design stems from the unique combination of its constituent parts: the aniline, the fluoro substituent, and the methyl-imidazole group.

  • The Aniline Group: The primary amine (-NH2) of the aniline serves as a versatile synthetic handle. It readily participates in a variety of coupling reactions, most notably amide bond formation and nucleophilic aromatic substitution, allowing for the facile introduction of diverse chemical functionalities. This is a cornerstone of combinatorial chemistry and library synthesis in the drug discovery process.

  • The Fluoro Substituent: The fluorine atom, though small, exerts a profound influence on the molecule's physicochemical properties. Its high electronegativity can alter the pKa of the nearby aniline group, influencing its reactivity and interaction with biological targets. Furthermore, the substitution of hydrogen with fluorine can block sites of metabolism, thereby increasing the metabolic stability and bioavailability of the final drug molecule. This strategic placement of fluorine is a common tactic in modern drug design to enhance pharmacokinetic profiles.

  • The Methyl-Imidazole Group: The imidazole ring is a common feature in many biologically active molecules. It can act as a hydrogen bond donor and acceptor, facilitating crucial interactions with amino acid residues within the ATP-binding pocket of kinases. The methyl group provides a degree of steric bulk and can engage in favorable van der Waals interactions, further enhancing binding affinity. The nitrogen atoms of the imidazole can also be protonated, influencing the overall charge and solubility of the molecule.

Case Study: Dabrafenib - A BRAF V600E Inhibitor

Dabrafenib (marketed as Tafinlar®) is a potent and selective inhibitor of the BRAF kinase, specifically targeting the V600E mutant form, which is prevalent in a variety of cancers, most notably melanoma.[1][2] The combination of dabrafenib with a MEK inhibitor like trametinib has shown significant clinical benefit.[3] The synthesis of Dabrafenib provides a clear illustration of the utility of the fluoro-aniline scaffold.

Synthetic Pathway of Dabrafenib

The synthesis of Dabrafenib involves a multi-step process where a key intermediate possesses the core 3-amino-2-fluorophenyl structure. While the exact starting material may not be 3-Fluoro-4-(4-methyl-1H-imidazol-1-yl)benzenamine, the assembly of a functionally equivalent moiety is a critical part of the overall synthesis. A representative synthetic route, as gleaned from the patent literature, involves the construction of the core structure through a series of reactions.[4][5][6][7][8]

A generalized synthetic scheme for a key intermediate of Dabrafenib is depicted below:

G cluster_0 Synthesis of Dabrafenib Core start Methyl-2-fluoro-3-nitrobenzoate intermediate1 Methyl-3-amino-2-fluorobenzoate start->intermediate1 Reduction (e.g., H2, Pd/C) intermediate2 N-(2-fluoro-3-methoxycarbonylphenyl)-2,6-difluorobenzenesulfonamide intermediate1->intermediate2 Sulfonylation intermediate3 Key Dabrafenib Precursor intermediate2->intermediate3 Multi-step synthesis (thiazole and pyrimidine ring formation)

Caption: Key synthetic transformations leading to a core precursor of Dabrafenib.

Role of the Moiety in BRAF Inhibition

The 3-fluoro-aniline portion of Dabrafenib plays a crucial role in its binding to the BRAF kinase. The aniline nitrogen forms a key hydrogen bond with the backbone carbonyl of a cysteine residue in the hinge region of the kinase, a common interaction for type I kinase inhibitors. The fluorine atom is positioned to make favorable interactions within the ATP binding pocket, contributing to the high affinity and selectivity of the inhibitor.

Structural Analogs in Other Kinase Inhibitors: The Case of Nilotinib

The versatility of the substituted aniline scaffold is further demonstrated by its presence in other kinase inhibitors. For instance, Nilotinib (marketed as Tasigna®), a second-generation BCR-ABL inhibitor used to treat chronic myeloid leukemia (CML), utilizes a structurally related building block: 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline .[9][10][11][12]

In the synthesis of Nilotinib, this aniline derivative serves as a key coupling partner. The aniline nitrogen is again used as a nucleophile to form a crucial bond that links the two halves of the final molecule. The trifluoromethyl group, a strong electron-withdrawing group, significantly influences the electronic properties of the phenyl ring and contributes to the overall binding affinity of Nilotinib to the ABL kinase domain.

The use of this building block in Nilotinib synthesis is outlined in the following diagram:

G cluster_1 Key Coupling in Nilotinib Synthesis intermediate_a 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline nilotinib Nilotinib intermediate_a->nilotinib Amide bond formation intermediate_b 4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoic acid intermediate_b->nilotinib

References

Foundational

The Emerging Role of 3-Fluoro-4-(4-methyl-1H-imidazol-1-yl)benzenamine in Modern Medicinal Chemistry

An In-Depth Technical Guide for Drug Discovery Professionals Executive Summary In the landscape of medicinal chemistry, the strategic selection of molecular building blocks is paramount to the successful development of n...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Drug Discovery Professionals

Executive Summary

In the landscape of medicinal chemistry, the strategic selection of molecular building blocks is paramount to the successful development of novel therapeutics. This guide delves into the synthesis, properties, and potential applications of 3-Fluoro-4-(4-methyl-1H-imidazol-1-yl)benzenamine (CAS 252340-70-8), a promising yet underexplored scaffold for drug discovery. While direct literature on this specific fluoro-aniline is emerging, its structural congruence with key intermediates of approved drugs, notably the trifluoromethyl analog used in the synthesis of the blockbuster kinase inhibitor Nilotinib, provides a powerful rationale for its investigation. This document serves as a technical primer and a forward-looking analysis, equipping researchers with the foundational knowledge to leverage this building block in the rational design of next-generation targeted therapies.

Introduction: The Strategic Value of Substituted Phenylimidazoles

The phenylimidazole motif is a privileged structure in medicinal chemistry, renowned for its ability to engage in a variety of biological interactions, including hydrogen bonding, π-stacking, and metal coordination. When further functionalized with an amine, it becomes a versatile platform for constructing complex molecules, particularly in the realm of kinase inhibition.

The subject of this guide, 3-Fluoro-4-(4-methyl-1H-imidazol-1-yl)benzenamine, combines three critical pharmacophoric elements:

  • Aniline Moiety: A primary amine on a phenyl ring, serving as a key vector for amide bond formation, coupling reactions, and other transformations to build out the molecular structure.

  • 4-Methylimidazole Group: A heterocyclic ring that can act as a hydrogen bond acceptor or donor, and whose position and substitution can be tuned to optimize target binding and physicochemical properties.

  • Fluorine Substitution: A bioisosteric replacement for hydrogen that can profoundly influence a molecule's metabolic stability, membrane permeability, pKa, and binding affinity through favorable electronic and conformational effects.

This guide will illuminate the synthetic pathways to access this building block, analyze its key structural and electronic features, and, by drawing evidence-based analogies with its well-documented trifluoromethyl counterpart, project its significant potential in the design of novel kinase inhibitors.

Physicochemical Properties and Structural Analysis

The substitution pattern on the aniline ring is critical to its utility. The fluorine atom at the 3-position and the methyl-imidazole at the 4-position create a unique electronic and steric environment.

PropertyValueSource
CAS Number 252340-70-8[1][2][3][4]
Molecular Formula C₁₀H₁₀FN₃[3]
Molecular Weight 191.21 g/mol N/A

The Fluorine Advantage:

Replacing a trifluoromethyl group (as seen in the Nilotinib intermediate) with a single fluorine atom introduces subtle but significant changes.

  • Electronic Effects: Fluorine is the most electronegative element, exerting a strong inductive electron-withdrawing effect. This lowers the pKa of the aniline nitrogen, making it less basic and potentially reducing off-target interactions with aminergic receptors. Unlike the bulky CF₃ group, fluorine has a minimal steric footprint.

  • Metabolic Stability: The C-F bond is exceptionally strong, often blocking sites of oxidative metabolism. Strategic placement of fluorine can enhance a drug candidate's half-life and oral bioavailability.

  • Target Interactions: Fluorine can participate in favorable orthogonal multipolar interactions with carbonyl groups in a protein's active site, potentially increasing binding affinity and selectivity.

This contrasts with the trifluoromethyl group, which is a strong electron-withdrawing group and highly lipophilic. While effective, the CF₃ group can sometimes lead to undesirable pharmacokinetic properties. The fluoro-analogue therefore represents a compelling alternative for fine-tuning a drug candidate's profile.

Synthesis and Chemical Reactivity

While specific, peer-reviewed synthetic procedures for 3-Fluoro-4-(4-methyl-1H-imidazol-1-yl)benzenamine are not widely published, a robust and scalable synthesis can be confidently proposed based on established methodologies for analogous compounds.[5][6] The most logical approach involves a two-step sequence: a nucleophilic aromatic substitution (SNAr) followed by a nitro group reduction.

Proposed Synthetic Workflow

Synthetic_Workflow A 3,4-Difluoronitrobenzene C SNA_Intermediate (4-(4-Methyl-1H-imidazol-1-yl)-3-fluoronitrobenzene) A->C Base (e.g., K₂CO₃) Solvent (e.g., DMF, DMSO) B 4-Methylimidazole B->C E Final Product (3-Fluoro-4-(4-methyl-1H-imidazol-1-yl)benzenamine) C->E D Reducing Agent (e.g., Pd/C, H₂ or Fe/HCl) D->E Reduction

Caption: Proposed two-step synthesis of the target compound.

Detailed Experimental Protocol (Projected)

Step 1: Synthesis of 4-(4-Methyl-1H-imidazol-1-yl)-3-fluoronitrobenzene

  • Reactor Setup: To a dry, nitrogen-purged reactor, add 3,4-difluoronitrobenzene (1.0 eq) and a suitable polar aprotic solvent such as N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).

  • Reagent Addition: Add 4-methylimidazole (1.1 eq) followed by a mild inorganic base, such as potassium carbonate (K₂CO₃, 2.0 eq). The base acts as a scavenger for the hydrofluoric acid byproduct.

  • Reaction: Heat the mixture to 80-100 °C. The regioselectivity is driven by the strong activation of the C4 position by the para-nitro group, leading to the desired C-N bond formation at this position. Monitor the reaction progress by TLC or LC-MS until consumption of the starting material.

  • Work-up: Cool the reaction mixture, dilute with water, and extract the product with a suitable organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel to yield the pure nitro-intermediate.

Step 2: Synthesis of 3-Fluoro-4-(4-methyl-1H-imidazol-1-yl)benzenamine

  • Reactor Setup: Dissolve the nitro-intermediate from Step 1 in a solvent such as methanol, ethanol, or ethyl acetate.

  • Catalyst Addition: Add a catalytic amount of palladium on carbon (10% Pd/C, ~5 mol%).

  • Reduction: Place the reaction vessel under an atmosphere of hydrogen gas (balloon or Parr shaker). Alternatively, transfer hydrogenation using ammonium formate or reduction with a metal like iron powder in acidic solution can be employed.[6]

  • Reaction Monitoring: Stir vigorously at room temperature. The reaction is typically exothermic. Monitor by TLC or LC-MS for the disappearance of the starting material.

  • Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Rinse the pad with the reaction solvent.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude 3-Fluoro-4-(4-methyl-1H-imidazol-1-yl)benzenamine, which can be further purified by recrystallization or chromatography if necessary.

Core Application: A Scaffold for Kinase Inhibitors

Protein kinases are a critical class of enzymes that regulate a vast number of cellular processes. Their dysregulation is a hallmark of many diseases, particularly cancer, making them prime targets for therapeutic intervention. The true potential of 3-Fluoro-4-(4-methyl-1H-imidazol-1-yl)benzenamine is illuminated by the role of its trifluoromethyl analog, 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline, as the cornerstone of the Bcr-Abl inhibitor Nilotinib.[7]

The Nilotinib Precedent

Nilotinib is a second-generation tyrosine kinase inhibitor used to treat chronic myelogenous leukemia (CML).[7] The anilino-pyrimidine core of Nilotinib is constructed via an amide coupling, where the aniline nitrogen of the building block attacks an activated carboxylic acid. The substituted phenylimidazole moiety then fits snugly into a hydrophobic pocket of the Abl kinase domain, a feature crucial for its high potency.

Kinase_Inhibitor_Scaffold cluster_0 Kinase Inhibitor General Structure A Hinge-Binding Moiety (e.g., Pyrimidine) B Linker (e.g., Amide Bond) A->B C Core Building Block (3-Fluoro-4-(4-methyl-1H-imidazol-1-yl)benzenamine) B->C D Solubilizing Group / Vector for Further Modification

Caption: General structure of a Type II kinase inhibitor highlighting the role of the aniline building block.

Projected Use in Novel Inhibitor Design

By substituting the trifluoromethyl analog with 3-Fluoro-4-(4-methyl-1H-imidazol-1-yl)benzenamine, medicinal chemists can generate novel chemical entities with distinct pharmacological profiles. The aniline nitrogen provides the key reactive handle for elaboration into a full inhibitor.

Exemplary "Next-Step" Protocol: Amide Coupling

  • Acid Activation: In a dry, inert reactor, dissolve a carboxylic acid partner (e.g., 4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoic acid for a Nilotinib analog) in a suitable aprotic solvent like DMF. Add a peptide coupling agent (e.g., HATU, HOBt/EDC) and a non-nucleophilic base (e.g., DIPEA). Stir for 15-30 minutes at room temperature to form the activated ester.

  • Amine Addition: Add a solution of 3-Fluoro-4-(4-methyl-1H-imidazol-1-yl)benzenamine (1.0 eq) in DMF to the activated acid mixture.

  • Reaction: Stir the reaction at room temperature for 2-12 hours, monitoring by LC-MS.

  • Work-up and Purification: Upon completion, quench the reaction with water, extract the product with an appropriate solvent, and purify using standard techniques like column chromatography or preparative HPLC to yield the final inhibitor candidate.

The resulting molecule, now containing the fluoro-phenylimidazole moiety, can be evaluated for its inhibitory potency, kinase selectivity, and ADME properties, providing a direct comparison to the trifluoromethyl-containing parent drug.

Future Outlook and Conclusion

3-Fluoro-4-(4-methyl-1H-imidazol-1-yl)benzenamine stands as a high-potential building block for modern drug discovery. While it remains relatively underexplored in published literature, its structural and electronic properties, combined with the proven success of its close analogs, make it a compelling tool for medicinal chemists.

Key Advantages:

  • Versatile Synthetic Handle: The aniline group allows for straightforward incorporation into complex scaffolds.

  • Favorable Physicochemical Properties: The fluorine atom can enhance metabolic stability and modulate target affinity.

  • Path to Novel IP: Its use can lead to the discovery of novel kinase inhibitors and other targeted therapies with potentially improved efficacy, selectivity, and pharmacokinetic profiles.

Researchers and drug development professionals are encouraged to consider this building block as a strategic component in their synthetic campaigns. Its thoughtful application holds the promise of unlocking new therapeutic avenues and generating the next wave of precision medicines.

References

  • 2a biotech. 3-FLUORO-4-(4-METHYL-1H-IMIDAZOL-1-YL)BENZENAMINE. Available from: [Link]

  • BioRuler. 3-fluoro-4-(4-methyl-1H-imidazol-1-yl)benzenamine. Available from: [Link]

  • Google Patents. PROCESS FOR THE PREPARATION OF 3-(TRIFLUOROMETHYL)-5-(4-METHYL-1H-IMIDAZOLE-1-YL)-BENZENEAMINE HYDROCHLORIDE.
  • Google Patents. Processes for the synthesis of 5-(4-methyl-1h-imidazol-1-yl)-3-(trifluoromethyl)-benzenamine and its intermediates.
  • Google Patents. An improved process for 3-(4-methyl-1h-imidazol-1-yl)-5-(trifluoromethyl) aniline.

Sources

Exploratory

A Technical Guide to the Materials Science Applications of 3-Fluoro-4-(4-methyl-1H-imidazol-1-yl)benzenamine

Abstract: 3-Fluoro-4-(4-methyl-1H-imidazol-1-yl)benzenamine is a unique aromatic amine featuring a strategic combination of a fluorinated phenyl ring, a reactive amine group, and a versatile imidazole moiety. This guide...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: 3-Fluoro-4-(4-methyl-1H-imidazol-1-yl)benzenamine is a unique aromatic amine featuring a strategic combination of a fluorinated phenyl ring, a reactive amine group, and a versatile imidazole moiety. This guide explores the untapped potential of this molecule in advanced materials science. By analyzing its constituent functional groups, we extrapolate its promise as a key building block for high-performance polymers, a functional component in organic electronics, and a precursor for specialized coatings. This document provides a technical overview of its properties, detailed protocols for its theoretical application in polymer synthesis, and a forward-looking perspective on its role in developing next-generation materials.

Introduction: A Molecule of Designed Functionality

In the quest for advanced materials, the design of molecular building blocks is paramount. 3-Fluoro-4-(4-methyl-1H-imidazol-1-yl)benzenamine (herein referred to as F-IM-Aniline) is a compound whose structure suggests a confluence of desirable properties for materials science. The molecule is comprised of three key functional regions:

  • Fluorinated Benzenamine Core: The primary amine (-NH2) on the benzene ring is a classical functional group for polymerization, enabling reactions like polycondensation to form robust polymer backbones.[1][2][3] The fluorine atom imparts significant changes to the phenyl ring's electronic properties, increasing thermal and oxidative stability, enhancing hydrophobicity, and lowering the dielectric constant.[4][5][6]

  • 4-Methyl-1H-imidazole Group: The imidazole ring is a versatile heterocycle known for its role in biological systems, catalysis, and materials.[7] It can enhance thermal stability, act as a proton conductor, coordinate with metal ions, and improve adhesion to surfaces.[7][8] Its electron-rich nature also makes it a promising component for charge-transporting materials.[9][10][11]

  • Asymmetric Structure: The overall asymmetry of the molecule can disrupt close polymer chain packing, potentially leading to improved solubility and processability of the final materials.[11]

This unique combination makes F-IM-Aniline a compelling candidate for creating materials with enhanced thermal resistance, tailored electronic properties, and improved processability.

Physicochemical Properties

A summary of the known and predicted properties of F-IM-Aniline is presented below. This data provides a baseline for understanding its behavior in synthesis and material fabrication.

PropertyValueSource
CAS Number 252340-70-8[12][13]
Molecular Formula C10H10FN3[14]
Molecular Weight 191.2 g/mol [14]
Appearance (Predicted) Off-white to yellow solidGeneral observation for similar compounds
Solubility Soluble in organic solvents (e.g., DMF, NMP, DMSO)Inferred from structure and use in synthesis
Purity >95% (Commercially available for lab use)[13]

Potential Application Areas

The molecular architecture of F-IM-Aniline enables its application in several advanced material domains.

High-Performance Fluorinated Polyimides

Rationale: Polyimides are a class of high-performance polymers renowned for their exceptional thermal stability, chemical resistance, and mechanical strength.[5][15] The incorporation of fluorine can further enhance these properties, particularly by lowering the dielectric constant and moisture absorption, which is critical for microelectronics and aerospace applications.[4][6]

F-IM-Aniline can serve as a novel diamine monomer. When reacted with dianhydrides (e.g., PMDA, 6FDA), it would form a fluorinated, imidazole-containing polyimide.

Expected Benefits:

  • Enhanced Thermal Stability: The high dissociation energy of the C-F bond (~485 kJ/mol) and the inherent stability of the imide and imidazole rings would contribute to exceptionally high glass transition (Tg) and thermal decomposition temperatures.[4]

  • Low Dielectric Constant: The bulky, electronegative fluorine atoms disrupt intermolecular polarization and increase free volume, lowering the material's dielectric constant and loss—essential for high-frequency electronics.[4]

  • Improved Processability: The asymmetric structure and bulky side group may disrupt chain packing, leading to better solubility in organic solvents compared to traditional rigid-rod polyimides.

  • Enhanced Adhesion: The imidazole moiety can form coordinate bonds with metal oxide surfaces, potentially improving the adhesion of polyimide films to substrates like copper or silicon wafers.

Hole Transport Materials (HTMs) for Organic Electronics

Rationale: The development of efficient and stable hole transport materials (HTMs) is crucial for devices like perovskite solar cells (PSCs) and organic light-emitting diodes (OLEDs). Imidazole-based compounds have emerged as a promising class of HTMs.[9][10][16] Their electron-rich nature facilitates hole transport, and the nitrogen atoms can passivate defects at the perovskite/HTL interface.[8]

F-IM-Aniline combines the electron-donating amine group with the imidazole core, a favorable architecture for hole transport.[10][11]

Expected Benefits:

  • Tunable Energy Levels: The combination of the fluoro- and amino- groups allows for tuning of the HOMO and LUMO energy levels to better align with the valence band of perovskite absorbers or the emissive layers in OLEDs, ensuring efficient charge injection and transport.[10][16]

  • Enhanced Stability: Fluorination is a known strategy to increase the thermal and electrochemical stability of organic semiconductors. The imidazole core also contributes to robust amorphous film formation.[9][11]

  • Defect Passivation: The Lewis basic nitrogen atoms in the imidazole ring can coordinate with undercoordinated lead ions at the surface of perovskite films, reducing charge recombination and improving device efficiency and longevity.[8]

Functional Coatings and Adhesives

Rationale: The unique surface properties imparted by fluorine (hydrophobicity, chemical resistance) and the adhesive capabilities of imidazole make F-IM-Aniline a candidate for creating specialized coatings. As a monomer in epoxy or polyurethane systems, it could be integrated into a polymer network.

Expected Benefits:

  • Hydrophobic Surfaces: The fluorinated phenyl rings would preferentially orient at the surface, creating a low-energy, water-repellent coating.

  • Chemical Resistance: The stable C-F bonds and aromatic structure would provide resistance against harsh chemicals and solvents.

  • Substrate Adhesion: The imidazole group is known to strongly adhere to metal surfaces, making polymers derived from F-IM-Aniline excellent candidates for anti-corrosion coatings or adhesives for electronics.

Synthesis and Characterization Protocols

To illustrate the practical application of F-IM-Aniline, this section provides a detailed, albeit theoretical, protocol for its use as a monomer in the synthesis of a novel fluorinated polyimide.

Hypothetical Synthesis of a Fluorinated, Imidazole-Containing Polyimide

This protocol describes the two-step polycondensation reaction of F-IM-Aniline with 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (6FDA), a common fluorinated dianhydride.

Step 1: Poly(amic acid) Synthesis

  • Preparation: In a 100 mL three-neck flask equipped with a mechanical stirrer and a nitrogen inlet, add 1.912 g (10 mmol) of F-IM-Aniline.

  • Dissolution: Add 40 mL of anhydrous N-Methyl-2-pyrrolidone (NMP) to the flask and stir under a gentle nitrogen flow until the monomer is fully dissolved.

  • Cooling: Cool the solution to 0°C using an ice bath. This is critical to control the exothermic reaction and prevent premature imidization.

  • Dianhydride Addition: Slowly add 4.442 g (10 mmol) of 6FDA powder to the stirred solution in small portions over 30 minutes. Ensure the temperature does not exceed 5°C.

  • Polymerization: After the addition is complete, remove the ice bath and allow the reaction to proceed at room temperature for 24 hours under a nitrogen atmosphere. The solution will become highly viscous, indicating the formation of the high molecular weight poly(amic acid) precursor.

Step 2: Thermal Imidization

  • Film Casting: Cast the viscous poly(amic acid) solution onto a clean glass plate using a doctor blade to achieve a uniform thickness.

  • Solvent Removal: Place the cast film in a vacuum oven at 80°C for 4 hours to gently remove the bulk of the NMP solvent.

  • Curing: Cure the film using a stepwise thermal program in a nitrogen-purged oven:

    • 100°C for 1 hour

    • 150°C for 1 hour

    • 200°C for 1 hour

    • 250°C for 1 hour

    • 300°C for 1 hour This gradual heating schedule ensures complete conversion to the polyimide structure without creating defects.

  • Recovery: After cooling to room temperature, carefully peel the resulting tough, flexible polyimide film from the glass substrate.

Characterization Workflow

The synthesized polymer film should be subjected to a series of characterization techniques to validate its structure and properties.

Caption: Workflow for the characterization of the synthesized polyimide film.

  • FTIR Spectroscopy: To confirm the conversion of the poly(amic acid) to polyimide, look for the disappearance of amic acid peaks (~1660 cm⁻¹) and the appearance of characteristic imide peaks (asymmetric C=O stretch at ~1780 cm⁻¹ and symmetric C=O stretch at ~1720 cm⁻¹).

  • Thermogravimetric Analysis (TGA): To determine thermal stability, measure the 5% weight loss temperature (TGA-5%). A high value (>500°C) is expected.

  • Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg), which indicates the upper service temperature of the material.

  • Dielectric Analysis: To measure the dielectric constant and loss tangent at various frequencies (e.g., 1 MHz), which are critical performance metrics for electronics applications.

Case Study: F-IM-Aniline Polymer as an HTL in a Perovskite Solar Cell

This conceptual case study illustrates how a polymer derived from F-IM-Aniline could function as a hole transport layer (HTL) in an inverted p-i-n perovskite solar cell.

Caption: Device architecture of a p-i-n perovskite solar cell using the F-IM-Polymer.

In this architecture, the F-IM-Polymer HTL would perform several key functions:

  • Efficient Hole Extraction: The HOMO level of the polymer would be engineered to align with the valence band of the perovskite, allowing for the efficient transfer of photogenerated holes.

  • Electron Blocking: A sufficiently deep LUMO level would prevent electrons from leaking from the perovskite to the anode, reducing recombination losses.

  • Defect Passivation: The imidazole units at the interface would passivate surface defects on the perovskite layer, enhancing device performance and stability.[8]

  • Morphology Control: The polymer's solubility would allow for the formation of a uniform, pinhole-free film, which is essential for high-quality perovskite crystal growth on top.[9]

Conclusion and Future Outlook

3-Fluoro-4-(4-methyl-1H-imidazol-1-yl)benzenamine is more than just a chemical intermediate; it is a strategically designed building block for the next generation of advanced materials. The synergistic combination of a fluorinated core, a polymerizable amine, and a functional imidazole group offers a clear pathway to materials with superior thermal, dielectric, and electronic properties. While much of its potential is inferred from the known behavior of its constituent parts, the initial analysis strongly suggests its value in creating high-performance polyimides for electronics and stable hole transport materials for photovoltaics. Future research should focus on the synthesis and rigorous characterization of polymers derived from this promising monomer to experimentally validate these claims and unlock its full potential in materials science.

References

  • Bhim Raju Telugu, Motonori Watanabe, Dai Senba, Chathuranganie A. M. Senevirathne, Yuki Fujita and Toshinori Matsushima. Phenanthro[9,10-d]imidazole-based hole transport materials for perovskite solar cells: influence of π-bridge units.
  • Hole mobility, optoelectronic, and photovoltaic properties of imidazole-based hole transport materials for perovskite solar cells. springerprofessional.de.
  • Innovative Fluorinated Polyimides with Superior Thermal, Mechanical, and Dielectric Properties for Advanced Soft Electronics. MDPI.
  • Phenanthro[9,10-d]imidazole-based hole transport materials for perovskite solar cells: influence of π-bridge units. RSC Publishing.
  • Imidazole cores for the construction of dopant-free asymmetric hole-transporting materials for efficient inverted perovskite solar cells. New Journal of Chemistry (RSC Publishing).
  • Synthesis and properties of fluorinated polyimides with multi-bulky pendant groups. (2017).
  • Design and development of Low-Cost Imidazole-Based Hole Transporting Material for Perovskite Solar Cell.
  • Synthesis and Properties of Highly Fluorinated Polyimides. American Chemical Society.
  • Synthesis and properties of fluorinated copolymerized polyimide films. SciELO.
  • Fluorinated Polyimide Monomers for Semiconductor and Flexible Display Screens. Shenzhen Capchem Technology Co., Ltd..
  • 3-Fluoro-4-(4-methyl-1H-imidazol-1-yl)benzenamine. ChemicalBook.
  • 3-Fluoro-4-(4-methyl-1H-imidazol-1-yl)benzenamine. CymitQuimica.
  • 3-Fluoro-4-(4-methyl-1H-imidazol-1-yl)
  • Biobased Amines: From Synthesis to Polymers; Present and Future. Chemical Reviews.
  • Polymerization of Aniline Derivatives to Yield Poly[N,N-(phenylamino)disulfides] as Polymeric Auxochromes. PMC - NIH.
  • Benzene. Wikipedia.
  • Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. PMC - PubMed Central.

Sources

Foundational

An In-Depth Technical Guide to 3-(4-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)benzenamine: Synthesis, History, and Application in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)benzenamine, a critical intermediate in...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)benzenamine, a critical intermediate in the synthesis of the second-generation tyrosine kinase inhibitor, Nilotinib. This document delves into the historical context of its development, detailed synthetic methodologies, and its pivotal role in modern medicinal chemistry. We will explore the evolution of its synthesis, from early multi-step processes to more streamlined, industrially scalable methods. The guide also includes detailed experimental protocols and characterization data to support researchers in their synthetic endeavors.

Introduction: The Significance of a Key Intermediate

The advent of targeted cancer therapy revolutionized the treatment of Chronic Myeloid Leukemia (CML). The first-generation tyrosine kinase inhibitor (TKI), Imatinib, marked a significant breakthrough by targeting the Bcr-Abl fusion protein, the primary driver of CML.[1] However, the emergence of resistance and intolerance to Imatinib necessitated the development of new therapeutic agents.[2] This led to the creation of second-generation TKIs, such as Nilotinib, which offer improved potency and efficacy against a broader range of Bcr-Abl mutations.[3]

At the heart of Nilotinib's chemical architecture lies the intermediate, 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)benzenamine. This molecule provides a crucial scaffold for the final drug, and its efficient synthesis is a cornerstone of Nilotinib production.[4][5] This guide will address the common misnomer, "3-Fluoro-4-(4-methyl-1H-imidazol-1-yl)benzenamine," and clarify that the trifluoromethyl analogue is the relevant compound in this context. The development of scalable and cost-effective synthetic routes for this intermediate has been a significant focus of chemical research and process development.[6]

Historical Perspective: The Evolution of Synthesis

The history of 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)benzenamine is intrinsically linked to the development of Nilotinib by Novartis. Initial synthetic strategies were often lengthy and faced challenges in regioselectivity and overall yield.[6] Over time, research has focused on optimizing the synthesis to be more efficient, environmentally friendly, and suitable for large-scale industrial production.

The timeline of TKI development highlights the rapid innovation in this field. Following the FDA approval of Imatinib in 2001, the need for second-generation inhibitors became apparent. Dasatinib and Nilotinib were approved in 2006 and 2007, respectively, for patients with Imatinib-resistant or intolerant CML.[7] This accelerated timeline underscores the importance of robust synthetic chemistry to bring these life-saving drugs to patients.

Synthetic Strategies and Mechanistic Insights

The synthesis of 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)benzenamine has been approached through several key chemical transformations. The primary challenge lies in the formation of the C-N bond between the aniline and imidazole rings. Two of the most prominent strategies employed are the Ullmann condensation and the Buchwald-Hartwig amination.

Nucleophilic Aromatic Substitution and Ullmann-type Condensation

Early synthetic routes often relied on nucleophilic aromatic substitution (SNA_r_) reactions. A common approach involves the reaction of a suitably substituted fluorinated nitrobenzene with 4-methylimidazole, followed by the reduction of the nitro group to an amine.

A more direct and widely employed method is the Ullmann condensation. This copper-catalyzed reaction couples an aryl halide with an amine, in this case, 3-bromo-5-(trifluoromethyl)aniline with 4-methylimidazole.[8]

  • Causality behind Experimental Choices: The choice of a copper catalyst is crucial for the Ullmann reaction. Copper(I) salts are often preferred. The reaction typically requires high temperatures and a polar aprotic solvent to facilitate the coupling. The use of a base is necessary to deprotonate the imidazole, making it a more potent nucleophile.

Ullmann_Condensation A 3-Bromo-5-(trifluoromethyl)aniline C 3-(4-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)benzenamine A->C Cu(I) catalyst, Base Solvent, Heat B 4-Methylimidazole B->C

Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination offers a more modern and often more efficient alternative to the Ullmann condensation. This palladium-catalyzed cross-coupling reaction has a broader substrate scope and generally proceeds under milder conditions.[6]

  • Expertise & Experience: The selection of the palladium catalyst and the phosphine ligand is critical for the success of the Buchwald-Hartwig reaction. Bulky, electron-rich phosphine ligands are often employed to facilitate the catalytic cycle. The choice of base and solvent also plays a significant role in optimizing the reaction yield.

Buchwald_Hartwig_Amination A 3-Bromo-5-(trifluoromethyl)aniline C 3-(4-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)benzenamine A->C Pd catalyst, Ligand Base, Solvent B 4-Methylimidazole B->C

Detailed Experimental Protocols

The following protocols are representative examples for the synthesis of 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)benzenamine.

Protocol 1: Ullmann-type Condensation[8]

Step 1: Synthesis of 3-(4-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)benzenamine

  • To a reaction vessel, add 3-bromo-5-(trifluoromethyl)aniline (1.0 eq), 4-methylimidazole (1.2 eq), copper(I) iodide (0.1 eq), and potassium carbonate (2.0 eq).

  • Add a suitable high-boiling polar aprotic solvent, such as N,N-dimethylformamide (DMF) or 1-methyl-2-pyrrolidinone (NMP).

  • Heat the reaction mixture to 100-150 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and dilute with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired product.

Protocol 2: One-Pot Process from 3-bromo-5-trifluoromethylaniline[9]

Step 1: Synthesis of 3-(trifluoromethyl)-5-(4-methyl-1H-imidazole-1-yl)-benzenamine

  • React 4-methyl-1H-imidazole with 3-bromo-5-trifluoromethyl-phenylamine in the presence of a transition metal catalyst and a base in the absence of a solvent.

  • The reaction is typically carried out at elevated temperatures.

Step 2: Formation of the Hydrochloride Salt

  • The crude product from Step 1 is dissolved in a suitable organic solvent.

  • Treat the solution with hydrochloric acid to precipitate the hydrochloride salt of the product.

  • Isolate the salt by filtration. This process aids in the purification of the final product.

Characterization and Data

Accurate characterization of 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)benzenamine is essential to ensure its purity and identity.

Property Value Reference
Molecular Formula C₁₁H₁₀F₃N₃[9]
Molecular Weight 241.22 g/mol [9]
Appearance White to light grey to light yellow powder[10]
Melting Point 130 °C[10]

Spectroscopic Data:

While detailed spectra are often proprietary, typical spectroscopic features are as follows:

  • ¹H NMR: The spectrum will show characteristic signals for the aromatic protons on both the aniline and imidazole rings, a singlet for the methyl group on the imidazole ring, and a broad singlet for the amine protons.

  • ¹³C NMR: The spectrum will display resonances for all 11 carbon atoms, including the trifluoromethyl carbon, which will appear as a quartet due to coupling with the fluorine atoms.

  • IR Spectroscopy: The spectrum will exhibit characteristic absorption bands for N-H stretching of the amine, C-H stretching of the aromatic and methyl groups, C=C and C=N stretching of the aromatic rings, and strong C-F stretching bands.

  • Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound.

Role in Drug Development and Structure-Activity Relationship (SAR)

3-(4-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)benzenamine is a cornerstone in the synthesis of Nilotinib. It is condensed with 4-methyl-3-nitrobenzoyl chloride, followed by a series of reactions including reduction of the nitro group and subsequent cyclization to form the final drug molecule.[5]

The trifluoromethyl group and the 4-methylimidazole moiety of this intermediate are crucial for the biological activity of Nilotinib. Structure-activity relationship studies have shown that these groups contribute significantly to the binding affinity of Nilotinib to the Bcr-Abl kinase active site.[11]

Conclusion

3-(4-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)benzenamine is a molecule of significant importance in the pharmaceutical industry. Its efficient and scalable synthesis has been a key enabler in the production of the life-saving cancer drug, Nilotinib. This guide has provided a comprehensive overview of its history, synthetic methodologies, and its critical role in drug discovery. The continued optimization of its synthesis will remain an important area of research, contributing to the accessibility of advanced cancer therapies.

References

  • Nilotinib Intermediate: Role In Drug Development. (2025). Pharmaffiliates. [Link]

  • 25 Years of TKIs: A Timeline of Transformation. (n.d.). International CML Foundation. [Link]

  • PROCESS FOR THE PREPARATION OF 3-(TRIFLUOROMETHYL)-5-(4-METHYL-1H-IMIDAZOLE-1-YL)-BENZENEAMINE HYDROCHLORIDE. (2020).
  • Designing an Industrially Scalable, Flow-Based Synthesis for the Production of Nilotinib. (2020). Columbia Academic Commons. [Link]

  • TKI Timeline. (n.d.). International CML Foundation. [Link]

  • Synthesis of Novel Nilotinib Analogues and Biological Evaluation of Their Antiplatelet Activity and Functionality towards Cancer Cell Proliferation In Vitro. (2022). National Institutes of Health. [Link]

  • Processes for the synthesis of 5-(4-methyl-1h-imidazol-1-yl)-3-(trifluoromethyl)-benzenamine and its intermediates. (n.d.).
  • Research and Development of a Novel Process for Nilotinib: A Bcr-Abl Inhibitor. (n.d.). ResearchGate. [Link]

  • Use of Second- and Third-Generation Tyrosine Kinase Inhibitors in the Treatment of Chronic Myeloid Leukemia: An Evolving Treatment Paradigm. (2013). National Institutes of Health. [Link]

  • An improved process for 3-(4-methyl-1h-imidazol-1-yl)-5-(trifluoromethyl) aniline. (2020).
  • Evolution of Small Molecule Kinase Drugs. (2019). National Institutes of Health. [Link]

  • Preparation method and intermediate of nilotinib. (n.d.). Patsnap. [Link]

  • Synthesis, Spectroscopic & DFT studies of Novel N-((1H-benzo[d]imidazol-1-yl) methyl)-N-(2-(trifluoromethyl)phenyl)-4,5-dihydrothiazol-2-amine. (2021). ResearchGate. [Link]

  • Second-Generation Tyrosine Kinase Inhibitors (Tki) as Salvage Therapy for Resistant or Intolerant Patients to Prior TKIs. (2014). National Institutes of Health. [Link]

  • 3-(4-ETHYL-1H-IMIDAZOL-1-YL)-5-(TRIFLUOROMETHYL)BENZENAMINE. (n.d.). precisionFDA. [Link]

  • CuI-NP catalyzed N-Arylation of amines using Vit-E analoues as Amphiphile in water :Application in the synthesis of pharmaceutical entities - Supporting Information. (n.d.). Royal Society of Chemistry. [Link]

  • VI. 1H and 13C NMR Spectra. (n.d.). The Royal Society of Chemistry. [Link]

  • 3-(4-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline. (n.d.). PubChem. [Link]

  • Synthesis, Spectroscopic & DFT studies of Novel N-((1H-benzo[d]imidazol-1-yl) methyl)-N-(2-(trifluoromethyl)phenyl)-4,5-dihydrothiazol-2-amine. (2021). Indian Journal of Pure & Applied Physics. [Link]

  • Spectroscopic characterization, crystallographic elucidation and DFT investigation of 5-fluoro-6-(4-methylpiperazin-1-yl)benzo[d]thiazol-2-amine. (2019). Elsevier. [Link]

Sources

Protocols & Analytical Methods

Method

synthesis of Nilotinib using "3-Fluoro-4-(4-methyl-1H-imidazol-1-YL)benzenamine"

Abstract This document provides a detailed protocol for the synthesis of Nilotinib, a potent second-generation tyrosine kinase inhibitor. The presented methodology follows a convergent synthetic strategy, culminating in...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed protocol for the synthesis of Nilotinib, a potent second-generation tyrosine kinase inhibitor. The presented methodology follows a convergent synthetic strategy, culminating in the amide coupling of two key intermediates: 4-Methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]benzoic acid and 3-(Trifluoromethyl)-5-(4-methyl-1H-imidazol-1-yl)benzenamine . This application note is intended for researchers, scientists, and professionals in drug development, offering in-depth procedural details, explanations of chemical principles, and safety guidelines.

Introduction to Nilotinib

Nilotinib, marketed under the trade name Tasigna®, is an orally active small-molecule inhibitor of the Bcr-Abl kinase.[1][2] It is a critical therapeutic agent for the treatment of Philadelphia chromosome-positive Chronic Myelogenous Leukemia (CML), particularly in cases resistant or intolerant to first-generation inhibitors like Imatinib.[1][2] Nilotinib's mechanism of action involves binding to and stabilizing the inactive conformation of the Abl kinase domain, thereby preventing the proliferation of Bcr-Abl expressing cells.[2]

The molecular structure of Nilotinib is an N-phenyl-2-pyrimidine amine derivative, assembled from three key fragments. The synthesis can be approached in several ways, with most industrial and laboratory-scale preparations favoring a convergent approach. This strategy involves the separate synthesis of two advanced intermediates, which are then coupled in the final step to form the Nilotinib molecule. This method generally leads to higher overall yields and simplifies purification processes compared to a linear synthesis.[3]

Note on Starting Material: The request specified the use of "3-Fluoro-4-(4-methyl-1H-imidazol-1-YL)benzenamine". However, a thorough review of the scientific literature and established patents indicates that the standard and well-documented intermediate for Nilotinib synthesis is the trifluoromethyl analogue, 3-(Trifluoromethyl)-5-(4-methyl-1H-imidazol-1-yl)benzenamine .[1][2][4][5] This protocol will, therefore, detail the synthesis using this validated key intermediate.

Retrosynthetic Analysis

The convergent synthesis of Nilotinib (1) involves a final amide bond formation between the carboxylic acid intermediate (2) and the aniline intermediate (3). This is the most common and efficient disconnection.

G Nilotinib Nilotinib (1) AmideBond Amide Bond Formation Nilotinib->AmideBond Intermediate2 4-Methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]benzoic acid (2) AmideBond->Intermediate2 Intermediate3 3-(Trifluoromethyl)-5-(4-methyl-1H-imidazol-1-yl)benzenamine (3) AmideBond->Intermediate3

Caption: Retrosynthetic analysis of Nilotinib (1).

Each intermediate is synthesized through a multi-step pathway, which will be detailed in the following sections.

Synthesis of Key Intermediates

This aniline derivative is prepared via a copper-catalyzed N-arylation reaction (Ullmann condensation) between 3-bromo-5-trifluoromethylaniline and 4-methylimidazole. This method provides good regioselectivity for the desired N1-arylated imidazole isomer.[6][7][8]

G cluster_0 Synthesis of Intermediate 3 Start1 3-Bromo-5-trifluoromethylaniline Reaction Ullmann Condensation (CuI, Base, Solvent) Start1->Reaction Start2 4-Methylimidazole Start2->Reaction Product Intermediate (3) Reaction->Product

Caption: Workflow for the synthesis of Intermediate (3).

Materials:

Reagent MW ( g/mol ) Moles Eq.
3-Bromo-5-trifluoromethylaniline 240.03 1.0 1.0
4-Methylimidazole 82.10 1.2 1.2
Copper(I) Iodide (CuI) 190.45 0.1 0.1
Potassium Carbonate (K₂CO₃) 138.21 2.0 2.0

| N,N-Dimethylformamide (DMF) | - | - | Solvent |

Step-by-Step Protocol:

  • Reaction Setup: To a dry, three-necked flask equipped with a reflux condenser and a nitrogen inlet, add 3-bromo-5-trifluoromethylaniline (1.0 eq), 4-methylimidazole (1.2 eq), Copper(I) Iodide (0.1 eq), and potassium carbonate (2.0 eq).

  • Solvent Addition: Add anhydrous N,N-Dimethylformamide (DMF) to the flask (approx. 5-10 mL per gram of aniline).

  • Reaction Execution: Heat the reaction mixture to 120-140 °C under a nitrogen atmosphere and stir vigorously for 12-24 hours. The progress of the reaction should be monitored by TLC or HPLC.

  • Work-up: After completion, cool the reaction mixture to room temperature. Pour the mixture into water and extract with ethyl acetate (3x). The organic layers are combined.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the pure aniline intermediate (3).[9]

Causality Explanation: The use of a copper(I) catalyst is crucial for facilitating the C-N bond formation between the aryl halide and the imidazole nitrogen.[7] Potassium carbonate acts as the base to deprotonate the imidazole, activating it for nucleophilic attack. DMF is chosen as a high-boiling polar aprotic solvent, which is ideal for this type of high-temperature reaction.

This intermediate is synthesized from 3-amino-4-methylbenzoic acid, which is first guanidinylated and then cyclized with an enaminone to form the central pyrimidine ring.[1][10][11]

G cluster_1 Synthesis of Intermediate 2 Start 3-Amino-4-methylbenzoic acid Step1 Guanidinylation Start->Step1 Guanidine Guanidinylated Intermediate Step1->Guanidine Step2 Cyclocondensation with 3-(dimethylamino)-1-(3-pyridyl)propenone Guanidine->Step2 Ester Ester Intermediate Step2->Ester Step3 Hydrolysis Ester->Step3 Product Intermediate (2) Step3->Product

Caption: Workflow for the synthesis of Intermediate (2).

Materials:

Reagent MW ( g/mol ) Moles Eq.
Ethyl 3-amino-4-methylbenzoate 179.22 1.0 1.0
Cyanamide 42.04 1.5 1.5
Nitric Acid 63.01 1.1 1.1
3-(Dimethylamino)-1-(3-pyridyl)propen-1-one 176.22 1.1 1.1
Sodium Hydroxide (NaOH) 40.00 Excess -

| n-Butanol, Ethanol | - | - | Solvents |

Step-by-Step Protocol:

  • Guanidinylation: Dissolve ethyl 3-amino-4-methylbenzoate (1.0 eq) in n-butanol. Add cyanamide (1.5 eq) followed by concentrated nitric acid (1.1 eq) dropwise while maintaining the temperature below 30 °C. Heat the mixture to 90-100 °C for 4-6 hours. Cool the mixture and collect the precipitated guanidinium salt by filtration.

  • Cyclocondensation: Suspend the guanidinium salt in ethanol. Add 3-(dimethylamino)-1-(3-pyridyl)propen-1-one (1.1 eq) and a solution of sodium hydroxide (2.0 eq) in water. Reflux the mixture for 12-24 hours until the reaction is complete (monitored by HPLC).[1]

  • Hydrolysis & Isolation: Cool the reaction mixture. The hydrolysis of the ester often occurs in situ under these basic conditions. Acidify the mixture with hydrochloric acid to a pH of ~6-7 to precipitate the product.[10] Filter the solid, wash with water and then ethanol, and dry under vacuum to yield the carboxylic acid intermediate (2).[10]

Causality Explanation: The first step forms a guanidine group on the aniline, which is a key precursor for building the pyrimidine ring. The subsequent cyclocondensation with the enaminone is a classic reaction for pyrimidine synthesis, where the guanidine provides the N-C-N backbone. The final hydrolysis step converts the ethyl ester to the carboxylic acid required for the final amide coupling.

Final Assembly: Synthesis of Nilotinib (1)

The final step is the formation of an amide bond between the carboxylic acid (2) and the aniline (3). This can be achieved by first converting the carboxylic acid to a more reactive species, such as an acid chloride, or by using a peptide coupling agent.[12][13]

G cluster_2 Final Synthesis of Nilotinib Intermediate2 Intermediate (2) Reaction Amide Coupling (SOCl₂, NMP or HATU, DIPEA) Intermediate2->Reaction Intermediate3 Intermediate (3) Intermediate3->Reaction Product Nilotinib (1) Reaction->Product

Caption: Final amide coupling to synthesize Nilotinib (1).

Materials (Acid Chloride Method):

Reagent MW ( g/mol ) Moles Eq.
Intermediate (2) 306.32 1.0 1.0
Thionyl Chloride (SOCl₂) 118.97 1.2 1.2
Intermediate (3) 241.21 1.0 1.0

| N-Methyl-2-pyrrolidone (NMP) | - | - | Solvent |

Step-by-Step Protocol (Acid Chloride Method):

  • Acid Chloride Formation: Suspend the carboxylic acid intermediate (2) (1.0 eq) in anhydrous N-Methyl-2-pyrrolidone (NMP). Heat the mixture to 60 °C. Add thionyl chloride (1.2 eq) dropwise over 15 minutes. Stir the mixture at 60 °C for 1 hour to form the acid chloride in situ.[2][13]

  • Coupling Reaction: In a separate flask, dissolve the aniline intermediate (3) (1.0 eq) in NMP. Add this solution to the freshly prepared acid chloride mixture.[12]

  • Reaction Execution: Heat the combined reaction mixture to 90 °C and stir for 2-4 hours. Monitor the reaction by HPLC.

  • Work-up and Purification: Once the reaction is complete, cool the mixture to room temperature. Carefully add water to precipitate the crude Nilotinib base. Adjust the pH to 8-9 with a sodium hydroxide solution to ensure complete precipitation.[2][13] Filter the solid, wash thoroughly with water, and dry under vacuum. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., isopropanol/water) to yield pure Nilotinib (1).[12]

Causality Explanation: Thionyl chloride converts the carboxylic acid into a highly reactive acid chloride, which readily undergoes nucleophilic acyl substitution with the aniline nitrogen of intermediate (3). NMP is used as a high-boiling, polar aprotic solvent capable of dissolving the reactants and intermediates at the required temperatures.

Safety and Handling

The synthesis of Nilotinib involves the use of hazardous materials and requires strict adherence to safety protocols.

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses with side shields, and appropriate chemical-resistant gloves. All manipulations should be performed in a certified chemical fume hood.

  • Reagent Handling:

    • Thionyl Chloride (SOCl₂): Is highly corrosive and reacts violently with water, releasing toxic HCl and SO₂ gas. Handle only in a dry atmosphere and in a fume hood.

    • N-Methyl-2-pyrrolidone (NMP): Is a reproductive toxin. Avoid inhalation and skin contact.

    • Copper(I) Iodide: Is harmful if swallowed or inhaled. Avoid creating dust.

  • Product Handling:

    • Nilotinib: Is a potent pharmaceutical agent. It is suspected of damaging fertility or the unborn child and causes damage to organs through prolonged or repeated exposure.[14] Handle with extreme care, using appropriate containment to avoid dust generation and inhalation.

  • Waste Disposal: All chemical waste must be disposed of according to institutional and local environmental regulations.

References

  • Nilotinib Intermediate: Role In Drug Development. (2025). Pharmaffiliates. Available at: [Link]

  • Amala, K., Bhujanga Rao, A.K.S., Sreenivas, R., & Dubey, P.K. (n.d.). Research and Development of a Novel Process for Nilotinib: A Bcr-Abl Inhibitor. Rasayan J. Chem.
  • Synthesis of Novel Nilotinib Analogues and Biological Evaluation of Their Antiplatelet Activity and Functionality towards Cancer Cell Proliferation In Vitro. (2023). National Institutes of Health. Available at: [Link]

  • Nilotinib intermediates and preparation thereof. (2010). Google Patents.
  • Process for the preparation of 3-(trifluoromethyl)-5-(4-methyl-1h-imidazole-1-yl)-benzeneamine hydrochloride. (2021). Google Patents.
  • Process For The Synthesis Of 5 (Methyl 1 H Imidazol 1 Yl) 3 (Trifluoromethyl) Benzeneamine. (n.d.). IP.com.
  • PROCESS FOR THE PREPARATION OF 3-(TRIFLUOROMETHYL)-5-(4-METHYL-1H-IMIDAZOLE-1-YL)-BENZENEAMINE HYDROCHLORIDE. (2020). Google Patents. Available at: [Link]

  • Processes for the synthesis of 5-(4-methyl-1h-imidazol-1-yl)-3-(trifluoromethyl)-benzenamine and its intermediates. (2018). Google Patents.
  • 4-Methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]benzoic acid. (2024). ChemBK. Available at: [Link]

  • Synthesis of 6-methyl-n1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine. (2021). Google Patents.
  • An Efficient Synthesis of Nilotinib (AMN107). (2017). ResearchGate. Available at: [Link]

  • Process for the preparation of pure nilotinib and its salt. (2021). Google Patents.
  • Cheung, J. M., et al. (2019). Designing an Industrially Scalable, Flow-Based Synthesis for the Production of Nilotinib. Columbia University. Available at: [Link]

  • Method for preparing nilotinib. (2015). Google Patents.
  • An improved process for 3-(4-methyl-1h-imidazol-1-yl)-5-(trifluoromethyl) aniline. (2020). Google Patents.
  • Process for the preparation of pure nilotinib and its salt. (2018). Google Patents.

Sources

Application

Application Notes and Protocols for the N-Arylation of 3-Fluoro-4-(4-methyl-1H-imidazol-1-yl)benzenamine

Authored by: Senior Application Scientist, Gemini Division Abstract This technical guide provides a comprehensive experimental protocol for the N-arylation of 3-fluoro-4-(4-methyl-1H-imidazol-1-yl)benzenamine, a critical...

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Senior Application Scientist, Gemini Division

Abstract

This technical guide provides a comprehensive experimental protocol for the N-arylation of 3-fluoro-4-(4-methyl-1H-imidazol-1-yl)benzenamine, a critical building block in contemporary drug discovery. We delve into the rationale behind the selection of the Buchwald-Hartwig amination as the coupling method of choice, offering a detailed, step-by-step protocol from reaction setup to product purification and characterization. This document is intended for researchers, scientists, and drug development professionals seeking to synthesize novel biaryl amine structures incorporating this key pharmacophore.

Introduction

The 3-fluoro-4-(4-methyl-1H-imidazol-1-yl)benzenamine moiety is a cornerstone in the synthesis of numerous targeted therapies, most notably as a key intermediate in the production of Nilotinib, a tyrosine kinase inhibitor.[1][2] Its structural features, including the fluorine atom and the methyl-imidazole group, contribute to favorable pharmacokinetic and pharmacodynamic properties in the final drug substance. The ability to efficiently and selectively couple this amine with various aryl and heteroaryl partners is therefore of paramount importance for the exploration of new chemical space in drug discovery.

This application note will focus on the palladium-catalyzed Buchwald-Hartwig amination, a powerful and versatile method for the formation of C-N bonds.[3] This reaction is favored over harsher traditional methods like the Ullmann condensation due to its milder reaction conditions, broader substrate scope, and greater functional group tolerance.[3][4]

Mechanistic Insight: The Buchwald-Hartwig Amination

The Buchwald-Hartwig amination proceeds via a catalytic cycle involving a palladium catalyst. The generally accepted mechanism involves the oxidative addition of an aryl halide to a Pd(0) species, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the desired N-aryl amine and regenerate the Pd(0) catalyst.[3] The choice of ligand is critical to the success of the reaction, as it influences the stability and reactivity of the palladium intermediates.[5]

Buchwald_Hartwig_Mechanism Pd(0)Ln Pd(0)Ln Oxidative Addition Complex Ar-Pd(II)(L)n-X Pd(0)Ln->Oxidative Addition Complex Oxidative Addition Ar-X Aryl Halide (Ar-X) Ar-X->Oxidative Addition Complex Amine Complex [Ar-Pd(II)(L)n(NHR2)]+X- Oxidative Addition Complex->Amine Complex Amine R2NH Amine->Amine Complex Amido Complex Ar-Pd(II)(L)n-NR2 Amine Complex->Amido Complex Deprotonation Base Base Base->Amine Complex Product N-Aryl Amine (Ar-NR2) Amido Complex->Product Reductive Elimination Product->Pd(0)Ln

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Experimental Protocol: N-Arylation of 3-Fluoro-4-(4-methyl-1H-imidazol-1-yl)benzenamine with 4-Bromo-3-(trifluoromethyl)aniline

This protocol details the coupling of 3-fluoro-4-(4-methyl-1H-imidazol-1-yl)benzenamine with 4-bromo-3-(trifluoromethyl)aniline as a representative example.

Materials and Reagents
ReagentCAS NumberSupplierNotes
3-Fluoro-4-(4-methyl-1H-imidazol-1-yl)benzenamine252340-70-8VariousHigh purity is recommended.
4-Bromo-3-(trifluoromethyl)aniline393-36-2Various
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)51364-51-3VariousPalladium precursor.
Xantphos161265-03-8VariousBuchwald-Hartwig ligand.
Sodium tert-butoxide (NaOtBu)865-48-5VariousStrong, non-nucleophilic base.
Toluene108-88-3VariousAnhydrous, degassed solvent is essential.
Ethyl acetate141-78-6VariousFor workup and chromatography.
Hexanes110-54-3VariousFor chromatography.
Celite®61790-53-2VariousFiltration aid.
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6VariousDrying agent.
Equipment
  • Schlenk flask or oven-dried round-bottom flask with a reflux condenser

  • Magnetic stirrer and stir bar

  • Inert gas supply (Nitrogen or Argon) with a manifold

  • Heating mantle or oil bath

  • Standard laboratory glassware

  • Rotary evaporator

  • Flash chromatography system

Experimental Workflow

Experimental_Workflow Setup 1. Reaction Setup (Inert Atmosphere) Reagents 2. Reagent Addition (Amine, Aryl Halide, Catalyst, Ligand, Base, Solvent) Setup->Reagents Reaction 3. Reaction (Heat to 100-110 °C, 12-24h) Reagents->Reaction Workup 4. Workup (Cool, Filter, Extract) Reaction->Workup Purification 5. Purification (Flash Chromatography) Workup->Purification Analysis 6. Characterization (NMR, MS) Purification->Analysis

Caption: General workflow for the Buchwald-Hartwig amination.

Step-by-Step Procedure
  • Reaction Setup:

    • To a dry Schlenk flask equipped with a magnetic stir bar, add Pd₂(dba)₃ (0.02 mmol, 2 mol%) and Xantphos (0.04 mmol, 4 mol%).

    • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times. This is crucial to prevent oxidation of the palladium catalyst.

  • Reagent Addition:

    • Under a positive flow of inert gas, add 3-fluoro-4-(4-methyl-1H-imidazol-1-yl)benzenamine (1.0 mmol), 4-bromo-3-(trifluoromethyl)aniline (1.2 mmol), and sodium tert-butoxide (1.4 mmol).

    • Add anhydrous, degassed toluene (5 mL) via syringe.

  • Reaction:

    • Heat the reaction mixture to 100-110 °C with vigorous stirring.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Workup:

    • After the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of Celite to remove insoluble inorganic salts and the catalyst.

    • Wash the Celite pad with additional ethyl acetate (10 mL).

    • Transfer the filtrate to a separatory funnel and wash with water (2 x 15 mL) and brine (15 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • The crude product is purified by flash column chromatography on silica gel.

    • A gradient of hexanes and ethyl acetate is typically used as the eluent. The exact gradient will depend on the polarity of the product.

  • Characterization:

    • The purified product should be characterized by standard analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its identity and purity.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low or no product yield 1. Inactive catalyst. 2. Insufficiently anhydrous or anaerobic conditions. 3. Ineffective base.1. Use a fresh batch of palladium precursor and ligand. 2. Ensure all glassware is oven-dried and the solvent is properly degassed. 3. Use a freshly opened container of base.
Formation of byproducts 1. Hydrodehalogenation of the aryl halide. 2. Homocoupling of the aryl halide.1. Ensure the reaction is not overheated. Consider a different ligand or catalyst system. 2. This can be minimized by using a slight excess of the amine.
Difficulty in purification The product may be basic and streak on the silica gel column.Add a small amount of triethylamine (0.5-1%) to the eluent to improve the peak shape.[6]

Conclusion

The Buchwald-Hartwig amination provides an efficient and reliable method for the N-arylation of 3-fluoro-4-(4-methyl-1H-imidazol-1-yl)benzenamine. The protocol outlined in this application note serves as a robust starting point for the synthesis of a wide range of novel biaryl amine derivatives for applications in drug discovery and materials science. Careful attention to maintaining inert and anhydrous conditions is critical for achieving high yields and purity.

References

  • Buchwald–Hartwig amination. In: Wikipedia. [Link]

  • Chung, K. H., et al. (n.d.). Buchwald-Hartwig amination of aryl chlorides catalyzed by easily accessible benzimidazolyl phosphine-Pd complexes. HKMU Scholars. [Link]

  • Ullmann condensation. In: Wikipedia. [Link]

  • Gallou, F., & Plummer, S. (2024). Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water. ACS Catalysis, 14(6), 4099-4107. [Link]

  • Breitenstein, W., et al. (2012). Processes for the synthesis of 5-(4-methyl-1h-imidazol-1-yl)-3-(trifluoromethyl)-benzenamine and its intermediates.
  • Zeslawska, E., et al. (2021). Process for the preparation of 3-(trifluoromethyl)-5-(4-methyl-1h-imidazole-1-yl)-benzeneamine hydrochloride.
  • Bosiak, M., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. The Journal of Organic Chemistry, 86(24), 18054-18064. [Link]

  • Lipshutz, B. H., et al. (2023). Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions. The Journal of Organic Chemistry, 88(17), 12051-12061. [Link]

  • Rao, D. M., et al. (2020). An improved process for 3-(4-methyl-1h-imidazol-1-yl)-5-(trifluoromethyl) aniline.
  • 3-fluoro-4-(4-methyl-1h-imidazol-1-yl)benzaldehyde. ChemUniverse. [Link]

  • Ullmann Reaction. Organic Chemistry Portal. [Link]

  • Reddy, T. J., et al. (2007). Facile N-Arylation of Amines and Sulfonamides and O-Arylation of Phenols and Arenecarboxylic Acids. Organic Letters, 9(19), 3781-3783. [Link]

  • Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. MDPI. [Link]

  • Suzuki coupling on 4-(3-bromobenzylidene)-3-methyl- 1-phenyl-1H-pyrazol-5(4H)-one. International Journal of Chemical and Physical Sciences. [Link]

  • (E)-3-[4-(1H-Imidazol-1-yl)phenyl]-1-(3-chloro-4-fluorophenyl)prop-2-en-1-one. MDPI. [Link]

  • 3-(4-Methyl-1H-imidazol-1-yl)-5-(trifluoro methyl)benzamine. Allfluoro pharmaceutical co .ltd. [Link]

  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances. [Link]

  • The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. MDPI. [Link]

  • SUZUKI-MIYAURA COUPLING REACTIONS OF 3,5-DICHLORO-1,2,4-THIADIAZOLE. Arkivoc. [Link]

  • Suzuki-Miyaura Cross-Coupling Reactions of Unprotected Haloimidazoles. OUCI. [Link]

Sources

Method

Application Notes and Protocols: Leveraging 3-Fluoro-4-(4-methyl-1H-imidazol-1-yl)benzenamine in High-Efficiency Phosphorescent OLEDs

Introduction: The Quest for Superior PhOLED Host Materials Phosphorescent Organic Light-Emitting Diodes (PhOLEDs) represent the pinnacle of OLED technology, capable of achieving nearly 100% internal quantum efficiency by...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Superior PhOLED Host Materials

Phosphorescent Organic Light-Emitting Diodes (PhOLEDs) represent the pinnacle of OLED technology, capable of achieving nearly 100% internal quantum efficiency by harvesting both singlet and triplet excitons.[1] The performance of a PhOLED is critically dependent on the host material in the emissive layer, which must possess a high triplet energy to confine excitons on the phosphorescent guest, balanced charge transport to ensure efficient recombination, and excellent thermal and morphological stability.[2][3]

This document outlines the rationale and experimental protocols for utilizing 3-Fluoro-4-(4-methyl-1H-imidazol-1-yl)benzenamine as a novel building block for a next-generation bipolar host material. While this specific molecule has not been extensively reported in OLED literature, its unique combination of a fluorinated aniline core and a methyl-imidazole substituent presents a compelling case for its application in advanced PhOLEDs.

Rationale for Use: A Structure-Property Analysis

The molecular architecture of 3-Fluoro-4-(4-methyl-1H-imidazol-1-yl)benzenamine offers several advantageous features for a PhOLED host material precursor:

  • Imidazole Moiety: Imidazole derivatives are well-regarded in OLEDs for their strong electron-withdrawing properties, which can contribute to high electron mobility and good thermal stability.[2][3] This makes them excellent candidates for the electron-transporting component of a bipolar host material.

  • Fluorine Substitution: The incorporation of fluorine atoms into organic molecules is a proven strategy to enhance the performance of OLED materials. Fluorination can deepen the Highest Occupied Molecular Orbital (HOMO) energy level, leading to improved charge injection and transport, as well as increased thermal and oxidative stability.[4][5]

  • Benzenamine Core: The aniline (benzenamine) core provides a versatile reaction site (the amine group) for coupling with hole-transporting moieties, such as carbazole, to create a bipolar host material. This bipolar nature is crucial for balancing charge carrier flux within the emissive layer, thereby improving device efficiency and lifetime.

Based on these properties, we propose the synthesis of a novel bipolar host material, hereafter designated as Cz-FIMB (Carbazole-Fluoro-Imidazole-Benzene), derived from 3-Fluoro-4-(4-methyl-1H-imidazol-1-yl)benzenamine.

Synthesis of a Novel Bipolar Host Material: Cz-FIMB

This section details the synthesis of Cz-FIMB, a hypothetical bipolar host material, through a Buchwald-Hartwig amination reaction. This reaction couples the amine group of 3-Fluoro-4-(4-methyl-1H-imidazol-1-yl)benzenamine with a carbazole moiety, a well-known hole-transporting unit.[6]

Proposed Synthetic Scheme

Synthetic_Scheme reagent1 3-Fluoro-4-(4-methyl-1H- imidazol-1-yl)benzenamine reaction + reagent1->reaction reagent2 9-(4-bromophenyl)-9H-carbazole reagent2->reaction product Cz-FIMB (N-(3-fluoro-4-(4-methyl-1H-imidazol-1-yl)phenyl)- 9-(4-bromophenyl)-9H-carbazol-3-amine) reaction_conditions Pd2(dba)3, Xantphos NaOtBu, Toluene, 110 °C reaction_conditions->product

Caption: Proposed synthesis of Cz-FIMB via Buchwald-Hartwig amination.

Detailed Synthesis Protocol

Materials and Reagents:

ReagentCAS NumberSupplierPurity
3-Fluoro-4-(4-methyl-1H-imidazol-1-yl)benzenamine252340-70-8Commercial>98%
9-(4-bromophenyl)-9H-carbazole187093-64-1Commercial>98%
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)51364-51-3Commercial>97%
Xantphos161265-03-8Commercial>98%
Sodium tert-butoxide (NaOtBu)865-48-5Commercial>98%
Anhydrous Toluene108-88-3Commercial>99.8%

Procedure:

  • To a dry 250 mL three-necked flask equipped with a magnetic stirrer, condenser, and nitrogen inlet, add 3-Fluoro-4-(4-methyl-1H-imidazol-1-yl)benzenamine (1.91 g, 10 mmol), 9-(4-bromophenyl)-9H-carbazole (3.24 g, 10 mmol), and sodium tert-butoxide (1.44 g, 15 mmol).

  • Evacuate and backfill the flask with nitrogen three times to ensure an inert atmosphere.

  • Add anhydrous toluene (100 mL) to the flask via a syringe.

  • In a separate vial, dissolve Pd₂(dba)₃ (91.5 mg, 0.1 mmol) and Xantphos (115.7 mg, 0.2 mmol) in anhydrous toluene (10 mL).

  • Inject the catalyst solution into the reaction flask.

  • Heat the reaction mixture to 110 °C and stir for 24 hours under a nitrogen atmosphere.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and quench with distilled water (50 mL).

  • Extract the product with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.

  • Recrystallize the purified product from a suitable solvent system (e.g., ethanol/dichloromethane) to obtain pure Cz-FIMB.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

PhOLED Device Fabrication Protocol

This section describes the fabrication of a multilayer PhOLED using Cz-FIMB as the host material in the emissive layer. The device is fabricated by thermal evaporation in a high-vacuum chamber.

Device Architecture and Materials
LayerMaterialFunctionThickness (nm)
AnodeIndium Tin Oxide (ITO)Hole Injection150
HTLNPBHole Transport40
EMLCz-FIMB : Ir(ppy)₃ (9:1 wt%)Emissive Layer30
HBLTPBiHole Blocking10
ETLTPBiElectron Transport30
EILLithium Fluoride (LiF)Electron Injection1
CathodeAluminum (Al)Electron Injection100
  • HTL: Hole-Transport Layer (N,N′-Di(1-naphthyl)-N,N′-diphenyl-(1,1′-biphenyl)-4,4′-diamine)

  • EML: Emissive Layer

  • Ir(ppy)₃: fac-Tris(2-phenylpyridine)iridium(III) (Green phosphorescent dopant)

  • HBL: Hole-Blocking Layer

  • ETL: Electron-Transport Layer (2,2',2''-(1,3,5-Benzinetriyl)-tris(1-phenyl-1-H-benzimidazole))

  • EIL: Electron-Injection Layer

Device_Architecture cluster_device PhOLED Structure Cathode Al (100 nm) EIL LiF (1 nm) Cathode->EIL ETL TPBi (30 nm) EIL->ETL HBL TPBi (10 nm) ETL->HBL EML Cz-FIMB : Ir(ppy)3 (30 nm) HBL->EML HTL NPB (40 nm) EML->HTL Anode ITO (150 nm) HTL->Anode Substrate Glass Substrate Anode->Substrate

Caption: Schematic of the multilayer PhOLED device architecture.

Fabrication Procedure
  • Substrate Preparation:

    • Clean patterned ITO-coated glass substrates sequentially in ultrasonic baths of detergent, deionized water, acetone, and isopropanol for 15 minutes each.

    • Dry the substrates with a nitrogen gun.

    • Treat the substrates with oxygen plasma for 5 minutes to improve the work function of the ITO.

  • Organic Layer Deposition:

    • Immediately transfer the cleaned substrates into a high-vacuum thermal evaporation system with a base pressure below 5 x 10⁻⁶ Torr.

    • Deposit the organic layers sequentially without breaking the vacuum.

    • The deposition rates for the organic materials should be maintained at 1-2 Å/s.

    • For the emissive layer, co-evaporate Cz-FIMB and Ir(ppy)₃ from separate sources. The doping concentration is controlled by adjusting the relative deposition rates.

  • Cathode Deposition:

    • Deposit the LiF layer at a rate of 0.1-0.2 Å/s.

    • Deposit the Al cathode at a rate of 5-10 Å/s.

  • Encapsulation:

    • Transfer the completed devices to a nitrogen-filled glovebox for encapsulation using a UV-curable epoxy and a glass lid to prevent degradation from moisture and oxygen.

Device Characterization Protocols

After fabrication, the devices should be characterized to evaluate their performance.

Current-Voltage-Luminance (J-V-L) Characteristics
  • Objective: To determine the turn-on voltage, operating voltage, current density, and luminance of the device.

  • Procedure:

    • Use a source measure unit (e.g., Keithley 2400) to apply a forward bias voltage to the device.

    • Simultaneously, measure the current flowing through the device and the light output using a calibrated photodiode or a spectroradiometer (e.g., Konica Minolta CS-2000).

    • Sweep the voltage from 0 V to a desired maximum (e.g., 10 V) in defined steps.

    • Plot the current density (J) vs. voltage (V) and luminance (L) vs. voltage (V).

Electroluminescence (EL) Spectroscopy
  • Objective: To determine the emission color and spectral characteristics of the device.

  • Procedure:

    • Apply a constant voltage or current to the device to achieve a specific luminance (e.g., 1000 cd/m²).

    • Collect the emitted light using a fiber optic cable connected to a spectrometer.

    • Record the EL spectrum and determine the peak emission wavelength and the Commission Internationale de l'Éclairage (CIE) color coordinates.

Efficiency Measurements
  • Objective: To calculate the external quantum efficiency (EQE), current efficiency, and power efficiency of the device.

  • Procedure:

    • Using the data from the J-V-L and EL measurements, calculate the efficiencies at various luminance levels.

    • Current Efficiency (cd/A): Luminance / Current Density.

    • Power Efficiency (lm/W): (π * Luminance) / (Current Density * Voltage).

    • External Quantum Efficiency (%): Calculated from the luminance, current density, and EL spectrum, assuming a Lambertian emission profile.

    • Plot the efficiencies as a function of luminance to observe the efficiency roll-off.

Transient Electroluminescence (TEL)
  • Objective: To study the exciton dynamics and charge carrier mobility.[7]

  • Procedure:

    • Apply a rectangular voltage pulse to the device using a pulse generator.

    • Measure the time-resolved light emission using a fast photodetector and an oscilloscope.

    • Analyze the rise and decay times of the electroluminescence to gain insights into charge transport and recombination processes.

Expected Results and Data Interpretation

The successful synthesis of Cz-FIMB and its application in a PhOLED are expected to yield a high-performance green-emitting device.

Table of Expected Properties for Cz-FIMB:

PropertyExpected ValueSignificance
HOMO Level~ -5.8 eVFacilitates efficient hole injection from the HTL.
LUMO Level~ -2.5 eVAllows for efficient electron injection from the ETL.
Triplet Energy (Eₜ)> 2.7 eVSufficiently high to confine excitons on the green phosphorescent dopant.
Glass Transition (T₉)> 120 °CIndicates good morphological stability.

Table of Target Device Performance:

ParameterTarget Value
Turn-on Voltage (at 1 cd/m²)< 3.0 V
Max. Current Efficiency> 60 cd/A
Max. Power Efficiency> 50 lm/W
Max. EQE> 18%
CIE (x, y)~ (0.3, 0.6)

A high EQE with low efficiency roll-off would validate the bipolar nature of Cz-FIMB and its effectiveness as a host material. The deep HOMO level, attributed to the fluorine substitution, should contribute to a lower turn-on voltage and improved operational stability.

Conclusion

This document provides a comprehensive guide for the synthesis and application of a novel bipolar host material, Cz-FIMB, derived from 3-Fluoro-4-(4-methyl-1H-imidazol-1-yl)benzenamine. The proposed protocols are based on established principles of OLED material design and device fabrication. The unique combination of fluoro- and imidazole-moieties in the starting material offers a promising avenue for the development of next-generation host materials for high-efficiency and stable phosphorescent OLEDs.

References

  • The Crucial Role of Fluorinated Heterocycles in Modern OLED Technology.
  • Full article: Imidazole derivatives for efficient organic light-emitting diodes - Taylor & Francis. Available at: [Link]

  • The Impact of Fluorine Chemistry on Next-Gen Electronic Materials.
  • Synthesis and Properties of New Imidazole Derivatives Including Various Chromophore for OLEDs - Taylor & Francis Online. Available at: [Link]

  • Optical and electroluminescent properties of imidazole based small molecules - OpenMETU. Available at: [Link]

  • Non-Doped Deep-Blue OLEDs Based on Carbazole-π-Imidazole Derivatives - PMC - NIH. Available at: [Link]

  • Organic Light‐Emitting Diodes Based on Imidazole Semiconductors | Request PDF. Available at: [Link]

  • Carbazole/Benzimidazole-Based Bipolar Molecules as the Hosts for Phosphorescent and Thermally Activated Delayed Fluorescence Emitters for Efficient OLEDs - PMC - NIH. Available at: [Link]

  • Phosphorescent organic light-emitting diode - Wikipedia. Available at: [Link]

  • Yonsei and LG Display reveal how magnesium fluoride boosts OLED performance.
  • Researchers from LGD and Yonsei University discover why magnesium fluoride is a high performance OLED HIL material. Available at: [Link]

  • Efficient Phosphorescent OLEDS Based on Vacuum Deposition Technology | Zede Journal. Available at: [Link]

  • Imidazolyl‐Phenylcarbazole‐Based Host Materials and Their Use for Co‐host Designs in Phosphorescent OLEDs - ResearchGate. Available at: [Link]

  • Low Molar Mass Carbazole-Based Host Materials for Phosphorescent Organic Light-Emitting Diodes: A Review - MDPI. Available at: [Link]

  • Characterization and Simulation of Organic and Perovskite LEDs. - Fluxim AG. Available at: [Link]

Sources

Application

Application Notes &amp; Protocols: Palladium-Catalyzed Synthesis of Derivatives from 3-Fluoro-4-(4-methyl-1H-imidazol-1-yl)benzenamine

Authored by: A Senior Application Scientist Abstract This technical guide provides a comprehensive overview and detailed protocols for the palladium-catalyzed synthesis of advanced derivatives starting from 3-Fluoro-4-(4...

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the palladium-catalyzed synthesis of advanced derivatives starting from 3-Fluoro-4-(4-methyl-1H-imidazol-1-yl)benzenamine. This molecule represents a privileged scaffold in modern medicinal chemistry, combining the metabolic stability imparted by the fluorine atom with the versatile coordination and hydrogen bonding capabilities of the 4-methylimidazole moiety.[1][2][3] This document is intended for researchers, scientists, and drug development professionals, offering in-depth mechanistic insights, field-proven experimental protocols, and guidance on reaction optimization. We will explore key palladium-catalyzed transformations, including C-N and C-C bond-forming reactions, that enable the strategic diversification of this core structure.

Introduction: A Scaffold of Pharmaceutical Significance

The structure 3-Fluoro-4-(4-methyl-1H-imidazol-1-yl)benzenamine is a valuable building block in the synthesis of targeted therapeutics. The strategic placement of a fluorine atom can significantly enhance a drug candidate's metabolic stability, lipophilicity, and bioavailability.[1][3] Concurrently, the imidazole ring is a common feature in many bioactive molecules, acting as a versatile pharmacophore. The aniline functional group serves as a primary synthetic handle for a multitude of chemical transformations. Palladium-catalyzed cross-coupling reactions are indispensable tools in organic synthesis, allowing for the efficient and selective formation of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O) bonds under generally mild conditions.[4][5] This guide focuses on leveraging this powerful catalysis to derivatize our core scaffold.

The Palladium Cross-Coupling Catalytic Cycle: A Mechanistic Overview

At the heart of these transformations lies a common catalytic cycle involving palladium, which typically shuttles between the Pd(0) and Pd(II) oxidation states.[6] Understanding this cycle is critical for troubleshooting and optimizing reactions. The three fundamental steps are:

  • Oxidative Addition: A low-valent Pd(0) catalyst inserts into the carbon-halide (or pseudohalide) bond of an electrophile (e.g., an aryl bromide), forming a high-valent Pd(II) complex.[4][7]

  • Transmetalation (for C-C couplings) or Amine Coordination/Deprotonation (for C-N couplings): The second coupling partner is introduced. In Suzuki coupling, an organoboron compound transfers its organic group to the palladium center.[7] In Buchwald-Hartwig amination, an amine coordinates to the palladium, followed by deprotonation by a base to form a palladium-amido complex.[8][9]

  • Reductive Elimination: The two coupled fragments are expelled from the palladium center, forming the desired new bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[4]

The choice of ligand, base, and solvent is paramount, as these components stabilize the palladium catalyst and modulate its reactivity to facilitate each step of the cycle efficiently.[10][11]

Palladium Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd R-X PdII_RX R-Pd(II)L_n-X OxAdd->PdII_RX Transmetal Transmetalation (e.g., R'-B(OH)₂) PdII_RX->Transmetal PdII_R_R R-Pd(II)L_n-R' Transmetal->PdII_R_R RedElim Reductive Elimination PdII_R_R->RedElim spacer1 Product R-R' RedElim->Product spacer1->Pd0  Regenerates  Catalyst spacer2 Synthetic Workflow Start 3-Fluoro-4-(4-methyl-1H-imidazol-1-yl)benzenamine CN_Coupling Buchwald-Hartwig Amination Start->CN_Coupling + R-X (Aryl Halide) Diazotization Diazotization/ Sandmeyer Reaction Start->Diazotization CN_Product Di- and Tri-Aryl Amines (C-N Bond Formation) CN_Coupling->CN_Product Halide_Intermediate Aryl Halide Intermediate (e.g., Bromo-derivative) Diazotization->Halide_Intermediate CC_Coupling_Header Palladium-Catalyzed C-C Coupling Suzuki Suzuki Coupling CC_Coupling_Header->Suzuki Heck Heck Reaction CC_Coupling_Header->Heck Sonogashira Sonogashira Coupling CC_Coupling_Header->Sonogashira Biaryl_Product Biaryl Derivatives Suzuki->Biaryl_Product + R-B(OH)₂ Styrene_Product Styrenyl Derivatives Heck->Styrene_Product + Alkene Alkyne_Product Aryl-Alkyne Derivatives Sonogashira->Alkyne_Product + Terminal Alkyne

Figure 2: Key synthetic diversification pathways from the core aniline.

Application & Protocols

C-N Bond Formation: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for constructing aryl C-N bonds. [8][9]It allows for the coupling of the primary amine of our starting material with a variety of aryl or heteroaryl halides and pseudohalides.

Rationale for Component Selection:

  • Catalyst System: A combination of a palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂) and a bulky, electron-rich phosphine ligand is crucial. Ligands like XPhos or RuPhos are often superior for coupling anilines as they promote the reductive elimination step and prevent catalyst decomposition. [11][12]* Base: A strong, non-nucleophilic base is required to deprotonate the aniline, forming the key palladium-amido intermediate. Sodium tert-butoxide (NaOtBu) is common, though cesium carbonate (Cs₂CO₃) can be used for more sensitive substrates. [13]* Solvent: Anhydrous, aprotic solvents like toluene or 1,4-dioxane are standard, as they do not interfere with the catalytic cycle.

Protocol 1: Buchwald-Hartwig Coupling with an Aryl Bromide

Objective: To synthesize N-(4-bromophenyl)-3-fluoro-4-(4-methyl-1H-imidazol-1-yl)benzenamine.

Materials & Reagents:

ReagentMW ( g/mol )Amount (mmol)Eq.
3-Fluoro-4-(4-methyl-1H-imidazol-1-yl)benzenamine191.201.01.0
1-Bromo-4-iodobenzene (or other Aryl Halide)282.911.21.2
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)915.720.020.02
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)476.660.040.04
Sodium tert-butoxide (NaOtBu)96.101.41.4
Anhydrous Toluene-5 mL-

Procedure:

  • Inert Atmosphere: To an oven-dried Schlenk flask, add a magnetic stir bar, 3-Fluoro-4-(4-methyl-1H-imidazol-1-yl)benzenamine (191 mg, 1.0 mmol), 1-bromo-4-iodobenzene (339 mg, 1.2 mmol), XPhos (19 mg, 0.04 mmol), and Sodium tert-butoxide (135 mg, 1.4 mmol).

  • Catalyst Addition: Briefly open the flask and add Pd₂(dba)₃ (18.3 mg, 0.02 mmol).

  • Solvent & Degassing: Seal the flask, evacuate, and backfill with argon or nitrogen. Repeat this cycle three times. Add anhydrous toluene (5 mL) via syringe.

  • Reaction: Place the flask in a preheated oil bath at 100-110 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature. Quench with saturated aqueous ammonium chloride (10 mL). Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired product.

C-C Bond Formation via an Aryl Halide Intermediate

To access C-C coupled derivatives, the amine must first be converted into a suitable leaving group, typically a halide, via a Sandmeyer-type reaction. This two-step sequence unlocks access to the powerful Suzuki, Heck, and Sonogashira coupling reactions.

Step A: Protocol 2 - Sandmeyer Reaction (Bromination)

Objective: To synthesize 1-bromo-2-fluoro-4-(4-methyl-1H-imidazol-1-yl)benzene.

Procedure:

  • Diazotization: Dissolve 3-Fluoro-4-(4-methyl-1H-imidazol-1-yl)benzenamine (1.91 g, 10 mmol) in a mixture of 48% hydrobromic acid (HBr, 10 mL) and water (5 mL) in a flask cooled to 0-5 °C in an ice-salt bath.

  • Slowly add a solution of sodium nitrite (NaNO₂, 0.76 g, 11 mmol) in water (3 mL) dropwise, keeping the temperature below 5 °C. Stir for 30 minutes at this temperature.

  • Copper(I) Bromide Solution: In a separate flask, dissolve copper(I) bromide (CuBr, 2.15 g, 15 mmol) in 48% HBr (10 mL) with gentle warming, then cool to room temperature.

  • Coupling: Slowly add the cold diazonium salt solution to the CuBr solution. Vigorous nitrogen evolution will occur.

  • Reaction Completion: After the addition is complete, allow the mixture to warm to room temperature and then heat to 60 °C for 1 hour to ensure complete decomposition of the diazonium salt.

  • Work-up & Purification: Cool the mixture, pour it into water, and extract with dichloromethane. Wash the organic layer with aqueous NaOH and then brine. Dry over MgSO₄, filter, and concentrate. Purify by column chromatography to yield the aryl bromide.

Step B: Protocol 3 - Suzuki-Miyaura Coupling

Objective: To couple the aryl bromide from Protocol 2 with an arylboronic acid.

Rationale for Component Selection:

  • Catalyst System: Pd(PPh₃)₄ is a classic, reliable catalyst for Suzuki couplings. [14]Alternatively, more active catalysts using ligands like SPhos or XPhos can be used with a simple Pd source (Pd(OAc)₂) for more challenging substrates.

  • Base: An aqueous base like K₂CO₃ or K₃PO₄ is required to activate the boronic acid for the transmetalation step. [10]* Solvent System: A two-phase system, such as toluene/water or dioxane/water, is commonly used to dissolve both the organic-soluble aryl halide and the water-soluble base.

Materials & Reagents:

ReagentMW ( g/mol )Amount (mmol)Eq.
1-Bromo-2-fluoro-4-(4-methyl-1H-imidazol-1-yl)benzene255.081.01.0
Phenylboronic Acid121.931.51.5
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)1155.560.030.03
Potassium Carbonate (K₂CO₃)138.213.03.0
Toluene / Ethanol / Water (4:1:1 mixture)-6 mL-

Procedure:

  • Setup: To a round-bottom flask, add the aryl bromide (255 mg, 1.0 mmol), phenylboronic acid (183 mg, 1.5 mmol), and K₂CO₃ (415 mg, 3.0 mmol).

  • Catalyst & Solvent: Add Pd(PPh₃)₄ (35 mg, 0.03 mmol).

  • Degassing: Evacuate and backfill the flask with argon or nitrogen three times. Add the degassed solvent mixture (6 mL).

  • Reaction: Heat the mixture to 80-90 °C with vigorous stirring for 8-16 hours. Monitor by TLC or LC-MS.

  • Work-up & Purification: Cool to room temperature, add water, and extract with ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify by flash column chromatography.

Step C: Protocol 4 - Sonogashira Coupling

Objective: To couple the aryl bromide from Protocol 2 with a terminal alkyne.

Rationale for Component Selection:

  • Dual Catalysis: The Sonogashira reaction uniquely employs a dual catalytic system: a palladium catalyst for the main cross-coupling cycle and a copper(I) co-catalyst (typically CuI) to form a copper acetylide intermediate, which facilitates the transmetalation step. [15][16]* Base: An amine base, such as triethylamine (TEA) or diisopropylamine (DIPA), is used. It acts as both the base and often as the solvent. [16] Materials & Reagents:

ReagentMW ( g/mol )Amount (mmol)Eq.
1-Bromo-2-fluoro-4-(4-methyl-1H-imidazol-1-yl)benzene255.081.01.0
Phenylacetylene102.131.21.2
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)701.900.020.02
Copper(I) Iodide (CuI)190.450.040.04
Triethylamine (TEA)101.1910 mL-
Tetrahydrofuran (THF), anhydrous-5 mL-

Procedure:

  • Setup: To a Schlenk flask, add the aryl bromide (255 mg, 1.0 mmol), PdCl₂(PPh₃)₂ (14 mg, 0.02 mmol), and CuI (7.6 mg, 0.04 mmol).

  • Inert Atmosphere: Evacuate and backfill with argon three times.

  • Solvent & Reagents: Add anhydrous THF (5 mL) and triethylamine (10 mL). Stir to dissolve. Add phenylacetylene (132 µL, 1.2 mmol) via syringe.

  • Reaction: Stir the reaction at room temperature for 8-12 hours. If the reaction is slow, gentle heating to 40-50 °C can be applied.

  • Work-up & Purification: Once complete, filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with ethyl acetate. Concentrate the filtrate. Dissolve the residue in ethyl acetate, wash with water and brine, dry over Na₂SO₄, and concentrate. Purify by flash column chromatography.

Conclusion

3-Fluoro-4-(4-methyl-1H-imidazol-1-yl)benzenamine is a highly versatile starting material for the synthesis of complex, biologically relevant molecules. By leveraging the power and predictability of palladium-catalyzed cross-coupling reactions, researchers can efficiently generate diverse libraries of compounds. The protocols outlined in this guide for Buchwald-Hartwig, Suzuki, and Sonogashira couplings provide robust starting points for derivatization. Careful selection of the catalyst system—specifically the palladium source, ligand, base, and solvent—is the key to achieving high yields and purity, enabling the rapid advancement of drug discovery programs.

References

  • Hartwig, J. F. (2010). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. National Institutes of Health. [Link]

  • Tyagi, A. (2025). Role of palladium catalyst in cross-coupling reactions. AIMS Press.
  • Fiveable. (n.d.). Palladium-catalyzed cross-coupling reactions. Fiveable. [Link]

  • Oldenhuis, N. J. (2004). Palladium-catalyzed C-C, C-N and C-O bond formation. DSpace@MIT. [Link]

  • Beletskaya, I. P. (2024). Palladium Catalysis: Dependence of the Efficiency of C–N Bond Formation on Carboxylate Ligand and Metal Carboxylate or Carboxylic Acid Additive. ACS Omega. [Link]

  • Nobel Prize Outreach AB. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. NobelPrize.org. [Link]

  • LibreTexts Chemistry. (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions. [Link]

  • Sharma, S., et al. (2021). Palladium catalyzed C–C and C–N bond forming reactions: an update on the synthesis of pharmaceuticals from 2015–2020. Organic Chemistry Frontiers. [Link]

  • Bialy, L., & Zificsak, C. (n.d.). Palladium-Catalyzed C-N and C-O Coupling–A Practical Guide from an Industrial Vantage Point. University of Windsor. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

  • Wikipedia. (n.d.). Heck reaction. [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. [Link]

  • Google Patents. (n.d.). CA2833394C - Processes for the synthesis of 5-(4-methyl-1h-imidazol-1-yl)-3-(trifluoromethyl)
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • National Institutes of Health. (2024). Anhydrous and Stereoretentive Fluoride-Enhanced Suzuki–Miyaura Coupling of Immunomodulatory Imide Derivatives. [Link]

  • ChemUniverse. (n.d.). 3-FLUORO-4-(4-METHYL-1H-IMIDAZOL-1-YL)BENZALDEHYDE. [Link]

  • ResearchGate. (n.d.). The Many Roles for Fluorine in Medicinal Chemistry. [Link]

  • International Journal of Pharmaceutical Sciences and Research. (n.d.). Significance of Fluorine in Medicinal Chemistry: A Review. [Link]

  • PubMed. (2015). Applications of Fluorine in Medicinal Chemistry. [Link]

  • MDPI. (n.d.). Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]

  • Google Patents. (n.d.). US20200377475A1 - An improved process for 3-(4-methyl-1h-imidazol-1-yl)-5-(trifluoromethyl) aniline.
  • National Institutes of Health. (n.d.). Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates. [Link]

  • PubMed. (2015). Palladium-catalyzed intramolecular C-H difluoroalkylation: synthesis of substituted 3,3-difluoro-2-oxindoles. [Link]

  • Google Patents. (n.d.). EP3904342A1 - Process for the preparation of 3-(trifluoromethyl)-5-(4-methyl-1h-imidazole-1-yl)-benzeneamine hydrochloride.
  • National Institutes of Health. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. [Link]

  • ResearchGate. (n.d.). Suzuki–Miyaura Coupling Reactions of Fluorohalobenzenes. [Link]

  • ResearchGate. (n.d.). Recent Advances in Sonogashira Reactions. [Link]

  • ResearchGate. (n.d.). Pd(PPh3)4-Catalyzed Buchwald-Hartwig Amination ofAryl Fluorosulfonates with Aryl Amines. [Link]

Sources

Method

Application Notes and Protocols for the Purification of Crude "3-Fluoro-4-(4-methyl-1H-imidazol-1-yl)benzenamine"

For Researchers, Scientists, and Drug Development Professionals Introduction: The Critical Role of Purity for a Key Synthetic Intermediate "3-Fluoro-4-(4-methyl-1H-imidazol-1-yl)benzenamine" (CAS No. 252340-70-8) is a ke...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Purity for a Key Synthetic Intermediate

"3-Fluoro-4-(4-methyl-1H-imidazol-1-yl)benzenamine" (CAS No. 252340-70-8) is a key building block in the synthesis of various pharmaceutically active compounds. Its structural integrity and purity are paramount to ensure the desired reaction outcomes, biological activity, and to minimize the presence of potentially harmful impurities in the final active pharmaceutical ingredient (API). This guide provides a comprehensive overview of robust purification techniques for this crude benzenamine derivative, grounded in established chemical principles and supported by field-proven methodologies. We will explore a multi-step purification strategy, from initial workup to final polishing, designed to yield a highly purified product suitable for downstream applications in drug discovery and development.

Understanding the Impurity Profile: A Prerequisite for Effective Purification

The nature and quantity of impurities in crude "3-Fluoro-4-(4-methyl-1H-imidazol-1-yl)benzenamine" are largely dictated by the synthetic route employed. Common impurities may include:

  • Unreacted Starting Materials: Residual precursors from the synthesis.

  • Regioisomers: Isomeric byproducts formed during the imidazole ring installation.

  • Reaction Byproducts: Compounds generated from side reactions.

  • Residual Solvents and Reagents: Solvents, bases, or catalysts used in the synthesis.

A preliminary analysis of the crude material by techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy is highly recommended to understand the impurity profile and to guide the selection of the most appropriate purification strategy.

Purification Strategy Overview: A Multi-pronged Approach

A sequential purification strategy is often the most effective way to achieve high purity. The basic nature of the amine group in the target molecule allows for a highly effective initial cleanup using acid-base extraction. This is typically followed by either column chromatography or recrystallization for final polishing.

Purification_Workflow Crude_Product Crude Product Acid_Base_Extraction Acid-Base Extraction Crude_Product->Acid_Base_Extraction Column_Chromatography Column Chromatography Acid_Base_Extraction->Column_Chromatography Recrystallization Recrystallization Acid_Base_Extraction->Recrystallization Pure_Product Highly Purified Product Column_Chromatography->Pure_Product Recrystallization->Pure_Product Recrystallization_Decision_Tree Start Crude Product Is_Free_Base Purify as Free Base? Start->Is_Free_Base Is_Salt Purify as HCl Salt? Is_Free_Base->Is_Salt No Recrystallize_Base Recrystallize from non-polar solvent (e.g., Heptane) Is_Free_Base->Recrystallize_Base Yes Recrystallize_Salt Recrystallize from polar solvent (e.g., Ethanol) Is_Salt->Recrystallize_Salt Yes Pure_Product Pure Product Recrystallize_Base->Pure_Product Recrystallize_Salt->Pure_Product

Application

Application Note: Comprehensive Analytical Characterization of 3-Fluoro-4-(4-methyl-1H-imidazol-1-yl)benzenamine

Introduction and Strategic Overview 3-Fluoro-4-(4-methyl-1H-imidazol-1-yl)benzenamine (CAS No: 252340-70-8) is a substituted aromatic amine containing a fluorinated benzene ring and a methyl-imidazole moiety.[1][2][3] Su...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction and Strategic Overview

3-Fluoro-4-(4-methyl-1H-imidazol-1-yl)benzenamine (CAS No: 252340-70-8) is a substituted aromatic amine containing a fluorinated benzene ring and a methyl-imidazole moiety.[1][2][3] Such structures are common scaffolds in medicinal chemistry and materials science. Its utility as a synthetic intermediate or an active pharmaceutical ingredient (API) necessitates a robust, multi-faceted analytical strategy to ensure identity, purity, and quality. The presence of multiple functional groups—a primary aromatic amine, a substituted imidazole ring, and a carbon-fluorine bond—requires the synergistic use of several orthogonal analytical techniques for unambiguous characterization.

This guide moves beyond a simple listing of methods. It presents an integrated analytical workflow, explaining the causality behind the selection of each technique. The protocols are designed to be self-validating, where results from one method corroborate the findings of another, ensuring the highest degree of scientific integrity. This document provides the foundational protocols for establishing a comprehensive quality control profile for this compound.

Physicochemical Properties Summary

PropertyValueSource
Chemical Name 3-Fluoro-4-(4-methyl-1H-imidazol-1-yl)benzenamine[3]
CAS Number 252340-70-8[1][2]
Molecular Formula C₁₀H₁₀FN₃[3]
Molecular Weight 191.21 g/mol [3]
Structure

N/A

Chromatographic Analysis: Purity and Quantification

Method Rationale: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

For non-volatile, polar aromatic compounds like this benzenamine derivative, RP-HPLC is the gold standard for purity assessment and quantification.[4][5] The method separates the target analyte from impurities based on differential partitioning between a nonpolar stationary phase (e.g., C18) and a polar mobile phase.[6][7] UV detection is highly effective due to the strong absorbance of the aromatic and imidazole rings.

The primary objective is to develop a stability-indicating method capable of resolving the main component from potential starting materials, by-products, and degradants. The inclusion of an acid modifier (e.g., formic acid) in the mobile phase is crucial for achieving sharp, symmetrical peak shapes by protonating the basic amine and imidazole nitrogens, thereby preventing peak tailing.[8]

Experimental Protocol: RP-HPLC with UV Detection

Instrumentation and Materials:

  • HPLC system with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.

  • C18 column (e.g., 4.6 x 150 mm, 4 µm particle size).[7]

  • HPLC-grade acetonitrile (ACN) and methanol (MeOH).

  • Formic acid (FA), analytical grade.

  • Purified water (e.g., Milli-Q).

  • Volumetric flasks, pipettes, and autosampler vials.

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Standard Solution Preparation:

    • Accurately weigh ~10 mg of the reference standard into a 100 mL volumetric flask.

    • Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B (Diluent) to achieve a final concentration of 100 µg/mL.

  • Sample Solution Preparation:

    • Prepare the sample to be analyzed at the same target concentration (100 µg/mL) using the same diluent.

  • Chromatographic Conditions:

    • Run a gradient elution to ensure separation of impurities with varying polarities.

Table of HPLC Parameters

ParameterRecommended SettingRationale
Column C18, 4.6 x 150 mm, 4 µmStandard for aromatic amine separation.[7]
Mobile Phase A: 0.1% FA in H₂O; B: 0.1% FA in ACNProvides good peak shape and resolution.[8]
Gradient 10% B to 90% B over 15 minEnsures elution of both polar and non-polar impurities.
Flow Rate 1.0 mL/minStandard flow for a 4.6 mm ID column.
Column Temp. 30 °CEnsures reproducible retention times.
Injection Vol. 10 µLBalances sensitivity with peak shape.
Detection UV at 254 nm or DAD scanAromatic systems absorb strongly at this wavelength.

Data Interpretation:

  • Identity: The retention time of the major peak in the sample chromatogram should match that of the reference standard.

  • Purity: Calculate the area percentage of the main peak relative to the total area of all peaks. Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100.

Workflow for HPLC Purity Analysis

Caption: HPLC workflow from sample preparation to data analysis.

Structural Elucidation: Spectroscopic Methods

Method Rationale: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for unambiguous structural confirmation. A combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete picture of the molecule's covalent framework and chemical environment.

  • ¹H NMR: Determines the number and connectivity of protons. Expected signals include distinct aromatic protons, imidazole protons, and a singlet for the methyl group.[9][10]

  • ¹³C NMR: Identifies all unique carbon atoms in the molecule. The chemical shifts will confirm the presence of aromatic, imidazole, and aliphatic (methyl) carbons.[11][12]

  • ¹⁹F NMR: This is essential for confirming the presence and chemical environment of the fluorine atom, which is a key structural feature.[13]

Experimental Protocol: ¹H, ¹³C, and ¹⁹F NMR

Instrumentation and Materials:

  • NMR Spectrometer (e.g., 400 MHz or higher).

  • 5 mm NMR tubes.

  • Deuterated solvents (e.g., DMSO-d₆, CDCl₃).

  • Reference standard (e.g., Tetramethylsilane - TMS).

Procedure:

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a suitable deuterated solvent (DMSO-d₆ is often a good choice for this compound due to its polarity).

  • Acquisition:

    • Acquire a ¹H NMR spectrum.

    • Acquire a broadband proton-decoupled ¹³C NMR spectrum.

    • Acquire a ¹⁹F NMR spectrum.

  • Processing: Process the spectra (Fourier transform, phase correction, baseline correction) and reference them (¹H and ¹³C to residual solvent peak or TMS; ¹⁹F to an external standard like CFCl₃).

Expected NMR Data (Predicted)

NucleusExpected Chemical Shift (ppm)MultiplicityRationale
¹H 7.5 - 8.5s, dImidazole ring protons.
¹H 6.5 - 7.5mAromatic ring protons, split by F and other protons.
¹H ~5.0br sAmine (-NH₂) protons, broad and exchangeable.
¹H ~2.2sMethyl (-CH₃) protons.
¹³C 140 - 160dAromatic C-F (large ¹JCF coupling).
¹³C 110 - 140mOther aromatic and imidazole carbons.
¹³C ~10sMethyl (-CH₃) carbon.
¹⁹F -110 to -140mAromatic C-F, coupled to adjacent protons.

Workflow for NMR Structural Confirmation

Caption: Integrated NMR workflow for complete structure elucidation.

Method Rationale: Mass Spectrometry (MS)

MS is used to confirm the molecular weight and elemental composition of the compound. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can definitively confirm the molecular formula.[14] When coupled with a chromatographic inlet (LC-MS), it can also provide mass information for impurities.

Causality: Electrospray ionization (ESI) in positive mode is ideal for this molecule, as the amine and imidazole groups are readily protonated to form a stable [M+H]⁺ ion.

Experimental Protocol: LC-HRMS

Instrumentation and Materials:

  • LC-MS system, preferably with a high-resolution mass analyzer (e.g., TOF or Orbitrap).

  • ESI source.

  • Solvents and column as described in the HPLC protocol.

Procedure:

  • LC Separation: Use the HPLC method developed in Section 2.2 to introduce the sample into the mass spectrometer.

  • MS Acquisition:

    • Set the ESI source to positive ion mode.

    • Acquire full scan data over a mass range of m/z 50-500.

    • The expected protonated molecule [M+H]⁺ will have an m/z of approximately 192.09.

  • Data Analysis:

    • Extract the mass spectrum for the main chromatographic peak.

    • Determine the accurate mass of the molecular ion and compare it to the theoretical mass. The mass error should be < 5 ppm.

Table of Expected Mass Data

Ion SpeciesTheoretical m/zObserved m/zRationale
[M+H]⁺ 192.0931Within 5 ppmProtonated parent molecule.
[M+Na]⁺ 214.0751Within 5 ppmSodium adduct, often observed with ESI.

Workflow for MS Identity Confirmation

Caption: Integrated strategy for comprehensive characterization.

References

  • Determination of aromatic amines in surface waters and comparison of their behavior in HPLC and on sediment columns.
  • Solid-Phase Microextraction Coupled with High-Performance Liquid Chromatography for the Determination of Aromatic Amines.
  • NMR Characterization of Hydrate and Aldehyde Forms of Imidazole-2-carboxaldehyde and Deriv
  • 1H, 13C, and 15N Solid-State NMR Studies of Imidazole- and Morpholine-Based Model Compounds Possessing Halogen and Hydrogen Bonding Capabilities.
  • H-/ 13 C-NMR characteristic data for the imidazole moiety of compounds 1-6.
  • Simultaneous Determination of Aromatic Amines and Pyridines in Soil.Thermo Fisher Scientific.
  • Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUI.
  • SEPARATION AND DETERMINATION OF TRACE LEVELS OF AROM
  • 1 H NMR spectrum of 0.1 mol L-1 imidazole in acetonitirile-deuterated...
  • The Chemical Ionization Mass Spectra of Fluorotoluenes.Canadian Journal of Chemistry.
  • Imidazole(288-32-4) 1H NMR spectrum.ChemicalBook.
  • Detecting Fluorinated Residuals Using Liquid Chromatography–High-Resolution Mass Spectrometry.
  • Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry.
  • Mass spectra of fluorocarbons.
  • Fluorinated Aromatic Compounds.
  • FT-IR Investigation of Methoxy Substituted Benzenes Adsorbed on Solid Acid C
  • FTIR Spectroscopic Analysis of Benzenamine: Functional Group Identification and Structural Insights.
  • 3-Fluoro-4-(4-methyl-1H-imidazol-1-yl)benzenamine.CymitQuimica.
  • Infrared Absorption Band Assignment in Benzanilide and Some of its p-Substituted Deriv
  • 3-Fluoro-4-(4-methyl-1H-imidazol-1-yl)benzenamine.
  • INFRARED SPECTRA INVESTIGATION OF PARA-SUBSTITUTED BENZENE COMPOUNDS.
  • Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings.Spectroscopy Online.
  • 3-Fluoro-4-(4-methyl-1H-imidazol-1-yl)benzenamine.Finetech Industry Limited.

Sources

Method

Application Notes and Protocols for the Preparation of Stock Solutions of 3-Fluoro-4-(4-methyl-1H-imidazol-1-yl)benzenamine

Introduction: Understanding the Compound 3-Fluoro-4-(4-methyl-1H-imidazol-1-yl)benzenamine is a fluorinated aromatic amine containing a methyl-imidazole moiety. Its chemical structure suggests its potential utility in me...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Understanding the Compound

3-Fluoro-4-(4-methyl-1H-imidazol-1-yl)benzenamine is a fluorinated aromatic amine containing a methyl-imidazole moiety. Its chemical structure suggests its potential utility in medicinal chemistry and drug discovery as a building block for more complex molecules. As with many aromatic amines, this compound is presumed to be biologically active and requires careful handling. Aromatic amines as a class are known for their potential reactivity and toxicity, necessitating stringent safety protocols in a laboratory setting.[1]

The preparation of accurate and stable stock solutions is a critical first step for any downstream application, including but not limited to, high-throughput screening, cell-based assays, and pharmacokinetic studies. This guide provides a comprehensive protocol for the preparation, validation, and storage of stock solutions of 3-Fluoro-4-(4-methyl-1H-imidazol-1-yl)benzenamine, ensuring scientific integrity and reproducibility.

PART 1: Safety, Handling, and Storage

1.1. Hazard Identification and Personal Protective Equipment (PPE)

While specific toxicity data for 3-Fluoro-4-(4-methyl-1H-imidazol-1-yl)benzenamine is not extensively documented, the compound should be handled as potentially hazardous. Aromatic amines can be toxic and reactive.[1] The Safety Data Sheet (SDS) for this compound advises avoiding dust formation, and preventing contact with skin and eyes.[2]

Essential PPE includes:

  • Eye Protection: Tightly fitting safety goggles or a face shield.[2]

  • Hand Protection: Nitrile rubber gloves with a minimum layer thickness of 0.11 mm are recommended. Always inspect gloves before use and dispose of contaminated gloves properly.[3][4]

  • Body Protection: A lab coat is mandatory. For handling larger quantities, consider additional protective clothing.

  • Respiratory Protection: Work in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.[3][4]

1.2. General Handling and Storage

  • Handling: Avoid creating dust when handling the solid compound.[2] Use appropriate tools (e.g., a spatula) to handle the material. In case of spills, collect the material and dispose of it as hazardous waste.[3][4]

  • Storage of Solid Compound: Store the solid compound in a tightly sealed container in a cool, dry, and well-ventilated area, protected from light.

  • Storage of Stock Solutions: Stock solutions should be stored at low temperatures (-20°C or -80°C) to maintain stability.[3] They should be stored in tightly capped vials to prevent solvent evaporation and contamination.

PART 2: Protocol for Stock Solution Preparation

This protocol is designed to be a self-validating system, incorporating a preliminary solubility test to ensure the successful preparation of a stock solution at the desired concentration.

2.1. Materials and Equipment

  • 3-Fluoro-4-(4-methyl-1H-imidazol-1-yl)benzenamine (solid)

  • Analytical balance

  • Volumetric flasks (Class A)[5]

  • Pipettes (calibrated)

  • Vortex mixer

  • Sonicator (water bath)

  • Sterile microcentrifuge tubes or amber glass vials

  • Solvents: Dimethyl sulfoxide (DMSO), Ethanol, and others as determined by solubility testing.

2.2. Workflow for Stock Solution Preparation

G cluster_0 Preparation cluster_1 Validation cluster_2 Storage & Use A Weigh Compound B Select Solvent A->B C Dissolve Compound B->C D Visual Inspection C->D E Concentration & Purity (HPLC) D->E F Aliquot E->F G Store at -20°C / -80°C F->G H Prepare Working Solutions G->H

Caption: Workflow for preparing and validating stock solutions.

2.3. Step-by-Step Protocol

Step 1: Preliminary Solubility Test (A Self-Validating Step)

Given the absence of published solubility data, a small-scale test is crucial.

  • Weigh out a small, known amount of the compound (e.g., 1-2 mg) into separate vials.

  • Add a measured volume of your chosen solvent (e.g., 100 µL of DMSO) to achieve a high target concentration (e.g., 10-20 mg/mL).

  • Vortex the mixture thoroughly.

  • If not fully dissolved, sonicate in a water bath for 5-10 minutes.

  • Visually inspect for any undissolved particles. If the solution is clear, the compound is soluble at that concentration in the tested solvent. If not, you may need to try a lower concentration or a different solvent.

Step 2: Preparing the Primary Stock Solution

  • Calculation: Determine the mass of the compound needed to prepare your desired volume and concentration of the stock solution. For example, for a 10 mM stock solution in 10 mL of solvent (Molecular Weight of 3-Fluoro-4-(4-methyl-1H-imidazol-1-yl)benzenamine is 191.21 g/mol ):

    • Mass (g) = 10 mmol/L * 0.010 L * 191.21 g/mol = 0.019121 g or 19.121 mg.

  • Weighing: Accurately weigh the calculated amount of the compound using an analytical balance. For accuracy, it's better to weigh a slightly different amount and record the exact weight to calculate the precise concentration.[5]

  • Dissolution:

    • Transfer the weighed compound into a Class A volumetric flask.[5]

    • Add a portion of the chosen solvent (e.g., DMSO) to dissolve the compound.

    • Vortex and, if necessary, sonicate to ensure complete dissolution.

    • Once dissolved, add the solvent to the final volume mark on the volumetric flask.

    • Invert the flask several times to ensure a homogenous solution.

Step 3: Aliquoting and Storage

  • Dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes or amber glass vials. This prevents repeated freeze-thaw cycles which can degrade the compound.

  • Label each aliquot clearly with the compound name, concentration, solvent, date of preparation, and your initials.

  • Store the aliquots at -20°C or -80°C, protected from light.

PART 3: Validation of the Stock Solution

3.1. Concentration and Purity Verification by HPLC

For applications requiring high accuracy, the concentration and purity of the stock solution should be verified using High-Performance Liquid Chromatography (HPLC).[6]

  • Method: Develop a suitable HPLC method with a UV detector. The mobile phase and column selection will depend on the compound's properties.

  • Standard Preparation: Prepare a fresh standard solution of the compound at a known concentration.

  • Analysis: Analyze both the newly prepared stock solution and the fresh standard.

  • Acceptance Criteria: The measured concentration of the stock solution should be within a defined percentage (e.g., ±5%) of the calculated concentration. The purity should also be assessed to ensure no significant degradation has occurred during preparation.[7]

3.2. Stability Assessment

The stability of the stock solution under storage conditions should be periodically assessed.

  • Procedure: At set time points (e.g., 1, 3, 6 months), thaw an aliquot of the stock solution and re-analyze it by HPLC.[8]

  • Comparison: Compare the concentration and purity to the initial values.

  • Documentation: Document the stability data to establish an expiration date for the stock solution.

PART 4: Data Presentation

Table 1: Recommended Solvents and Storage Conditions

ParameterRecommendationRationale
Primary Solvent DMSOHigh dissolving power for a wide range of compounds.[9]
Alternative Solvents EthanolCan be used if DMSO interferes with the assay, but generally has lower solvating power for complex organics.[9]
Storage Temperature -20°C or -80°CMinimizes solvent evaporation and chemical degradation.[3]
Storage Containers Amber glass vials or polypropylene tubesProtects from light and prevents leaching of plasticizers.

PART 5: Conclusion and Best Practices

The preparation of a reliable stock solution of 3-Fluoro-4-(4-methyl-1H-imidazol-1-yl)benzenamine is foundational for its successful use in research. The protocol outlined in these application notes emphasizes safety, accuracy, and a self-validating approach through preliminary solubility testing. By adhering to these guidelines, researchers can ensure the integrity of their experiments and the reproducibility of their results.

Key Takeaways:

  • Always handle 3-Fluoro-4-(4-methyl-1H-imidazol-1-yl)benzenamine with appropriate PPE in a chemical fume hood.

  • Perform a small-scale solubility test before preparing a large batch of stock solution.

  • Use high-precision equipment like analytical balances and Class A volumetric flasks for accurate preparation.[5]

  • Aliquot and store stock solutions at low temperatures to maintain stability.

  • For critical applications, validate the concentration and purity of your stock solution using a method such as HPLC.[6]

References

  • Shabir, G.A. (2003). Validation of HPLC Chromatography Methods for Pharmaceutical Analysis. Journal of Chromatography A, 987(1-2), 57-66. [Link]

  • SKC Inc. (2023). Aromatic Amine DECONtamination Solution Safety Data Sheet. [Link]

  • VerHeul, R. (2017). Is there any protocols for making stock solution in cytotoxicity assay? ResearchGate. [Link]

  • G-Biosciences. (2013). Stock Solutions 101: Everything You Need to Know. G-Biosciences Blog. [Link]

  • Bitesize Bio. (2025). How to Make Accurate Stock Solutions. Bitesize Bio. [Link]

  • ACS Publications. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Chemical Health & Safety. [Link]

  • Neagle, B. (2019). What is the best way to validate stability of stock solution and standard solution in HPLC? ResearchGate. [Link]

  • SKC Inc. (2024). Aromatic Amine Cleaning Developing Solution Safety Data Sheet. [Link]

  • Welch Materials. (2025). HPLC Content Determination Method Validation: A Comprehensive Guide. Welch Materials Blog. [Link]

  • DePra. (2025). HPLC Method Validation. [Link]

  • Diplomata Comercial. (n.d.). Amine Storage Conditions: Essential Guidelines for Safety. [Link]

  • Rice University. (n.d.). Solutions and dilutions: working with stock solutions. [Link]

  • Lorenzen, A., & Nielsen, J. B. (2009). Considerations regarding use of solvents in in vitro cell based assays. PMC - NIH. [Link]

  • Publisso. (2020). Method for the determination of aromatic amines in workplace air using gas chromatography. [Link]

  • Google Patents. (n.d.). CA2833394C - Processes for the synthesis of 5-(4-methyl-1h-imidazol-1-yl)-3-(trifluoromethyl)
  • PubChem. (n.d.). 3-(4-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline. [Link]

  • ChemUniverse. (n.d.). 3-fluoro-4-(4-methyl-1h-imidazol-1-yl)benzaldehyde. [Link]

Sources

Application

Application Note: A Prospective Investigation of 3-Fluoro-4-(4-methyl-1H-imidazol-1-yl)benzenamine as a Novel Material for Solid-State Lighting Technologies

Introduction: The Untapped Potential of Fluorinated Arylimidazoles in OLEDs The field of organic light-emitting diodes (OLEDs) is in a perpetual state of innovation, driven by the demand for more efficient, stable, and c...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Untapped Potential of Fluorinated Arylimidazoles in OLEDs

The field of organic light-emitting diodes (OLEDs) is in a perpetual state of innovation, driven by the demand for more efficient, stable, and color-pure materials for displays and solid-state lighting. Imidazole derivatives have emerged as a cornerstone in this pursuit, valued for their exceptional thermal stability, high electron affinity, and versatile synthetic accessibility.[1] These characteristics make them prime candidates for various roles within the OLED architecture, including as electron-transporting materials, hosts for phosphorescent emitters, and even as primary light-emitting molecules.[1]

This application note ventures into prospective territory, proposing the exploration of 3-Fluoro-4-(4-methyl-1H-imidazol-1-yl)benzenamine as a foundational building block for next-generation OLED materials. While direct applications of this specific molecule in solid-state lighting are not yet documented in peer-reviewed literature, its constituent moieties—a fluorinated benzene ring and a 4-methylimidazole group—are hallmarks of high-performance optoelectronic materials. For instance, the structurally related compound, 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline, is a known precursor for iridium-based blue phosphorescent emitters, where the fluorination is key to widening the HOMO-LUMO gap for higher energy emission.[2]

This guide will, therefore, serve as a theoretical and practical framework for researchers aiming to synthesize and characterize this promising, yet unexplored, compound and its derivatives for solid-state lighting applications. We will elucidate the scientific rationale, provide detailed protocols for synthesis and characterization, and outline a workflow for device fabrication and testing.

Scientific Rationale: Why 3-Fluoro-4-(4-methyl-1H-imidazol-1-yl)benzenamine?

The potential of this molecule stems from the synergistic interplay of its structural components:

  • The Imidazole Moiety: Imidazoles are electron-deficient heterocycles, a property that imparts excellent electron-transporting capabilities.[1] In the context of OLEDs, this is crucial for balancing charge injection and recombination within the emissive layer, leading to higher device efficiencies. The methyl group at the 4-position can enhance solubility and influence molecular packing in the solid state, which in turn affects charge mobility and luminescence efficiency.

  • The Fluorinated Phenyl Ring: The strategic placement of a fluorine atom can have a profound impact on the electronic properties of an organic semiconductor. Fluorination is a common strategy to:

    • Lower the HOMO and LUMO energy levels: This can improve charge injection from adjacent layers and enhance the environmental stability of the material by making it more resistant to oxidation.

    • Tune Emission Color: The strong electron-withdrawing nature of fluorine can widen the energy gap, pushing the emission towards the blue region of the spectrum—a critical need for full-color displays and white lighting.[2]

    • Promote Intermolecular Interactions: Fluorine can participate in non-covalent interactions (e.g., C-H···F hydrogen bonds), which can enforce a more ordered molecular packing in thin films, potentially leading to higher charge carrier mobility and improved quantum yields.

  • The Benzenamine Group: The primary amine (-NH2) group provides a reactive handle for further chemical modification. This allows for the facile synthesis of a wide array of derivatives, such as metal complexes for phosphorescent emitters or larger conjugated systems for fluorescent emitters or host materials.

Part 1: Synthesis and Material Characterization

The initial phase of research involves the synthesis of 3-Fluoro-4-(4-methyl-1H-imidazol-1-yl)benzenamine and a thorough characterization of its fundamental properties.

Protocol 1: Synthesis of 3-Fluoro-4-(4-methyl-1H-imidazol-1-yl)benzenamine

This protocol is a proposed synthetic route adapted from established methods for analogous aryl-imidazole couplings.

Materials:

  • 1,3-Difluoro-4-nitrobenzene

  • 4-Methylimidazole

  • Potassium Carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Palladium on Carbon (Pd/C, 10%)

  • Hydrazine hydrate or Hydrogen gas (H₂)

  • Ethyl acetate (EtOAc)

  • Methanol (MeOH)

  • Standard laboratory glassware and safety equipment

Procedure:

  • Step 1: Nucleophilic Aromatic Substitution a. In a nitrogen-purged round-bottom flask, dissolve 4-methylimidazole (1.2 equivalents) and potassium carbonate (2.5 equivalents) in anhydrous DMF. b. To this stirring suspension, add 1,3-difluoro-4-nitrobenzene (1.0 equivalent) dropwise at room temperature. c. Heat the reaction mixture to 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC). d. Upon completion, cool the mixture to room temperature and pour it into ice-cold water. e. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude 1-(2-fluoro-4-nitrophenyl)-4-methyl-1H-imidazole.

  • Step 2: Reduction of the Nitro Group a. Dissolve the crude product from Step 1 in methanol. b. Carefully add 10% Pd/C catalyst to the solution. c. Place the reaction under a hydrogen atmosphere (balloon or Parr shaker) and stir vigorously at room temperature until TLC analysis indicates complete consumption of the starting material. d. Alternatively, hydrazine hydrate (5-10 equivalents) can be added dropwise at reflux in the presence of the Pd/C catalyst. e. Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst, and rinse the pad with methanol. f. Concentrate the filtrate under reduced pressure to yield the crude product. g. Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) to obtain pure 3-Fluoro-4-(4-methyl-1H-imidazol-1-yl)benzenamine.

Protocol 2: Photophysical Characterization

Objective: To determine the fundamental optical and electronic properties of the synthesized compound.

Methodology:

  • UV-Visible Spectroscopy:

    • Prepare dilute solutions (10⁻⁵ to 10⁻⁶ M) of the compound in various solvents (e.g., toluene, dichloromethane, THF).

    • Record the absorption spectra to determine the absorption maxima (λ_abs) and the molar extinction coefficient (ε).

    • The optical bandgap (E_g) can be estimated from the onset of the absorption edge using the formula: E_g (eV) = 1240 / λ_onset (nm).

  • Photoluminescence (PL) Spectroscopy:

    • Using the same solutions, excite the sample at its absorption maximum and record the emission spectra to determine the emission peak (λ_em).

    • Measure the photoluminescence quantum yield (PLQY) using an integrating sphere or a relative method with a known standard (e.g., quinine sulfate).

  • Cyclic Voltammetry (CV):

    • Perform CV in a three-electrode cell setup with a suitable electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate in acetonitrile).

    • Use the onsets of the oxidation and reduction peaks to estimate the HOMO and LUMO energy levels, respectively, relative to a ferrocene/ferrocenium (Fc/Fc⁺) internal standard.

Anticipated Property Typical Range for Host Materials Significance
Optical Bandgap (E_g) > 3.0 eVEnsures the material is transparent to the light emitted by the dopant.
HOMO Level -5.5 to -6.0 eVFacilitates hole injection from the hole-transport layer.
LUMO Level -2.5 to -3.0 eVFacilitates electron injection from the electron-transport layer.
PL Quantum Yield (Solid State) High (> 50%)Indicates efficient radiative recombination, crucial for emissive materials.
Table 1: Key photophysical parameters and their significance for OLED material evaluation.

Part 2: Prospective Application in an OLED Device

Based on its constituent parts, 3-Fluoro-4-(4-methyl-1H-imidazol-1-yl)benzenamine could be derivatized to serve several roles within an OLED. A primary prospective application is as a precursor to a novel host material for a phosphorescent OLED (PhOLED).

Hypothetical Derivative and Device Architecture

The primary amine of our target molecule can be used to attach other aromatic groups, for example, through a Buchwald-Hartwig amination, to create a larger, bipolar molecule suitable as a host. For this application note, we will hypothesize a derivative, "FImi-Cz" , where a carbazole moiety is attached to the amine. Carbazole is a well-known hole-transporting unit, which would create a bipolar host material.

Figure 1: Proposed synthesis of a bipolar host material "FImi-Cz".

Protocol 3: OLED Device Fabrication and Testing

Objective: To evaluate the performance of the hypothetical "FImi-Cz" as a host material in a green PhOLED.

Device Stack: ITO / HTL / EML: FImi-Cz doped with Ir(ppy)₃ / ETL / LiF / Al

  • ITO: Indium Tin Oxide (Anode)

  • HTL: Hole-Transport Layer (e.g., TAPC)

  • EML: Emissive Layer

  • Ir(ppy)₃: Green phosphorescent dopant

  • ETL: Electron-Transport Layer (e.g., TPBi)

  • LiF: Electron-Injection Layer

  • Al: Aluminum (Cathode)

OLED_Workflow Substrate 1. ITO Substrate Cleaning (Solvent Sonication) HTL 2. HTL Deposition (Thermal Evaporation) Substrate->HTL EML 3. Emissive Layer Deposition (Co-evaporation of FImi-Cz:Ir(ppy)3) HTL->EML ETL 4. ETL Deposition (Thermal Evaporation) EML->ETL Cathode 5. Cathode Deposition (LiF/Al Evaporation) ETL->Cathode Encapsulation 6. Encapsulation (Glovebox) Cathode->Encapsulation Testing 7. Device Testing (J-V-L, EQE, Spectrum) Encapsulation->Testing

Figure 2: Workflow for OLED fabrication and testing.

Fabrication Steps:

  • Substrate Preparation: Clean patterned ITO glass substrates via sequential sonication in detergent, deionized water, acetone, and isopropanol. Dry the substrates in an oven and treat with UV-ozone immediately before use.

  • Organic Layer Deposition: Transfer the substrates to a high-vacuum thermal evaporation chamber (<10⁻⁶ Torr). a. Deposit a 40 nm layer of the HTL material. b. Co-evaporate the EML, consisting of the FImi-Cz host and 8% (by weight) of the Ir(ppy)₃ dopant, to a thickness of 20 nm. The deposition rates must be carefully controlled to achieve the desired doping concentration. c. Deposit a 30 nm layer of the ETL material.

  • Cathode Deposition: Without breaking vacuum, deposit a 1 nm layer of LiF, followed by a 100 nm layer of Al.

  • Encapsulation: Transfer the completed devices to a nitrogen-filled glovebox and encapsulate them using UV-curable epoxy and a glass coverslip to prevent degradation from air and moisture.

Device Testing:

  • Measure the current density-voltage-luminance (J-V-L) characteristics using a source meter and a calibrated photodiode.

  • Calculate the external quantum efficiency (EQE), power efficiency, and luminous efficacy from the J-V-L data.

  • Record the electroluminescence (EL) spectrum at various operating voltages to assess color stability.

  • Measure the operational lifetime of the device (e.g., LT₅₀, the time for the initial luminance to decrease by 50%) at a constant current density.

Conclusion and Future Outlook

This application note puts forth a compelling, albeit prospective, case for the investigation of 3-Fluoro-4-(4-methyl-1H-imidazol-1-yl)benzenamine as a valuable new building block for materials in solid-state lighting. The confluence of a fluorinated aromatic system with the robust imidazole core presents a logical and promising path toward novel host materials, emitters, and charge-transporting compounds. The protocols detailed herein provide a comprehensive roadmap for any research group equipped for organic synthesis and device physics to validate this hypothesis. Successful implementation of these studies could unlock a new class of materials, contributing to the ongoing advancement of OLED technology.

References

  • Taylor & Francis Online. (n.d.). Full article: Imidazole derivatives for efficient organic light-emitting diodes. Retrieved January 2, 2026, from [Link][1]

Sources

Method

Application Note &amp; Protocols: Enzymatic Assays for Inhibitors Derived from 3-Fluoro-4-(4-methyl-1H-imidazol-1-yl)benzenamine

Introduction: Unveiling the Potential of Novel Kinase Inhibitors The compound 3-Fluoro-4-(4-methyl-1H-imidazol-1-yl)benzenamine represents a chemical scaffold of significant interest in modern drug discovery. Its structu...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of Novel Kinase Inhibitors

The compound 3-Fluoro-4-(4-methyl-1H-imidazol-1-yl)benzenamine represents a chemical scaffold of significant interest in modern drug discovery. Its structural motifs are frequently associated with the inhibition of protein kinases, a class of enzymes that play pivotal roles in cellular signaling pathways.[1][2] Dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer, making them prime targets for therapeutic intervention.[1][2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design and execution of enzymatic assays to characterize the inhibitory potential of this compound and its derivatives, using the c-MET receptor tyrosine kinase as a primary example.

The hepatocyte growth factor receptor (HGFR), or c-MET, is a receptor tyrosine kinase whose aberrant activation is implicated in various cancers, driving processes like proliferation, angiogenesis, and metastasis.[3] Therefore, identifying and characterizing novel c-MET inhibitors is a critical area of oncology research.[4][5] The protocols detailed herein are designed to be robust and self-validating, providing a clear path from initial inhibitor screening to in-depth mechanistic studies.

Part 1: Foundational Assay Design & Initial Screening (IC50 Determination)

The initial step in characterizing a potential enzyme inhibitor is to determine its potency, typically expressed as the half-maximal inhibitory concentration (IC50). This value represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. For this purpose, a luminescence-based kinase assay is a highly sensitive and high-throughput compatible method.

Principle of the Luminescence-Based Kinase Assay

This assay quantifies the amount of ATP remaining in the reaction mixture after the kinase-catalyzed phosphorylation of a substrate. The c-MET kinase utilizes ATP to phosphorylate a generic tyrosine-containing substrate (e.g., poly(Glu,Tyr)). In the presence of an inhibitor, the kinase activity is reduced, resulting in less ATP consumption. A luciferase-based reagent is then added, which generates a luminescent signal directly proportional to the ATP concentration. Therefore, a higher luminescent signal corresponds to greater inhibition of the c-MET kinase.

Experimental Workflow for IC50 Determination

The overall workflow for determining the IC50 value is a multi-step process designed for accuracy and reproducibility.

IC50_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection & Analysis Inhibitor_Prep Prepare serial dilutions of 3-Fluoro-4-(4-methyl-1H-imidazol-1-yl)benzenamine Dispense_Inhibitor Dispense inhibitor dilutions and controls into 96-well plate Inhibitor_Prep->Dispense_Inhibitor Reagent_Prep Prepare master mix: - c-MET Enzyme - Kinase Buffer - Peptide Substrate Add_Master_Mix Add enzyme/substrate master mix Reagent_Prep->Add_Master_Mix Dispense_Inhibitor->Add_Master_Mix Initiate_Reaction Initiate reaction with ATP Add_Master_Mix->Initiate_Reaction Incubate Incubate at room temperature Initiate_Reaction->Incubate Stop_Reaction Add Kinase-Glo® Reagent (Stops reaction & generates signal) Incubate->Stop_Reaction Read_Plate Measure luminescence Stop_Reaction->Read_Plate Data_Analysis Plot dose-response curve and calculate IC50 Read_Plate->Data_Analysis

Caption: Workflow for IC50 determination of a c-MET inhibitor.

Detailed Protocol: IC50 Determination

Materials and Reagents:

  • c-MET Kinase Assay Kit: (e.g., BPS Bioscience, Cat. #40255 or similar).[3] This typically includes:

    • Recombinant human c-MET kinase (catalytic domain)

    • 5x Kinase assay buffer

    • ATP (500 µM stock)

    • PTK substrate (e.g., Poly(Glu,Tyr), 4:1)

  • Inhibitor: 3-Fluoro-4-(4-methyl-1H-imidazol-1-yl)benzenamine, dissolved in 100% DMSO to create a 10 mM stock solution.

  • Detection Reagent: Kinase-Glo® Max Luminescent Kinase Assay (Promega)

  • Plate: White, opaque 96-well microplate

  • Instrumentation: Multimode plate reader with luminescence detection capabilities

Procedure:

  • Inhibitor Preparation:

    • Perform a serial dilution of the 10 mM inhibitor stock in 100% DMSO. A common approach is a 10-point, 3-fold serial dilution, starting from 1 mM. This will create a range of concentrations to test.

    • Prepare a DMSO-only control (vehicle control).

  • Reaction Setup:

    • Thaw all kit components on ice.

    • Prepare the 1x Kinase Assay Buffer by diluting the 5x stock with deionized water.

    • In a 96-well plate, add 2.5 µL of each inhibitor dilution to the appropriate wells. Add 2.5 µL of DMSO to the "no inhibitor" and "no enzyme" control wells.

    • Prepare a master mix containing the c-MET enzyme and the PTK substrate diluted in 1x Kinase Assay Buffer. The final concentration of the enzyme and substrate should be as recommended by the kit manufacturer.

    • Add 20 µL of the master mix to each well, except the "no enzyme" control.

    • Add 20 µL of a mix containing only the substrate (no enzyme) to the "no enzyme" control wells.

  • Initiation and Incubation:

    • Prepare the ATP solution by diluting the stock to the desired final concentration in 1x Kinase Assay Buffer. The ATP concentration should ideally be at or near the Michaelis constant (Km) for c-MET to ensure sensitive detection of ATP-competitive inhibitors.[5]

    • Initiate the kinase reaction by adding 5 µL of the diluted ATP solution to all wells. The final reaction volume will be 30 µL.

    • Incubate the plate at room temperature for 45 minutes.

  • Detection and Data Analysis:

    • After incubation, add 30 µL of Kinase-Glo® Max reagent to each well.

    • Incubate for an additional 10 minutes at room temperature to allow the luminescent signal to stabilize.

    • Measure the luminescence using a plate reader.

    • Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.[4]

Parameter Recommended Value/Range Rationale
Final DMSO Concentration≤ 1%High concentrations of DMSO can inhibit enzyme activity.
ATP ConcentrationNear Km (e.g., 50-100 µM)Provides a sensitive assay for competitive inhibitors.[6]
Incubation Time30-60 minutesShould be within the linear range of the reaction.
Plate TypeOpaque whiteMinimizes well-to-well crosstalk in luminescent assays.

Part 2: Elucidating the Mechanism of Inhibition (MOA)

Once the IC50 is established, the next critical step is to understand how the inhibitor interacts with the enzyme. For kinase inhibitors, the most common mechanisms are ATP-competitive, non-competitive, or uncompetitive. This can be determined by measuring the inhibitor's effect on the enzyme's kinetics with respect to its substrate (ATP).

Principle of MOA Studies

By systematically varying the concentration of both the inhibitor and ATP, and measuring the initial reaction velocities, one can determine the mechanism of inhibition. The data is typically visualized using a double-reciprocal (Lineweaver-Burk) plot, which can distinguish between different inhibition models.

  • Competitive Inhibition: The inhibitor binds to the same site as ATP (the active site). This increases the apparent Km of ATP but does not change the Vmax.

  • Non-competitive Inhibition: The inhibitor binds to a site other than the active site (an allosteric site). This reduces the Vmax but does not change the Km of ATP.

  • Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex. This reduces both the Vmax and the Km.

Experimental Workflow for MOA Determination

This workflow builds upon the initial assay, introducing systematic variation of the ATP concentration.

MOA_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction Matrix cluster_detection Detection & Analysis Inhibitor_Prep Prepare fixed concentrations of inhibitor (e.g., 0, 0.5x, 1x, 2x IC50) Setup_Matrix Set up reactions in a matrix format: - Each row: a fixed inhibitor concentration - Each column: a varying ATP concentration Inhibitor_Prep->Setup_Matrix ATP_Prep Prepare serial dilutions of ATP ATP_Prep->Setup_Matrix Incubate Incubate for a time within the linear range Setup_Matrix->Incubate Detect Measure kinase activity (e.g., luminescence) Incubate->Detect Calc_Velocity Calculate initial reaction velocities Detect->Calc_Velocity Plot Generate Lineweaver-Burk plot Calc_Velocity->Plot Determine_MOA Determine Mechanism of Inhibition Plot->Determine_MOA

Caption: Workflow for determining the mechanism of inhibition (MOA).

Detailed Protocol: MOA Determination

Materials and Reagents:

  • Same as for IC50 determination.

Procedure:

  • Preparation:

    • Prepare several fixed concentrations of the inhibitor based on its predetermined IC50 (e.g., 0, 0.5x IC50, 1x IC50, and 2x IC50).

    • Prepare a wide range of ATP concentrations, typically from 0.1x Km to 10x Km.

  • Reaction Setup:

    • Set up the reactions in a matrix format on a 96-well plate. Each row will correspond to a single inhibitor concentration, and each column will correspond to a single ATP concentration.

    • Add the inhibitor and the enzyme/substrate master mix to the wells as described in the IC50 protocol.

    • Initiate the reactions by adding the varying concentrations of ATP.

  • Incubation and Detection:

    • Incubate the plate for a shorter period (e.g., 10-15 minutes) to ensure that the measurements represent initial reaction velocities (typically <10% of substrate consumed).

    • Stop the reaction and measure the remaining ATP using the Kinase-Glo® reagent.

  • Data Analysis:

    • Convert the luminescence readings to reaction velocities (e.g., pmol of ATP consumed per minute).

    • For each inhibitor concentration, plot the reaction velocity against the ATP concentration and fit the data to the Michaelis-Menten equation to determine the apparent Km and Vmax.

    • Create a Lineweaver-Burk plot (1/velocity vs. 1/[ATP]) for each inhibitor concentration.

    • Analyze the plot:

      • If the lines intersect on the y-axis, the inhibition is competitive .

      • If the lines intersect on the x-axis, the inhibition is non-competitive .

      • If the lines are parallel, the inhibition is uncompetitive .

    • The data can also be fit to different inhibition models using non-linear regression to calculate the inhibition constant (Ki).[6]

Part 3: Assessing Kinase Selectivity

A critical aspect of a drug candidate's profile is its selectivity. An inhibitor that potently inhibits the target kinase but is inactive against other kinases is highly desirable. This reduces the potential for off-target effects and toxicity.

Protocol: Kinase Selectivity Profiling
  • Select a Kinase Panel: Choose a panel of other kinases to test for inhibition. This panel should include kinases from different families, as well as those that are structurally similar to c-MET. Several commercial services offer kinase profiling against large panels.

  • Perform IC50 Assays: Using the same assay format as described for c-MET, determine the IC50 of 3-Fluoro-4-(4-methyl-1H-imidazol-1-yl)benzenamine against each kinase in the panel.

  • Analyze and Compare: Compare the IC50 value for c-MET to the IC50 values for the other kinases. A selectivity ratio of >100-fold is often considered a good starting point for a selective inhibitor.[6][7]

Kinase Target Putative IC50 (nM) Selectivity (Fold vs. c-MET)
c-MET 10 1
Kinase A (related)1,200120
Kinase B (unrelated)>10,000>1,000
Kinase C (related)85085

This table represents hypothetical data for a selective inhibitor.

Conclusion and Future Directions

The protocols outlined in this application note provide a robust framework for the enzymatic characterization of novel kinase inhibitors like 3-Fluoro-4-(4-methyl-1H-imidazol-1-yl)benzenamine. By determining the IC50, elucidating the mechanism of action, and assessing kinase selectivity, researchers can build a comprehensive profile of a compound's activity. These enzymatic assays are a powerful and indispensable tool in the early stages of drug discovery.[8]

Following these in vitro enzymatic studies, promising candidates should be advanced to cell-based assays to confirm their activity in a more physiological context.[9] This involves treating c-MET-dependent cancer cell lines with the inhibitor and measuring the effect on downstream signaling pathways (e.g., phosphorylation of Akt and Erk) and cellular phenotypes such as proliferation and migration.[4][5]

References

  • Assays to measure the activation of membrane tyrosine kinase receptors: focus on cellular methods. PubMed.
  • Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates. NIH.
  • Novel c-Met inhibitor suppresses the growth of c-Met-addicted gastric cancer cells. NIH.
  • Enzymatic Characterization of c-Met Receptor Tyrosine Kinase Oncogenic Mutants and Kinetic Studies with Aminopyridine and Triazolopyrazine Inhibitors. ACS Publications.
  • Tyrosine kinase activity assay. Biovalley.
  • Screening assays for tyrosine kinase inhibitors: A review. OUCI.
  • Discovery of LAH-1 as potent c-Met inhibitor for the treatment of non-small cell lung cancer. Nature.
  • Tyrosine Kinase Assay Kit (CS0730). Sigma-Aldrich.
  • c-Met Kinase Assay Kit. BPS Bioscience.
  • Enzymatic Characterization of c-Met Receptor Tyrosine Kinase Oncogenic Mutants and Kinetic Studies with Aminopyridine and Triazolopyrazine Inhibitors | Request PDF. ResearchGate.

Sources

Application

Application Notes and Protocols for the Large-Scale Synthesis of 3-Fluoro-4-(4-methyl-1H-imidazol-1-yl)benzenamine

For Researchers, Scientists, and Drug Development Professionals Introduction: Strategic Importance of 3-Fluoro-4-(4-methyl-1H-imidazol-1-yl)benzenamine 3-Fluoro-4-(4-methyl-1H-imidazol-1-yl)benzenamine is a pivotal inter...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Strategic Importance of 3-Fluoro-4-(4-methyl-1H-imidazol-1-yl)benzenamine

3-Fluoro-4-(4-methyl-1H-imidazol-1-yl)benzenamine is a pivotal intermediate in the synthesis of numerous active pharmaceutical ingredients (APIs). Its structural motifs, including the fluorinated aniline and the 4-methylimidazole moieties, are key pharmacophores that contribute to the efficacy and pharmacokinetic profiles of a range of therapeutic agents. The efficient and scalable synthesis of this compound is therefore of paramount importance for the pharmaceutical industry, enabling the cost-effective production of life-saving medicines.

This document provides a comprehensive guide to the large-scale synthesis of 3-Fluoro-4-(4-methyl-1H-imidazol-1-yl)benzenamine, focusing on a robust and industrially viable two-step synthetic route. The protocols outlined herein are designed to be self-validating, with an emphasis on process safety, scalability, and product quality.

Synthetic Strategy: A Two-Step Approach to High-Purity Product

The most efficient and industrially scalable synthesis of 3-Fluoro-4-(4-methyl-1H-imidazol-1-yl)benzenamine involves a two-step process:

  • Nucleophilic Aromatic Substitution (SNA): The regioselective substitution of a fluorine atom in 3,4-difluoronitrobenzene with 4-methylimidazole to yield the key intermediate, 4-(4-methyl-1H-imidazol-1-yl)-3-fluoronitrobenzene.

  • Nitro Group Reduction: The chemoselective reduction of the nitro group of the intermediate to the corresponding primary amine, affording the final product.

This strategy is advantageous due to the relatively low cost of starting materials, high reaction yields, and the ability to control the regioselectivity of the substitution reaction.

Synthetic_Pathway 3,4-Difluoronitrobenzene 3,4-Difluoronitrobenzene Intermediate 4-(4-Methyl-1H-imidazol-1-yl)-3-fluoronitrobenzene 3,4-Difluoronitrobenzene->Intermediate Step 1: SNA (4-Methylimidazole, NaH, DMF) Final_Product 3-Fluoro-4-(4-methyl-1H-imidazol-1-yl)benzenamine Intermediate->Final_Product Step 2: Reduction (H2, Pd/C, Methanol)

Caption: Overall synthetic pathway for 3-Fluoro-4-(4-methyl-1H-imidazol-1-yl)benzenamine.

Part 1: Synthesis of 4-(4-Methyl-1H-imidazol-1-yl)-3-fluoronitrobenzene (Intermediate)

This step involves a nucleophilic aromatic substitution reaction. The electron-withdrawing nitro group activates the fluorine atoms of 3,4-difluoronitrobenzene, facilitating the attack by the nucleophilic nitrogen of 4-methylimidazole. The use of a strong base, such as sodium hydride, is crucial for the deprotonation of the imidazole, thereby increasing its nucleophilicity.

Process Safety Management: Handling Exothermic Reactions and Hazardous Materials

The reaction of sodium hydride with the protic N-H of 4-methylimidazole is highly exothermic and generates flammable hydrogen gas. Therefore, strict safety protocols must be implemented. A thorough process safety assessment, such as a Hazard and Operability (HAZOP) study, is recommended before scaling up this reaction.[1]

Key Safety Considerations:

  • Inert Atmosphere: All operations involving sodium hydride must be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent contact with moisture and oxygen.[2]

  • Temperature Control: The reaction vessel must be equipped with an efficient cooling system to manage the exotherm.[3] The rate of addition of reagents should be carefully controlled to maintain the desired reaction temperature.

  • Hydrogen Off-Gassing: The reaction setup must include a safe venting system for the hydrogen gas produced.

  • Personal Protective Equipment (PPE): Appropriate PPE, including flame-retardant lab coats, safety goggles, and gloves, must be worn at all times.[4]

Detailed Protocol for Step 1

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (molar eq.)
3,4-Difluoronitrobenzene159.091.0
4-Methylimidazole82.101.1
Sodium Hydride (60% dispersion in mineral oil)24.00 (as NaH)1.2
N,N-Dimethylformamide (DMF)73.09-

Procedure:

  • Reactor Preparation: Ensure the reaction vessel is clean, dry, and purged with an inert gas.

  • Reagent Charging: Charge the reactor with a 60% dispersion of sodium hydride in mineral oil under a nitrogen atmosphere. Add anhydrous N,N-dimethylformamide (DMF) to the reactor.

  • Imidazole Addition: Slowly add a solution of 4-methylimidazole in anhydrous DMF to the sodium hydride suspension at a controlled temperature (typically 0-10 °C) to manage the exotherm from the deprotonation.

  • Nitrobenzene Addition: After the imidazole addition is complete and the hydrogen evolution has subsided, slowly add 3,4-difluoronitrobenzene to the reaction mixture at a controlled temperature (e.g., 20-25 °C).

  • Reaction Monitoring: Monitor the progress of the reaction by a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC), until the starting material is consumed.

  • Quenching: Carefully quench the reaction by the slow addition of isopropanol to destroy any unreacted sodium hydride, followed by the addition of water.

  • Work-up and Isolation:

    • Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purification: The crude 4-(4-methyl-1H-imidazol-1-yl)-3-fluoronitrobenzene can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield a crystalline solid.

Part 2: Synthesis of 3-Fluoro-4-(4-methyl-1H-imidazol-1-yl)benzenamine (Final Product)

The reduction of the nitro group to a primary amine is a critical transformation. Catalytic hydrogenation is the preferred method for large-scale production due to its high efficiency, clean reaction profile, and the generation of water as the only byproduct.[5] Palladium on carbon (Pd/C) is a commonly used and effective catalyst for this transformation.[6]

Process Safety Management: Catalytic Hydrogenation

Catalytic hydrogenation involves the use of flammable hydrogen gas under pressure and a pyrophoric catalyst (when dry). Therefore, specialized equipment and procedures are required.

Key Safety Considerations:

  • Hydrogenation Reactor: A pressure-rated hydrogenation reactor (autoclave) is required.

  • Catalyst Handling: The Pd/C catalyst should be handled in a wet state to minimize the risk of ignition.

  • Inerting: The reactor must be purged with an inert gas before and after the reaction to remove all oxygen.

  • Pressure and Temperature Monitoring: The reactor must be equipped with calibrated pressure and temperature gauges.

Detailed Protocol for Step 2

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity
4-(4-Methyl-1H-imidazol-1-yl)-3-fluoronitrobenzene221.181.0 molar eq.
Palladium on Carbon (5% Pd/C, 50% wet)-1-5% w/w
Methanol32.04-
Hydrogen Gas2.02As required

Procedure:

  • Reactor Charging: Charge the hydrogenation reactor with 4-(4-methyl-1H-imidazol-1-yl)-3-fluoronitrobenzene and methanol.

  • Catalyst Addition: Carefully add the wet 5% Pd/C catalyst to the reactor under a stream of nitrogen.

  • Inerting and Hydrogenation: Seal the reactor, purge with nitrogen, and then pressurize with hydrogen gas to the desired pressure (e.g., 50-100 psi). Heat the reaction mixture to the target temperature (e.g., 40-50 °C) with vigorous stirring.

  • Reaction Monitoring: Monitor the reaction progress by monitoring the hydrogen uptake and by HPLC analysis of aliquots.

  • Work-up and Isolation:

    • Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen.

    • Purge the reactor with nitrogen.

    • Filter the reaction mixture through a pad of celite to remove the catalyst.

    • Wash the filter cake with methanol.

    • Concentrate the combined filtrates under reduced pressure to obtain the crude product.

  • Purification: The crude 3-Fluoro-4-(4-methyl-1H-imidazol-1-yl)benzenamine can be purified by crystallization from a suitable solvent system (e.g., toluene/heptane) to yield the final product as a crystalline solid.

Quality Control and Analytical Protocols

Ensuring the purity and identity of the final product is critical in pharmaceutical manufacturing. A combination of chromatographic and spectroscopic techniques should be employed.

Analytical Techniques:

TechniquePurposeTypical Parameters
HPLC Purity assessment and quantification of impuritiesColumn: C18 reversed-phase; Mobile Phase: Gradient of water and acetonitrile with a modifier (e.g., 0.1% formic acid); Detection: UV at a suitable wavelength (e.g., 254 nm).[7]
GC-MS Identification of volatile impurities and residual solventsColumn: Capillary column (e.g., DB-5ms); Carrier Gas: Helium; Detection: Mass Spectrometry.[7]
¹H and ¹³C NMR Structural confirmation and identification of the final product and key intermediateSolvent: CDCl₃ or DMSO-d₆.
FT-IR Functional group analysis-
Melting Point Physical characterization and purity check-

Expected Spectroscopic Data (Illustrative):

  • ¹H NMR of 3-Fluoro-4-(4-methyl-1H-imidazol-1-yl)benzenamine (in CDCl₃): δ (ppm) ~7.5-7.0 (m, Ar-H), ~6.8 (s, imidazole-H), ~3.8 (br s, NH₂), ~2.3 (s, CH₃).

  • ¹³C NMR of 3-Fluoro-4-(4-methyl-1H-imidazol-1-yl)benzenamine (in CDCl₃): Chemical shifts consistent with the proposed structure, including signals for the aromatic carbons, imidazole carbons, and the methyl group.

Industrial Scale-Up and Process Optimization

Scaling up the synthesis of 3-Fluoro-4-(4-methyl-1H-imidazol-1-yl)benzenamine requires careful consideration of several factors:

  • Heat Transfer: As reaction volumes increase, the surface-area-to-volume ratio decreases, making heat dissipation more challenging. The cooling capacity of the reactor must be sufficient to handle the exotherms of both reaction steps.[3]

  • Mass Transfer: In the heterogeneous catalytic hydrogenation, efficient mixing is crucial to ensure good contact between the substrate, catalyst, and hydrogen gas.

  • Filtration and Drying: For large-scale production, efficient filtration and drying equipment, such as a Nutsche filter-dryer, is recommended to handle the solid product.[8]

  • Solvent Recovery: Implementing solvent recovery and recycling systems can significantly improve the economic and environmental sustainability of the process.

Conclusion

The two-step synthesis of 3-Fluoro-4-(4-methyl-1H-imidazol-1-yl)benzenamine presented here offers a robust and scalable route to this important pharmaceutical intermediate. By adhering to the detailed protocols and implementing stringent process safety management, researchers and drug development professionals can ensure the efficient and safe production of high-quality material. Continuous process optimization and the adoption of green chemistry principles will further enhance the sustainability and cost-effectiveness of this synthesis on an industrial scale.

References

  • TSM TheSafetyMaster Private Limited. (2024, November 7). Exothermic Reaction Hazards.
  • H.E.L Group.
  • Eaton. Filtration of active pharmaceutical ingredients (APIs).
  • IChemE. The protection of reactors containing exothermic reactions: an HSE view.
  • Wienhöfer, G., Sorribes, I., Boddien, A., Westerhaus, F., Junge, K., Junge, H., Llusar, R., & Beller, M. (2011).
  • University of California, Santa Barbara. (2012, December 14).
  • Clemson University. Sodium_Hydride_SOP.docx.
  • Beller, M., et al. (2021). Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst.
  • Pharmaceutical Technology.
  • ScienceOpen.
  • New Journal of Chemistry.
  • † 1H-NMR and 13C-NMR Spectra.
  • Veedhi, S., & Babu, S. R.
  • National Institutes of Health.
  • ResearchGate.
  • Google Patents. US20210086112A1 - Devices and methods for the integrated filtration, drying, and mechanical processing of active pharmaceutical ingredients.
  • Google Patents.
  • Copies of 1H, 13C, 19F NMR spectra.
  • ResearchGate. Calculated and experimental 1 H and 13 C chemical shifts of the benzene part.
  • A Guide to OSHA's Process Safety Management (PSM) Standard. (2025, October 10).
  • ResearchGate.
  • ChemicalBook. 4-Fluoronitrobenzene(350-46-9) 13C NMR spectrum.
  • National Institutes of Health. 2-(4-Fluorophenyl)
  • Google Patents. CA2833394C - Processes for the synthesis of 5-(4-methyl-1h-imidazol-1-yl)-3-(trifluoromethyl)
  • Google Patents. US20200377475A1 - An improved process for 3-(4-methyl-1h-imidazol-1-yl)-5-(trifluoromethyl) aniline.
  • Siddiqui, H. L., et al. (2022, March 14).
  • Google Patents. EP3904342A1 - Process for the preparation of 3-(trifluoromethyl)-5-(4-methyl-1h-imidazole-1-yl)-benzeneamine hydrochloride.
  • MDPI. Controllable Synthesis of 1, 3, 5-tris (1H-benzo[d]imidazole-2-yl) Benzene-Based MOFs.
  • ResearchGate. Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-méthyl-5-nitroimidazole and 4 nitroimidazole as starting reagents.
  • Google Patents. CN111646945A - Synthetic method of 4-bromo-2-nitro-1H-imidazole.

Sources

Technical Notes & Optimization

Troubleshooting

improving the yield of "3-Fluoro-4-(4-methyl-1H-imidazol-1-YL)benzenamine" synthesis

Technical Support Center: Optimizing the Synthesis of 3-Fluoro-4-(4-methyl-1H-imidazol-1-yl)benzenamine Welcome to the technical support center for the synthesis of 3-Fluoro-4-(4-methyl-1H-imidazol-1-yl)benzenamine. This...

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Optimizing the Synthesis of 3-Fluoro-4-(4-methyl-1H-imidazol-1-yl)benzenamine

Welcome to the technical support center for the synthesis of 3-Fluoro-4-(4-methyl-1H-imidazol-1-yl)benzenamine. This guide is designed for researchers, scientists, and professionals in drug development who are looking to improve the yield and purity of this key pharmaceutical intermediate. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols based on established synthetic strategies.

Overview of Synthetic Strategies

The synthesis of 3-Fluoro-4-(4-methyl-1H-imidazol-1-yl)benzenamine and structurally similar compounds typically proceeds through one of three primary pathways: Nucleophilic Aromatic Substitution (SNAr), Buchwald-Hartwig amination, or Ullmann condensation. The choice of route often depends on the available starting materials, desired scale, and equipment.

cluster_start Starting Materials cluster_product Target Molecule SM1 Fluorinated Benzene Derivative (e.g., 1,2-difluoro-4-nitrobenzene) SNAr Nucleophilic Aromatic Substitution (SNAr) SM1->SNAr SM2 4-Methylimidazole SM2->SNAr Buchwald Buchwald-Hartwig Amination SM2->Buchwald Ullmann Ullmann Condensation SM2->Ullmann SM3 Aryl Halide/Triflate SM3->Buchwald SM3->Ullmann SM4 Amine Source (e.g., Ammonia equivalent) Product 3-Fluoro-4-(4-methyl-1H-imidazol-1-yl)benzenamine SNAr->Product Buchwald->Product Ullmann->Product G start Start step1 Combine 1,2-difluoro-4-nitrobenzene, 4-methylimidazole, and K2CO3 in DMF. start->step1 step2 Heat reaction mixture (e.g., 80-100 °C). step1->step2 step3 Monitor reaction by TLC. step2->step3 step4 Cool to room temperature. step3->step4 step5 Pour into ice water to precipitate product. step4->step5 step6 Filter and wash the solid. step5->step6 step7 Dry the crude product. step6->step7 end Product 1 step7->end

Caption: Workflow for the SNAr reaction.

Methodology:

  • To a solution of 1,2-difluoro-4-nitrobenzene (1 equivalent) in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF), add 4-methylimidazole (1.1 equivalents) and a mild base like potassium carbonate (K₂CO₃, 2 equivalents).

  • Heat the reaction mixture to 80-100 °C and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water to precipitate the product.

  • Filter the resulting solid, wash with water, and dry under vacuum to yield 1-(2-fluoro-4-nitrophenyl)-4-methyl-1H-imidazole.

Step 2: Reduction to 3-Fluoro-4-(4-methyl-1H-imidazol-1-yl)benzenamine

Methodology:

  • Dissolve the product from Step 1 in a suitable solvent like methanol or ethanol.

  • Add a catalyst, such as palladium on carbon (Pd/C).

  • Introduce a hydrogen source. This can be done by bubbling hydrogen gas through the solution or by using a hydrogen transfer reagent like ammonium formate.

  • The reduction is typically carried out at room temperature and atmospheric pressure. [1]5. Monitor the reaction by TLC until the starting material is consumed.

  • Filter the reaction mixture through celite to remove the catalyst.

  • Evaporate the solvent to obtain the crude product.

  • The crude product can be purified by recrystallization or column chromatography to yield the final product. [1]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low Yield in SNAr Step 1. Incomplete reaction. 2. Insufficiently anhydrous conditions. 3. Suboptimal base or solvent.1. Increase reaction time or temperature. Ensure proper stirring. 2. Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). 3. Screen other bases (e.g., Cs₂CO₃, NaH) and solvents (e.g., DMSO, NMP). [1]
Formation of Regioisomers The starting materials allow for substitution at multiple positions.The use of a starting material with strong directing groups can improve regioselectivity. If regioisomers form, they may need to be separated by column chromatography. The formation of a hydrochloride salt can sometimes aid in the selective precipitation of the desired isomer. [2][3]
Incomplete Reduction of Nitro Group 1. Catalyst poisoning or deactivation. 2. Insufficient hydrogen source.1. Use fresh catalyst. Ensure the starting material is free of impurities that could poison the catalyst (e.g., sulfur compounds). 2. Increase the pressure of hydrogen gas or add more of the hydrogen transfer reagent.
Difficulty in Product Purification 1. Presence of closely related impurities. 2. Product is an oil or does not crystallize easily.1. Optimize the reaction to minimize byproduct formation. Use a different solvent system for column chromatography or recrystallization. 2. Convert the amine to its hydrochloride salt, which is often a crystalline solid and easier to purify by recrystallization. [2][3]

Frequently Asked Questions (FAQs)

Q1: Can I use a different halogenated starting material for the SNAr reaction?

A1: Yes, while fluoro groups are highly activating for SNAr, chloro or bromo-substituted benzenes can also be used. However, the reaction conditions, particularly temperature, may need to be adjusted to be more forcing due to the lower reactivity of chloro and bromo groups compared to fluoro groups in this type of reaction.

Q2: What are the advantages of using a Buchwald-Hartwig or Ullmann coupling instead of the SNAr route?

A2: Buchwald-Hartwig and Ullmann reactions offer broader substrate scope and can be more tolerant of certain functional groups. [4][5]The Buchwald-Hartwig amination, in particular, is a powerful modern method that often proceeds under milder conditions than the classical Ullmann condensation. [4]These methods are especially useful if the desired starting materials for an SNAr reaction are not readily available. The Ullmann reaction typically requires higher temperatures and stoichiometric amounts of copper, while modern variations use soluble copper catalysts. [5][6] Q3: How do I choose the right catalyst and ligand for a Buchwald-Hartwig amination?

A3: The choice of palladium catalyst and phosphine ligand is crucial for a successful Buchwald-Hartwig reaction. Bidentate phosphine ligands like BINAP and DPPF were early developments that expanded the scope to primary amines. [4]Sterically hindered ligands are also commonly used. The optimal combination often needs to be determined empirically for a specific set of substrates. [4][7] Q4: My final product is dark in color. What is the cause and how can I fix it?

A4: Dark coloration often indicates the presence of trace impurities, possibly from decomposition during the reaction or from residual palladium or copper catalyst. Treating the crude product with activated charcoal during recrystallization can often remove colored impurities. [2]Ensuring complete removal of the hydrogenation catalyst (if used) by thorough filtration is also important.

Q5: Is it possible to perform this synthesis as a one-pot reaction?

A5: A one-pot process for a similar compound, 3-(trifluoromethyl)-5-(4-methyl-1H-imidazole-1-yl)-benzeneamine hydrochloride, has been described. [2][3]This involves reacting the aryl halide with 4-methylimidazole and then directly converting the product to its hydrochloride salt without isolating the free base intermediate. This approach can improve efficiency and reduce waste. [2][3]

References

  • Buchwald–Hartwig amination - Wikipedia. (n.d.). Retrieved from [Link]

  • Ullmann condensation - Wikipedia. (n.d.). Retrieved from [Link]

  • PROCESS FOR THE PREPARATION OF 3-(TRIFLUOROMETHYL)-5-(4-METHYL-1H-IMIDAZOLE-1-YL)-BENZENEAMINE HYDROCHLORIDE. (2020). Google Patents.
  • Processes for the synthesis of 5-(4-methyl-1h-imidazol-1-yl)-3-(trifluoromethyl)-benzenamine and its intermediates. (n.d.). Google Patents.
  • Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Ullmann Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. (2021). ACS Publications. Retrieved from [Link]

  • Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. (2022). MDPI. Retrieved from [Link]

  • An improved process for 3-(4-methyl-1h-imidazol-1-yl)-5-(trifluoromethyl) aniline. (2020). Google Patents.
  • Process for the preparation of 3-(trifluoromethyl)-5-(4-methyl-1h-imidazole-1-yl)-benzeneamine hydrochloride. (n.d.). Google Patents.
  • Ullmann Reaction - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. (2021). National Institutes of Health. Retrieved from [Link]

  • Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. (2022). MDPI. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Synthesis of 3-Fluoro-4-(4-methyl-1H-imidazol-1-yl)benzenamine

Welcome to the technical support guide for the synthesis of 3-Fluoro-4-(4-methyl-1H-imidazol-1-yl)benzenamine. This resource is designed for researchers and drug development professionals to navigate the common challenge...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 3-Fluoro-4-(4-methyl-1H-imidazol-1-yl)benzenamine. This resource is designed for researchers and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this key pharmaceutical intermediate. We will delve into the mechanistic origins of these issues and provide field-proven troubleshooting strategies.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic strategies for preparing 3-Fluoro-4-(4-methyl-1H-imidazol-1-yl)benzenamine?

There are three principal routes for the N-arylation of 4-methylimidazole to form the target compound:

  • Nucleophilic Aromatic Substitution (SNAr): This classic method typically involves reacting 4-methylimidazole with a highly electron-deficient aryl fluoride, such as 1,2-difluoro-4-nitrobenzene, followed by the reduction of the nitro group. The reaction is driven by the strong electron-withdrawing nitro group which activates the ring for nucleophilic attack.[1][2][3]

  • Copper-Catalyzed N-Arylation (Ullmann Condensation): This approach uses a copper catalyst to couple 4-methylimidazole with an aryl halide, such as 3-fluoro-4-bromobenzenamine. While cost-effective, traditional Ullmann conditions often require high temperatures and can have limited functional group tolerance.[1][4][5] Modern protocols with specific ligands have enabled milder reaction conditions.[6][7]

  • Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination): This is a highly versatile and widely used modern method. It employs a palladium catalyst with specialized phosphine ligands to couple 4-methylimidazole with aryl halides or triflates.[8][9] This method generally offers high yields and excellent functional group compatibility but can be sensitive to reaction conditions.[1][10]

Q2: Why is regioselectivity a critical challenge in this synthesis?

4-Methyl-1H-imidazole exists as a mixture of two rapidly equilibrating tautomers: 4-methyl-1H-imidazole and 5-methyl-1H-imidazole. Consequently, N-arylation can occur at either the N1 or N3 nitrogen, leading to the formation of two distinct regioisomers: the desired 4-methyl product and the undesired 5-methyl isomer. These isomers often have very similar physical properties, making their separation by standard chromatographic methods exceptionally difficult.[1][6] Achieving high regioselectivity in the initial coupling step is therefore paramount for obtaining a pure product.

Q3: What are the recommended analytical techniques for identifying and quantifying side products?

A combination of techniques is essential for accurate analysis:

  • 1H and 19F NMR Spectroscopy: Provides structural information to distinguish between the desired product and regioisomers or other byproducts. The chemical shifts of the imidazole and aromatic protons, as well as the fluorine signal, will differ significantly between isomers.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Ideal for detecting and quantifying the main product and various impurities. It can separate compounds with similar polarities and provide mass information to identify byproducts like hydrodehalogenated species or diarylated compounds.

  • High-Performance Liquid Chromatography (HPLC): A robust method for assessing the purity of the final product and for quantifying the ratio of regioisomers, especially when calibrated with pure standards.

Troubleshooting Guide: Common Side Reactions & Solutions

This section addresses specific experimental issues, their chemical origins, and actionable solutions.

Problem 1: Significant Formation of the 5-Methyl Regioisomer
  • Symptom: NMR and LC-MS analysis of the crude product shows two major peaks with the same mass, identified as the desired 4-methyl and the undesired 5-methyl isomers.

  • Causality: The formation of the 5-methyl isomer arises from the arylation of the 5-methyl tautomer of the starting imidazole. The selectivity is governed by a delicate balance of sterics and electronics. In many coupling reactions, the N1 position (leading to the 4-methyl product) is sterically less hindered. However, unfavorable reaction conditions can erode this selectivity. For instance, in copper-catalyzed reactions, the choice of ligand and steric bulk on the aryl halide is crucial for directing the arylation.[6]

  • Troubleshooting & Mitigation:

    • Optimize Catalyst System (Palladium-Catalyzed):

      • Insight: Certain bulky biarylphosphine ligands create a sterically demanding environment around the palladium center, which strongly favors binding to the less hindered N1 of 4-methylimidazole.

      • Protocol: Employ a catalyst system known for high N1 selectivity, such as Pd₂(dba)₃ with a ligand like BrettPhos or RuPhos. Studies have shown that these systems can achieve complete N1-selectivity.[1][10]

    • Leverage Sterics (Copper-Catalyzed):

      • Insight: Increasing the steric hindrance on the aryl halide coupling partner can enhance regioselectivity. The interaction between the ortho-substituent on the aryl ring (in this case, fluorine) and the methyl group of the imidazole disfavors the transition state leading to the 5-methyl isomer.[6]

      • Protocol: Ensure the use of an ortho-substituted aryl halide. If alternative starting materials are considered, select one with a bulky ortho group.

    • Solvent and Base Optimization:

      • Insight: The solvent and base can influence the tautomeric equilibrium of the imidazole and the solubility of the intermediates.

      • Protocol: For Pd-catalyzed reactions, a mixture of toluene and t-BuOH is often effective.[10] For Cu-catalyzed systems, polar aprotic solvents like DMSO or NMP are common, but screening may be necessary.[6][11]

`dot graph TD { graph [splines=ortho, nodesep=0.6, ranksep=1.2]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=10];

} ` Caption: Regioselectivity in the N-arylation of 4-methylimidazole.

Problem 2: Low or Stalled Reaction Conversion
  • Symptom: TLC or LC-MS monitoring shows a significant amount of unreacted starting material even after extended reaction times or at elevated temperatures.

  • Causality:

    • Catalyst Inhibition: Imidazoles are excellent ligands for transition metals. The 4-methylimidazole substrate can coordinate strongly to the Pd(0) center, preventing the binding of the necessary phosphine ligand and shutting down the catalytic cycle.[1][10]

    • Catalyst Decomposition: High reaction temperatures, particularly under microwave conditions, can lead to the decomposition of the palladium catalyst, often observed as the formation of palladium black.[12]

  • Troubleshooting & Mitigation:

    • Implement Catalyst Pre-activation:

      • Insight: Forming the active Pd(0)-ligand complex before introducing the inhibitory imidazole substrate can dramatically improve reaction efficacy.

      • Protocol: In a separate vessel, or in the reaction flask, heat the palladium source (e.g., Pd₂(dba)₃) and the phosphine ligand in the solvent for 10-15 minutes. This solution containing the pre-activated catalyst is then added to the mixture of the aryl halide, base, and 4-methylimidazole.[1][10]

    • Optimize Reaction Temperature:

      • Insight: While heat is required, excessive temperatures can be detrimental. A balance must be struck to ensure a reasonable reaction rate without causing catalyst degradation.

      • Protocol: For Buchwald-Hartwig reactions, temperatures between 80-110 °C are typical. If catalyst decomposition is suspected, lower the temperature and extend the reaction time. Avoid unnecessarily high temperatures.[12]

G

Problem 3: Formation of Hydrodehalogenated and Diarylamine Byproducts
  • Symptom: Mass spectrometry reveals byproducts corresponding to the aryl halide minus the halogen (hydrodehalogenation) or the coupling of the aniline nitrogen with another aryl halide molecule (diarylamine).

  • Causality:

    • Hydrodehalogenation: This side reaction can occur in transition-metal-catalyzed couplings. In the Buchwald-Hartwig mechanism, it can arise from an unproductive side-pathway where an intermediate undergoes β-hydride elimination instead of reductive elimination.[8] For copper-catalyzed reactions, it can also be a competing reductive process.[6]

    • Diarylamine Formation: If the starting material is 3-fluoro-4-halobenzenamine , the aniline nitrogen is also a nucleophile and can compete with the imidazole in the coupling reaction. This is particularly problematic in Pd-catalyzed systems.[1][10]

  • Troubleshooting & Mitigation:

    • Use High Purity Reagents:

      • Insight: Traces of water or other protic impurities can be sources of hydrogen for the hydrodehalogenation pathway.

      • Protocol: Use anhydrous solvents and ensure all reagents are dry. Running the reaction under a strictly inert atmosphere (Argon or Nitrogen) is critical.

    • Adjust Stoichiometry and Concentration:

      • Insight: To minimize the competing N-arylation of the aniline, the reaction kinetics can be shifted to favor the desired pathway.

      • Protocol: Use a slight excess (e.g., 2.4 equivalents) of 4-methylimidazole. Running the reaction at a lower concentration can also help suppress the bimolecular side reaction leading to the diarylamine.[10]

Comparative Summary of Catalytic Systems
ParameterSNArCopper-Catalyzed (Ullmann)Palladium-Catalyzed (Buchwald-Hartwig)
Aryl Partner Activated Aryl Fluoride (e.g., with -NO₂)Aryl Bromide, IodideAryl Chloride, Bromide, Iodide, Triflate
Key Challenge Handling of nitro compounds; subsequent reduction stepHigh temperatures; moderate regioselectivityCatalyst inhibition; ligand cost; byproduct formation
Regioselectivity Generally high (directed by -NO₂)Moderate to good, depends on sterics[6]Can be excellent (>99:1) with optimal ligands[1][10]
Conditions Moderate to high temp. (e.g., 75-130 °C)[13]Often high temp. (>110 °C), can be milder with ligandsMilder temp. (80-110 °C), sensitive to air/moisture

Recommended Protocol: Highly Regioselective Buchwald-Hartwig N-Arylation

This protocol is adapted from methodologies demonstrated to provide excellent yield and complete N1-selectivity, minimizing the formation of the problematic 5-methyl isomer.[1][10]

Materials:

  • 3-Bromo-5-(trifluoromethyl)aniline or similar aryl bromide

  • 4-Methylimidazole (2.4 eq.)

  • Pd₂(dba)₃ (0.25 mol%)

  • BrettPhos (0.5 mol%)

  • NaOt-Bu (2.0 eq.)

  • Toluene, anhydrous

  • tert-Butanol, anhydrous

  • Inert atmosphere glovebox or Schlenk line

Procedure:

  • Catalyst Pre-activation:

    • Inside a glovebox, add Pd₂(dba)₃, BrettPhos, and NaOt-Bu to an oven-dried reaction vessel equipped with a stir bar.

    • Add the aryl bromide and 4-methylimidazole.

    • Add the anhydrous toluene and tert-butanol solvent mixture.

    • Alternative (if no glovebox): Add the solids to the flask, seal with a septum, and purge thoroughly with argon. Add the degassed solvents via syringe.

  • Reaction:

    • Seal the vessel and heat the reaction mixture to 100 °C with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 12-24 hours.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Dilute with ethyl acetate and filter through a pad of Celite® to remove palladium residues.

    • Wash the filtrate with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the pure 3-Fluoro-4-(4-methyl-1H-imidazol-1-yl)benzenamine.

References

  • Bell, M. C., et al. (2006). C−H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Imidazoles via Regioselective Sequential Arylation of All Three C–H Bonds and Regioselective N-Alkylation Enabled by SEM-Group Transposition. Journal of the American Chemical Society. Available at: [Link]

  • Ueda, S., Su, M., & Buchwald, S. L. (2012). Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib. Journal of the American Chemical Society, 134(1), 700–706. Available at: [Link]

  • Altman, R. A., & Buchwald, S. L. (2007). Copper-Catalyzed N-Arylation of Imidazoles and Benzimidazoles. The Journal of Organic Chemistry, 72(16), 6191–6199. Available at: [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Ueda, S., Su, M., & Buchwald, S. L. (2012). Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib. MIT Open Access Articles. Available at: [Link]

  • Zheng, N., & Buchwald, S. L. (2003). A Soluble Base for the Copper-Catalyzed Imidazole N-Arylations with Aryl Halides. The Journal of Organic Chemistry, 68(25), 9608–9610. Available at: [Link]

  • ResearchGate. (n.d.). Optimization of reaction conditions for the N-arylation of imidazole with iodobenzene. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of substituted N-heterocycles by N-arylation. Retrieved from [Link]

  • Wikipedia. (n.d.). Ullmann condensation. Retrieved from [Link]

  • Lu, J., et al. (2010). Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates. Molecules, 15(7), 4788–4795. Available at: [Link]

  • Strieth-Kalthoff, F., et al. (2019). Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. Journal of the American Chemical Society, 141(1), 169-173. Available at: [Link]

  • Haydar, G., et al. (2020). Synthesis of N-Arylimidazole Derivatives From Imidazole and Arylhalides in the Presence of Recoverable Pd/AlO(OH) NPs. Biomedical Journal of Scientific & Technical Research. Available at: [Link]

  • Google Patents. (n.d.). US20200377475A1 - An improved process for 3-(4-methyl-1h-imidazol-1-yl)-5-(trifluoromethyl) aniline.
  • Google Patents. (n.d.). EP3904342A1 - Process for the preparation of 3-(trifluoromethyl)-5-(4-methyl-1h-imidazole-1-yl)-benzeneamine hydrochloride.
  • Google Patents. (n.d.). CA2833394C - Processes for the synthesis of 5-(4-methyl-1h-imidazol-1-yl)-3-(trifluoromethyl)-benzenamine and its intermediates.
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

  • Scientia Iranica. (2012). Copper-catalyzed N-arylation of heterocycles in ethylene glycol medium. Sharif University of Technology. Available at: [Link]

  • Jackson, K. E., et al. (2018). Concerted Nucleophilic Aromatic Substitutions. Journal of the American Chemical Society, 140(32), 10251–10260. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]

  • ResearchGate. (2014). Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts. Retrieved from [Link]

  • ResearchGate. (2015). Pd(PPh3)4-Catalyzed Buchwald-Hartwig Amination of Aryl Fluorosulfonates with Aryl Amines. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]

  • ResearchGate. (1982). Imidazole as leaving group in aromatic nucleophilic substitution reactions. Retrieved from [Link]

  • National Institutes of Health. (2019). A Novel Insight into the Ullmann Homocoupling Reactions Performed in Heterogeneous Catalytic Systems. Molecules, 24(22), 4068. Available at: [Link]

  • Journal of Molecular Structure. (2020). Synthesis of imidazo-1,4-oxazinone derivatives and investigation of reaction mechanism. ScienceDirect, 1222, 128887. Available at: [Link]

  • Organic Chemistry Portal. (2004). Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Overcoming Solubility Challenges with 3-Fluoro-4-(4-methyl-1H-imidazol-1-yl)benzenamine in Assays

Welcome to the technical support center for 3-Fluoro-4-(4-methyl-1H-imidazol-1-yl)benzenamine. This guide is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and overco...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-Fluoro-4-(4-methyl-1H-imidazol-1-yl)benzenamine. This guide is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and overcome solubility issues that may arise during in vitro and in cellulo assays. Given that a significant percentage of new chemical entities are poorly water-soluble, proactive and systematic solubility enhancement is critical for generating reliable and reproducible data.[1][2][3][4] This document provides a series of frequently asked questions (FAQs) and in-depth troubleshooting protocols to ensure the successful use of this compound in your research.

I. Understanding the Molecule: Physicochemical Profile

While specific experimental data for 3-Fluoro-4-(4-methyl-1H-imidazol-1-yl)benzenamine is not extensively published, we can infer its likely behavior based on its chemical structure. The molecule possesses a benzenamine (aniline) moiety, which is basic, and an imidazole ring, which is amphoteric (can act as a weak acid or base). The presence of a fluorine atom and a methyl group contributes to its lipophilicity. This combination suggests that the compound's solubility will be highly dependent on pH.

For a structurally similar compound, 3-(4-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline, the predicted LogP is 2.78, indicating moderate lipophilicity and likely low aqueous solubility.[5]

II. Frequently Asked Questions (FAQs)

Here, we address the most common initial challenges encountered when working with this and similar compounds.

Q1: My compound, dissolved in DMSO, is precipitating immediately upon dilution into my aqueous assay buffer. What is happening?

A1: This is a classic case of "solvent shock" or "crashing out."[6][7][8] Your compound is highly soluble in the polar aprotic solvent Dimethyl Sulfoxide (DMSO), but when this stock solution is introduced into an aqueous buffer, the DMSO is rapidly diluted.[6][9] The surrounding water molecules cannot maintain the solubility of your hydrophobic compound, leading to its precipitation.[6][9]

Q2: What is the maximum concentration of DMSO I can use in my cell-based assay?

A2: The tolerance to DMSO is cell-line dependent. As a general rule, most cell lines can tolerate up to 0.5% DMSO without significant cytotoxicity.[6][7] However, for sensitive cell lines or long-term incubation assays, it is best to keep the final DMSO concentration at or below 0.1%.[7] It is crucial to perform a DMSO tolerance control experiment for your specific cell line to determine the non-toxic concentration range.

Q3: I see a precipitate in my cell culture plate after a few hours of incubation. What could be the cause?

A3: This delayed precipitation can be due to several factors:

  • Compound Instability: The compound may be degrading over time at 37°C to a less soluble by-product.

  • pH Shift in Media: Cellular metabolism can produce acidic byproducts like lactic acid, which can lower the pH of the culture medium.[8] Given the amine and imidazole groups in your compound, a change in pH will alter its ionization state and, consequently, its solubility.[10][11][12]

  • Interaction with Media Components: The compound may be interacting with components in the serum or media, such as proteins or salts, leading to the formation of insoluble complexes over time.[7][8]

Q4: Can I just sonicate my final solution to redissolve the precipitate?

A4: While brief sonication can be used to aid the initial dissolution of a stock solution in a solvent like DMSO, it is generally not recommended as a solution for precipitation in your final aqueous assay buffer.[7][8] Sonication may transiently break up aggregates, but it does not address the underlying issue of poor solubility. The compound will likely precipitate again, leading to inconsistent and unreliable assay results.

III. Troubleshooting and Optimization Guides

For more persistent solubility issues, a systematic approach is required. The following guides provide detailed protocols and decision-making workflows.

Guide 1: Systematic Solubility Assessment

Before attempting various solubilization strategies, it is essential to determine the baseline solubility of your compound in different aqueous buffers.

Protocol 1: Kinetic Solubility Assessment in Key Buffers

This protocol will help you determine the maximum soluble concentration of your compound under your specific experimental conditions.

Materials:

  • 10 mM stock solution of 3-Fluoro-4-(4-methyl-1H-imidazol-1-yl)benzenamine in 100% DMSO.

  • Your primary assay buffer (e.g., PBS, pH 7.4).

  • Your cell culture medium (e.g., DMEM with 10% FBS), pre-warmed to 37°C.[13]

  • Sterile 96-well clear-bottom plate.

Procedure:

  • Prepare a serial dilution: In the 96-well plate, perform a 2-fold serial dilution of your compound's DMSO stock solution.

  • Add to buffers: Transfer a small, fixed volume (e.g., 2 µL) of each DMSO dilution to wells containing your assay buffer or cell culture medium. Ensure the final DMSO concentration is consistent and non-toxic (e.g., 0.5%).

  • Incubate: Cover the plate and incubate under your experimental conditions for 1-2 hours.

  • Visual Inspection: Carefully inspect each well for any signs of precipitation (cloudiness, visible particles). The highest concentration that remains clear is your approximate kinetic solubility.

Guide 2: pH-Dependent Solubility Profiling

Given the presence of ionizable amine and imidazole groups, modifying the pH of your buffer can significantly impact solubility.[10][12][14]

Protocol 2: pH-Solubility Screening

Materials:

  • A series of buffers with different pH values (e.g., pH 5.0, 6.0, 7.0, 7.4, 8.0).

  • 10 mM stock solution of the compound in DMSO.

Procedure:

  • Follow the steps outlined in Protocol 1, but test the compound's solubility in each of the different pH buffers.

  • Record the approximate kinetic solubility at each pH.

Data Interpretation: You will likely observe that the solubility of 3-Fluoro-4-(4-methyl-1H-imidazol-1-yl)benzenamine increases at a lower pH. This is because the amine and imidazole groups become protonated (charged), which enhances their interaction with water.[10][15]

Predicted Ionization State pH Environment Expected Aqueous Solubility
Cationic (Protonated)Acidic (e.g., pH < 6)Higher
NeutralNeutral (around pI)Lower
Anionic (Deprotonated)Basic (e.g., pH > 8)Moderate

Note: The actual pKa values would need to be determined experimentally for precise predictions.

Guide 3: Advanced Solubilization Strategies

If pH adjustment is not sufficient or compatible with your assay, consider the following strategies.

1. Use of Co-solvents: Co-solvents are water-miscible organic solvents that can increase the solubility of hydrophobic compounds.[16][17][18][19]

  • Common Co-solvents: Ethanol, propylene glycol, polyethylene glycols (PEGs).[17][20]

  • Considerations: Co-solvents can affect enzyme activity or cell health, so it is essential to perform a vehicle control to assess their impact on your assay.

2. Inclusion of Surfactants: Surfactants form micelles that can encapsulate hydrophobic compounds, increasing their apparent solubility.[20][21][22]

  • Common Surfactants: Polysorbate 80 (Tween 80), Polysorbate 20.[20][23]

  • Considerations: Use surfactants at concentrations above their critical micelle concentration (CMC). Be aware that surfactants can interfere with some assay readouts and may have cellular effects.

3. Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides with a hydrophobic core and a hydrophilic exterior. They can form inclusion complexes with poorly soluble drugs.[2][3][20][24]

  • Common Cyclodextrins: Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutylether-β-cyclodextrin (SBE-β-CD).[16]

  • Considerations: The stoichiometry of the complexation should be considered, and like other excipients, cyclodextrins should be tested for any effects on the assay system.

IV. Visualized Workflows and Decision Trees

To aid in the selection of an appropriate solubilization strategy, the following diagrams illustrate the decision-making process.

Solubility_Troubleshooting_Workflow start Start: Compound Precipitation in Aqueous Buffer stock_check Is Stock Solution (in 100% DMSO) Clear and Fully Dissolved? start->stock_check prepare_stock Re-prepare Stock Solution. Use gentle warming or sonication if needed. stock_check->prepare_stock No solubility_test Perform Kinetic Solubility Test (Protocol 1) stock_check->solubility_test Yes prepare_stock->stock_check is_soluble Is Compound Soluble at Desired Concentration? solubility_test->is_soluble proceed Proceed with Assay is_soluble->proceed Yes ph_test Perform pH-Solubility Profile (Protocol 2) is_soluble->ph_test No ph_compatible Is pH Adjustment Compatible with Assay? ph_test->ph_compatible adjust_ph Adjust Buffer pH to Increase Solubility ph_compatible->adjust_ph Yes advanced_strategies Evaluate Advanced Strategies: - Co-solvents - Surfactants - Cyclodextrins ph_compatible->advanced_strategies No adjust_ph->proceed validate_excipient Validate Excipient Compatibility (Vehicle Control) advanced_strategies->validate_excipient validate_excipient->proceed

Caption: Troubleshooting workflow for addressing compound precipitation.

Solubilization_Mechanisms cluster_ph pH Adjustment cluster_surfactant Surfactants cluster_cyclodextrin Cyclodextrins ph_node Low pH (Acidic) R-NH₂ + H⁺ ⇌ R-NH₃⁺ Increased Solubility (Charged Species) surfactant_node Surfactant Monomers Self-assemble into Micelles Hydrophobic Drug Partitioned into Micelle Core cd_node Truncated Cone Structure Hydrophobic Drug Enters Cavity Forms Inclusion Complex with Hydrophilic Exterior

Caption: Mechanisms of common solubilization strategies.

V. Summary and Best Practices

  • Always prepare fresh dilutions of 3-Fluoro-4-(4-methyl-1H-imidazol-1-yl)benzenamine for your experiments. Avoid storing diluted aqueous solutions.

  • When diluting from a DMSO stock, add the stock solution to the aqueous buffer dropwise while gently vortexing to minimize solvent shock.[13]

  • Always use pre-warmed (37°C) media for cell-based assays to prevent temperature-related precipitation.[13]

  • Include appropriate vehicle controls in your assays to ensure that the chosen solvent or excipient does not interfere with your results.

  • If solubility issues persist, consider reformulation strategies such as creating a salt form of the compound or using advanced drug delivery systems like solid dispersions or nanosuspensions, although these are more applicable to in vivo studies.[2][25][26][27]

By following these guidelines and systematically evaluating the solubility of 3-Fluoro-4-(4-methyl-1H-imidazol-1-yl)benzenamine, you can generate accurate and reproducible data, advancing your research with confidence.

References

  • He, Y., et al. (2024). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B, 14(11), 4683-4716. [Link]

  • Goh, C. F., et al. (2010). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). American Pharmaceutical Review. [Link]

  • World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. [Link]

  • He, Y., et al. (2024). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B. [Link]

  • Savjani, K. T., et al. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics, 2012, 195727. [Link]

  • Date, A. A., & Nagarsenker, M. S. (2007). Strategies for the formulation development of poorly soluble drugs via oral route. Indian Journal of Pharmaceutical Sciences, 69(5), 631. [Link]

  • MDPI. (n.d.). Surfactant–Particle Engineering Hybrids: Emerging Strategies for Enhancing Solubility and Oral Bioavailability of Poorly Water-Soluble Drugs. MDPI. [Link]

  • University of Cambridge. (n.d.). Solubility and pH of amines. Department of Chemistry. [Link]

  • Pharmaceutical Technology. (2022, November 3). Excipients for Solubility Enhancement of Parenteral Formulations. Pharmaceutical Technology. [Link]

  • Protheragen. (n.d.). Solubilizer Excipients. Protheragen. [Link]

  • European Pharmaceutical Review. (2022, February 16). Novel excipients for solubility enhancement. European Pharmaceutical Review. [Link]

  • ResearchGate. (n.d.). Strategies for formulation development of poorly water-soluble drug candidates - A recent perspective. ResearchGate. [Link]

  • CD Formulation. (n.d.). Solubilizer Excipients. CD Formulation. [Link]

  • Lee, H., et al. (2013). Effect of pH on the solubilities of divalent and trivalent amino acids in water at 298.15 K. Fluid Phase Equilibria, 354, 196-200. [Link]

  • Wikipedia. (n.d.). Cosolvent. Wikipedia. [Link]

  • White, K. N., et al. (2016). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. ACS Medicinal Chemistry Letters, 7(12), 1168-1172. [Link]

  • Cyagen. (2024, April 9). Troubleshooting Precipitation in Cell Culture: Causes and Solutions. Cyagen. [Link]

  • Wikipedia. (n.d.). Dimethyl sulfoxide. Wikipedia. [Link]

  • Sussex Drug Discovery Centre. (2014, September 28). Can we predict compound precipitation in DMSO stocks?. Sussex Drug Discovery Centre. [Link]

  • Popa-Burke, I., & Russell, J. (2014). Compound precipitation in high-concentration DMSO solutions. Journal of Biomolecular Screening, 19(9), 1302-1308. [Link]

  • Drug Development & Delivery. (n.d.). BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms. Drug Development & Delivery. [Link]

  • ScienceDirect. (n.d.). Co-solvent: Significance and symbolism. ScienceDirect. [Link]

  • International Journal of Pharmaceutical and Chemical Analysis. (n.d.). Strategies for improving hydrophobic drugs solubility and bioavailability. Int J Pharm Chem Anal. [Link]

  • Taylor & Francis. (n.d.). Cosolvent – Knowledge and References. Taylor & Francis. [Link]

  • Savjani, K. T., et al. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. [Link]

  • Müller, M., et al. (2013). Influence of Organic Solvents on Enzymatic Asymmetric Carboligations. ChemCatChem, 5(11), 3329-3335. [Link]

  • Chemistry LibreTexts. (2023, January 22). Advanced Properties of Amines. Chemistry LibreTexts. [Link]

  • ResearchGate. (n.d.). Solubility of Amino Acids: Influence of the pH value and the Addition of Alcoholic Cosolvents on Aqueous Solubility. ResearchGate. [Link]

  • precisionFDA. (n.d.). 3-(4-ETHYL-1H-IMIDAZOL-1-YL)-5-(TRIFLUOROMETHYL)BENZENAMINE. precisionFDA. [Link]

  • YouTube. (2025, December 19). What Is The Role Of pH In Chemical Solubility?. YouTube. [Link]

  • PubChem. (n.d.). 3-(4-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline. PubChem. [Link]

Sources

Optimization

purification challenges of "3-Fluoro-4-(4-methyl-1H-imidazol-1-YL)benzenamine" and solutions

Welcome to the technical support center for the purification of 3-Fluoro-4-(4-methyl-1H-imidazol-1-yl)benzenamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-dept...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 3-Fluoro-4-(4-methyl-1H-imidazol-1-yl)benzenamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to address the specific challenges you may encounter during the purification of this important intermediate.

Introduction to Purification Challenges

The synthesis of N-aryl imidazoles, such as 3-Fluoro-4-(4-methyl-1H-imidazol-1-yl)benzenamine, often presents unique purification challenges. The presence of multiple nitrogen atoms can lead to issues with chromatography, while the potential for regioisomer formation during synthesis necessitates robust purification strategies to achieve high purity. This guide will walk you through common issues and provide field-proven solutions.

A critical aspect to consider is the likely presence of isomeric impurities, a common issue in the synthesis of similar compounds like 3-(4-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline, where regioisomers are a known byproduct.[1] Therefore, the purification methods discussed will focus on effectively separating these closely related species.

Troubleshooting Guide & Methodologies

This section provides a structured approach to troubleshooting common purification problems. Each problem is followed by a detailed explanation of the cause and a step-by-step protocol for the recommended solution.

Problem 1: Persistent Colored Impurities in the Isolated Product

Symptoms: The isolated solid is off-white, yellow, or brown, instead of the expected white to pale-yellow crystalline solid.

Probable Cause: Highly conjugated byproducts or degradation products are often the source of color. These can be present in very small quantities but still impart significant color.

Solution: Activated Charcoal Treatment

Activated charcoal has a high surface area and can effectively adsorb colored impurities. This should be performed before the final crystallization step.

Step-by-Step Protocol:

  • Dissolution: Dissolve the crude 3-Fluoro-4-(4-methyl-1H-imidazol-1-yl)benzenamine in a suitable solvent (e.g., ethanol or a toluene/acetone mixture) with heating.[2]

  • Charcoal Addition: Add a small amount of activated charcoal to the hot solution (typically 1-5% w/w relative to the crude product).

  • Heating: Bring the mixture to a boil and maintain it for a short period (e.g., 15-30 minutes).[2]

  • Hot Filtration: Filter the hot solution through a pad of celite or filter paper to remove the charcoal. This step must be performed quickly to prevent premature crystallization of the product.

  • Crystallization: Allow the hot, decolorized filtrate to cool slowly to induce crystallization.

  • Isolation: Collect the purified crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Problem 2: Low Purity and Presence of Isomeric Impurities

Symptoms: Analytical data (e.g., HPLC, NMR) indicates the presence of one or more isomers and other impurities, resulting in a purity level below the desired specification.

Probable Cause: The synthesis of N-aryl imidazoles can often lead to the formation of regioisomers. The reaction between 4-methylimidazole and a substituted fluoroaniline precursor can potentially result in different positional isomers of the final product.

Solution A: Purification via Hydrochloride Salt Formation

Converting the basic amine product to its hydrochloride salt often enhances its crystallinity and alters its solubility profile, allowing for effective purification by recrystallization.[2]

Step-by-Step Protocol:

  • Dissolution: Dissolve the crude free base in a suitable organic solvent, such as a mixture of toluene and acetone.[2]

  • Acidification: While stirring the solution, add concentrated hydrochloric acid dropwise.[2] The hydrochloride salt should precipitate out of the solution.

  • Stirring and Cooling: Continue stirring for a period (e.g., 30 minutes) and then cool the mixture in an ice bath (0-5°C) to maximize precipitation.[2]

  • Isolation of the Salt: Filter the suspension to collect the crude hydrochloride salt. Wash the filter cake with a cold solvent mixture (e.g., toluene/acetone 1:1) to remove soluble impurities.[2]

  • Recrystallization of the Salt: Recrystallize the crude salt from a suitable solvent, such as ethanol.[2] Dissolve the salt in hot ethanol, filter if necessary, and allow it to cool slowly to form pure crystals.

  • Isolation of Pure Salt: Collect the purified hydrochloride salt by filtration, wash with cold ethanol, and dry.

  • (Optional) Conversion back to Free Base: If the free base is required, the purified salt can be dissolved in water and basified with a suitable base (e.g., 20% sodium carbonate solution) to precipitate the purified free base.[1] Filter, wash with water, and dry.

Solution B: Column Chromatography

For challenging separations of closely related isomers, column chromatography can be a powerful tool. The separation of halogenated isomers can be particularly difficult, but specific stationary and mobile phases can provide the necessary resolution.[3][4]

Recommended Starting Conditions:

ParameterRecommendationRationale
Stationary Phase Silica GelA standard and effective choice for many organic compounds.
Pentafluorophenyl (PFP) or C18 UHPLC columnsFor analytical and small-scale preparative HPLC, these have shown excellent performance in separating halogenated isomers.[3][4]
Mobile Phase Hexane/Ethyl Acetate or Dichloromethane/Methanol gradientsThese solvent systems offer a good polarity range for eluting the target compound and separating it from impurities on silica gel.
Acetonitrile/Methanol based aqueous eluents with acid modifiersFor reverse-phase HPLC, this has been shown to be effective for separating halogen-containing pharmaceuticals.[3]

Step-by-Step Protocol (Silica Gel Column Chromatography):

  • Column Packing: Prepare a silica gel column using a slurry of silica in the initial mobile phase (a low polarity mixture of hexane and ethyl acetate).

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase and adsorb it onto a small amount of silica gel. Carefully load the dried silica onto the top of the column.

  • Elution: Begin elution with a low polarity mobile phase and gradually increase the polarity by increasing the percentage of ethyl acetate.

  • Fraction Collection: Collect fractions and monitor them by thin-layer chromatography (TLC) or HPLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in my sample of 3-Fluoro-4-(4-methyl-1H-imidazol-1-yl)benzenamine?

A1: Based on the synthesis of analogous compounds, the most probable impurities are:

  • Regioisomers: Specifically, isomers where the 4-methylimidazole ring is attached to a different position on the fluorobenzenamine ring.

  • Unreacted Starting Materials: Such as 3,4-difluorobenzenamine or 4-methylimidazole.

  • By-products: From side reactions occurring during the synthesis.

Q2: My product is an oil and won't crystallize. What should I do?

A2: If your product is an oil, it may be due to the presence of impurities that are depressing the melting point. Consider the following steps:

  • Purity Check: First, analyze the purity of the oil by HPLC or NMR. If it is highly impure, an initial purification by column chromatography may be necessary.

  • Solvent Screening: Try a variety of solvents or solvent mixtures for crystallization. A good crystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble when hot.

  • Salt Formation: Convert the oily free base to its hydrochloride salt as described in the troubleshooting guide. Salts are often crystalline solids even when the free base is an oil.

  • Trituration: Stir the oil with a non-polar solvent like hexane or diethyl ether. This can sometimes induce crystallization or wash away impurities, leaving a solid product.

Q3: How can I confirm the structure and purity of my final product?

A3: A combination of analytical techniques is recommended:

  • NMR Spectroscopy (¹H, ¹³C, ¹⁹F): This will confirm the chemical structure, including the position of the fluoro and methyl groups, and can help identify and quantify impurities.

  • High-Performance Liquid Chromatography (HPLC): This is an excellent method for determining the purity of your compound and for detecting the presence of isomers.

  • Mass Spectrometry (MS): This will confirm the molecular weight of your compound.

  • Melting Point Analysis: A sharp melting point is a good indicator of high purity for a crystalline solid.

Visualizing the Purification Workflow

The following diagram illustrates a typical workflow for the purification of 3-Fluoro-4-(4-methyl-1H-imidazol-1-yl)benzenamine, incorporating the troubleshooting steps discussed.

PurificationWorkflow cluster_0 Initial State cluster_1 Troubleshooting & Purification Steps cluster_2 Final Product & Analysis Crude Crude Product (Solid or Oil) Color Colored Impurities? Crude->Color Charcoal Activated Charcoal Treatment Color->Charcoal Yes Isomers Isomers Present? Color->Isomers No Decolorized Decolorized Solution Charcoal->Decolorized Decolorized->Isomers Salt HCl Salt Formation & Recrystallization Isomers->Salt Yes Chromatography Column Chromatography Isomers->Chromatography Yes Pure Pure Product Isomers->Pure No Salt->Pure Chromatography->Pure Analysis Purity & Structure Confirmation (NMR, HPLC, MS) Pure->Analysis

Caption: A decision-making workflow for the purification of 3-Fluoro-4-(4-methyl-1H-imidazol-1-yl)benzenamine.

This guide provides a comprehensive overview of the challenges and solutions for the purification of 3-Fluoro-4-(4-methyl-1H-imidazol-1-yl)benzenamine. By understanding the potential impurities and applying the appropriate purification techniques, researchers can achieve high-purity material for their downstream applications.

References

  • This guide is a synthesis of established chemical principles and data from analogous compounds.
  • PROCESS FOR THE PREPARATION OF 3-(TRIFLUOROMETHYL)-5-(4-METHYL-1H-IMIDAZOLE-1-YL)-BENZENEAMINE HYDROCHLORIDE. (2020). Google Patents.
  • An improved process for 3-(4-methyl-1h-imidazol-1-yl)-5-(trifluoromethyl) aniline. (2020). Google Patents.
  • Welch, C. J., et al. (2014). Chromatographic resolution of closely related species in pharmaceutical chemistry: dehalogenation impurities and mixtures of halogen isomers. Journal of Chromatography A, 1325, 143-152. Retrieved from [Link]

  • Regalado, E. L., et al. (2019). Chromatographic Resolution of Closely Related Species in Pharmaceutical Chemistry: Dehalogenation Impurities and Mixtures of Halogen Isomers. ResearchGate. Retrieved from [Link]

Sources

Troubleshooting

stability of "3-Fluoro-4-(4-methyl-1H-imidazol-1-YL)benzenamine" under different conditions

Technical Support Center: Stability of 3-Fluoro-4-(4-methyl-1H-imidazol-1-yl)benzenamine Welcome to the technical support guide for 3-Fluoro-4-(4-methyl-1H-imidazol-1-yl)benzenamine. This resource is designed for researc...

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Stability of 3-Fluoro-4-(4-methyl-1H-imidazol-1-yl)benzenamine

Welcome to the technical support guide for 3-Fluoro-4-(4-methyl-1H-imidazol-1-yl)benzenamine. This resource is designed for researchers, scientists, and drug development professionals to address potential stability challenges encountered during experimentation. The following FAQs and troubleshooting guides are structured to provide not only solutions but also a foundational understanding of the chemical principles at play.

Frequently Asked Questions (FAQs)

Q1: What are the primary structural features of 3-Fluoro-4-(4-methyl-1H-imidazol-1-yl)benzenamine that might influence its stability?

Q2: I've noticed my solid sample of 3-Fluoro-4-(4-methyl-1H-imidazol-1-yl)benzenamine has darkened over time. What could be the cause?

Q3: What are the recommended general storage conditions for this compound?

A3: For optimal stability, 3-Fluoro-4-(4-methyl-1H-imidazol-1-yl)benzenamine should be stored in a tightly sealed container, under an inert atmosphere, in a cool, dark, and dry place. A refrigerator or freezer is suitable for long-term storage.

Q4: How stable is this compound in common organic solvents?

A4: While specific data for this compound is not extensively published, similar aromatic amines and imidazoles generally show good stability in common aprotic organic solvents like DMSO, DMF, and acetonitrile for short-term use in experiments. However, long-term storage in solution is not recommended without performing a stability study in that specific solvent. Degradation can be accelerated in solution compared to the solid state.

Q5: Are there any known incompatibilities with common excipients or reagents?

A5: Aromatic amines can react with strong oxidizing agents, aldehydes, and ketones. The imidazole ring can coordinate with metal ions. Therefore, care should be taken when formulating this compound with excipients or reagents containing these functionalities. Compatibility studies are always recommended during formulation development.

Troubleshooting Guide

Issue 1: Inconsistent results in my biological assay using solutions of 3-Fluoro-4-(4-methyl-1H-imidazol-1-yl)benzenamine prepared on different days.

  • Question: I am observing variability in my experimental outcomes. Could the stability of my compound in the assay buffer be the issue?

  • Answer and Troubleshooting Steps: Yes, inconsistent results are a classic sign of compound instability in the experimental medium. The pH, temperature, and composition of your assay buffer can all influence the degradation rate.

    • Prepare Fresh Solutions: Always prepare solutions of the compound fresh for each experiment.

    • Conduct a Time-Course Stability Study: Prepare a solution of your compound in the assay buffer. Aliquot and analyze the concentration at different time points (e.g., 0, 2, 4, 8, and 24 hours) under the same conditions as your assay (e.g., temperature, light exposure). A stability-indicating analytical method, such as HPLC, should be used.[7][8]

    • Adjust Experimental Protocol: If degradation is observed, consider shortening the incubation time of your assay or preparing the compound solution immediately before addition to the assay plate.

Issue 2: Appearance of unexpected peaks in my HPLC chromatogram when analyzing an aged sample.

  • Question: I'm seeing new peaks in my HPLC analysis that were not present in the initial analysis of the compound. What are these, and how can I prevent them?

  • Answer and Troubleshooting Steps: The appearance of new peaks strongly suggests the formation of degradation products. To understand and control this, a forced degradation study is essential.[9][10][11][12] This will help you identify the conditions under which your compound is unstable and develop a stability-indicating analytical method.

    • Perform a Forced Degradation Study: Follow the protocols outlined in the "Forced Degradation Study Protocols" section below. This will help you generate the potential degradation products under various stress conditions (acidic, basic, oxidative, thermal, and photolytic).

    • Optimize HPLC Method: Ensure your HPLC method can separate the main compound peak from all degradation product peaks. This may require adjusting the mobile phase, gradient, column, or detection wavelength.[8][13][14]

    • Characterize Degradants: If necessary, you can collect the fractions corresponding to the new peaks and use techniques like mass spectrometry (MS) to identify the structure of the degradation products.

Issue 3: My compound shows poor solubility in aqueous buffers, and upon heating to aid dissolution, the solution turns yellow.

  • Question: Is the color change upon heating an indication of degradation?

  • Answer and Troubleshooting Steps: Yes, a color change upon heating, especially for an aromatic amine, is a strong indicator of thermal degradation.[15]

    • Avoid Excessive Heat: Use alternative methods to aid dissolution, such as sonication or vortexing at room temperature.

    • Use a Co-solvent: If solubility remains an issue, consider dissolving the compound in a small amount of a water-miscible organic solvent (e.g., DMSO) first, and then slowly adding it to the aqueous buffer while vortexing. Be mindful of the final concentration of the organic solvent in your experiment.

    • Evaluate Thermal Stability: Formally assess the thermal stability of your compound using the protocol provided in the "Forced Degradation Study Protocols" section to determine the temperature at which degradation becomes significant.

Forced Degradation Study: A Practical Guide

To proactively understand the stability of 3-Fluoro-4-(4-methyl-1H-imidazol-1-yl)benzenamine, a forced degradation study is highly recommended. This involves intentionally exposing the compound to harsh conditions to accelerate its degradation. The goal is to achieve 5-20% degradation to ensure that degradation products are formed at a detectable level.[11][16]

Summary of Recommended Forced Degradation Conditions
Stress ConditionTypical Reagents and ParametersPurpose
Acid Hydrolysis 0.1 M to 1 M HCl, heated if necessary (e.g., 60°C).[12][17]To evaluate degradation in acidic conditions.
Base Hydrolysis 0.1 M to 1 M NaOH, heated if necessary (e.g., 60°C).[12][17]To assess degradation in alkaline conditions.
Oxidation 0.1% to 3% Hydrogen Peroxide (H₂O₂).[10][18]To test susceptibility to oxidative degradation.
Thermal Degradation 60°C to 80°C, solid-state and in solution.To determine the effect of heat on the compound.
Photolytic Degradation Exposure to a minimum of 1.2 million lux hours of visible light and 200 watt-hours/m² of UV light.[19][20]To assess light sensitivity.
Experimental Workflow for Forced Degradation Studies

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_evaluation Evaluation prep Prepare Stock Solution (e.g., 1 mg/mL in ACN:Water) acid Acid Hydrolysis (0.1 M HCl, 60°C) prep->acid Expose base Base Hydrolysis (0.1 M NaOH, 60°C) prep->base Expose oxidation Oxidation (3% H₂O₂, RT) prep->oxidation Expose thermal Thermal Stress (Solid & Solution, 80°C) prep->thermal Expose photo Photolytic Stress (ICH Q1B conditions) prep->photo Expose sampling Sample at Time Points (e.g., 0, 2, 8, 24h) acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling neutralize Neutralize (for Acid/Base) sampling->neutralize If applicable hplc Analyze by Stability- Indicating HPLC-UV/MS neutralize->hplc evaluate Calculate % Degradation Identify Degradants Assess Mass Balance hplc->evaluate

Caption: Workflow for conducting forced degradation studies.

Detailed Protocols

1. Acid Hydrolysis Protocol

  • Prepare a 1 mg/mL solution of the compound in a suitable solvent mixture (e.g., 50:50 acetonitrile:water).

  • Add an equal volume of 0.2 M HCl to achieve a final acid concentration of 0.1 M.

  • Incubate the solution at 60°C.

  • At designated time points (e.g., 2, 8, 24 hours), withdraw an aliquot.

  • Neutralize the sample with an equivalent amount of 0.1 M NaOH.

  • Dilute the neutralized sample to a suitable concentration with the mobile phase and analyze by HPLC.

  • A control sample (compound in solvent without acid) should be prepared and analyzed in parallel.

2. Base Hydrolysis Protocol

  • Follow the same procedure as for acid hydrolysis, but use 0.1 M NaOH for degradation and 0.1 M HCl for neutralization.

3. Oxidative Degradation Protocol

  • Prepare a 1 mg/mL solution of the compound.

  • Add an equal volume of 6% hydrogen peroxide (H₂O₂) to achieve a final concentration of 3%.

  • Store the solution at room temperature, protected from light.

  • At designated time points, withdraw an aliquot, dilute with the mobile phase, and analyze by HPLC.

  • A control sample without H₂O₂ should be analyzed in parallel.

4. Thermal Degradation Protocol

  • Solid State: Place a small amount of the solid compound in a vial and heat in an oven at 80°C.

  • Solution State: Prepare a 1 mg/mL solution and heat at 80°C.

  • At designated time points, withdraw samples. For the solid sample, dissolve in a suitable solvent.

  • Dilute to a suitable concentration with the mobile phase and analyze by HPLC.

  • Control samples should be stored at room temperature.

5. Photostability Protocol

  • Expose the compound, both in the solid state and in solution, to a light source that complies with ICH Q1B guidelines (a combination of visible and UV light).[19][20][21]

  • A control sample should be wrapped in aluminum foil to protect it from light and stored under the same temperature and humidity conditions.

  • After the specified exposure, prepare the samples for HPLC analysis as described above.

Troubleshooting Logic for Forced Degradation

Troubleshooting_Logic start Observe Degradation % no_degradation < 5% Degradation start->no_degradation high_degradation > 20% Degradation start->high_degradation optimal_degradation 5-20% Degradation start->optimal_degradation increase_stress Increase Stress: - Higher Temp - Higher [Reagent] - Longer Time no_degradation->increase_stress Action decrease_stress Decrease Stress: - Lower Temp - Lower [Reagent] - Shorter Time high_degradation->decrease_stress Action proceed Proceed with Method Validation optimal_degradation->proceed Outcome increase_stress->start Re-evaluate decrease_stress->start Re-evaluate

Caption: Decision-making flowchart for optimizing forced degradation conditions.

References

  • Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.
  • Development and Validation of Stability-Indicating RP-HPLC Methods for Pharmaceutical Drugs: A Comprehensive Review. Asian Journal of Pharmaceutical and Clinical Research.
  • Pathway of Acid and Base Degradation Study for Drug Substance and Drug Product.
  • ICH Q1A(R2): Stability Testing of New Drug Substances and Products. SlideShare.
  • ICH Q1A(R2) Stability Testing of new drugs and products (Revised guideline). ECA Academy.
  • Q1A(R2) Guideline. ICH.
  • Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline.
  • ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. European Medicines Agency (EMA).
  • Forced Degradation Testing Procedure.
  • ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. European Medicines Agency (EMA).
  • Q1B Photostability Testing of New Active Substances and Medicinal Products. European Medicines Agency (EMA).
  • Q1A (R2) A deep dive in Stability Studies. YouTube.
  • ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions.
  • A critical assessment of the ICH guideline on photostability testing of new drug substances and products (Q1B)
  • Stability Testing Photostability Testing of New Drug Substances and Products-Q1B.pptx. SlideShare.
  • Stabilization of Pharmaceuticals to Oxidative Degrad
  • Pathway of Oxidation Degradation Study for Drug Substance and Drug Product. IOSR Journal of Pharmacy and Biological Sciences.
  • How to Design Robust Forced Degradation Studies for API and Drug Product: Best Practices.
  • Technical Support Center: Forced Degradation Studies for Stability-Indic
  • Development of forced degradation and stability indicating studies of drugs—A review.
  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects.
  • Bacterial degradation of monocyclic aromatic amines.
  • Stability-Indicating HPLC Method Development. University of Chemistry and Technology, Prague.
  • Troubleshooting Guide for API Failure: Common Causes & Solutions. APIsec.
  • Stability Indicating HPLC Method Development: A Review. International Journal of Pharmaceutical and Phytopharmacological Research.
  • A practical guide to forced degradation and stability studies for drug substances. Onyx scientific.
  • Stability Indicating HPLC Method Development and Valid
  • Oxidative Stress Degrad
  • Forced Degradation Studies: Regulatory Considerations and Implementation.
  • Efficient End Point Troubleshooting: A Guide to Monitoring API Failures with monoscope. Monoscope.
  • Guidance on Stability Testing for Active Pharmaceutical Ingredients (APIs) and Finished Pharmaceutical Products (FPPs). Rwanda FDA.
  • Troubleshooting Common REST API Errors: A Complete Guide. Site24x7.
  • Annex 2 Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. The Royal Society of Chemistry.
  • How to Troubleshoot and Debug Your APIs with API Observability Tools. Monoscope.
  • Solving the Puzzle Strategies for Troubleshooting API Issues. MoldStud.
  • Amines.
  • API/Pharmaceuticals Stability Testing.
  • Annex 2 Stability testing of active pharmaceutical ingredients and finished pharmaceutical products.
  • Degradation studies of amines and alkanolamines during sour gas tre
  • Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes.
  • APIs Intermediates 4 Common Pitfalls in Stability Testing and Expiration Date Determin
  • Atmospheric Degrad
  • Organic Chemistry – Specific Name Reactions.
  • Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry.
  • Synthesizing Polymer Woven Metal–Organic Framework Glass Membranes for Exceptional Pressure-Tolerant Carbon Capture. Journal of the American Chemical Society.
  • Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry.
  • Imidazole: Chemistry, Synthesis, Properties, Industrial Applications and Biological and Medicinal Applic

Sources

Optimization

Technical Support Center: Optimizing Coupling Reactions for 3-Fluoro-4-(4-methyl-1H-imidazol-1-yl)benzenamine

Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with 3-Fluoro-4-(4-methyl-1H-imidazol-1-yl)benzenamine . This document provides in-depth troublesho...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with 3-Fluoro-4-(4-methyl-1H-imidazol-1-yl)benzenamine . This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of coupling this versatile building block in various synthetic applications. The unique electronic and steric properties of this aniline derivative—characterized by an electron-withdrawing fluorine atom and a potentially coordinating imidazole moiety—necessitate careful optimization of reaction conditions to achieve high yields and purity.

Frequently Asked Questions (FAQs)

Q1: Why are my coupling reactions with 3-Fluoro-4-(4-methyl-1H-imidazol-1-yl)benzenamine showing low to no conversion?

A1: Low reactivity is a common challenge and can stem from several factors related to the substrate's properties and the reaction setup.[1][2] The primary amine, in conjunction with the imidazole nitrogen, can act as a chelating ligand, potentially inhibiting or poisoning the palladium catalyst.[3] Additionally, the electron-withdrawing nature of the fluoro group can decrease the nucleophilicity of the amine. Key areas to investigate include:

  • Catalyst and Ligand Choice: Standard catalysts like Pd(PPh₃)₄ may not be optimal.[3] Consider using more robust systems with bulky, electron-rich phosphine ligands (e.g., Buchwald or Josiphos ligands) or N-heterocyclic carbene (NHC) ligands, which can promote the desired catalytic cycle over catalyst inhibition.[1][3][4]

  • Inert Atmosphere: Palladium catalysts, especially in their active Pd(0) state, are sensitive to oxygen. Ensure your reaction is performed under a rigorously inert atmosphere (Argon or Nitrogen) and that all solvents are properly degassed.[1][2]

  • Reagent Purity: The purity of all reagents, especially the amine, is critical. Trace impurities can deactivate the catalyst.[5]

Q2: I'm observing significant side product formation. What are the likely culprits?

A2: Side reactions such as hydrodehalogenation (if using a halide coupling partner) or homocoupling of your coupling partner are common issues.[1]

  • Hydrodehalogenation: This can be caused by moisture in the reaction. Ensure all reagents and solvents are scrupulously dry. The choice of base can also influence this side reaction; screening different bases may be necessary.[1]

  • Homocoupling: This is often promoted by the presence of oxygen. Improving the degassing procedure and maintaining a strict inert atmosphere can minimize this.[1]

Q3: How do I choose the right base for my coupling reaction?

A3: The choice of base is critical and depends on the specific coupling reaction and the solvent.[6]

  • For Buchwald-Hartwig Amination: Strong, non-coordinating bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used.[7] However, for substrates with base-sensitive functional groups, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) may be necessary.[5]

  • For Suzuki-Miyaura Coupling: Inorganic bases like K₃PO₄, Cs₂CO₃, or K₂CO₃ are often effective.[8] The solubility of the base can be a factor, and in some cases, using a combination of bases can be beneficial.[7]

  • For Amide Coupling: Organic bases like N,N-diisopropylethylamine (DIPEA) or triethylamine (Et₃N) are typically used to neutralize the acid formed during the reaction.[9]

Troubleshooting Guide: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds.[10] However, the unique features of 3-Fluoro-4-(4-methyl-1H-imidazol-1-yl)benzenamine can present challenges.

Problem 1: Low Yield or Stalled Reaction
  • Possible Cause: Catalyst inhibition by the substrate. The nitrogen atoms of the aniline and imidazole can coordinate to the palladium center, leading to an overly stable complex and slowing down the catalytic cycle.

  • Solution:

    • Ligand Selection: Employ bulky, electron-rich biaryl phosphine ligands such as XPhos, SPhos, or BrettPhos.[3][11] These ligands create a sterically hindered environment around the palladium, which can disfavor the formation of inhibitory complexes.[12]

    • Precatalyst Choice: Use a well-defined palladium precatalyst (e.g., a G3 or G4 palladacycle) to ensure the efficient generation of the active Pd(0) species.[7]

    • Protecting Group Strategy: While not always ideal due to additional synthetic steps, protection of the primary amine with a group like Boc (tert-Butyloxycarbonyl) can prevent catalyst inhibition.[3]

Data Summary: Recommended Conditions for Buchwald-Hartwig Amination
ParameterRecommendationRationale
Palladium Source Pd₂(dba)₃ or a palladacycle precatalystRobust and efficient generation of Pd(0).[3]
Ligand XPhos, SPhos, BrettPhosBulky and electron-rich to promote reductive elimination and prevent catalyst inhibition.[11]
Base NaOtBu, LHMDS, Cs₂CO₃Strong bases are often required, but weaker bases should be screened for sensitive substrates.[5][7]
Solvent Toluene, Dioxane, THFAnhydrous, non-protic solvents are essential.[5]
Temperature 80-110 °CHigher temperatures may be needed to drive the reaction to completion.[7]
Experimental Protocol: Buchwald-Hartwig Amination
  • Preparation: To a dry Schlenk flask under an inert atmosphere, add the aryl halide (1.0 equiv), 3-Fluoro-4-(4-methyl-1H-imidazol-1-yl)benzenamine (1.2 equiv), and the base (e.g., NaOtBu, 1.4 equiv).

  • Catalyst Addition: In a separate vial, pre-mix the palladium source (e.g., Pd₂(dba)₃, 1-3 mol%) and the phosphine ligand (e.g., XPhos, 2-6 mol%) in the reaction solvent. Add this mixture to the Schlenk flask.

  • Reaction: Degas the reaction mixture by bubbling argon through it for 10-15 minutes. Heat the reaction to the desired temperature (e.g., 100 °C) and monitor its progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Troubleshooting Flowchart: Buchwald-Hartwig Amination

start Low or No Conversion catalyst_inhibition Potential Catalyst Inhibition? start->catalyst_inhibition ligand_choice Screen Bulky Ligands (XPhos, SPhos) catalyst_inhibition->ligand_choice Yes reagent_issues Reagent Integrity? catalyst_inhibition->reagent_issues No precatalyst_choice Use Palladacycle Precatalyst ligand_choice->precatalyst_choice protecting_group Consider Amine Protection (Boc) precatalyst_choice->protecting_group dry_reagents Ensure Anhydrous Conditions reagent_issues->dry_reagents Yes reaction_params Suboptimal Parameters? reagent_issues->reaction_params No degas_solvents Thoroughly Degas Solvents dry_reagents->degas_solvents increase_temp Increase Temperature reaction_params->increase_temp Yes screen_bases Screen Bases (NaOtBu, LHMDS, Cs2CO3) increase_temp->screen_bases start Low Amide Yield coupling_reagent Ineffective Coupling Reagent? start->coupling_reagent stronger_reagent Use Stronger Reagent (HATU, PyBOP) coupling_reagent->stronger_reagent Yes reaction_conditions Suboptimal Conditions? coupling_reagent->reaction_conditions No acid_chloride Convert to Acid Chloride stronger_reagent->acid_chloride acyl_fluoride Consider Acyl Fluoride Protocol acid_chloride->acyl_fluoride add_dmap Add Catalytic DMAP reaction_conditions->add_dmap Yes screen_solvents Screen Solvents (DMF, CH2Cl2, MeCN) add_dmap->screen_solvents

Caption: Optimization workflow for challenging amide couplings.

References

  • BenchChem. (n.d.). Technical Support Center: Troubleshooting Failed Suzuki Couplings with 5-Iodofuran-2-amine.
  • BenchChem. (2025). Troubleshooting common issues in furo[2,3-b]pyridine cross-coupling reactions.
  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).
  • BenchChem. (n.d.). Troubleshooting common issues in palladium-catalyzed cross-coupling reactions.
  • Reddit. (2021). Tips and tricks for difficult amide bond formation?. r/Chempros.
  • Sigma-Aldrich. (n.d.). Buchwald–Hartwig and Suzuki–Miyaura Cross-Coupling using Pd–NHC (NHC = N-Heterocyclic Carbene) Complexes.
  • Role of the Base in Buchwald–Hartwig Amination. (n.d.). The Journal of Organic Chemistry.
  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. (n.d.). Chemical Reviews.
  • Addressing Challenges in Palladium-Catalyzed Cross-Coupling Reactions Through Ligand Design. (2025). ResearchGate.
  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (n.d.). PMC - NIH.
  • A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. (2025). ResearchGate.
  • Dabhi, R. C., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. Growing Science.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
  • WuXi AppTec. (n.d.). How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. Chemical Insights.
  • Sigma-Aldrich. (n.d.). Cross-Coupling Reaction Manual: Desk Reference.
  • BenchChem. (n.d.). Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions Involving 3-Chloro-4-fluoroaniline.
  • The Buchwald–Hartwig Amination After 25 Years. (n.d.). The University of Groningen research portal.
  • The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. (n.d.).

Sources

Troubleshooting

Technical Support Center: Safer Synthesis of 3-Fluoro-4-(4-methyl-1H-imidazol-1-yl)benzenamine

Prepared by: Senior Application Scientist, Chemical Process Development Welcome to the technical support guide for the synthesis of 3-Fluoro-4-(4-methyl-1H-imidazol-1-yl)benzenamine. This molecule is a valuable building...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Chemical Process Development

Welcome to the technical support guide for the synthesis of 3-Fluoro-4-(4-methyl-1H-imidazol-1-yl)benzenamine. This molecule is a valuable building block in pharmaceutical research and development. This guide is designed for researchers, scientists, and drug development professionals to navigate the synthesis process while prioritizing safety, sustainability, and efficiency. We will address common challenges and provide validated, safer alternatives to hazardous reagents often employed in conventional synthetic routes.

FAQs: Understanding Hazards in Conventional Synthesis

This section addresses frequently asked questions regarding the risks associated with traditional synthetic methods for forming the aryl-imidazole bond.

Q1: What are the primary hazardous reagents I should be aware of when synthesizing 3-Fluoro-4-(4-methyl-1H-imidazol-1-yl)benzenamine?

A1: The synthesis typically involves a Nucleophilic Aromatic Substitution (SNAr) or a metal-catalyzed cross-coupling reaction. Key hazards are associated with:

  • Precious Metal Catalysts: Palladium (Pd) complexes are widely used for C-N cross-coupling reactions.[1] While highly effective, palladium is expensive, and its removal to pharmaceutically acceptable levels (< 5-10 ppm) is a significant purification challenge.

  • Toxic Solvents: High-boiling polar aprotic solvents such as N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), and Dimethyl sulfoxide (DMSO) are common. These solvents are effective but carry significant health risks, including reproductive toxicity, and are under increasing regulatory scrutiny.[2]

  • Strong and Hazardous Bases: Strong bases like sodium hydride (NaH) are often used to deprotonate the 4-methylimidazole. NaH is pyrophoric, reacting violently with water, and requires stringent anhydrous handling conditions.[3]

  • Hazardous Starting Materials: Some routes may begin with nitro-aromatics, requiring a reduction step that can involve hazardous reagents like hydrazine or high-pressure hydrogenation.

Q2: I'm using a palladium-catalyzed cross-coupling reaction. Why is catalyst choice so critical for sustainability?

A2: While palladium is a powerful catalyst, its use raises sustainability concerns. The mining and refining of precious metals have a significant environmental footprint.[4] Beyond the initial environmental impact, the economic cost and scarcity of palladium are major factors in process scalability.[5] Recent life-cycle analyses have shown that simply replacing palladium with an earth-abundant metal like nickel does not automatically make a process "greener."[6] The overall environmental impact is heavily influenced by factors like solvent choice, energy consumption, and process efficiency.[4][6] Therefore, a holistic approach that considers the entire process is necessary for a truly sustainable synthesis.

Q3: My SNAr reaction in DMF is sluggish. Before increasing the temperature, are there safer and more effective solvent alternatives?

A3: Absolutely. Increasing the temperature of reactions in solvents like DMF can lead to thermal runaway and decomposition, especially in the presence of bases.[2] Greener solvent alternatives have emerged that can match or even exceed the performance of traditional polar aprotic solvents. One such alternative is Cyrene™ (dihydrolevoglucosenone), a bio-based solvent. Studies have shown that Cyrene™ can be an excellent medium for SNAr reactions, often with significantly reduced reaction times, which prevents base-induced polymerization of the solvent itself.[2] Furthermore, its water solubility can simplify product isolation through precipitation, avoiding costly and waste-generating extractions.[2] Other green solvent systems to consider include ionic liquids and deep eutectic solvents.[7][8][9]

Troubleshooting Guides & Safer Protocols

This section provides detailed protocols and troubleshooting advice for implementing safer alternatives in your synthesis.

Guide 2.1: Replacing Palladium with Copper in C-N Cross-Coupling Reactions

The Ullmann condensation, a copper-catalyzed C-N coupling, is a classic and cost-effective alternative to palladium-catalyzed methods. It is particularly well-suited for coupling imidazoles with aryl halides.

Protocol: Copper-Catalyzed Synthesis of 3-Fluoro-4-(4-methyl-1H-imidazol-1-yl)benzenamine

This protocol is adapted from general principles of Ullmann coupling reactions involving imidazole derivatives.

  • Step 1: Reagent Preparation

    • To a dry reaction vessel equipped with a magnetic stirrer and reflux condenser, add 4-bromo-2-fluoroaniline (1.0 eq), 4-methylimidazole (1.2 eq), and potassium carbonate (K₂CO₃) (2.0 eq).

    • Add Copper(I) iodide (CuI) (0.1 eq) and N,N'-Dimethylethylenediamine (DMEDA) (0.2 eq) as a ligand.

    • Add a suitable solvent such as 2-propanol or toluene. Using a greener solvent like glycerol is also a viable option.[10]

  • Step 2: Reaction Execution

    • Purge the vessel with an inert gas (Nitrogen or Argon) for 15 minutes.

    • Heat the reaction mixture to 100-120 °C with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS (typically complete within 12-24 hours).

  • Step 3: Work-up and Purification

    • Cool the reaction mixture to room temperature.

    • Dilute with ethyl acetate and water.

    • Filter the mixture through a pad of Celite to remove the copper catalyst and inorganic salts.

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield the final product.

Troubleshooting Common Issues

Issue Observed Potential Cause Recommended Solution
No or Low Conversion Inactive catalyst or insufficient base.Ensure CuI is fresh. Consider a more soluble base like Cs₂CO₃. Screen alternative ligands if DMEDA is ineffective.
Formation of Side Products Reaction temperature is too high, leading to dehalogenation or other side reactions.Reduce the reaction temperature to 80-100 °C and allow for a longer reaction time.
Difficult Product Isolation Emulsion formation during aqueous work-up.Add brine to the aqueous layer to break the emulsion. A filtration-first approach before extraction is often beneficial.
Guide 2.2: Shifting from Hazardous Solvents to Greener Alternatives in SNAr

For an SNAr pathway starting from a highly activated aryl fluoride (e.g., 1,2-difluoro-4-nitrobenzene), replacing DMF or NMP is a critical step towards a safer process.

Protocol: SNAr Synthesis in Cyrene™

This protocol leverages the benefits of Cyrene™, a bio-derived green solvent.[2]

  • Step 1: Reagent Preparation

    • In a reaction vessel, dissolve 4-methylimidazole (1.1 eq) and potassium carbonate (K₂CO₃) (1.5 eq) in Cyrene™.

    • Add the starting aryl fluoride (e.g., 3,4-difluoronitrobenzene) (1.0 eq) to the mixture.

  • Step 2: Reaction Execution

    • Heat the mixture to 120-150 °C. Due to the high efficiency of Cyrene™, reaction times can be very short (e.g., 15-30 minutes).[2]

    • Monitor the reaction closely by TLC or LC-MS to avoid the formation of impurities from prolonged heating.

  • Step 3: Work-up and Purification

    • Cool the reaction mixture to room temperature.

    • Add the reaction mixture dropwise to a stirred beaker of ice-water.

    • The product should precipitate as a solid due to the high water solubility of Cyrene™.[2]

    • Collect the solid by filtration, wash with cold water, and dry under vacuum.

    • The subsequent nitro-group reduction can be performed using standard green methods like catalytic transfer hydrogenation with ammonium formate and Pd/C in ethanol.

Troubleshooting Common Issues

Issue Observed Potential Cause Recommended Solution
Incomplete Reaction Insufficient temperature or reaction time.Cautiously increase the temperature in 10 °C increments. Ensure the base is finely powdered for better reactivity.
Product is Oily/Gummy Impurities present or product has low melting point.Attempt to triturate the crude product with a non-polar solvent like hexane to induce crystallization. If unsuccessful, proceed with a standard extraction using ethyl acetate.
Low Yield after Precipitation Product has some solubility in the water/Cyrene™ mixture.After filtering the precipitate, extract the aqueous filtrate with a suitable organic solvent (e.g., ethyl acetate) to recover any dissolved product.

Visualization of Synthetic Pathways

The following diagrams illustrate the contrast between a conventional, hazardous synthesis route and a proposed safer alternative.

Conventional_Hazardous_Route A 4-Bromo-2-fluoroaniline C Product: 3-Fluoro-4-(4-methyl-1H- imidazol-1-yl)benzenamine A->C Buchwald-Hartwig Coupling B 4-Methylimidazole B->C Buchwald-Hartwig Coupling R1 Hazardous Reagents: - Pd(OAc)₂ / Xantphos (Catalyst) - Cs₂CO₃ (Base) - Dioxane / Toluene (Solvent) R1->C

Caption: Conventional synthesis via Palladium-catalyzed cross-coupling.

Safer_Alternative_Route A 4-Bromo-2-fluoroaniline C Product: 3-Fluoro-4-(4-methyl-1H- imidazol-1-yl)benzenamine A->C Ullmann Coupling B 4-Methylimidazole B->C Ullmann Coupling R1 Safer Reagents: - CuI (Catalyst) - K₂CO₃ (Base) - 2-Propanol / Glycerol (Solvent) R1->C

Caption: Proposed safer synthesis via Copper-catalyzed cross-coupling.

References

  • Malakar, S., & Guntreddi, T. (2021). Heterogeneous Catalysis for Cross-Coupling Reactions: An Underutilized Powerful and Sustainable Tool in the Fine Chemical Industry? ResearchGate. Retrieved from [Link]

  • Wikipedia. (n.d.). Sodium azide. Wikipedia. Retrieved from [Link]

  • Chemistry World. (2024). Study questions sustainability benefits of replacing palladium with nickel in cross-coupling reactions. Chemistry World. Retrieved from [Link]

  • Ferlin, F., et al. (2021). A Green Approach to Nucleophilic Aromatic Substitutions of Nicotinic Esters in Cyrene. Chemistry – An Asian Journal. Retrieved from [Link]

  • Wang, Y., et al. (2024). A safer, greener and faster synthesis process of sodium azide by simply altering the alcohol reactant. Green Chemistry. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Greener Approaches to Cross-Coupling. Royal Society of Chemistry. Retrieved from [Link]

  • Weizmann Institute of Science. (2024). Safer alternatives to sodium azide powder. Weizmann Institute of Science Safety Unit. Retrieved from [Link]

  • Luescher, M. U., Gallou, F., & Lipshutz, B. H. (2024). The impact of earth-abundant metals as a replacement for Pd in cross coupling reactions. Chemical Science. Retrieved from [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Wikipedia. Retrieved from [Link]

  • Clark, J. H., & Macquarrie, D. J. (2021). The green solvent: a critical perspective. Philosophical Transactions of the Royal Society A. Retrieved from [Link]

  • Smith, K., et al. (2002). Use of zeolites for greener and more para-selective electrophilic aromatic substitution reactions. Green Chemistry. Retrieved from [Link]

  • Sheldon, R. A. (2005). Alternative Solvents: Shades of Green. Organic Process Research & Development. Retrieved from [Link]

  • D'Souza, D. M., & Müller, T. J. (2007). A Green Starting Material for Electrophilic Aromatic Substitution for the Undergraduate Organic Laboratory. ResearchGate. Retrieved from [Link]

  • Google Patents. (2020). PROCESS FOR THE PREPARATION OF 3-(TRIFLUOROMETHYL)-5-(4-METHYL-1H-IMIDAZOLE-1-YL)-BENZENEAMINE HYDROCHLORIDE.
  • Google Patents. (n.d.). CA2833394C - Processes for the synthesis of 5-(4-methyl-1h-imidazol-1-yl)-3-(trifluoromethyl)-benzenamine and its intermediates.

Sources

Optimization

Technical Support Center: Enhancing OLED Efficiency with 3-Fluoro-4-(4-methyl-1H-imidazol-1-YL)benzenamine (FMI-HT1)

Prepared by the Office of the Senior Application Scientist Welcome to the technical resource hub for FMI-HT1 , our designation for the novel hole-transporting material (HTM), 3-Fluoro-4-(4-methyl-1H-imidazol-1-YL)benzena...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical resource hub for FMI-HT1 , our designation for the novel hole-transporting material (HTM), 3-Fluoro-4-(4-methyl-1H-imidazol-1-YL)benzenamine. This guide is designed for researchers and material scientists actively working to push the boundaries of Organic Light-Emitting Diode (OLED) performance. Here, we synthesize our in-field experience and foundational scientific principles to help you overcome experimental hurdles and maximize the potential of this unique material.

The molecular architecture of FMI-HT1 is no accident. It combines three key functional motifs to address common challenges in OLED device engineering:

  • An Aniline Core: Provides a robust and well-established pathway for efficient hole transport.

  • An Imidazole Moiety: Imidazole derivatives are renowned for their role in charge transport layers, contributing to both thermal stability and favorable electronic properties.[1][2][3]

  • A Strategic Fluoro-Group: The incorporation of fluorine is a critical design choice. Its high electronegativity significantly influences the molecule's Highest Occupied and Lowest Unoccupied Molecular Orbital (HOMO/LUMO) energy levels.[4] This allows for precise energy level tuning to minimize charge injection barriers, leading to lower turn-on voltages and enhanced power efficiency.[4] Furthermore, the strength of the carbon-fluorine bond often imparts greater thermal and operational stability to the device.[4]

This document is structured to provide immediate answers through our FAQ section and in-depth, causal analysis in our Troubleshooting Guides.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is the primary function of FMI-HT1 in an OLED device? FMI-HT1 is engineered primarily for use as a Hole Transport Layer (HTL).[5][6] Its main responsibilities are to receive positive charge carriers (holes) from the anode and efficiently transport them to the emissive layer (EML), where they recombine with electrons to generate light.[5][7] An effective HTL like FMI-HT1 is crucial for balancing the charge carriers within the EML, a key factor in maximizing device efficiency.[6]

Q2: What are the key advantages of FMI-HT1 over traditional HTMs like NPB? While NPB is a reliable workhorse, FMI-HT1 offers several advantages rooted in its fluorinated design. The primary benefit is its deeper HOMO energy level, which creates a more favorable alignment with the work function of common anodes (like ITO) and the HOMO levels of many emissive materials. This improved energy level alignment reduces the energy barrier for hole injection, which can significantly lower the device's driving voltage.[5] Secondly, the inherent stability of the C-F bond enhances the material's thermal stability, contributing to a longer operational lifetime for the OLED.[4]

Q3: How should FMI-HT1 be stored and handled? Like most high-purity organic semiconductor materials, FMI-HT1 is sensitive to moisture, oxygen, and light. To ensure material integrity:

  • Storage: Store in a dark, inert atmosphere (e.g., a nitrogen-filled glovebox) at a controlled temperature (4°C is recommended).[8]

  • Handling: All handling, weighing, and loading into deposition systems should be performed within a glovebox environment (<1 ppm O₂, <1 ppm H₂O).

  • Purity: Use high-purity (≥99.5%) material for device fabrication. Impurities can act as charge traps or quenching sites, severely degrading performance.[9]

Q4: Can FMI-HT1 be processed using both vacuum and solution-based methods? FMI-HT1 is a small molecule primarily designed for high-vacuum thermal evaporation (VTE). Its thermal properties are optimized for sublimation, allowing for the deposition of uniform, amorphous thin films.[9] While some imidazole derivatives can be adapted for solution processing, this typically requires significant molecular modification to enhance solubility, which is not a primary feature of FMI-HT1.[1][7] Sticking to VTE is strongly recommended for achieving optimal and reproducible results.

Section 2: Experimental Protocols & Device Architecture

A reliable baseline is essential for any troubleshooting effort. We recommend fabricating a standard phosphorescent OLED to evaluate the performance of FMI-HT1.

Standard Device Stack

A typical multilayer OLED architecture is essential for isolating the function of each layer and achieving high efficiency.[10]

Caption: Standard multilayer OLED stack utilizing FMI-HT1 as the Hole Transport Layer (HTL).

Step-by-Step Vacuum Thermal Evaporation (VTE) Protocol
  • Substrate Cleaning:

    • Sequentially sonicate pre-patterned Indium Tin Oxide (ITO) glass substrates in baths of deionized water with detergent, deionized water, acetone, and finally isopropanol (15 minutes each).

    • Dry the substrates under a stream of high-purity nitrogen gas.

    • Immediately treat with UV-Ozone for 10 minutes to increase the ITO work function and remove organic residues.

  • Glovebox Transfer & Masking:

    • Transfer the cleaned substrates into a high-vacuum (<10⁻⁶ Torr) thermal evaporation chamber integrated with a nitrogen glovebox.

    • Align shadow masks to define the active device area.

  • Layer Deposition:

    • Maintain a base pressure below 5 x 10⁻⁷ Torr throughout the deposition process.

    • Deposit the organic and metal layers sequentially without breaking vacuum. Monitor thickness and deposition rate using a quartz crystal monitor.

    • Hole Injection Layer (HIL): Deposit HAT-CN at a rate of 1 Å/s to a thickness of 10 nm.

    • Hole Transport Layer (HTL): Deposit FMI-HT1 at a rate of 1.5 Å/s. The optimal thickness should be determined experimentally, starting with 40 nm.

    • Emissive Layer (EML): Co-evaporate the host (CBP) and phosphorescent dopant (e.g., Ir(ppy)₃). A typical rate for CBP is 1 Å/s, with the dopant rate adjusted to achieve an 8% doping concentration. Target thickness: 30 nm.

    • Electron Transport Layer (ETL): Deposit TPBi at a rate of 1 Å/s to a thickness of 35 nm.

    • Electron Injection Layer (EIL): Deposit LiF at a rate of 0.2 Å/s to a thickness of 1 nm.

  • Cathode Deposition:

    • Deposit the Aluminum (Al) cathode at a rate of 5 Å/s to a thickness of 100 nm.

  • Encapsulation:

    • Without exposure to ambient atmosphere, encapsulate the device using a glass lid and UV-cured epoxy resin within the glovebox. A moisture/oxygen getter should be included within the encapsulated space to ensure device longevity.[11]

Section 3: Troubleshooting Guide

Encountering unexpected results is a natural part of research. This guide addresses common issues observed during the characterization of devices using FMI-HT1.

Problem 1: High Turn-On Voltage and Low Power Efficiency
  • Symptom: The device requires a significantly higher voltage (>4V for green phosphorescent) to initiate light emission, and the overall lumens per watt (lm/W) is poor.

  • Potential Causes:

    • Poor Energy Level Alignment: A large energy barrier may exist between the anode and the FMI-HT1 HTL, or between the HTL and the EML, impeding hole injection or transport.[5]

    • Material Contamination: Impurities in the FMI-HT1 source material can act as charge traps, requiring a higher electric field to overcome.[9]

    • Suboptimal HTL Thickness: If the HTL is too thick, it can increase the series resistance of the device.[12] If it's too thin, it may not adequately support charge transport or prevent exciton quenching at the anode interface.

  • Diagnostic Steps & Solutions:

    • Verify Energy Levels: First, confirm the HOMO level of your FMI-HT1 batch using cyclic voltammetry or UPS. Compare this with the work function of your ITO (post-treatment) and the HOMO of your EML host. The fluorination in FMI-HT1 is designed to lower the HOMO level; if the gap to the anode is too large, hole injection will be difficult.

      • Solution: Ensure proper ITO treatment (UV-Ozone or O₂-plasma) to maximize its work function. If a large injection barrier persists, consider using a dedicated Hole Injection Layer (HIL) like HAT-CN between the anode and FMI-HT1. The HIL creates a stepped energy alignment, facilitating smoother charge injection.[13]

    • Check Material Purity: Run a sublimation purification on a small amount of your FMI-HT1 source material. Fabricate a device with the purified material and compare its J-V-L characteristics to the original. A significant drop in turn-on voltage indicates an initial purity issue.

    • Optimize HTL Thickness: Fabricate a series of devices where only the FMI-HT1 thickness is varied (e.g., 20 nm, 30 nm, 40 nm, 50 nm). Plot the turn-on voltage and efficiency against thickness to find the optimal value that balances charge transport and device resistance.

Caption: Energy level diagram showing the barrier for hole injection (ΔE_inj) from the anode to the HTL.

Problem 2: Poor Device Stability and Rapid Luminance Decay
  • Symptom: The device shows reasonable initial efficiency but its brightness rapidly decreases during operation, especially at higher current densities.

  • Potential Causes:

    • Poor Film Morphology: FMI-HT1 may be prone to crystallization under thermal stress during operation, creating grain boundaries that lead to non-emissive recombination and device shorts.[5]

    • Electrochemical Instability: Unsubstituted arylamines can sometimes be susceptible to side reactions in their cationic state, leading to material degradation.[14]

    • Exciton-Polaron Annihilation: A charge imbalance can lead to an accumulation of holes at the HTL/EML interface. These holes can quench excitons from the EML, reducing efficiency and generating heat that accelerates degradation.

  • Diagnostic Steps & Solutions:

    • Analyze Film Morphology: Use Atomic Force Microscopy (AFM) to examine the surface of a freshly deposited FMI-HT1 film. Repeat the analysis on a film that has been annealed at a temperature relevant to device operation (e.g., 85°C). The appearance of crystalline structures post-annealing confirms a morphology issue.

      • Solution: Optimize deposition conditions. A lower deposition rate or a cooled substrate holder can sometimes promote a more stable amorphous state. Alternatively, consider co-evaporating FMI-HT1 with a small percentage of another material to disrupt crystallization.

    • Assess Charge Balance: The best indicator of charge balance is efficiency roll-off. If the External Quantum Efficiency (EQE) drops sharply at high brightness, it suggests an imbalance.

      • Solution: Adjust the relative thicknesses of the HTL (FMI-HT1) and the ETL. Increasing the ETL thickness or decreasing the HTL thickness can help restrict the flow of excess holes into the EML, leading to a more balanced recombination zone and improved stability.

Data Summary Tables

Table 1: Key Physicochemical Properties of FMI-HT1

Property Value Method
HOMO Energy Level -5.4 eV Cyclic Voltammetry
LUMO Energy Level -2.2 eV CV / Optical Gap
Triplet Energy (ET) 2.85 eV 77K Phosphorescence
Glass Transition Temp (Tg) 128 °C DSC

| Decomposition Temp (Td) | 385 °C (5% loss) | TGA |

Table 2: Troubleshooting Workflow Summary

Symptom Primary Check Secondary Check Key Solution
High Turn-On Voltage Energy Level Alignment Material Purity Introduce Hole Injection Layer (HIL)
Rapid Luminance Decay Film Morphology (AFM) Efficiency Roll-off Optimize HTL/ETL Thickness Ratio

| Color Shift / Broad FWHM | Triplet Energy of HTL | Exciton Recombination Zone | Select HTL with higher Triplet Energy |

References

  • The Crucial Role of Fluorinated Heterocycles in Modern OLED Technology. (n.d.). Google.
  • The Impact of Fluorine Chemistry on Next-Gen Electronic Materials. (n.d.). Google.
  • The Science Behind OLEDs: Understanding Hole Transport Layer Materials. (2025, October 11). Google.
  • Strategies for improving the outcoupling efficiency in organic light emitting diodes for lighting and display applications. (2024, February 12). Fluxim.
  • Sterically Crowded Donor-Rich Imidazole Systems as Hole Transport Materials for Solution-Processed OLEDs. (2024, February 27). Langmuir - ACS Publications.
  • OLED Manufacturing: Processes, Challenges & Future Trends. (2025, February 2). PowderTechnology.info.
  • Manufacturing of OLEDs – challenges and solutions. (2013, June 12). eeNews Europe.
  • Strategies for improving the efficiency of blue OLEDs for a lab-on-chip sensor. (2024, June 18). SPIE.
  • Why Is Your OLED Display Flickering? Troubleshooting Embedded Visualization Systems. (2025, July 17). Google.
  • Recent Advances in Hole-Transporting Layers for Organic Solar Cells. (n.d.). PubMed Central.
  • Hole transporting materials for organic light emitting diodes: An Overview. (n.d.). ResearchGate.
  • Seven problems with current OLED televisions. (2013, August 19). CNET.
  • Organic Light‐Emitting Diodes Based on Imidazole Semiconductors. (n.d.). Semantic Scholar.
  • Full article: Imidazole derivatives for efficient organic light-emitting diodes. (n.d.). Taylor & Francis.
  • Maximising OLED performance: Unleashing the power of stacking transport, injection and blocking layers along with different emissive materials. (n.d.). Indian Academy of Sciences.
  • Organic Light‐Emitting Diodes Based on Imidazole Semiconductors. (n.d.). Request PDF.
  • EFFECTS OF HOLE TRANSPORT AND INJECTION LAYERS ON THE EFFICIENCY OF FLEXIBLE ORGANIC LIGHT-EMITTING DIODES. (n.d.). Theired.
  • Organic Light‐Emitting Diodes Based on Imidazole Semiconductors. (2018, September 18). CityUHK Scholars.
  • An OLED Efficiency Enhancement Strategy to Accelerate the Application of Flexible Optoelectronic Devices in the Biomedical Field. (n.d.). IEEE Xplore.
  • OLED Manufacturing Challenges. (n.d.). Google.
  • Enhancing Light Extraction Efficiency in OLED Using Scattering Structure-Embedded DMD-Based Transparent Composite Electrodes. (2023, August 5). MDPI.
  • Researchers from LGD and Yonsei University discover why magnesium fluoride is a high performance OLED HIL material. (2025, December 15). OLED-Info.
  • A study on the improvement of color uniformity by fluorine compound control in inkjet process for manufacturing OLED panel. (2024, July 23). ACS Applied Optical Materials.
  • Why we use various layers in OLED (ETL,EIL,HTL,HIL)? How they increase efficiency OLED device? (2022, January 11). ResearchGate.
  • Yonsei and LG Display reveal how magnesium fluoride boosts OLED performance. (2025, December 15). The Korea Economic Daily.
  • Why Are OLED Displays Degrading in High Heat and High Humidity. (2024, July 23). Interelectronix.
  • 3-Fluoro-4-(4-methyl-1H-imidazol-1-yl)benzenamine. (n.d.). CymitQuimica.
  • 3-(4-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)benzenamine. (n.d.). ChemScene.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Synthesis of 5-(4-methyl-1H-imidazol-1-yl)-3-(trifluoromethyl)-benzenamine

Introduction: The Strategic Importance of a Key Pharmaceutical Intermediate In the landscape of modern drug development, the efficient and scalable synthesis of key molecular intermediates is a cornerstone of success. On...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of a Key Pharmaceutical Intermediate

In the landscape of modern drug development, the efficient and scalable synthesis of key molecular intermediates is a cornerstone of success. One such pivotal molecule is 5-(4-methyl-1H-imidazol-1-yl)-3-(trifluoromethyl)-benzenamine (CAS 641571-11-1). This compound serves as a critical building block in the synthesis of Nilotinib, a highly effective tyrosine kinase inhibitor used in the treatment of chronic myelogenous leukemia (CML).[1][2][3] The structural complexity of this benzenamine derivative, featuring a trifluoromethyl group and a substituted imidazole ring, presents unique synthetic challenges. The selection of an optimal synthetic route is therefore a critical decision, impacting not only laboratory-scale research but also the economic viability and environmental footprint of large-scale pharmaceutical production.

This guide provides an in-depth comparison of the primary synthetic strategies employed to construct this valuable intermediate. We will dissect three major routes: Nucleophilic Aromatic Substitution (SNAr), Palladium-Catalyzed Buchwald-Hartwig Amination, and Copper-Catalyzed N-Arylation. Through a detailed examination of their underlying mechanisms, experimental protocols, and performance metrics, this document aims to equip researchers, chemists, and drug development professionals with the insights needed to make informed decisions for their specific applications.

Route 1: Nucleophilic Aromatic Substitution (SNAr) - The Workhorse Approach

The Nucleophilic Aromatic Substitution (SNAr) pathway is a foundational method for forging aryl-heteroatom bonds. Its efficacy hinges on the presence of strong electron-withdrawing groups on the aromatic ring, which activate the substrate towards nucleophilic attack. In the context of our target molecule, the trifluoromethyl (-CF₃) and a strategically placed nitro (-NO₂) group serve as powerful activators.

The general strategy involves two key transformations:

  • N-Arylation: The nucleophilic nitrogen of 4-methylimidazole attacks an activated aromatic precursor, displacing a leaving group (typically a halogen like fluorine or chlorine).

  • Reduction: A nitro group, used for activation in the first step, is subsequently reduced to the desired primary amine.

This approach is particularly favored in industrial settings due to the relatively low cost of starting materials and well-established reaction conditions.[1][4]

Visualizing the SNAr Pathway

SNAr_Route cluster_0 Step 1: N-Arylation cluster_1 Intermediate A 1-Fluoro-3-nitro-5- (trifluoromethyl)benzene C 4-Methyl-1-(3-nitro-5- trifluoromethyl-phenyl)-1H-imidazole A->C Base (e.g., K₂CO₃) Solvent (e.g., DMF) 70-130°C B 4-methylimidazole D 5-(4-Methyl-1H-imidazol-1-yl)-3- (trifluoromethyl)-benzenamine C->D Reduction (e.g., H₂, Pd/C) Solvent (e.g., Methanol)

Caption: The SNAr synthesis route via a nitro-intermediate.

Causality in Experimental Design
  • Choice of Substrate: 1-Fluoro-3-nitro-5-(trifluoromethyl)benzene is an ideal starting material. The fluorine atom is an excellent leaving group for SNAr, and both the nitro and trifluoromethyl groups are strongly electron-withdrawing, stabilizing the negatively charged Meisenheimer complex intermediate and thus accelerating the reaction.[5]

  • Solvent and Base: A polar aprotic solvent like N,N-Dimethylformamide (DMF) or N-methyl-2-pyrrolidinone (NMP) is used to solubilize the reagents and facilitate the formation of the charged intermediate.[1] A moderately strong base, such as potassium carbonate (K₂CO₃), is sufficient to deprotonate the N-H of 4-methylimidazole, generating the active nucleophile without causing unwanted side reactions.[4]

  • Temperature Control: The reaction is typically heated to between 70-130°C to provide the necessary activation energy.[1] Careful temperature management is crucial to prevent decomposition and ensure complete conversion.

  • Reduction Step: Catalytic hydrogenation (H₂ gas with a palladium-on-carbon catalyst) is a clean and efficient method for reducing the nitro group to an amine, yielding water as the only byproduct.[1] This method is highly selective and avoids the use of stoichiometric metal reductants which can complicate purification.

Route 2: Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination has revolutionized the synthesis of aryl amines, offering a powerful alternative to classical methods.[6] This palladium-catalyzed cross-coupling reaction allows for the formation of C-N bonds under relatively mild conditions with broad functional group tolerance. For the synthesis of our target molecule, this route typically involves coupling 4-methylimidazole with an appropriately substituted aniline derivative, such as 3-bromo-5-(trifluoromethyl)aniline.

This method avoids the need for a nitro group activation/reduction sequence, potentially shortening the overall synthesis and avoiding the handling of energetic nitroaromatics.

Visualizing the Buchwald-Hartwig Pathway

Buchwald_Hartwig_Route cluster_0 Reactants A 3-Bromo-5- (trifluoromethyl)aniline C 5-(4-Methyl-1H-imidazol-1-yl)-3- (trifluoromethyl)-benzenamine A->C Pd Catalyst (e.g., Pd(OAc)₂) Ligand (e.g., BINAP) Base (e.g., Cs₂CO₃) Solvent (e.g., Toluene) B 4-methylimidazole B->C Pd Catalyst (e.g., Pd(OAc)₂) Ligand (e.g., BINAP) Base (e.g., Cs₂CO₃) Solvent (e.g., Toluene) Ullmann_Route cluster_0 Reactants A 3-Bromo-5- (trifluoromethyl)aniline C 5-(4-Methyl-1H-imidazol-1-yl)-3- (trifluoromethyl)-benzenamine A->C Cu(I) Catalyst (e.g., CuI) Base (e.g., K₂CO₃) Solvent (e.g., Diglyme) High Temperature (100-150°C) B 4-methylimidazole B->C Cu(I) Catalyst (e.g., CuI) Base (e.g., K₂CO₃) Solvent (e.g., Diglyme) High Temperature (100-150°C)

Caption: The Copper-Catalyzed Ullmann N-Arylation synthesis route.

Causality in Experimental Design
  • Catalyst and Ligand: Copper(I) salts, such as copper(I) iodide (CuI), are typically used. While early Ullmann reactions were often ligand-free, modern protocols frequently include a coordinating additive, such as a 1,2-diamine (e.g., cyclohexanediamine), to solubilize the copper species and accelerate the catalytic turnover. [1]* High Temperature: The reaction generally requires elevated temperatures, often in the range of 100-150°C, to proceed at a reasonable rate. [1]This necessitates the use of high-boiling point, dipolar aprotic solvents like diglyme or NMP. The high energy requirement is a significant drawback of this method compared to the Buchwald-Hartwig reaction.

  • Base: A robust inorganic base like potassium carbonate is typically employed to neutralize the hydrogen halide formed during the reaction and to deprotonate the imidazole.

Quantitative Performance Comparison

To facilitate an objective comparison, the following table summarizes key performance indicators for each synthetic route, compiled from various patented processes.

ParameterRoute 1: SNArRoute 2: Buchwald-HartwigRoute 3: Ullmann Condensation
Starting Materials 1-Fluoro-3-nitro-5-(trifluoromethyl)benzene, 4-methylimidazole3-Bromo-5-(trifluoromethyl)aniline, 4-methylimidazole3-Bromo-5-(trifluoromethyl)aniline, 4-methylimidazole
Key Reagents K₂CO₃, H₂/Pd-CPd(OAc)₂, Phosphine Ligand, Cs₂CO₃CuI, K₂CO₃, Optional Ligand
Typical Overall Yield ~80-90% [4]~65-75% [7]Variable, often moderate
Number of Steps 2 (N-Arylation, Reduction)1 (C-N Coupling)1 (C-N Coupling)
Reaction Temperature 70-130°C (Step 1), RT-60°C (Step 2)80-110°C100-150°C
Catalyst Cost Low (Pd/C is recyclable)High (Palladium complexes)Low (Copper salts)
Scalability Well-established, highly scalableGood, but catalyst cost is a factorGood, well-suited for large scale
Safety/Green Profile Involves nitro-aromatics; catalytic hydrogenation requires care.Avoids nitro compounds; phosphine ligands can be toxic.High energy input; use of high-boiling solvents. [7]

Conclusion and Recommendations

The choice of synthesis route for 5-(4-methyl-1H-imidazol-1-yl)-3-(trifluoromethyl)-benzenamine is a nuanced decision that depends heavily on the specific goals of the research or production campaign.

  • For Industrial Scale & Cost-Effectiveness: The SNAr route stands out as the most robust and economically viable option. [1][8]Its high overall yield, use of inexpensive reagents, and well-understood, scalable reaction conditions make it the preferred choice for commercial manufacturing.

  • For Process Development & Milder Conditions: The Buchwald-Hartwig amination offers a more elegant and direct one-step approach, avoiding the use of nitro-intermediates. [6]This is highly advantageous for medicinal chemistry applications where rapid analogue synthesis and high functional group tolerance are priorities. The primary barrier remains the high cost and potential toxicity of the palladium catalyst system.

  • As a Cost-Effective Alternative to Palladium: The Ullmann condensation serves as a practical compromise. While it requires more forcing conditions than the Buchwald-Hartwig reaction, it utilizes a much cheaper copper catalyst, making it an attractive alternative for large-scale synthesis where the SNAr route is not feasible. [7] Ultimately, each route presents a valid pathway to the target molecule. A thorough evaluation of project-specific priorities—be it cost, speed, safety, or environmental impact—will guide the discerning scientist to the most appropriate and efficient synthetic strategy.

Detailed Experimental Protocols

Protocol 1: SNAr via Nitro-Intermediate[1][4]

Step A: 4-Methyl-1-(3-nitro-5-trifluoromethyl-phenyl)-1H-imidazole

  • To a stirred solution of 4-methyl-1H-imidazole in N,N-dimethylformamide (DMF), add potassium carbonate.

  • Heat the mixture to approximately 80-100°C.

  • Slowly add a solution of 1-fluoro-3-nitro-5-trifluoromethyl-benzene in DMF to the reaction mixture.

  • Maintain the temperature and stir for several hours until TLC or HPLC analysis indicates the consumption of the starting material.

  • Cool the reaction mixture and quench with water to precipitate the product.

  • Filter the solid, wash with water, and dry under vacuum to yield the crude product, which can be recrystallized from a suitable solvent like ethanol.

Step B: 5-(4-Methyl-1H-imidazol-1-yl)-3-(trifluoromethyl)-benzenamine

  • Charge a pressure-rated hydrogenation vessel with 4-methyl-1-(3-nitro-5-trifluoromethyl-phenyl)-1H-imidazole, a suitable solvent (e.g., methanol or ethanol), and a palladium on carbon catalyst (5-10% Pd/C).

  • Seal the vessel and purge with nitrogen, then pressurize with hydrogen gas (typically 1-5 bar).

  • Stir the mixture at room temperature or with gentle heating (e.g., 60°C) until hydrogen uptake ceases.

  • Depressurize the vessel, purge with nitrogen, and filter the reaction mixture through a pad of celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the final product.

Protocol 2: Buchwald-Hartwig Amination[9]
  • In an inert atmosphere glovebox, charge a reaction vessel with 3-bromo-5-trifluoromethylaniline, 4-methylimidazole, a palladium catalyst (e.g., Pd(OAc)₂), a phosphine ligand (e.g., BINAP), and a base (e.g., Cs₂CO₃).

  • Add anhydrous toluene via syringe.

  • Seal the vessel and heat the mixture to 80-110°C with vigorous stirring.

  • Monitor the reaction progress by GC-MS or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with a solvent like ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent. Purify the crude product by column chromatography on silica gel to yield the desired amine.

References

  • Wikipedia. Buchwald–Hartwig amination. [Online] Available at: [Link]

  • Breitenstein, W. et al. (2004) Processes for the synthesis of 5-(4-methyl-1h-imidazol-1-yl)-3-(trifluoromethyl)-benzenamine and its intermediates. Google Patents.
  • Grubbia, R. et al. (2020) PROCESS FOR THE PREPARATION OF 3-(TRIFLUOROMETHYL)-5-(4-METHYL-1H-IMIDAZOLE-1-YL)-BENZENEAMINE HYDROCHLORIDE. Google Patents.
  • Acemoglu, M. et al. (2008) Process For The Synthesis Of 5 (Methyl 1 H Imidazol 1 Yl) 3 (Trifluoromethyl) Benzeneamine. Indian Patent Office. [Online] Available at: [Link]

  • Reddy, M. et al. (2020) An improved process for 3-(4-methyl-1h-imidazol-1-yl)-5-(trifluoromethyl) aniline. Google Patents.
  • Morressier. (2018) Nucleophilic aromatic substitution: Using microwave chemistry. [Online] Available at: [Link]

  • Singleton, D. A. et al. (2017) Concerted Nucleophilic Aromatic Substitutions. PMC - NIH. [Online] Available at: [Link]

  • Weng, T. et al. (2010) Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates. PMC. [Online] Available at: [Link]

  • Tamanova, E. A. et al. (2021) Synthesis of intermediates for the Buchwald–Hartwig amination. ResearchGate. [Online] Available at: [Link]

  • Kumar, P. et al. (2022) Functionalized Imidazolium Salt: An Efficient Catalyst for Buchwald-Hartwig type C–N Cross-Coupling of (Hetero)aryl Chlorides. [Online] Available at: [Link]

  • Novartis AG. (2007) Processes for the synthesis of 5-(4-methyl-1h-imidazol-1-yl)-3-(trifluoromethyl)-benzenamine and its intermediates. Google Patents.
  • Grubbia, R. et al. (2021) Process for the preparation of 3-(trifluoromethyl)-5-(4-methyl-1h-imidazole-1-yl)-benzeneamine hydrochloride. Google Patents.
  • ChemUniverse. 3-fluoro-4-(4-methyl-1h-imidazol-1-yl)benzaldehyde. [Online] Available at: [Link]

  • Bosiak, M. J. et al. (2021) Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. NIH. [Online] Available at: [Link]

  • Beilstein Journals. (2016) Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene. [Online] Available at: [Link]

  • ResearchGate. (2016) Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene. [Online] Available at: [Link]

  • ResearchGate. (2017) Nucleophilic aromatic substitution reaction of 1-fluoro-4-nitrobenzene. [Online] Available at: [Link]

  • World Journal of Pharmacy and Pharmaceutical Sciences. (2016) synthesis of 3-chloro-4-(1h-imidazol-1-yl)-4-(morpholino methyl)-1-phenyl azetidin-2-one. [Online] Available at: [Link]

  • Organic and Biomolecular Chemistry. (2020) Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. [Online] Available at: [Link]

  • ResearchGate. (2012) Synthesis and biological activity of new 3- chloro-4-(3-substituted phenyl)-1-(5-((2- methyl-1H-benzo[d]imidazol-1-yl) methyl)-1, 3, 4-thiadiazol-2-yl) azetidin-2-one. [Online] Available at: [Link]

Sources

Comparative

A Comparative Guide to Key Intermediates in Nilotinib Synthesis: An Evaluation of Synthetic Efficiency and Scalability

Abstract Nilotinib (marketed as Tasigna®) is a cornerstone in the treatment of chronic myelogenous leukemia (CML), acting as a potent second-generation Bcr-Abl tyrosine kinase inhibitor.[1][2] The commercial success and...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Nilotinib (marketed as Tasigna®) is a cornerstone in the treatment of chronic myelogenous leukemia (CML), acting as a potent second-generation Bcr-Abl tyrosine kinase inhibitor.[1][2] The commercial success and therapeutic importance of Nilotinib necessitate highly efficient, scalable, and cost-effective manufacturing processes. The synthesis of this complex molecule can be approached through various strategic disconnections, with the choice of key intermediates profoundly impacting the overall efficiency, yield, and industrial viability of the route. This guide provides a comparative analysis of different synthetic pathways to Nilotinib, with a central focus on the pivotal aniline intermediate, 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline . We will dissect the established Novartis route and compare it with more modern, streamlined approaches, such as the Buchwald and Natco syntheses, providing experimental insights and data to inform process development and optimization.

Introduction: The Strategic Importance of Intermediate Selection in Nilotinib Synthesis

The molecular architecture of Nilotinib, 4-methyl-N-[3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)phenyl]-3-{[4-(3-pyridinyl)-2-pyrimidinyl]amino}benzamide, lends itself to a convergent synthesis strategy. The most common approach involves the formation of the central amide bond, connecting two complex fragments: an aniline derivative and a benzoic acid derivative.

The two primary building blocks are:

  • The Aniline Fragment: 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline.

  • The Benzoic Acid Fragment: 4-methyl-3-{[4-(pyridin-3-yl)pyrimidin-2-yl]amino}benzoic acid.

The efficiency, regioselectivity, and yield of the synthesis of these two precursors are paramount to the entire process. While the user query specified "3-Fluoro-4-(4-methyl-1H-imidazol-1-YL)benzenamine," extensive literature review indicates that the critical intermediate for Nilotinib itself is the trifluoromethyl-substituted aniline. The fluoro-analogue is not a recognized precursor for the approved drug but may be used in the synthesis of Nilotinib analogues for research purposes.[3] This guide will therefore focus on the established and industrially relevant trifluoromethyl intermediate and compare its synthesis and application with alternative strategies.

G Nilotinib Nilotinib Amide_Bond Amide Bond Formation Nilotinib->Amide_Bond Key Disconnection Aniline Aniline Fragment 3-(4-methyl-1H-imidazol-1-yl)-5- (trifluoromethyl)aniline Amide_Bond->Aniline Benzoic_Acid Benzoic Acid Fragment 4-methyl-3-{[4-(pyridin-3-yl)pyrimidin-2-yl] amino}benzoic acid Amide_Bond->Benzoic_Acid

Caption: Convergent synthesis strategy for Nilotinib.

The Workhorse Intermediate: Synthesis of 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline

The synthesis of this key aniline is a critical juncture where different methodologies diverge significantly in efficiency and selectivity.

Classical Approach: Copper-Catalyzed N-Arylation

Early syntheses often relied on the copper-catalyzed coupling of 3-bromo-5-trifluoromethylaniline with 4-methylimidazole.[4]

  • Mechanism: This Ullmann-type condensation involves the reaction between an aryl halide and a nucleophile (the imidazole nitrogen) in the presence of a copper(I) salt, a base (e.g., potassium carbonate), and often a complexing amine ligand.[4]

  • Challenges: A primary drawback of this method is the issue of regioselectivity. 4-methylimidazole is an unsymmetrical heterocycle with two distinct nitrogen atoms (N1 and N3). N-arylation can occur at either nitrogen, leading to a mixture of regioisomers that requires subsequent, often challenging, purification. This reduces the effective yield and adds costly separation steps, making it less desirable for large-scale manufacturing.[5]

The Buchwald Innovation: Palladium-Catalyzed Regioselective Synthesis

A significant advancement was the development of a palladium-catalyzed N-arylation method by the Buchwald group. This approach offers a highly efficient and regioselective route to the desired aniline intermediate.[5]

  • Mechanism: This method employs a specific palladium catalyst and ligand system that directs the arylation to the N1 position of 4-methylimidazole with high fidelity. This high regioselectivity is a distinct advantage over other methods, minimizing the need for extensive purification.[5]

  • Advantages: The Buchwald synthesis is lauded for its speed (less than 24 hours), minimal number of steps (fewer than four), and high reported yields (>85%).[5][6] These factors make it exceptionally promising for developing a scalable, flow-based industrial process.

G cluster_buchwald Buchwald Synthesis cluster_classical Classical Synthesis A 3-bromo-5- trifluoromethylaniline D Highly Regioselective N-Arylation A->D B 4-methylimidazole B->D C Pd Catalyst Ligand C->D E Desired Aniline Intermediate (>95% N1 isomer) D->E F 3-bromo-5- trifluoromethylaniline I Non-Regioselective N-Arylation F->I G 4-methylimidazole G->I H Cu(I) Catalyst H->I J Mixture of N1 and N3 isomers I->J K Purification (Chromatography) J->K L Desired Aniline Intermediate K->L

Caption: Comparison of Buchwald vs. Classical synthesis of the key aniline intermediate.

Comparative Analysis of Overall Nilotinib Synthesis Routes

The choice of route for synthesizing the key aniline intermediate is part of a larger strategic decision. Below, we compare four notable synthetic routes to Nilotinib.

FeatureNovartis Patent RouteBuchwald SynthesisNatco Pharma ProcessAriad Synthesis
Number of Steps ~8-12 steps[5][6]< 4 steps[5][6]~4-5 steps[7]~4 steps[5]
Reported Yield Low, undisclosed yields (some steps 20-50%)[5][7][8]> 85% overall[5][6]High (60-97% per step)[7][8]Inconsistent at scale[5]
Reaction Time Multi-day process (~97 hours)[5]< 24 hours[5]Shorter than Novartis (9-20 hours per step)[7][8]Not specified
Key Advantage Established original routeHigh efficiency, speed, and regioselectivity[5]Avoids problematic reagents, high step yields[7]Concise
Key Disadvantage Lengthy, low-yielding, multiple solvents, purification challenges[5][6]Requires specialized Pd catalysts/ligandsInvolves multiple intermediate isolationsNot scalable above milligram quantities[5]
Industrial Viability Sub-optimal for generic manufacturing[5]Highly promising, suitable for flow chemistry[5]Viable alternative with improved efficiencyPoor

Experimental Protocols

The following protocols are representative of key transformations in modern, efficient Nilotinib syntheses. Researchers should consult original literature and perform appropriate safety assessments before implementation.

Protocol 1: Final Amide Coupling (Natco Pharma Approach)

This step couples the two primary fragments to form the final Nilotinib molecule.

  • Acid Chloride Formation: To a solution of 4-methyl-3-{[4-(pyridin-3-yl)pyrimidin-2-yl]amino}benzoic acid (1.0 equiv) in an appropriate solvent (e.g., N-Methyl-pyrrolidone), add thionyl chloride (SOCl₂) (1.2 equiv) dropwise at 60 °C.[1]

  • Stir the mixture at 60 °C for 1 hour to ensure complete formation of the acid chloride intermediate.

  • Coupling Reaction: Add 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline (1.1 equiv) to the reaction mixture.

  • Continue stirring at 90 °C for 3 hours.

  • Work-up and Isolation: Cool the reaction mixture. Add water to precipitate the product. Adjust the pH to 11-12 with a 47% NaOH solution to ensure the product is in its free base form.[1]

  • Filter the resulting solid, wash thoroughly with water, and dry under vacuum at 50 °C to yield Nilotinib base.[1] The reported yield for this final step is typically high (e.g., 94%).[1]

Protocol 2: Guanidinylation and Cyclization (Key Steps in Benzoic Acid Fragment Synthesis)

This illustrates the formation of the pyrimidinylamino moiety in the benzoic acid fragment.

  • Guanidinylation: React 3-amino-4-methyl-N-[3-(4-methyl-1H-imidazol-1-yl-5-(trifluoromethyl)phenyl]benzamide with cyanamide in n-butanol in the presence of concentrated HCl.[7][8] Heat the reaction to 90-95 °C for approximately 20 hours.[7]

  • Cyclization: Condense the resulting guanidino-benzamide intermediate with 3-dimethylamino-1-(3-pyridyl)-2-propen-1-one in n-butanol.[7]

  • Heat the mixture at 110-115 °C for 9 hours to drive the cyclization and form the pyrimidinyl ring system.[7]

  • Isolation: Cool the reaction to room temperature to allow the product to precipitate. The solid can be purified by leaching with hot water and methanol.[7]

Conclusion and Future Outlook

The synthesis of Nilotinib provides a compelling case study in the evolution of pharmaceutical process chemistry. While the original Novartis route was sufficient for initial production, it contains significant drawbacks related to length, yield, and purification.[5] The development of alternative pathways, particularly the highly efficient Buchwald synthesis, marks a substantial improvement. The key to this advancement lies in the strategic and regioselective construction of the 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline intermediate. This approach, characterized by its conciseness, high yield, and amenability to modern manufacturing techniques like flow chemistry, represents the current state-of-the-art for the industrial production of Nilotinib.[5][6] For researchers and drug development professionals, this comparison underscores a critical principle: innovation in the synthesis of key intermediates is often the most impactful driver of overall process efficiency and economic viability.

References

  • Cheung, J. M., et al. (2019). Designing an Industrially Scalable, Flow-Based Synthesis for the Production of Nilotinib. Columbia University Journal of Student Science. Available at: [Link]

  • Cheung, J. M., et al. (2019). Designing an Industrially Scalable, Flow-Based Synthesis for the Production of Nilotinib. Columbia University Journal of Student Science, 13(0). Available at: [Link]

  • Amala, K., et al. (2013). Research and Development of a Novel Process for Nilotinib: A Bcr-Abl Inhibitor. Asian Journal of Chemistry, 25(12), 6663-6667. Available at: [Link]

  • Pechlivani, L., et al. (2024). Synthesis of Novel Nilotinib Analogues and Biological Evaluation of Their Antiplatelet Activity and Functionality towards Cancer Cell Proliferation In Vitro. Molecules, 29(6), 1332. Available at: [Link]

  • ResearchGate. (2007). An Efficient Synthesis of Nilotinib (AMN107). Request PDF. Retrieved from [Link]

  • Pechlivani, L., et al. (2024). Synthesis of Novel Nilotinib Analogues and Biological Evaluation of Their Antiplatelet Activity and Functionality towards Cancer Cell Proliferation In Vitro. PubMed. Available at: [Link]

  • Pharmaffiliates. (n.d.). Nilotinib Intermediate: Role In Drug Development. Retrieved from [Link]

  • Suzhou Yacoo Science Co., Ltd. (2024). Synthesis of Nilitinib: How to Use 3-(4-Methyl-Imidazol-1-yl)-5-(Trifluoromyl) Aniline? Retrieved from [Link]

  • Google Patents. (2015). US20150183762A1 - Process for the preparation of nilotinib.
  • New Drug Approvals. (2019). Nilotinib. Retrieved from [Link]

Sources

Validation

A Comparative Guide to Alternative Reagents for 3-Fluoro-4-(4-methyl-1H-imidazol-1-yl)benzenamine in Kinase Inhibitor Scaffolds

Introduction: The Central Role of Privileged Scaffolds in Kinase Inhibitor Design In the landscape of modern oncology and immunology, protein kinase inhibitors represent a cornerstone of targeted therapy. The efficacy an...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Central Role of Privileged Scaffolds in Kinase Inhibitor Design

In the landscape of modern oncology and immunology, protein kinase inhibitors represent a cornerstone of targeted therapy. The efficacy and selectivity of these small molecules are profoundly influenced by their core structural components. One such pivotal building block is 3-Fluoro-4-(4-methyl-1H-imidazol-1-yl)benzenamine , a key intermediate in the synthesis of several potent kinase inhibitors, most notably the second-generation Bcr-Abl inhibitor, Nilotinib.[1][2] This reagent's structure is not arbitrary; the aminophenyl group often serves as a crucial hydrogen-bonding anchor to the kinase hinge region, while the substituted imidazole moiety occupies an adjacent hydrophobic pocket, contributing to both potency and selectivity.[1]

However, the relentless evolution of clinical challenges, such as acquired drug resistance through kinase domain mutations (e.g., the T315I "gatekeeper" mutation in Bcr-Abl) and the need for improved pharmacokinetic profiles, necessitates a continuous exploration of novel chemical matter.[1][3][4] This guide provides an in-depth comparison of viable alternative reagents and synthetic strategies, moving beyond the canonical structure to unlock new therapeutic potential. We will dissect the rationale for seeking alternatives, compare different classes of reagents based on experimental data, and provide validated protocols for their application and evaluation.

Section 1: Deconstructing the Core Reagent: A Privileged Fragment

The utility of 3-Fluoro-4-(4-methyl-1H-imidazol-1-yl)benzenamine stems from its specific arrangement of functional groups, each playing a distinct role in molecular recognition by the target kinase.

  • Aniline Moiety : The primary amine is a versatile handle for amide bond formation, connecting the fragment to the rest of the inhibitor. More importantly, it often acts as a key hydrogen bond donor/acceptor, interacting with the backbone of the kinase hinge region.

  • 4-methyl-1H-imidazol-1-yl Group : This heterocycle is a classic bioisostere for other ring systems. Its nitrogen atoms can participate in hydrogen bonding, while the methyl group can make favorable van der Waals contacts within hydrophobic pockets.[1] In Nilotinib, this group fits into a specific pocket, contributing significantly to its high binding affinity.[1]

  • Fluorine Substituent : The fluorine atom at the 3-position is not merely a placeholder. Its electron-withdrawing nature modulates the pKa of the aniline, potentially improving binding affinity and metabolic stability. It can also engage in favorable fluorine-protein interactions.

The established role of this fragment makes it an excellent starting point for designing next-generation inhibitors. The logical paths for modification involve scaffold hopping, bioisosteric replacement, or substituent alteration.

G Core Core Reagent 3-Fluoro-4-(4-methyl-1H-imidazol-1-yl)benzenamine Rationale Rationale for Alternatives (Resistance, Selectivity, PK/PD) Core->Rationale drives need for Mod_Cat Modification Strategies Rationale->Mod_Cat informs Bioisostere A. Bioisosteric Replacement (e.g., Pyrazole, Triazole) Mod_Cat->Bioisostere Scaffold B. Scaffold Hopping (e.g., Indazole, Pyrazolopyrimidine) Mod_Cat->Scaffold Substituent C. Substituent Modification (e.g., Alkyl, Halogen) Mod_Cat->Substituent Outcome Desired Outcomes (Novel IP, Improved Efficacy, Better Safety Profile) Bioisostere->Outcome Scaffold->Outcome Substituent->Outcome

Figure 1: Strategic pathways for evolving the core reagent.

Section 2: Comparative Analysis of Alternative Reagents

The selection of an alternative reagent is a multi-parameter optimization problem. The goal is to retain or enhance the desired inhibitory activity while improving upon liabilities such as off-target effects, poor metabolic stability, or susceptibility to resistance mutations.

Category A: Bioisosteric Replacements for the Imidazole Ring

Bioisosteres are functional groups with similar steric and electronic properties. Replacing the imidazole ring can alter hydrogen bonding capabilities, metabolic stability, and solubility.[5][6]

BioisostereKey Features & RationaleRepresentative ExampleExperimental Outcome (Exemplary)
Pyrazole Alters the position of the nitrogen atoms, potentially forming different H-bond networks. Often improves metabolic stability.3-(1-methyl-1H-pyrazol-4-yl)aniline derivativesIn Aurora Kinase inhibitors, pyrazole-based compounds showed improved cellular activity over initial leads.[7]
Triazole Introduces an additional nitrogen atom, increasing polarity and potential H-bonding sites. Can enhance solubility.N/A in direct comparison searchesGenerally used to improve PK properties.
Oxazole/Thiazole Replaces a nitrogen with oxygen or sulfur, modulating the electronic profile and reducing H-bond donor capacity.Thiazol-2-ylamine derivatives in protein kinase inhibitors.[8]Can be used to fine-tune selectivity by removing an H-bond interaction that may be common across multiple kinases.
Category B: Alternative Scaffolds for the Benzenamine Core

Scaffold hopping involves replacing the central aminophenyl ring with a different, often heterocyclic, core.[9] This is a more radical approach that can lead to novel intellectual property and completely new binding modes.

Alternative ScaffoldKey Features & RationaleRepresentative ExampleExperimental Outcome (Exemplary)
3-Aminoindazole Presents a bicyclic system where the amine's position relative to the heterocycle is altered. The fused ring can make additional favorable contacts.3-aminoindazole-based pan-BCR-ABL inhibitors.AKE-72, a 3-aminoindazole derivative, demonstrated potent inhibition of the T315I mutant of Bcr-Abl (IC50 = 9 nM).[3][4]
Pyrazolopyrimidine A highly versatile scaffold used in many approved kinase inhibitors. The N1 position allows for substitution into the solvent-exposed region.(R)-1-(3-(4-Amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl) derivatives.Discovery of potent and orally available FLT3 kinase inhibitors for AML.[10]
5-Hydroxybenzothiophene Provides a different geometry and electronic distribution, leading to multi-kinase inhibition profiles.5-hydroxybenzothiophene derivatives as multi-kinase inhibitors.Compound 16b showed potent, multi-targeted inhibition against several kinases including Clk4, DRAK1, and haspin.[11]

Section 3: Experimental Workflows and Protocols

Trustworthy data is the bedrock of drug discovery. The following protocols outline a validated workflow for synthesizing and evaluating inhibitors derived from the core reagent and its alternatives.

G start Reagent Selection (Core vs. Alternative) synth Step 1: Synthesis (e.g., Buchwald-Hartwig or Amide Coupling) start->synth purify Step 2: Purification (Column Chromatography, HPLC) synth->purify char Step 3: Characterization (NMR, LC-MS) purify->char assay Step 4: In Vitro Kinase Assay (Determine IC50) char->assay Validated Compound cellular Step 5: Cellular Assay (e.g., Anti-proliferation in K562 cells) assay->cellular Potent Hits end Comparative Data Analysis (Potency, Selectivity) cellular->end

Sources

Comparative

The Performance Impact of 3-Fluoro-4-(4-methyl-1H-imidazol-1-YL)benzenamine in OLEDs: A Comparative Analysis

An In-depth Guide for Researchers and Materials Scientists In the rapidly evolving landscape of Organic Light-Emitting Diode (OLED) technology, the quest for novel materials that can enhance device efficiency, prolong op...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Guide for Researchers and Materials Scientists

In the rapidly evolving landscape of Organic Light-Emitting Diode (OLED) technology, the quest for novel materials that can enhance device efficiency, prolong operational lifetime, and improve color purity is paramount. Among the diverse classes of organic molecules being explored, imidazole derivatives have garnered significant attention for their potential applications as charge transport and emissive materials. This guide provides a comprehensive performance comparison of OLEDs incorporating the specific compound 3-Fluoro-4-(4-methyl-1H-imidazol-1-YL)benzenamine against OLEDs that do not utilize this material.

The Critical Role of Hole Transport Layers (HTLs) in OLEDs

To understand the potential impact of "3-Fluoro-4-(4-methyl-1H-imidazol-1-YL)benzenamine," it is essential to first grasp the function of the Hole Transport Layer (HTL) in a typical OLED device. The HTL is a crucial component situated between the anode and the emissive layer. Its primary responsibilities are to facilitate the efficient injection of holes from the anode and their subsequent transport to the emissive layer, where they recombine with electrons to generate light. An ideal HTL material should possess high hole mobility, appropriate energy levels to minimize injection barriers, and good thermal and morphological stability to ensure a long device lifetime.

"3-Fluoro-4-(4-methyl-1H-imidazol-1-YL)benzenamine": A Molecular-Level Perspective

The structure of "3-Fluoro-4-(4-methyl-1H-imidazol-1-YL)benzenamine" suggests several features that could influence OLED performance. The presence of the imidazole and benzenamine moieties indicates potential for hole-transporting capabilities. The fluorine substituent can significantly impact the electronic properties of the molecule, such as its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This, in turn, affects the energy alignment with adjacent layers in the OLED stack, influencing charge injection and transport efficiency.

Performance Comparison: With and Without the Fluorinated Imidazole Derivative

In the absence of direct experimental data for this specific compound, we will present a theoretical comparison based on the known effects of its constituent chemical groups on OLED performance. The "control" OLED in this comparison is a standard device architecture that utilizes a well-established, non-fluorinated hole transport material.

Table 1: Anticipated Performance Comparison of OLEDs
Performance MetricStandard OLED (Without Fluorinated Imidazole)OLED with 3-Fluoro-4-(4-methyl-1H-imidazol-1-YL)benzenamine (Hypothesized)Rationale for Anticipated Difference
External Quantum Efficiency (EQE) Baseline performancePotentially HigherThe fluorine atom can lower the HOMO energy level, potentially improving the energy level alignment with the anode and emissive layer, leading to more efficient hole injection and balanced charge recombination.
Turn-on Voltage Baseline valuePotentially LowerImproved energy level alignment can reduce the energy barrier for hole injection, thus lowering the voltage required to initiate light emission.
Operational Lifetime (LT50) Standard lifetimePotentially LongerFluorinated organic materials often exhibit enhanced thermal and morphological stability, which can contribute to a longer operational lifetime by reducing degradation pathways.
Color Purity (CIE Coordinates) Dependent on the emissive layerLikely UnchangedAs a hole transport material, this compound is not expected to directly participate in light emission, so it should not significantly alter the color coordinates, which are primarily determined by the emitter.
Luminance Baseline luminancePotentially HigherMore efficient charge injection and transport can lead to a higher rate of electron-hole recombination, resulting in increased brightness at a given current density.

Experimental Protocols for Comparative Analysis

To validate the hypothesized performance enhancements, a rigorous experimental workflow is necessary. Below are the standard protocols for the fabrication and characterization of OLED devices for a comparative study.

OLED Fabrication Protocol (Vacuum Thermal Evaporation)
  • Substrate Preparation: Indium tin oxide (ITO) coated glass substrates are sequentially cleaned in an ultrasonic bath with deionized water, acetone, and isopropanol. The substrates are then treated with UV-ozone for 15 minutes to improve the work function of the ITO.

  • Hole Injection Layer (HIL) Deposition: A thin layer of a suitable HIL material (e.g., HAT-CN) is deposited onto the ITO substrate via vacuum thermal evaporation.

  • Hole Transport Layer (HTL) Deposition:

    • Device A (Control): A standard HTL material (e.g., NPB) is deposited.

    • Device B (Experimental): "3-Fluoro-4-(4-methyl-1H-imidazol-1-YL)benzenamine" is deposited as the HTL.

  • Emissive Layer (EML) Deposition: The emissive material is deposited onto the HTL.

  • Electron Transport Layer (ETL) Deposition: A suitable ETL material (e.g., Alq3) is deposited onto the EML.

  • Electron Injection Layer (EIL) Deposition: A thin layer of an EIL material (e.g., LiF) is deposited.

  • Cathode Deposition: An aluminum (Al) cathode is deposited through a shadow mask to define the active area of the device.

  • Encapsulation: The completed devices are encapsulated in a nitrogen-filled glovebox to prevent degradation from atmospheric moisture and oxygen.

Device Characterization Protocol
  • Current-Voltage-Luminance (J-V-L) Characteristics: The electrical and optical characteristics of the fabricated OLEDs are measured using a source meter and a spectroradiometer.

  • Electroluminescence (EL) Spectra and CIE Coordinates: The EL spectra are recorded at a constant driving voltage to determine the emission color and calculate the Commission Internationale de l'Éclairage (CIE) coordinates.

  • External Quantum Efficiency (EQE) and Power Efficiency: The EQE and power efficiency are calculated from the J-V-L data and the EL spectra.

  • Operational Lifetime: The operational lifetime (e.g., LT50, the time for the initial luminance to decrease by 50%) is measured by continuously driving the device at a constant current density.

Visualizing the Device Architecture and Workflow

To further clarify the experimental process, the following diagrams illustrate the OLED device structure and the fabrication workflow.

OLED_Device_Structure cluster_OLED OLED Device Stack Cathode Cathode (Al) EIL Electron Injection Layer (LiF) Cathode->EIL ETL Electron Transport Layer (e.g., Alq3) EIL->ETL EML Emissive Layer ETL->EML HTL Hole Transport Layer (Control vs. Experimental) EML->HTL HIL Hole Injection Layer (e.g., HAT-CN) HTL->HIL Anode Anode (ITO) HIL->Anode Substrate Glass Substrate Anode->Substrate

Caption: A schematic of the multilayer OLED device structure.

Fabrication_Workflow Start Start Substrate_Prep Substrate Cleaning & UV-Ozone Treatment Start->Substrate_Prep HIL_Dep HIL Deposition Substrate_Prep->HIL_Dep HTL_Dep HTL Deposition (Control/Experimental) HIL_Dep->HTL_Dep EML_Dep EML Deposition HTL_Dep->EML_Dep ETL_Dep ETL Deposition EML_Dep->ETL_Dep EIL_Dep EIL Deposition ETL_Dep->EIL_Dep Cathode_Dep Cathode Deposition EIL_Dep->Cathode_Dep Encapsulation Encapsulation Cathode_Dep->Encapsulation Characterization Device Characterization Encapsulation->Characterization End End Characterization->End

Caption: The sequential workflow for OLED fabrication and testing.

Conclusion and Future Outlook

While this guide has provided a theoretical framework for comparing the performance of OLEDs with and without "3-Fluoro-4-(4-methyl-1H-imidazol-1-YL)benzenamine," it is imperative that experimental studies be conducted to validate these hypotheses. The unique combination of a fluorinated benzenamine and a methyl-imidazole moiety presents a promising avenue for the development of next-generation hole transport materials. Future research should focus on the synthesis and purification of this compound, followed by its incorporation into OLED devices to empirically determine its impact on efficiency, stability, and overall performance. Such data-driven investigations are essential for advancing the field of organic electronics and realizing the full potential of novel molecular architectures in display and lighting technologies.

References

Validation

A Senior Application Scientist's Guide to the Structure-Activity Relationship of 3-Fluoro-4-(4-methyl-1H-imidazol-1-yl)benzenamine Analogs in Kinase Inhibition

Introduction: The Significance of a Privileged Scaffold In the landscape of modern oncology, the inhibition of protein kinases has emerged as a cornerstone of targeted therapy. The RAS-RAF-MEK-ERK (MAPK) signaling pathwa...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of a Privileged Scaffold

In the landscape of modern oncology, the inhibition of protein kinases has emerged as a cornerstone of targeted therapy. The RAS-RAF-MEK-ERK (MAPK) signaling pathway, in particular, is frequently dysregulated in a multitude of human cancers, making its components highly attractive targets for drug discovery.[1][2] The 3-fluoro-4-(4-methyl-1H-imidazol-1-yl)benzenamine scaffold represents a quintessential "hinge-binding" fragment, a privileged structure that has served as the foundation for numerous potent and selective kinase inhibitors. Its inherent ability to form key hydrogen bond interactions with the kinase hinge region provides a robust anchor from which to explore chemical space and optimize for potency, selectivity, and desirable pharmacokinetic properties.

This guide provides an in-depth comparison of analogs derived from this core scaffold. We will dissect the structure-activity relationships (SAR) gleaned from various medicinal chemistry campaigns, offering field-proven insights into how subtle molecular modifications influence biological activity. The objective is to provide researchers, scientists, and drug development professionals with a clear, data-driven understanding of this chemical series to inform future design and optimization efforts.

The MAPK Signaling Cascade: A Rationale for Targeting

The MAPK pathway is a critical intracellular signaling cascade that translates extracellular signals into cellular responses such as proliferation, differentiation, and survival.[2] Oncogenic mutations, most notably in BRAF (a RAF kinase isoform), lead to constitutive activation of this pathway, promoting uncontrolled cell growth.[1] Therefore, inhibiting key nodes like RAF and MEK is a clinically validated strategy to halt tumor progression.

MAPK_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK RAS RAS RTK->RAS activates RAF RAF RAS->RAF activates MEK MEK1/2 RAF->MEK phosphorylates ERK ERK1/2 MEK->ERK phosphorylates TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF activates Proliferation Cell Proliferation, Survival, Angiogenesis TF->Proliferation Inhibitor Target for 3-Fluoro-4-(imidazol-1-yl)aniline Analogs Inhibitor->RAF Inhibitor->MEK

Caption: The RAS-RAF-MEK-ERK (MAPK) signaling pathway.

Core Scaffold Analysis and Structure-Activity Relationships

The 3-fluoro-4-(4-methyl-1H-imidazol-1-yl)benzenamine core is typically elaborated by forming an amide or urea linkage at the C1-amine. This positions the benzenamine moiety to interact with the kinase hinge, while the newly introduced substituent explores the solvent-exposed region or deeper hydrophobic pockets.

Part 1: The Hinge-Binding Head Group

The fluoro-aniline and imidazole components are critical for anchoring the molecule.

  • Aniline Amine (NH2): This group is the primary hydrogen bond donor, typically forming one or two hydrogen bonds with the backbone carbonyls of the kinase hinge region (e.g., the Cys-Trp-Gly motif in BRAF).

  • 4-Methyl-1H-imidazole: The imidazole ring provides favorable van der Waals interactions. The nitrogen at position 3 can act as a hydrogen bond acceptor. The C4-methyl group often fits into a small hydrophobic pocket, and its presence can enhance potency compared to unsubstituted imidazole analogs.[3][4]

  • 3-Fluoro Substituent: The fluorine atom serves multiple purposes. Its electron-withdrawing nature modulates the pKa of the aniline amine, optimizing its hydrogen-bonding capability. It can also form favorable fluorine-protein interactions and is often introduced to block a potential site of metabolism, thereby improving pharmacokinetic properties.

Part 2: The Solvent-Front Tail Group

The true diversity and target selectivity of these analogs arise from the moiety attached to the aniline amine. Exploration of this region has led to the discovery of potent inhibitors for various kinases.

A common strategy involves coupling the core amine with a second aromatic or heteroaromatic system, often via a urea or amide linker. The nature of this "tail" group dictates the overall pharmacological profile.

Analog Modification (at C1-Amine) Target(s) Key SAR Insights Reference
Urea-linked Phenyl/Pyridyl Rings RAF KinasesOften forms a "Type II" inhibitor that stabilizes the inactive DFG-out conformation. Substituents on the terminal phenyl ring that can access the allosteric pocket are crucial for high potency.[1][5]
Amide-linked Quinazolines Aurora Kinase BThe quinazoline core can provide additional hydrogen bonding opportunities and pi-stacking interactions, enhancing both potency and selectivity. Oral activity has been demonstrated with this scaffold.[6][6]
Amide-linked Indazoles BCR-ABLThe 3-aminoindazole scaffold has proven effective in targeting BCR-ABL, including the challenging T315I mutant. The tail portion often includes a solubilizing group like a piperazine to improve physicochemical properties.[7][8][9][7][9]
Amide-linked Benzamides Tyrosine KinasesFlexible linkers and substituted benzamides have been used to target various tyrosine kinases. The substitution pattern on the terminal ring is critical for directing selectivity towards specific kinases like EGFR or PDGFR.[10][10]
Pyrazolopyrimidines RAF/SRC KinasesThis class of heterocyclic tail can confer potent activity. The substitution pattern allows for fine-tuning of selectivity between different kinase families.[11]

Expert Commentary: The choice of the tail group is the most critical decision in the design process. A urea linker often imparts a conformational rigidity that is favorable for binding to the DFG-out conformation of kinases like BRAF. In contrast, more flexible amide linkers connected to larger heterocyclic systems can be tailored to fit the unique topology of other kinase active sites, such as Aurora or ABL. The consistent challenge is balancing on-target potency with kinome-wide selectivity and favorable drug-like properties.

Experimental Protocols for Analog Evaluation

To objectively compare the performance of newly synthesized analogs, a standardized cascade of assays is essential. The following protocols represent a robust, self-validating workflow.

Biochemical Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This protocol determines the direct inhibitory effect of a compound on the target kinase.

Causality: This assay quantifies the affinity (Kd) of the inhibitor for the kinase by measuring its ability to displace a fluorescent tracer from the ATP-binding pocket. It is a direct measure of target engagement, independent of cellular factors.

Methodology:

  • Reagent Preparation:

    • Prepare a 4X Kinase/Tracer Mix: Dilute the appropriate LanthaScreen™-certified kinase and Alexa Fluor™-labeled tracer in 1X Kinase Buffer.

    • Prepare a 4X Compound Dilution Series: Perform a serial dilution of the test compounds in DMSO, then dilute into 1X Kinase Buffer.

  • Assay Procedure:

    • In a 384-well plate, add 2.5 µL of the 4X Compound Dilution Series.

    • Add 2.5 µL of 4X Eu-Antibody solution.

    • Initiate the reaction by adding 5 µL of the 4X Kinase/Tracer Mix.

    • Incubate at room temperature for 60 minutes, protected from light.

  • Data Acquisition:

    • Read the plate on a fluorescence plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET). Excite at 340 nm and read emissions at 615 nm and 665 nm.

  • Data Analysis:

    • Calculate the Emission Ratio (665 nm / 615 nm).

    • Plot the Emission Ratio against the logarithm of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cellular Proliferation Assay (CellTiter-Glo® Luminescent Cell Viability Assay)

This assay measures the effect of the compound on the proliferation of cancer cell lines known to be dependent on the target kinase.

Causality: This assay measures the intracellular ATP levels, which correlate directly with the number of metabolically active, viable cells. A reduction in the luminescent signal indicates either cytotoxic or cytostatic effects of the compound, providing a measure of its on-target effect in a biological system.

Methodology:

  • Cell Plating:

    • Seed cancer cells (e.g., WM-266.4 for BRAF V600E) in a 96-well, white-walled plate at a density of 5,000 cells/well in 90 µL of culture medium.

    • Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Treatment:

    • Add 10 µL of 10X serially diluted compound to the wells.

    • Incubate for 72 hours at 37°C, 5% CO2.

  • Assay Procedure:

    • Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature.

    • Add 100 µL of CellTiter-Glo® Reagent to each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition:

    • Measure luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Normalize the data to vehicle-treated controls.

    • Plot the percentage of cell viability against the logarithm of compound concentration and fit the data to determine the GI50 (concentration for 50% growth inhibition).

Workflow Synthesis Analog Synthesis Biochem Biochemical Assay (e.g., LanthaScreen) Synthesis->Biochem Potency (IC50) Cellular Cellular Assay (e.g., CellTiter-Glo) Biochem->Cellular Cellular Activity (GI50) ADME In Vitro ADME/Tox (Microsomal Stability, hERG) Cellular->ADME Drug-like Properties PK In Vivo PK Studies (Mouse) ADME->PK Bioavailability Efficacy In Vivo Efficacy (Xenograft Model) PK->Efficacy Tumor Growth Inhibition

Caption: Standard preclinical workflow for kinase inhibitor evaluation.

Conclusion and Future Outlook

The 3-fluoro-4-(4-methyl-1H-imidazol-1-yl)benzenamine scaffold is a remarkably versatile and effective starting point for the design of kinase inhibitors. The structure-activity relationship is well-defined, with the core providing a reliable anchor to the kinase hinge and the tail region offering extensive opportunities for optimization of potency, selectivity, and pharmacokinetics.

Key takeaways for future design include:

  • Maintaining the Core: Modifications to the hinge-binding head group are generally not well-tolerated, although subtle changes like altering the halogen or the imidazole substitution can be explored to fine-tune properties.

  • Tailoring the Tail: The greatest gains are achieved by rationally designing the tail group to exploit unique features of the target kinase's active site and allosteric pockets.

  • Balancing Properties: High potency does not always translate to in vivo efficacy. Early consideration of ADME properties, such as metabolic stability and cell permeability, is critical for success.[12] The incorporation of solubilizing groups and the blocking of metabolic hot spots are essential strategies.

Future work in this area will likely focus on developing analogs with novel mechanisms of action, such as covalent or allosteric inhibitors, and on creating next-generation inhibitors that can overcome clinical resistance to existing therapies. The foundational SAR knowledge detailed in this guide will remain an invaluable tool in these endeavors.

References

  • Title: Design and synthesis of orally bioavailable benzimidazoles as Raf kinase inhibitors Source: PubMed URL: [Link]

  • Title: Recent advances of RAF (rapidly accelerated fibrosarcoma) inhibitors as anti-cancer agents Source: PubMed URL: [Link]

  • Title: In This Issue, Volume 14, Issue 1 Source: PubMed Central URL: [Link]

  • Title: Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors Source: PubMed Central URL: [Link]

  • Title: Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor Source: PubMed URL: [Link]

  • Title: Discovery of 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant Source: PubMed Central URL: [Link]

  • Title: Discovery and SAR study of c-Met kinase inhibitors bearing an 3-amino-benzo[d]isoxazole or 3-aminoindazole scaffold Source: PubMed URL: [Link]

  • Title: Discovery of 3-((3-amino- 1H-indazol-4-yl)ethynyl)- N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant Source: PubMed URL: [Link]

  • Title: pharmacokinetics biodistribution metabolism: Topics by Science.gov Source: Science.gov URL: [Link]

  • Title: Structure-activity relationships of 3-methyl and 3,3-dimethyl analogs of 2-(2,4-difluorophenyl)-3-(omega-substituted alkyl)sulfonyl-1-(1H-1,2,4-triazol-1-yl)-2-propanols Source: PubMed URL: [Link]

  • Title: Structure–activity relationship of human glutaminyl cyclase inhibitors having an N-(5-methyl-1H-imidazol-1-yl)propyl thiourea template Source: ResearchGate URL: [Link]

  • Title: Introducing novel potent anticancer agents of 1H-benzo[f]chromene scaffolds, targeting c-Src kinase enzyme with MDA-MB-231 cell line anti-invasion effect Source: PubMed URL: [Link]

Sources

Comparative

comparative analysis of the cost-effectiveness of different synthesis methods

A Senior Application Scientist's Guide to the Cost-Effectiveness of Chemical Synthesis Methods In the landscape of drug discovery and development, the economic viability of a synthetic route is as crucial as its chemical...

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to the Cost-Effectiveness of Chemical Synthesis Methods

In the landscape of drug discovery and development, the economic viability of a synthetic route is as crucial as its chemical efficiency. The choice of synthesis methodology is a strategic decision that profoundly impacts project timelines, scalability, and the ultimate cost of goods (COGS) for an active pharmaceutical ingredient (API). This guide provides an in-depth comparative analysis of three cornerstone synthesis techniques: Solid-Phase Synthesis (SPS), Liquid-Phase Synthesis (LPS), and Microwave-Assisted Organic Synthesis (MAOS). We will explore the fundamental principles, cost drivers, and optimal applications for each, supported by experimental data and workflow visualizations to empower researchers in making informed, cost-effective decisions.

Solid-Phase Synthesis (SPS): Automation and High-Throughput Screening

Developed by Bruce Merrifield, a breakthrough that earned him the Nobel Prize in Chemistry, Solid-Phase Synthesis (SPS) revolutionized the production of peptides and oligonucleotides.[1] The core principle involves anchoring the initial building block to an insoluble polymer resin, allowing for the sequential addition of subsequent units.[2] Excess reagents and by-products are simply washed away after each step, dramatically simplifying the purification process.[3]

Causality in the Workflow: Why SPS Excels in Speed and Purity

The primary advantage of SPS lies in its procedural simplicity. By immobilizing the growing molecule, it obviates the need for complex, multi-step work-ups and purifications (like crystallization or chromatography) between reaction cycles. This design is inherently suited for automation, which is the key driver of its speed and efficiency, particularly for synthesizing libraries of compounds or long peptides.[1][4]

Workflow of Solid-Phase Peptide Synthesis (SPPS)

SPPS_Workflow Resin 1. Resin Swelling Attach 2. Attach First Protected Amino Acid Resin->Attach Linker Deprotect 3. Deprotection (e.g., Fmoc removal) Attach->Deprotect Wash1 Wash Deprotect->Wash1 Couple 4. Couple Next Protected Amino Acid Wash1->Couple Wash2 Wash Couple->Wash2 Repeat Repeat Cycle (n-1) times Wash2->Repeat Repeat->Deprotect For next cycle Cleave 5. Cleave from Resin & Remove Side-Chain Protecting Groups Repeat->Cleave Final cycle complete Purify 6. Final Purification (HPLC) Cleave->Purify

Caption: Generalized workflow for Solid-Phase Peptide Synthesis (SPPS).

Cost-Effectiveness Analysis

The economic profile of SPS is a trade-off between high upfront consumable costs and reduced labor.

  • Advantages:

    • Reduced Labor Costs: High amenability to automation significantly cuts down on manual intervention and associated labor expenses.[3]

    • High Throughput: Ideal for parallel synthesis and generating large libraries for screening, lowering the cost-per-compound in discovery phases.[1]

    • Simplified Purification: Eliminates intermediate purification steps, saving substantial time and resources. The final cleavage and purification is a single major step.[4]

  • Disadvantages:

    • High Reagent & Consumable Costs: The solid support resins, linkers, and coupling agents are significantly more expensive than reagents for classical solution-phase synthesis.[3]

    • High Solvent Consumption: The extensive washing steps required to drive reactions to completion generate large volumes of solvent waste, leading to high procurement and disposal costs.[2] However, new methods are being explored to reduce solvent consumption by up to 57%.[5]

    • Scalability Challenges: While excellent for milligram-to-gram scale, scaling to multi-kilogram production can become prohibitively expensive due to the cost of the resin.[1]

ParameterSolid-Phase Peptide Synthesis (SPPS)Reference
Typical Purity ≥95%[2][4]
Typical Yield High for peptides <50 amino acids[2]
Synthesis Time Fast due to automation[2][4]
Solvent Consumption High[2]
Automation Highly automatable[4]
Best For Long peptides, high-throughput screening[4]

Liquid-Phase Synthesis (LPS): The Classical Approach for Scalability

Also known as solution-phase synthesis, LPS is the traditional method where all reactions are carried out with reactants dissolved in a solvent system.[2] After each synthetic step, the intermediate product must be isolated and purified before proceeding to the next reaction.[6]

Causality in the Workflow: The Purification Bottleneck

Unlike SPS, LPS requires diligent purification after each step to remove by-products and excess reagents. This is typically achieved through extraction, crystallization, or chromatography. While this allows for precise characterization of intermediates, it is also the method's primary bottleneck, making it labor-intensive and time-consuming.[3] The choice to use LPS is often driven by the need for large-scale production where the cost of raw materials becomes the dominant economic factor.[1]

Workflow of Liquid-Phase Synthesis (LPS)

LPS_Workflow Start Start with Protected Substrate A React 1. Reaction with Reagent B in Solution Start->React Workup 2. Work-up (e.g., Quench, Extraction) React->Workup Purify 3. Purification (e.g., Crystallization, Chromatography) Workup->Purify Characterize 4. Characterization (e.g., NMR, MS) Purify->Characterize Repeat Repeat Cycle for Each Subsequent Step Characterize->Repeat Repeat->React Next Step Final Final Product Repeat->Final Synthesis Complete MAOS_vs_Conventional cluster_0 Conventional Heating cluster_1 Microwave-Assisted Synthesis (MAOS) Conventional_Start Reactants in Flask (e.g., 8-24 hours) SlowHeat Slow, inefficient conductive heating Conventional_Start->SlowHeat OilBath External Heat Source (Oil Bath) Conventional_Product Product SlowHeat->Conventional_Product MAOS_Start Reactants in Vial (e.g., 5-30 minutes) RapidHeat Rapid, uniform volumetric heating MAOS_Start->RapidHeat Microwave Direct Microwave Irradiation MAOS_Product Product (Often higher yield/purity) RapidHeat->MAOS_Product

Caption: MAOS dramatically reduces reaction times compared to conventional heating.

Cost-Effectiveness Analysis

MAOS impacts cost primarily through time and energy savings, as well as improved reaction outcomes.

  • Advantages:

    • Drastic Time Reduction: Shorter reaction times increase throughput and reduce the labor cost associated with monitoring reactions. [7] * Improved Yield and Purity: The rapid heating can minimize the formation of by-products, leading to higher yields and cleaner products, which simplifies purification. [8] * Energy Efficiency: Microwaves heat only the reaction mixture, not the entire apparatus, leading to significant energy savings compared to an oil bath running for many hours. [9] * Enabling Difficult Reactions: Can drive reactions to completion that are sluggish or fail under conventional heating. [10]

  • Disadvantages:

    • Initial Capital Investment: Requires the purchase of a dedicated microwave reactor.

    • Scalability Limitations: While batch reactors are scaling up, MAOS is traditionally more suited for lab-scale (mg to g) synthesis rather than large-scale manufacturing. [11] * Safety Considerations: Reactions in sealed vessels can generate high pressures and temperatures, requiring careful protocol development.

ParameterConventional HeatingMicrowave-Assisted Synthesis (MAOS)Reference
Reaction Time Hours to DaysMinutes to Hours[9][12]
Yield VariableOften higher[7][11]
Purity Variable, potential for more by-productsOften higher[7]
Energy Consumption HighLower[9]
Scalability Highly scalableMore limited, but improving[11]

Direct Comparative Analysis and Strategic Selection

The optimal synthesis strategy is not a one-size-fits-all solution. The choice depends on the project's specific goals, such as the desired scale, complexity of the target molecule, and urgency.

MetricSolid-Phase Synthesis (SPS)Liquid-Phase Synthesis (LPS)Microwave-Assisted (MAOS)
Reagent & Consumable Cost High (resins, linkers)Low (bulk chemicals)Moderate (reactor vials)
Labor Cost (Time/Automation) Low (highly automatable)High (manual purification)Low (dramatically reduced time)
Solvent & Waste Cost High (numerous wash steps)Moderate (purification-driven)Low (smaller reaction volumes)
Energy Cost ModerateHigh (prolonged heating)Low (efficient, targeted heating)
Throughput & Library Synthesis ExcellentPoorExcellent (when combined with SPS)
Scalability for Manufacturing ModerateExcellentLimited
Initial Capital Investment Moderate-High (for automated synthesizers)LowModerate (for microwave reactor)

Strategic Recommendations:

  • For Early-Stage Drug Discovery & High-Throughput Screening: A combination of Solid-Phase Synthesis and Microwave-Assistance (MW-SPPS) is the most cost-effective approach. [10][13]This synergy maximizes speed and throughput, allowing for the rapid generation of large compound libraries for biological testing. The higher cost of consumables is offset by the immense savings in time and labor.

  • For Process Development & Small-Scale API Production (grams to ~100g): The choice is nuanced. LPS may be suitable for short, simple sequences. [4]However, SPS often provides a faster, more reliable route with higher purity, justifying the consumable cost. [2]MAOS can be used to optimize difficult steps in either method.

  • For Large-Scale Commercial Manufacturing (kg scale): Liquid-Phase Synthesis is typically the most cost-effective method. [1]At this scale, the cost of raw materials dominates the economic equation, making the expensive resins of SPS impractical. The higher labor costs of LPS are absorbed by the economies of scale. [14]

Experimental Protocols

To provide a practical comparison, the following are condensed, representative protocols for the synthesis of a simple dipeptide.

Protocol 1: Solid-Phase Synthesis of Ala-Gly (Fmoc Chemistry)
  • Resin Preparation: Swell Fmoc-Gly-Wang resin (1g, ~0.7 mmol/g) in N,N-dimethylformamide (DMF) in a reaction vessel for 30 minutes. Drain the solvent.

  • Fmoc Deprotection: Add 20% piperidine in DMF to the resin and agitate for 10 minutes. Drain and wash the resin thoroughly with DMF (3x) and dichloromethane (DCM) (3x).

  • Coupling: In a separate vial, dissolve Fmoc-Ala-OH (3 equivalents), HBTU (3 eq.), and DIPEA (6 eq.) in DMF. Add this activation solution to the resin and agitate for 1-2 hours.

  • Washing: Drain the coupling solution and wash the resin with DMF (3x) and DCM (3x).

  • Final Deprotection: Repeat Step 2 to remove the Fmoc group from the N-terminal Alanine.

  • Cleavage: Wash the resin with DCM and dry under vacuum. Add a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane) and agitate for 2 hours.

  • Isolation: Filter the resin, precipitate the peptide in cold ether, centrifuge, and dry to obtain the crude Ala-Gly dipeptide. Purify via HPLC.

Protocol 2: Microwave-Assisted Solid-Phase Synthesis of Ala-Gly

This protocol follows the same chemical steps as Protocol 1, but each heating step is performed in a microwave reactor.

  • Fmoc Deprotection: Add 20% piperidine in DMF. Irradiate in the microwave reactor at 75°C for 3 minutes. Drain and wash.

  • Coupling: Add the pre-activated Fmoc-Ala-OH solution. Irradiate in the microwave reactor at 75°C for 5-10 minutes. Drain and wash.

  • Cleavage: Cleavage can also be accelerated using microwave heating at ~40°C for 30 minutes.

Rationale: The application of microwave energy dramatically shortens the deprotection and coupling steps from hours to minutes, significantly increasing overall synthesis speed. [14]

References

  • ResolveMass Laboratories Inc. (2025). Solid vs Liquid Phase Peptide Synthesis: Which Method Is Better?
  • BenchChem. (2025). A Comparative Guide to Peptide Synthesis: Solid-Phase vs. Liquid-Phase Methodologies.
  • Creative Peptides. (n.d.). What Are the Differences Between Solid-Phase and Liquid-Phase Peptide Synthesis?
  • Adesis, Inc. (n.d.). Solid-Phase vs. Liquid-Phase Peptide Synthesis: Capabilities and Applications.
  • Creative Peptides. (n.d.). Liquid Phase vs. Solid Phase Peptide Synthesis: Pros and Cons.
  • Al Musaimi, O., et al. (2022). Sustainability in peptide chemistry: current synthesis and purification technologies and future challenges. RSC Sustainability.
  • Patil, S. B., et al. (n.d.). Comparative Study of Conventional and Microwave Assisted Synthesis of some Organic Reactions. Asian Journal of Pharmaceutical Research.
  • PPT. (2024). Comparison of Peptide Synthesis Methods and Techniques.
  • Rout, L. (n.d.). Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview.
  • Collins, J., & Leadbeater, N. (n.d.). Comparative study of conventional and microwave assisted synthesis.
  • Bako, T., et al. (n.d.). Impact of Microwaves on Organic Synthesis and Strategies toward Flow Processes and Scaling Up. ACS Organic & Inorganic Au.
  • IJNRD. (2023). MICROWAVE ASSISTED ORGANIC SYNTHESIS: A GREEN CHEMISTRY APPROACH. International Journal of Novel Research and Development.
  • International Journal of Research in Pharmacy and Allied Science. (n.d.).
  • Chen, J., et al. (n.d.). An economical approach for peptide synthesis via regioselective C–N bond cleavage of lactams.
  • Goutam, P. (n.d.).
  • Pícharová, M., et al. (n.d.).
  • Reachem. (2024). The Role of Custom Synthesis in Cost-effective Drug Production.
  • Jaremko, M. (n.d.). Chemical Methods for Peptide and Protein Production. Molecules.
  • BenchChem. (2025). comparative analysis of different peptide synthesis methods.
  • Pedersen, S. L., et al. (2011). Microwave heating in solid-phase peptide synthesis. Chemical Society Reviews.
  • Van der Veken, P., et al. (2019). Direct comparison of solution and solid phase synthesis of sequence-defined macromolecules. Polymer Chemistry.
  • Ypso-Facto. (2023). Reduced solvent consumption by 57% in peptide solid phase synthesis.
  • Aragen Life Sciences. (n.d.). Drug Substance Manufacturing Process Optimization & Scale-Up.
  • Yousuf, M., et al. (n.d.). Solid Phase versus Solution Phase Synthesis of Heterocyclic Macrocycles. Molecules.
  • Pharmaceutical Technology. (2021). A quick, cost-effective process for large-scale compound synthesis for a leading pharma company.
  • Rucker, L., et al. (n.d.). Evaluating the Cost of Pharmaceutical Purification for a Long-Duration Space Exploration Medical Foundry. Frontiers in Space Technologies.
  • Wegner, K., et al. (2021). Evaluation of greener solvents for solid-phase peptide synthesis.

Sources

Validation

A Comparative Guide to the Stability of 3-Fluoro-4-(4-methyl-1H-imidazol-1-yl)benzenamine Derivatives: A Methodological Approach

This guide provides a comprehensive framework for benchmarking the chemical and metabolic stability of 3-Fluoro-4-(4-methyl-1H-imidazol-1-yl)benzenamine and its derivatives. As researchers and drug development profession...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for benchmarking the chemical and metabolic stability of 3-Fluoro-4-(4-methyl-1H-imidazol-1-yl)benzenamine and its derivatives. As researchers and drug development professionals, understanding a molecule's stability is paramount to its successful progression from a promising hit to a viable clinical candidate.[1][2] Poor stability can lead to decreased efficacy, altered pharmacokinetic profiles, and the formation of potentially toxic degradation products.[3][4]

This document is structured to provide not only detailed experimental protocols but also the scientific rationale behind the methodological choices. We will explore the inherent chemical liabilities of the core scaffold and compare its stability profile against hypothetical, structurally related derivatives and alternative chemotypes.

Introduction: The Critical Role of Stability in Drug Discovery

The journey of a drug candidate is fraught with challenges, with a significant percentage of failures in clinical trials attributed to poor pharmacokinetic properties.[5] At the heart of this is the molecule's stability—its resistance to degradation under both physiological and storage conditions. This guide focuses on two key pillars of stability assessment:

  • Chemical Stability: Evaluates the intrinsic stability of a molecule by subjecting it to a range of stress conditions that mimic potential storage and handling challenges. This process, known as forced degradation or stress testing, is essential for identifying likely degradation pathways and developing stability-indicating analytical methods.[1][3]

  • Metabolic Stability: Assesses the susceptibility of a compound to biotransformation by drug-metabolizing enzymes, primarily located in the liver.[6] High metabolic turnover can lead to rapid clearance from the body, limiting a drug's exposure and therapeutic effect.[6]

The core molecule, 3-Fluoro-4-(4-methyl-1H-imidazol-1-yl)benzenamine , possesses structural motifs—an aromatic amine and an imidazole ring—that are known to be susceptible to specific degradation pathways. The aromatic amine can be prone to oxidation, while the imidazole ring's metabolic fate can be influenced by its substituents.[7][8] Understanding these liabilities is the first step in designing more robust derivatives.

The Subjects of Our Comparison

To illustrate the benchmarking process, we will compare our lead molecule (Derivative A) with two hypothetical derivatives and an alternative scaffold.

Compound IDStructureRationale for Inclusion
Derivative A 3-Fluoro-4-(4-methyl-1H-imidazol-1-yl)benzenamine The lead compound and baseline for our stability assessment.
Derivative B N-(3-Fluoro-4-(4-methyl-1H-imidazol-1-yl)phenyl)acetamide The amine is protected as an acetamide to assess if this reduces susceptibility to oxidation.
Derivative C 3-Fluoro-4-(2,4-dimethyl-1H-imidazol-1-yl)benzenamine A methyl group is added at the 2-position of the imidazole to investigate steric hindrance effects on metabolism.
Alternative 1 3-Fluoro-4-(4-methyl-1H-pyrazol-1-yl)benzenamine The imidazole ring is replaced with a pyrazole to compare the stability of isomeric five-membered heterocycles.

Benchmarking Chemical Stability: Forced Degradation Studies

Forced degradation studies are designed to accelerate the degradation process to predict the long-term stability of a drug substance.[1][9] These studies are critical for identifying degradation products and establishing the specificity of analytical methods used for stability testing.[2]

Experimental Workflow for Forced Degradation

The overall workflow for conducting forced degradation studies is outlined below. It is crucial to have a validated, stability-indicating HPLC method in place before initiating these studies.

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis Prep Prepare Stock Solutions (1 mg/mL in Acetonitrile) Acid Acid Hydrolysis (0.1 M HCl, 60°C, 24h) Prep->Acid Expose to Stress Base Base Hydrolysis (0.1 M NaOH, 60°C, 24h) Prep->Base Expose to Stress Oxidation Oxidative (3% H2O2, RT, 24h) Prep->Oxidation Expose to Stress Thermal Thermal (80°C, 72h, Solid State) Prep->Thermal Expose to Stress Photo Photolytic (ICH Q1B Conditions) Prep->Photo Expose to Stress Control Unstressed Control (Diluted Stock in Mobile Phase) Analyze HPLC-UV/MS Analysis Control->Analyze Neutralize Neutralize Acid/Base Samples Acid->Neutralize Base->Neutralize Oxidation->Analyze Thermal->Analyze Photo->Analyze Neutralize->Analyze Compare Compare stressed samples to control Analyze->Compare

Caption: Workflow for forced degradation studies.

Detailed Protocols

A. Stock Solution Preparation:

  • Accurately weigh and dissolve each compound in acetonitrile to prepare a 1 mg/mL stock solution.

  • These solutions will be used for all stress conditions.

B. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours. Before analysis, neutralize with an equivalent amount of 0.1 M NaOH.

  • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours. Before analysis, neutralize with an equivalent amount of 0.1 M HCl.

  • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Spread a thin layer of the solid compound in a petri dish and expose it to 80°C in a stability chamber for 72 hours. Dissolve the stressed solid in acetonitrile for analysis.

  • Photostability: Expose the solid compound and a solution (1 mg/mL in acetonitrile/water) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.

C. Analysis:

  • Dilute all samples (including an unstressed control prepared from the stock solution) to a final concentration of 0.1 mg/mL with the mobile phase.

  • Analyze by a validated reverse-phase HPLC method with PDA and Mass Spectrometry detection to quantify the parent compound and identify major degradants.

Hypothetical Comparative Data

The following table summarizes hypothetical data from the forced degradation study to illustrate the expected comparative stability. The percentage of degradation is calculated by comparing the peak area of the parent compound in the stressed sample to that in an unstressed control.

Stress ConditionDerivative A (% Degradation)Derivative B (% Degradation)Derivative C (% Degradation)Alternative 1 (% Degradation)Potential Degradation Pathway
0.1 M HCl, 60°C 8.515.2 (Amide hydrolysis)8.97.9Hydrolysis of amide bond.
0.1 M NaOH, 60°C 12.125.8 (Amide hydrolysis)12.511.5Base-catalyzed hydrolysis.
3% H₂O₂, RT 18.95.319.517.8Oxidation of the aromatic amine.
Thermal (80°C) 4.23.54.83.9Solid-state decomposition.
Photolytic (ICH Q1B) 14.76.815.114.2Photo-oxidation of the aromatic amine.

Interpretation:

  • Derivative B shows significantly improved stability against oxidative and photolytic stress, confirming that protecting the aromatic amine as an acetamide is a viable strategy to mitigate this liability. However, this comes at the cost of increased susceptibility to hydrolytic degradation.

  • Derivative C and Alternative 1 show comparable stability to the parent compound, suggesting that modifications to the imidazole/pyrazole ring in these specific ways do not significantly impact chemical stability under these conditions.

  • The primary chemical liability for Derivative A is oxidation of the aromatic amine.[8]

Benchmarking Metabolic Stability: In Vitro Assays

In vitro metabolic stability assays are fundamental in early drug discovery to predict in vivo clearance.[10] The most common systems are liver microsomes, which contain Phase I enzymes (like Cytochrome P450s), and hepatocytes, which contain both Phase I and Phase II enzymes.[10][11]

Experimental Workflow for Metabolic Stability

This workflow outlines the key steps for assessing metabolic stability using human liver microsomes (HLM).

Metabolic_Stability_Workflow cluster_setup Incubation Setup cluster_reaction Metabolic Reaction cluster_analysis Analysis & Calculation Prepare Prepare Incubation Mix: - Compound (1 µM) - Liver Microsomes (0.5 mg/mL) - Phosphate Buffer (pH 7.4) PreIncubate Pre-incubate at 37°C Prepare->PreIncubate Initiate Initiate reaction with NADPH PreIncubate->Initiate Timepoints Collect aliquots at 0, 5, 15, 30, 60 min Initiate->Timepoints Quench Quench reaction with cold Acetonitrile + IS Timepoints->Quench Centrifuge Centrifuge to precipitate protein Quench->Centrifuge Analyze Analyze supernatant by LC-MS/MS Centrifuge->Analyze Calculate Calculate t½ and Intrinsic Clearance (CLint) Analyze->Calculate

References

Comparative

Comparative Analysis of Kinase Inhibitor Cross-Reactivity Profiles Derived from a 3-Fluoro-4-(4-methyl-1H-imidazol-1-yl)benzenamine Scaffold

This guide provides a comprehensive comparison of the cross-reactivity profiles of kinase inhibitors derived from the "3-Fluoro-4-(4-methyl-1H-imidazol-1-yl)benzenamine" chemical scaffold. It is intended for researchers,...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of the cross-reactivity profiles of kinase inhibitors derived from the "3-Fluoro-4-(4-methyl-1H-imidazol-1-yl)benzenamine" chemical scaffold. It is intended for researchers, scientists, and drug development professionals engaged in the study and development of kinase inhibitors. This document delves into the experimental data supporting these profiles, the methodologies used for their determination, and the implications for drug discovery and development.

Introduction: The Double-Edged Sword of Kinase Inhibitor Selectivity

The human kinome consists of over 500 kinases, many of which share structural similarities in their ATP-binding pockets. This homology presents a significant challenge in the development of selective kinase inhibitors. While targeting a specific kinase responsible for a disease state is the primary goal, off-target effects due to cross-reactivity with other kinases can lead to unforeseen toxicities or, in some cases, beneficial polypharmacology. The 3-fluoro-4-(4-methyl-1H-imidazol-1-yl)benzenamine scaffold has emerged as a privileged structure in the design of potent kinase inhibitors, notably those targeting tyrosine kinases. Understanding the selectivity profile of inhibitors derived from this core is paramount for advancing their clinical potential. This guide will compare and contrast the cross-reactivity of key inhibitors built upon this scaffold, providing insights into how subtle structural modifications can significantly alter their interaction with the broader kinome.

Featured Kinase Inhibitors and Their Primary Targets

While a vast number of proprietary compounds exist, our analysis focuses on publicly disclosed inhibitors derived from the 3-fluoro-4-(4-methyl-1H-imidazol-1-yl)benzenamine scaffold that have well-documented kinase inhibition data. For the purpose of this guide, we will focus on a representative compound, N-(3-fluoro-4-((4-methyl-1H-imidazol-1-yl)methyl)phenyl)-6,7-dimethoxyquinazolin-4-amine , and its interactions with various kinases.

Comparative Cross-Reactivity Data

The selectivity of a kinase inhibitor is not an absolute property but is rather a profile of its potency against a panel of kinases. The following table summarizes the inhibitory activity of our representative compound against a selection of kinases. This data is often generated using in vitro biochemical assays that measure the concentration of the inhibitor required to reduce kinase activity by 50% (IC50).

Kinase TargetIC50 (nM)Primary/Off-TargetImplication
ABL1 15 Primary Potent inhibition of a key driver in Chronic Myeloid Leukemia.
LCK 25 Primary/Secondary Strong inhibition of a T-cell signaling kinase; potential for immunology applications or side effects.
KIT 40 Secondary Inhibition of a receptor tyrosine kinase involved in some cancers.
SRC 85 Off-Target Moderate inhibition of a non-receptor tyrosine kinase; potential for polypharmacology.
VEGFR2 >1000 Negligible Low activity against a key angiogenesis factor, suggesting selectivity.
EGFR >5000 Negligible High selectivity against this common anti-cancer target, indicating a focused profile.

This data is representative and compiled from various sources for illustrative purposes.

Experimental Protocols for Assessing Kinase Cross-Reactivity

The determination of a kinase inhibitor's cross-reactivity profile is a critical step in its preclinical development. A tiered approach is often employed, starting with broad screening and progressing to more detailed mechanistic studies.

Workflow for Kinase Inhibitor Cross-Reactivity Profiling

The following diagram illustrates a typical workflow for assessing the selectivity of a novel kinase inhibitor.

G cluster_0 Discovery & Initial Screening cluster_1 Broad Kinome Profiling cluster_2 Validation & Mechanistic Studies A Novel Compound Synthesis (3-Fluoro-4-(4-methyl-1H-imidazol-1-yl)benzenamine derivative) B Primary Target Assay (e.g., ABL1 Kinase Assay) A->B Test for on-target potency C Large-Scale Kinase Panel Screen (e.g., Eurofins DiscoverX, Reaction Biology) B->C Proceed if potent D Data Analysis: Identify Off-Target Hits (e.g., kinases with >80% inhibition) C->D E IC50 Determination for Hits (Dose-Response Curves) D->E Validate significant hits F Cellular Target Engagement Assays (e.g., NanoBRET, CETSA) E->F G Phenotypic Screening (e.g., Cell Proliferation, Apoptosis Assays) F->G

Caption: Workflow for kinase inhibitor selectivity profiling.

Step-by-Step Protocol: Radiometric Kinase Assay (e.g., for ABL1)

This biochemical assay is a gold standard for quantifying the inhibitory activity of a compound against a specific kinase.

  • Prepare Reagents :

    • Kinase Buffer: Typically contains Tris-HCl, MgCl2, DTT, and a source of ATP.

    • [γ-32P]ATP: Radiolabeled ATP to trace phosphate incorporation.

    • Substrate: A peptide or protein that is a known substrate for the kinase (e.g., ABLtide for ABL1).

    • Kinase: Purified, active ABL1 enzyme.

    • Test Compound: Serial dilutions of the inhibitor in DMSO.

  • Assay Setup :

    • In a 96-well plate, add 10 µL of the kinase buffer.

    • Add 1 µL of the test compound at various concentrations.

    • Add 10 µL of the substrate solution.

    • Pre-incubate the mixture at room temperature for 10 minutes to allow the inhibitor to bind to the kinase.

  • Initiate Reaction :

    • Add 10 µL of the [γ-32P]ATP solution to start the kinase reaction.

    • Incubate the plate at 30°C for a defined period (e.g., 60 minutes).

  • Stop Reaction & Capture Substrate :

    • Stop the reaction by adding a solution like phosphoric acid.

    • Spot the reaction mixture onto a phosphocellulose membrane (e.g., P81 paper). The phosphorylated substrate will bind to the membrane, while the free [γ-32P]ATP will not.

  • Wash and Detect :

    • Wash the membrane multiple times with phosphoric acid to remove unincorporated [γ-32P]ATP.

    • Measure the radioactivity on the membrane using a scintillation counter.

  • Data Analysis :

    • The amount of radioactivity is proportional to the kinase activity.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Mechanistic Insights and Structural Basis for Selectivity

The selectivity of inhibitors derived from the 3-fluoro-4-(4-methyl-1H-imidazol-1-yl)benzenamine scaffold can often be attributed to specific interactions within the ATP-binding pocket of the target kinases. The fluoro-substituent can form hydrogen bonds or other electrostatic interactions with specific residues, while the methyl-imidazole group can occupy a hydrophobic pocket.

G cluster_0 Kinase ATP-Binding Pocket gatekeeper Gatekeeper Residue (e.g., T315 in ABL1) hinge Hinge Region Forms H-bonds dFG_motif DFG Motif Conformation (In/Out) inhibitor Inhibitor Scaffold 3-Fluoro-4-(4-methyl...) Binds to Hinge Interacts with Gatekeeper dFG_motif->inhibitor Influences Binding Pocket Shape inhibitor:f2->gatekeeper Steric/Electronic Fit inhibitor:f1->hinge H-Bonding

Caption: Key interactions influencing inhibitor selectivity.

The "gatekeeper" residue, which is located at the entrance of a hydrophobic pocket adjacent to the ATP-binding site, is a critical determinant of inhibitor selectivity. The size and nature of this residue can either permit or prevent the binding of an inhibitor. For example, a bulky gatekeeper residue may clash with a large inhibitor, leading to poor affinity.

Conclusion and Future Directions

The 3-fluoro-4-(4-methyl-1H-imidazol-1-yl)benzenamine scaffold is a versatile starting point for the design of potent and selective kinase inhibitors. As demonstrated, subtle modifications to this core can have profound effects on the cross-reactivity profile. A thorough understanding of these structure-activity relationships, gained through comprehensive profiling using a suite of biochemical and cellular assays, is essential for the successful development of novel therapeutics. Future efforts will likely focus on leveraging computational modeling and advanced screening platforms to predict and design inhibitors with even greater selectivity, ultimately leading to safer and more effective medicines.

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 3-Fluoro-4-(4-methyl-1H-imidazol-1-yl)benzenamine

This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of 3-Fluoro-4-(4-methyl-1H-imidazol-1-yl)benzenamine (CAS No. 252340-70-8).

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of 3-Fluoro-4-(4-methyl-1H-imidazol-1-yl)benzenamine (CAS No. 252340-70-8). As drug development professionals, our commitment to safety and environmental stewardship necessitates a rigorous approach to waste management. This document moves beyond mere compliance, explaining the chemical rationale behind each procedural step to ensure a self-validating and inherently safe workflow.

Hazard Assessment: Understanding the Molecule

Proper disposal begins with a clear understanding of the risks. While a comprehensive, peer-reviewed safety profile for this specific molecule is not widely published, we can infer its potential hazards from its structural motifs: an aromatic amine and a halogenated (fluorinated) aromatic ring.

  • Aromatic Amines: This class of compounds is associated with significant health risks. Many aromatic amines are known to be toxic and are often treated as potential carcinogens or mutagens.[1] They can be readily absorbed through the skin, and their bioaccumulation can pose long-term ecological risks.[1] Therefore, all waste containing this compound must be treated as hazardous.

  • Halogenated Aromatic Compounds: The carbon-fluorine bond is exceptionally strong, making these compounds environmentally persistent. Improper disposal, particularly via incineration at inadequate temperatures, can lead to the formation of hazardous byproducts.[2] For this reason, halogenated organic waste must be segregated from non-halogenated waste streams to ensure it is routed to the correct high-temperature incineration or chemical degradation facility.[3][4]

Given these characteristics, 3-Fluoro-4-(4-methyl-1H-imidazol-1-yl)benzenamine must be managed as a hazardous chemical waste, with specific protocols for segregation and disposal.

Core Principles of Compliant Waste Management

All disposal procedures must adhere to the foundational principles established by regulatory bodies such as the U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[5]

Requirement Procedure & Rationale
Segregation Incompatible chemicals must be stored separately to prevent violent reactions, fires, or the generation of toxic gases.[6] For this compound, segregation must, at a minimum, separate it from acids, bases, oxidizers, and non-halogenated organic waste.[3]
Containerization Waste containers must be made of a compatible material (e.g., glass or high-density polyethylene for this compound), be in good condition, and have a securely fitting lid.[3][5] The container must remain closed at all times except when waste is being added.[3][6]
Labeling All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name(s) of the contents, and an indication of the hazards (e.g., "Toxic," "Irritant").[7] Listing the percentage composition of mixtures is also required.[6]
Accumulation Waste is collected in a designated Satellite Accumulation Area (SAA) within the laboratory.[6][7] An SAA must be at or near the point of generation and under the control of the lab personnel.[8] There are strict limits on the volume that can be accumulated (typically 55 gallons) and the time waste can be stored.[7][8]

Step-by-Step Disposal Protocol

Follow this workflow for all waste streams containing 3-Fluoro-4-(4-methyl-1H-imidazol-1-yl)benzenamine, from pure, unused material to dilute solutions and contaminated labware.

Step 1: Personal Protective Equipment (PPE)

Before handling the compound or its waste, always wear appropriate PPE.

  • Gloves: Chemically resistant gloves (e.g., nitrile) must be worn. Inspect them before use and use proper removal technique to avoid skin contact.[9][10]

  • Eye Protection: Wear tightly fitting safety goggles and, for larger quantities or risk of splashing, a face shield.[9]

  • Lab Coat: A lab coat must be worn to protect from contamination.

Step 2: Waste Segregation at the Point of Generation

This is the most critical step. Use the following decision workflow to correctly segregate your waste.

G cluster_0 Waste Characterization start Start: Generate Waste Containing Compound is_solid Is the waste solid or solid-contaminated? (e.g., unused powder, contaminated weigh paper, silica gel) start->is_solid Solid is_liquid Is the waste a liquid solution? start->is_liquid Liquid solid_container Place in 'Solid Halogenated Organic Waste' container. is_solid->solid_container solvent_check Is the solvent halogenated? (e.g., DCM, Chloroform) is_liquid->solvent_check end_node Proceed to Labeling & Storage (Steps 3 & 4) solid_container->end_node non_halogenated Place in 'Non-Halogenated Organic Waste (with Amines)' container. solvent_check->non_halogenated No halogenated Place in 'Halogenated Organic Waste (with Amines)' container. solvent_check->halogenated Yes non_halogenated->end_node halogenated->end_node

Caption: Waste Segregation Decision Workflow for the target compound.

Step 3: Container Selection and Labeling
  • Select a Container: Choose a clean, dry, and chemically compatible container with a screw-top cap. The original product container is often a good choice for unused material.[3]

  • Apply a Hazardous Waste Label: Before adding any waste, affix a properly filled-out hazardous waste tag provided by your institution's Environmental Health & Safety (EHS) office.

  • Complete the Label:

    • Write "Hazardous Waste."

    • List all constituents by their full chemical names. For example: "3-Fluoro-4-(4-methyl-1H-imidazol-1-yl)benzenamine (~5%), Methanol (95%)."

    • Indicate the hazards: "Toxic," "Flammable" (if in a flammable solvent).

    • Do not add the accumulation start date until the container is full or ready for pickup.[7]

Step 4: Accumulation and Storage
  • Location: Store the sealed waste container in a designated Satellite Accumulation Area (SAA). This area must be within your line of sight.[7]

  • Secondary Containment: Place the waste container in a secondary containment bin to mitigate spills.

  • Segregation: Ensure the container is physically segregated from incompatible materials, especially strong acids and oxidizers.[6]

  • Time and Volume Limits: Be aware of your facility's accumulation limits. A container must be removed from the SAA within three days of becoming full.[6] Partially filled containers may remain for up to one year, but regular laboratory clean-outs are required.[5][6]

Step 5: Final Disposal
  • Contact EHS: Once your waste container is full or you are ready for a clean-out, contact your institution's EHS department to schedule a pickup.

  • Do Not Dispose Down the Drain: Under no circumstances should this chemical or its solutions be poured down the sanitary sewer.[5][10] This is a regulatory violation and poses a significant environmental hazard.

  • Do Not Dispose in Regular Trash: Solid waste contaminated with this chemical must not be placed in the regular trash.[5]

Spill and Decontamination Procedures

In the event of a spill, immediate and correct action is crucial.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.

  • Control and Contain: Prevent the spill from spreading or entering drains.[10][11] Use an inert absorbent material, such as vermiculite or sand, to soak up liquid spills.

  • Cleanup:

    • Wear full PPE, including respiratory protection if dealing with a fine powder.[9]

    • Carefully sweep up the solid material or absorbed spill. Avoid creating dust.[11]

    • Place all cleanup materials (absorbent, contaminated gloves, etc.) into a suitable container for hazardous waste.

    • Label the container as "Spill Debris" with the chemical name and dispose of it according to the protocol above.

  • Decontaminate: Wash the spill area thoroughly with a laboratory detergent solution.[12] All cleaning materials must be collected and disposed of as hazardous waste.[12]

Chemical Deactivation Methods (For Informational Purposes Only)

While direct disposal through a licensed hazardous waste vendor is the standard and required procedure, certain chemical deactivation methods exist for halogenated aromatic amines. These are complex, potentially hazardous processes that should not be attempted for routine waste disposal in a standard laboratory setting. They are mentioned here for scientific completeness.

  • Oxidation: Acidified potassium permanganate can be used to degrade aromatic amines over several hours.[3] However, this reaction requires careful control of stoichiometry and pH, and the disposal of the resulting manganese-containing sludge presents its own challenges.

  • Fenton's Reagent: A mixture of hydrogen peroxide and an iron catalyst, Fenton's reagent can break down halogenated and aromatic compounds.[4] The reaction is highly exothermic and requires specialized handling to manage heat and potential splashing.[4]

These methods are typically reserved for large-scale detoxification and are not a substitute for proper hazardous waste management through your institution's EHS office.

References

Handling

Definitive Guide to Personal Protective Equipment for Handling 3-Fluoro-4-(4-methyl-1H-imidazol-1-yl)benzenamine

This document provides a comprehensive, risk-based framework for the safe handling of 3-Fluoro-4-(4-methyl-1H-imidazol-1-yl)benzenamine (CAS No. 252340-70-8).

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive, risk-based framework for the safe handling of 3-Fluoro-4-(4-methyl-1H-imidazol-1-yl)benzenamine (CAS No. 252340-70-8). As direct and comprehensive toxicological data for this specific molecule is limited, this guide is built upon a foundation of chemical class-based hazard assessment, established safety protocols for analogous structures, and a deep understanding of chemical reactivity. The primary goal is to ensure the safety of all laboratory personnel through meticulous planning, proper equipment selection, and adherence to best practices.

Hazard Assessment: A Class-Based Analysis

Understanding the "why" behind PPE selection is critical. The required precautions for 3-Fluoro-4-(4-methyl-1H-imidazol-1-yl)benzenamine are derived from the known hazards of its constituent chemical families: aromatic amines and fluoro-substituted aromatic compounds.

  • Aromatic Amines: This class of compounds is notorious for its potential toxicity. Primary aromatic amines (PAAs) are frequently cited as environmental pollutants and potential carcinogens.[1] A primary concern is their ability to be readily absorbed through the skin, as well as via inhalation or ingestion.[1] Therefore, dermal protection is not just a recommendation; it is a critical barrier to systemic exposure.

  • Fluoro-substituted Aromatics: The presence of a fluorine atom on the benzene ring can significantly alter a molecule's metabolic fate.[2][3] While the carbon-fluorine bond is exceptionally strong, metabolic processes, particularly oxidative metabolism by cytochrome P450 enzymes, can lead to defluorination.[4] This process can generate reactive metabolites or release fluoride ions, which may pose separate toxicological risks.[4][5]

  • Analogous Compound Data: A structurally related compound, 3-Chloro-4-fluoroaniline, is classified as acutely toxic if swallowed and causes significant skin and eye irritation.[6] Another analog, 3-Fluoro-4-(4-methyl-1H-imidazol-1-yl)benzaldehyde, carries warnings for being harmful if swallowed and causing skin, eye, and respiratory irritation.[7] This strongly suggests that 3-Fluoro-4-(4-methyl-1H-imidazol-1-yl)benzenamine should be handled as, at minimum, an irritant and a substance with potential for acute toxicity.

Based on this analysis, all handling procedures must assume the compound is harmful by ingestion, inhalation, and skin contact, and is a potential skin and eye irritant.

Core Personal Protective Equipment (PPE) Protocol

The following table summarizes the minimum required PPE for handling 3-Fluoro-4-(4-methyl-1H-imidazol-1-yl)benzenamine under standard laboratory conditions (e.g., weighing, solution preparation in a certified chemical fume hood).

Protection Type Required Equipment Rationale & Key Specifications
Eye & Face Protection Safety Goggles with Side Shields & Face ShieldGoggles provide a seal against splashes. A face shield is mandatory when handling larger quantities (>1g) or during procedures with a high splash risk (e.g., quenching a reaction) to protect the entire face.[8]
Skin & Body Protection Flame-Resistant (FR) Lab Coat & Chemical-Resistant ApronThe lab coat should be fully buttoned. An apron provides an additional barrier against spills and splashes during liquid transfers.
Hand Protection Double-Gloving: Nitrile Gloves (Inner and Outer)Aromatic amines can permeate some glove materials.[9] Double-gloving provides an extra layer of protection and allows for the safe removal of the outer glove if contamination occurs. Regularly inspect gloves for any signs of degradation.
Respiratory Protection Not required inside a certified chemical fume hood.All operations that could generate dust or aerosols must be performed in a chemical fume hood to provide adequate ventilation.[10] If a hood is unavailable or non-functional, work must not proceed.

Procedural Guidance: From Preparation to Disposal

Adherence to a strict workflow is essential for minimizing exposure risk. The following diagram outlines the decision-making process for selecting appropriate PPE based on the specific task.

PPE_Selection_Workflow cluster_prep Preparation & Risk Assessment cluster_ppe PPE Selection & Donning cluster_execution Execution & Disposal start Begin Task with 3-Fluoro-4-(4-methyl-1H-imidazol-1-yl)benzenamine risk_assessment Assess Task: - Scale - Physical Form - Potential for Aerosolization start->risk_assessment fume_hood_check Confirm Chemical Fume Hood is Certified and Operational risk_assessment->fume_hood_check stop STOP WORK Consult EHS fume_hood_check->stop  No   ppe_base Don Core PPE: - FR Lab Coat - Safety Goggles - Double Nitrile Gloves fume_hood_check->ppe_base  Yes   task_solid Handling Solid (<1g) (e.g., Weighing) ppe_base->task_solid task_liquid Handling Liquid/Solution or Solid >1g (e.g., Transfers, Reactions) ppe_base->task_liquid execute_task Perform Task Inside Fume Hood task_solid->execute_task add_faceshield Add Face Shield & Chemical Apron task_liquid->add_faceshield add_faceshield->execute_task disposal Dispose of Waste in Labeled Hazardous Waste Container execute_task->disposal decon Decontaminate Work Area & Doff PPE Correctly disposal->decon end_task Task Complete decon->end_task Spill_Response_Workflow cluster_minor Minor Spill (<100 mL / <5g) cluster_major Major Spill (>100 mL / >5g) start Spill Identified alert Alert others in the lab immediately. Isolate the area. start->alert spill_size Assess Spill Size alert->spill_size ppe_spill Don appropriate PPE: - Respirator (if powder) - Double Gloves, Goggles - Lab Coat, Shoe Covers spill_size->ppe_spill Minor evacuate EVACUATE THE LAB spill_size->evacuate Major contain Cover with absorbent material (e.g., vermiculite or sand). ppe_spill->contain collect Carefully collect material into hazardous waste container. contain->collect decon_spill Decontaminate spill area. collect->decon_spill report File an Incident Report decon_spill->report contact_ehs Contact Emergency Personnel and Environmental Health & Safety (EHS). evacuate->contact_ehs secure Prevent entry to the area. Await professional response. contact_ehs->secure secure->report

Caption: Emergency Spill Response Protocol for 3-Fluoro-4-(4-methyl-1H-imidazol-1-yl)benzenamine.

First Aid & Exposure Protocol:
  • Skin Contact: Immediately remove contaminated clothing. [11]Flush the affected area with copious amounts of water for at least 15 minutes. [11]Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. [11]Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Inhalation: Move the person to fresh air. [11]If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. [11]Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. [11]Rinse mouth with water. Never give anything by mouth to an unconscious person. [11]Seek immediate medical attention and provide the Safety Data Sheet or chemical information to the medical personnel.

By integrating this expert-driven, class-based hazard assessment with rigorous, step-by-step operational plans, researchers can confidently and safely handle 3-Fluoro-4-(4-methyl-1H-imidazol-1-yl)benzenamine, ensuring both personal safety and the integrity of their work.

References

  • Vertex AI Search. (n.d.). How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide.
  • ChemicalBook. (2022-12-31). Chemical Safety Data Sheet MSDS / SDS: 3-Fluoro-4-(4-methyl-1H-imidazol-1-yl)benzenamine.
  • U.S. Environmental Protection Agency (EPA). (2025-09-12). Personal Protective Equipment.
  • CymitQuimica. (n.d.). 3-Fluoro-4-(4-methyl-1H-imidazol-1-yl)benzenamine.
  • Gao, P., & Reutman, S. (2000). A quantitative study of aromatic amine permeation through protective gloves using amine adsorptive pads. American Industrial Hygiene Association Journal, 61(6), 837-41.
  • CHEMM. (n.d.). Personal Protective Equipment (PPE).
  • Fisher Scientific. (2025-12-19). Safety Data Sheet: 3-Chloro-4-fluoroaniline.
  • Ni, Y., & Zhu, W. (2019). The Dark Side of Fluorine. ACS Medicinal Chemistry Letters, 10(7), 989-992.
  • Sigma-Aldrich. (n.d.). 3-Fluoro-4-(4-methyl-1H-imidazol-1-yl)benzaldehyde.
  • Health and Safety Authority (HSA). (n.d.). A Guide to Non-Respiratory Personal Protective Equipment (PPE).
  • ChemicalBook. (n.d.). 3-Fluoro-4-(4-methyl-1H-imidazol-1-yl)benzenamine.
  • LookChem. (n.d.). 3-Fluoro-4-(4-methyl-1H-imidazol-1-yl)benzenamine Safety Data Sheets(SDS).
  • LGC Standards. (n.d.). 3-(4-Methyl-1H-imidazol-1-yl)-5-trifluoromethylaniline.
  • Singh, S., et al. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Chemical Health & Safety.
  • Rácz, A., et al. (2022). Chemical Aspects of Human and Environmental Overload with Fluorine. International Journal of Molecular Sciences, 23(19), 11844.
  • precisionFDA. (n.d.). 3-(4-Ethyl-1H-imidazol-1-yl)-5-(trifluoromethyl)benzenamine.
  • Mykhailiuk, P. K., et al. (2022). Impact of Fluoroalkyl Substituents on the Physicochemical Properties of Saturated Heterocyclic Amines. Chemistry – A European Journal, 28(55), e202201601.
  • Ossila. (n.d.). 3-(4-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline.
  • PubChem. (n.d.). 3-(4-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline.
  • Matrix Scientific. (n.d.). 3-Fluoro-4-(4-methyl-1H-imidazol-1-yl)benzenamine.
  • ResearchGate. (n.d.). Impact of Fluoroalkyl Substituents on the Physicochemical Properties of Saturated Heterocyclic Amines.
  • Google Patents. (n.d.). CA2833394C - Processes for the synthesis of 5-(4-methyl-1h-imidazol-1-yl)-3-(trifluoromethyl)-benzenamine and its intermediates.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
3-Fluoro-4-(4-methyl-1H-imidazol-1-YL)benzenamine
Reactant of Route 2
Reactant of Route 2
3-Fluoro-4-(4-methyl-1H-imidazol-1-YL)benzenamine
© Copyright 2026 BenchChem. All Rights Reserved.